molecular formula C11H8F6O4 B194603 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid CAS No. 35480-52-5

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Cat. No.: B194603
CAS No.: 35480-52-5
M. Wt: 318.17 g/mol
InChI Key: YPGYLCZBZKRYQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Flecainide. Flecainide is a class 2C antiarrhythmic drug especially used for the management of supraventricular arrhythmia.

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGYLCZBZKRYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371111
Record name 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35480-52-5
Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35480-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035480525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID4JP01L3W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in the pharmaceutical and materials science sectors. Its unique molecular architecture, characterized by a benzoic acid core substituted with two trifluoroethoxy groups, imparts a range of desirable chemical properties. These include enhanced thermal stability, specific solubility profiles, and the ability to serve as a versatile building block in organic synthesis. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on the underlying principles and experimental considerations relevant to research and development.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The trifluoroethoxy substituents significantly influence its physical and chemical characteristics, contributing to its utility as a synthetic intermediate.

PropertyValueSource(s)
Molecular Formula C₁₁H₈F₆O₄[2][3]
Molecular Weight 318.17 g/mol [2][3]
CAS Number 35480-52-5[2][3]
Melting Point 121-125 °C[1]
Appearance White to almost white powder/crystal[1]
Solubility Slightly soluble in DMSO and Methanol (with heating)[4]
pKa (Predicted) 3.06 ± 0.36[4]
Spectroscopic Characterization

The structural elucidation of this compound is routinely achieved through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

  • A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

  • C-O stretching vibrations from the ether linkages and the carboxylic acid.

  • C-F stretching vibrations from the trifluoromethyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available ¹H NMR spectrum for the title compound is not readily found, the expected signals can be predicted based on its structure. The aromatic region would show signals for the three protons on the benzene ring. The methylene protons of the trifluoroethoxy groups would appear as quartets due to coupling with the adjacent fluorine atoms. The carboxylic acid proton would be a broad singlet. In ¹³C NMR, distinct signals for the carboxylic carbon, the aromatic carbons (both substituted and unsubstituted), and the methylene carbons of the trifluoroethoxy groups would be observed.

Mass Spectrometry: The molecular ion peak in the mass spectrum would confirm the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and the trifluoroethoxy side chains.

Synthesis of this compound

Several synthetic routes to this compound have been reported, often as part of the overall synthesis of the antiarrhythmic drug, Flecainide.[5] The choice of a particular method may depend on the availability of starting materials, desired scale, and safety considerations.

Route 1: From 2,5-bis(2,2,2-trifluoroethoxy)acetophenone via Haloform Reaction

One common approach involves the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. This transformation is a classic example of the haloform reaction.[6]

G acetophenone 2,5-bis(2,2,2-trifluoroethoxy)acetophenone benzoic_acid This compound acetophenone->benzoic_acid Oxidation hypochlorite Hypochlorite (e.g., NaOCl) hypochlorite->benzoic_acid chloroform Chloroform (CHCl3) benzoic_acid->chloroform

Caption: Synthesis via Haloform Reaction.

The reaction proceeds by the initial halogenation of the methyl group of the acetophenone in the presence of a base. Subsequent cleavage of the resulting trihalomethyl ketone by hydroxide attack yields the carboxylate and a haloform (e.g., chloroform if hypochlorite is used). Acidic workup then provides the desired benzoic acid derivative.

Route 2: From Dihalobenzenes via Ullmann Condensation

Another strategy begins with a dihalobenzene, such as 1,4-dibromobenzene or 2-bromo-5-chlorobenzoic acid.[6] The key step is a copper-catalyzed Ullmann condensation to introduce the two trifluoroethoxy groups.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product dihalobenzene Dihalobenzene (e.g., 2-bromo-5-chlorobenzoic acid) ullmann Ullmann Condensation dihalobenzene->ullmann trifluoroethanol 2,2,2-trifluoroethanol trifluoroethanol->ullmann base Base (e.g., K₂CO₃, NaH) base->ullmann catalyst Copper Catalyst (e.g., CuI, CuBr) catalyst->ullmann benzoic_acid This compound ullmann->benzoic_acid

Caption: Synthesis via Ullmann Condensation.

This reaction involves the formation of a copper alkoxide from 2,2,2-trifluoroethanol and a base. The copper alkoxide then undergoes nucleophilic aromatic substitution with the dihalobenzene, facilitated by the copper catalyst, to form the diaryl ether linkages.

A Detailed Experimental Protocol

The following is an illustrative laboratory-scale procedure for the synthesis from 5-bromo-2-chlorobenzoic acid:

  • To a stirred solution of potassium tert-butoxide in tetrahydrofuran (THF) at room temperature, slowly add 2,2,2-trifluoroethanol, ensuring the temperature does not exceed 35 °C.

  • To the resulting mixture, add 5-bromo-2-chlorobenzoic acid followed by copper(I) bromide.

  • Heat the reaction mixture to reflux and monitor the progress by a suitable technique (e.g., TLC or HPLC).

  • Upon completion, cool the mixture and pour it into dilute hydrochloric acid.

  • Separate the organic and aqueous phases.

  • Remove the solvent from the organic phase by distillation.

  • Collect the precipitated solid by filtration.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield pure this compound.

Key Applications and Reactivity

The primary utility of this compound lies in its role as a key intermediate in the synthesis of more complex molecules.

Pharmaceutical Synthesis

The most well-documented application is in the synthesis of Flecainide , a class Ic antiarrhythmic agent.[5] The benzoic acid is typically converted to its acid chloride, which is then reacted with 2-(aminomethyl)piperidine to form the final amide product.

G benzoic_acid This compound acid_chloride Acid Chloride Intermediate benzoic_acid->acid_chloride Activation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->acid_chloride flecainide Flecainide acid_chloride->flecainide Amidation aminomethylpiperidine 2-(aminomethyl)piperidine aminomethylpiperidine->flecainide

Caption: Synthesis of Flecainide.

More recently, this compound has been utilized as a scaffold for the development of novel therapeutic agents. For instance, it has been incorporated into 1,3,4-oxadiazole derivatives that have shown potential as anti-cancer and anti-diabetic agents.[7] It has also been used in the synthesis of 1,3-thiazolidine-4-one derivatives investigated as antiglioma agents.[7]

Materials Science

The presence of trifluoroethoxy groups enhances thermal and chemical stability, making this benzoic acid derivative a candidate for the synthesis of specialty polymers. These polymers may find applications in high-performance coatings, adhesives, and advanced materials for the automotive and aerospace industries.[1]

Chemical Reactivity

The reactivity of this compound is dominated by its carboxylic acid functionality. It undergoes typical reactions of carboxylic acids, such as:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.

  • Amide formation: Reaction with amines, often after activation to the acid chloride or with the use of coupling agents, to form amides.

  • Reduction: Reduction of the carboxylic acid to the corresponding alcohol using reducing agents like lithium aluminum hydride.

The electron-withdrawing nature of the trifluoroethoxy groups can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring towards electrophilic substitution.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile fluorinated building block with established importance in pharmaceutical synthesis and potential in materials science. Its synthesis, while requiring specific conditions, is well-documented, allowing for its accessibility in research and development settings. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in the laboratory and beyond.

References

  • Chem-Impex. This compound. [Link]
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega - ACS Publications - American Chemical Society. (2023, November 10). [Link]
  • WO2002066413A1 - Flecainide synthesis - Google P
  • EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent - MDPI. (2022, December 8). [Link]
  • Ullmann condens
  • Haloform reaction - Wikipedia. [Link]
  • » API Intermediates » this compound (CAS No - apicule. [Link]
  • Haloform Reaction Mechanism - Organic Chemistry. [Link]
  • The Ullmann Reaction - Organic Chemistry Portal. [Link]
  • Synthesis of this compound - PrepChem.com. [Link]
  • This compound: Synthesis, Properties, and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • This compound CAS 35480-52-5 Wholesale & Bulk. [Link]
  • This compound - PubChem. [Link]
  • 35480-52-5[this compound] - Acmec Biochemical. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, characterized by a benzoic acid core substituted with two trifluoroethoxy groups, imparts a distinct set of physicochemical properties that are leveraged in various applications. This technical guide provides a comprehensive analysis of the molecular structure of this compound, including its synthesis, physicochemical properties, and spectroscopic characterization. The insights provided herein are intended to support researchers and drug development professionals in the effective utilization and further investigation of this versatile compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] The incorporation of two trifluoroethoxy groups significantly influences its properties, enhancing its solubility in organic solvents and contributing to its thermal and chemical stability.[2]

PropertyValueSource
CAS Number35480-52-5
Molecular FormulaC₁₁H₈F₆O₄
Molecular Weight318.17 g/mol
Melting Point121-125 °C[3]
AppearanceWhite to off-white powder/crystal
Purity≥98% (by HPLC)[1]
Topological Polar Surface Area (TPSA)55.76 Ų[4]
logP3.267[4]

Synthesis and Purification

The synthesis of this compound is a critical aspect of its accessibility for research and development. Several synthetic routes have been reported, primarily in patent literature, often as a key step in the total synthesis of the antiarrhythmic drug Flecainide.[5][6]

Common Synthetic Pathways

One established method involves the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)toluene.[3] This approach utilizes a suitable oxidizing agent, such as potassium permanganate, to convert the methyl group of the toluene precursor into a carboxylic acid.

Another route starts from more readily available halobenzoic acids, such as 2-bromo-5-chlorobenzoic acid.[1] This method involves a copper-catalyzed nucleophilic substitution reaction with 2,2,2-trifluoroethanol in the presence of a base.

A multi-step process beginning with 1,4-dibromobenzene has also been described.[5] This pathway involves the initial formation of 1,4-bis(2,2,2-trifluoroethoxy)benzene, followed by acetylation and subsequent oxidation to yield the desired benzoic acid.

Experimental Protocol: Synthesis from 2-bromo-5-chlorobenzoic acid [1]

This protocol is an illustrative example of one of the synthetic approaches.

  • Reaction Setup: In a reaction vessel, add tetrahydrofuran (THF), followed by potassium tert-butoxide with stirring at room temperature.

  • Addition of Trifluoroethanol: Slowly add 2,2,2-trifluoroethanol dropwise, ensuring the reaction temperature does not exceed 35 °C.

  • Addition of Halobenzoic Acid: After the addition of trifluoroethanol is complete, add 5-bromo-2-chlorobenzoic acid to the reaction mixture.

  • Catalysis and Reflux: Add copper(I) bromide and heat the mixture to reflux.

  • Work-up: After the reaction is complete (typically monitored by TLC or HPLC), cool the mixture and pour it into dilute hydrochloric acid. Separate the organic and aqueous phases.

  • Isolation: Remove the solvent from the organic phase by distillation. The product will gradually precipitate. Add water to the residue and collect the solid product by filtration.

Purification

Purification of the crude product is essential to obtain high-purity this compound. A common and effective method is recrystallization.[1]

Experimental Protocol: Recrystallization [1]

  • Dissolution: Dissolve the crude product in a suitable solvent system, such as an ethanol/water mixture, with heating.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum to a constant weight.

Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic region should display signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, these protons will exhibit splitting patterns (e.g., doublets and doublets of doublets) characteristic of a 1,2,4-trisubstituted benzene ring. The two methylene protons of each trifluoroethoxy group (-OCH₂CF₃) are expected to appear as a quartet due to coupling with the three neighboring fluorine atoms. The acidic proton of the carboxylic acid group will likely appear as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. We anticipate distinct signals for the carboxylic acid carbonyl carbon, the six aromatic carbons (with those bearing substituents showing different chemical shifts), the methylene carbons of the trifluoroethoxy groups, and the trifluoromethyl carbons. The carbons of the trifluoroethoxy groups will exhibit coupling with the fluorine atoms, resulting in quartets. For instance, in a derivative, the CH₂ of the trifluoroethoxy group showed a peak in the range of δ 66.1–67.6 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C-O Stretch: Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ are expected for the aryl-ether and alkyl-ether C-O stretching vibrations, respectively. In a derivative, a C-O-C stretching vibration was observed at 1224 cm⁻¹.[7]

  • C-F Stretch: Strong absorptions in the region of 1100-1200 cm⁻¹ are characteristic of the C-F bonds in the trifluoromethyl groups.

  • Aromatic C-H and C=C Stretches: Weaker absorptions corresponding to aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C stretching in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight (318.17 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of the carboxylic acid group, the trifluoroethoxy groups, and other characteristic fragments.

Applications in Drug Development and Materials Science

The structural features of this compound make it a valuable building block in several areas:

  • Pharmaceutical Intermediate: It is a key intermediate in the synthesis of Flecainide, an antiarrhythmic agent.[5] The trifluoroethoxy groups are known to enhance the metabolic stability and bioavailability of drug candidates.

  • High-Performance Materials: The presence of fluorine imparts properties such as thermal stability, chemical resistance, and low surface energy, making it a candidate for the development of advanced polymers, coatings, and adhesives.[2]

  • Research Chemical: It serves as a versatile starting material for the synthesis of a variety of fluorinated organic compounds and heterocyclic systems for further research and development.[7]

Conclusion

This compound is a compound with a well-defined molecular structure that gives rise to a desirable set of properties for applications in both drug discovery and materials science. This guide has provided a detailed overview of its synthesis, purification, and the expected spectroscopic features that define its molecular architecture. A thorough understanding of these fundamental aspects is crucial for the effective application and innovation of this important fluorinated molecule.

Visualizations

Molecular_Structure_of_2,5-bis(2,2,2-trifluoroethoxy)benzoic_acid cluster_benzoic_acid Benzoic Acid Core C1 C C2 C C1->C2 C_carboxyl C C1->C_carboxyl C3 C C2->C3 O1 O C2->O1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 O2 O C5->O2 C6->C1 O_carbonyl O C_carboxyl->O_carbonyl = O_hydroxyl O C_carboxyl->O_hydroxyl H_hydroxyl H O_hydroxyl->H_hydroxyl CH2_1 CH₂ O1->CH2_1 CF3_1 CF₃ CH2_1->CF3_1 CH2_2 CH₂ O2->CH2_2 CF3_2 CF₃ CH2_2->CF3_2

Caption: Molecular structure of this compound.

Synthesis_Workflow Start Starting Material (e.g., 2-bromo-5-chlorobenzoic acid) Reaction Copper-Catalyzed Nucleophilic Substitution with 2,2,2-Trifluoroethanol Start->Reaction Workup Acidic Work-up and Extraction Reaction->Workup Isolation Solvent Removal and Filtration Workup->Isolation Crude Crude Product Isolation->Crude Purification Recrystallization (Ethanol/Water) Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for the synthesis and purification.

References

  • Flecainide acetate - New Drug Approvals. (2019, October 3).
  • Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof. (n.d.). Google Patents.
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega.
  • Flecainide synthesis. (n.d.). Google Patents.
  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.
  • This compound. (n.d.). PubChem.
  • Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. (n.d.). AWS.

Sources

An In-Depth Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its chemical identity, physicochemical properties, synthesis, and key applications, with a particular focus on its role as a pivotal intermediate in pharmaceutical manufacturing.

Introduction and Strategic Importance

This compound, confirmed by IUPAC nomenclature, is a specialized chemical entity that has garnered considerable attention for its unique molecular architecture.[1][2][3] The presence of two trifluoroethoxy groups on the benzoic acid scaffold imparts a unique combination of properties, including enhanced thermal stability, chemical resistance, and lipophilicity.[4][5] These characteristics make it a valuable component in the formulation of high-performance coatings, adhesives, and specialty polymers for demanding applications in the aerospace and automotive industries.[5]

However, its most prominent role lies in the realm of pharmaceutical development, where it serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[5][6] Notably, it is a key intermediate in the production of the Class IC antiarrhythmic drug, Flecainide.[6][7] The trifluoroethoxy moieties are instrumental in modulating the pharmacokinetic and pharmacodynamic profiles of the final drug product, a concept we will explore in greater detail.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1][2][3]
CAS Number 35480-52-5[8]
Molecular Formula C₁₁H₈F₆O₄[5][8]
Molecular Weight 318.17 g/mol [5][8]
Appearance White to off-white crystalline powder[5][9]
Melting Point 121-125 °C[5]
Purity ≥98% (typically by GC or HPLC)[8]
Solubility Soluble in organic solvents such as methanol, ethanol, and ether; slightly soluble in water.

The molecular structure, depicted below, is central to its reactivity and function. The electron-withdrawing nature of the two trifluoroethoxy groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Caption: Chemical structure of this compound.

The Role of Trifluoroethoxy Groups in Drug Design: A Mechanistic Perspective

The incorporation of fluorine and fluoroalkyl groups is a well-established strategy in modern medicinal chemistry to enhance the drug-like properties of a molecule.[10][11] The trifluoroethoxy groups in this compound and its derivatives, such as Flecainide, offer several key advantages:

  • Enhanced Lipophilicity : The trifluoromethyl group is highly lipophilic, which can improve a drug's ability to cross cell membranes and increase its bioavailability.[4] This is a critical factor in ensuring that a drug reaches its target site in the body in sufficient concentrations.

  • Metabolic Stability : The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[4] The presence of the trifluoromethyl group can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug.[10]

  • Modulation of pKa : The strong electron-withdrawing nature of the trifluoroethoxy groups influences the acidity of nearby functional groups. This can be crucial for optimizing a drug's solubility and its interaction with biological targets.

  • Conformational Control : The bulky trifluoroethoxy groups can influence the overall three-dimensional shape of a molecule. This can lead to a more favorable conformation for binding to a specific receptor or enzyme, thereby enhancing its potency and selectivity.

TF_Groups Trifluoroethoxy Groups Lipophilicity Increased Lipophilicity TF_Groups->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability TF_Groups->Metabolic_Stability pKa_Modulation pKa Modulation TF_Groups->pKa_Modulation Bioavailability Improved Bioavailability Lipophilicity->Bioavailability Half_Life Increased Drug Half-Life Metabolic_Stability->Half_Life Target_Binding Optimized Target Binding pKa_Modulation->Target_Binding

Caption: Influence of trifluoroethoxy groups on drug properties.

Synthesis of this compound: A Detailed Protocol

Several synthetic routes to this compound have been reported, often as part of the overall synthesis of Flecainide.[12] A common and effective method involves a copper-catalyzed Williamson ether synthesis, starting from a di-halogenated benzoic acid derivative. The following protocol provides a detailed, self-validating methodology.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is based on the reaction of 5-bromo-2-chlorobenzoic acid with 2,2,2-trifluoroethanol.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • 2,2,2-trifluoroethanol

  • Potassium tert-butoxide

  • Copper(I) bromide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid, dilute

  • Methyl tertiary butyl ether (MTBE)

  • Neutral alumina

  • Ethanol

  • Deionized water

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Apparatus for filtration under reduced pressure

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 300 mL of anhydrous THF.

  • Base Addition: With vigorous stirring, add 84.7 g of potassium tert-butoxide to the THF.

  • Alcohol Addition: Slowly add 76.0 g of 2,2,2-trifluoroethanol dropwise to the reaction mixture. It is crucial to control the rate of addition to maintain the reaction temperature below 35 °C. An ice bath may be necessary to manage the exotherm.

  • Substrate Addition: After the complete addition of the alcohol, continue stirring for a short period before adding 29.6 g of 5-bromo-2-chlorobenzoic acid to the mixture.

  • Catalyst Addition and Reflux: Add 27.3 g of copper(I) bromide to the reaction mixture. Heat the mixture to reflux and maintain reflux for approximately 43 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to 5 °C in an ice bath. Slowly and carefully pour the cooled reaction mixture into dilute hydrochloric acid with stirring. This will quench the reaction and neutralize the excess base.

  • Extraction and Isolation: Separate the organic and aqueous phases. The product will be in the organic layer. Remove the THF from the organic layer by distillation under reduced pressure. As the solvent is removed, the crude product will begin to precipitate.

  • Precipitation and Filtration: Add 100 mL of water to the residue to fully precipitate the solid product. Collect the crude product by filtration under reduced pressure.

  • Purification:

    • Dissolve the crude product in methyl tertiary butyl ether (MTBE).

    • Pass the solution through a pad of neutral alumina to remove insoluble impurities and residual copper catalyst.

    • Evaporate the MTBE using a rotary evaporator.

    • Recrystallize the resulting solid from an ethanol/water mixture to yield pure this compound.[9]

  • Characterization: Dry the purified product under vacuum. Determine the melting point and assess the purity by HPLC (a purity of >98% is expected).[9]

Self-Validation: The success of this protocol is validated at several stages. The monitoring of the reaction by TLC or HPLC confirms the consumption of starting materials and the formation of the product. The final purity assessment by HPLC and the sharp melting point of the recrystallized product confirm the identity and purity of the synthesized compound.

Start Start: 5-bromo-2-chlorobenzoic acid + 2,2,2-trifluoroethanol Reaction Williamson Ether Synthesis (KOtBu, CuBr, THF, Reflux) Start->Reaction Workup Quench (dil. HCl) & Extraction Reaction->Workup Purification Column Chromatography (Alumina) Workup->Purification Recrystallization Recrystallization (Ethanol/Water) Purification->Recrystallization End End: Pure Product (>98% Purity) Recrystallization->End Analysis Characterization (HPLC, Melting Point) End->Analysis

Caption: Workflow for the synthesis and purification of the target compound.

Applications in Drug Development and Beyond

As previously mentioned, the primary application of this compound is as a key intermediate in the synthesis of Flecainide. The synthesis involves the conversion of the benzoic acid to an activated form (such as an acid chloride) followed by amidation with 2-(aminomethyl)piperidine.[2]

Beyond its role in Flecainide synthesis, this compound is a valuable precursor for the development of other novel fluorinated molecules with potential therapeutic applications. For instance, it has been used to synthesize derivatives that have been investigated as potential anticancer agents.[13]

In the field of materials science, the unique properties imparted by the trifluoroethoxy groups make this benzoic acid derivative and its polymers of interest for applications requiring high thermal stability and chemical resistance.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its synthesis, while requiring careful control of reaction conditions, is achievable through established methods like the Williamson ether synthesis. The strategic incorporation of trifluoroethoxy groups provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved efficacy and pharmacokinetic profiles. For materials scientists, this compound offers a building block for the creation of advanced materials with enhanced performance characteristics. As research into fluorinated compounds continues to expand, the importance of versatile intermediates like this compound is set to grow.

References

  • Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.).
  • Synthesis of this compound. (n.d.). PrepChem.com.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed Central.
  • The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. (n.d.).
  • This compound | 35480-52-5. (n.d.). ChemicalBook.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). PubMed.
  • Fluoroalkyl Ethers for Drug Design. (n.d.). Enamine.
  • This compound. (n.d.). PubChem.
  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega.
  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.). Google Patents.
  • CAS RN 35480-52-5 | Fisher Scientific. (n.d.).
  • This compound. (n.d.). LGC Standards.
  • 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. (n.d.). PubChem.
  • Cas NO. 35480-52-5 this compound. (n.d.). Arborpharmchem.
  • 35480-52-5 | this compound | ChemScene. (n.d.).
  • 4-Fluorobenzoic acid. (n.d.). In Wikipedia.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Williamson Ether Synthesis. (2018). YouTube.
  • Fluorinated Benzoic Acid. (n.d.). Scribd.
  • Cas NO. 35480-52-5 this compound. (n.d.). Arborpharmchem.
  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • This compound. (n.d.). Chem-Impex.
  • This compound: Synthesis, Properties, and Pharmaceutical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof. (n.d.). Google Patents.
  • 15.3: The Williamson Ether Synthesis. (2020). Chemistry LibreTexts.

Sources

Foreword: The Critical Role of Impurity Profiling in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physical and Chemical Properties of Flecainide Impurity D

In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and drug efficacy. The active pharmaceutical ingredient (API) is accompanied by a constellation of related substances, including starting materials, intermediates, by-products, and degradation products. Flecainide, a potent Class Ic antiarrhythmic agent, is no exception. This guide provides a deep dive into a key process-related impurity and intermediate, Flecainide Impurity D. Understanding its physicochemical properties, formation, and analytical determination is crucial for any professional involved in the synthesis, formulation, or quality control of Flecainide.

Part 1: Chemical Identity and Structural Elucidation

Flecainide Impurity D is recognized by both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) as a critical related substance of Flecainide.[1][2] Its proper identification is the first step in establishing a robust control strategy.

  • IUPAC Name: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid[2][3]

  • Synonyms: Flecainide Acid (USP)[1][2], 2,5-bis(trifluoroethoxy)benzoic acid[2]

  • CAS Number: 35480-52-5[1][2][4][5][6]

  • Molecular Formula: C₁₁H₈F₆O₄[1][2][4][6][7][8]

  • Molecular Weight: 318.17 g/mol [2][7][8]

Molecular Structure

The structure of Flecainide Impurity D is foundational to all its other properties. It is the direct acidic precursor to the final Flecainide molecule, lacking the piperidinylmethyl side chain.

Caption: Chemical Structure of Flecainide Impurity D.

Part 2: Physicochemical Properties

The physical characteristics of an impurity dictate the analytical approaches for its separation and detection, as well as its potential fate in the manufacturing process.

Table 1: Summary of Physical and Chemical Properties

Property Data Source(s)
Molecular Formula C₁₁H₈F₆O₄ [1][2][4][8]
Molecular Weight 318.17 g/mol [2][7][8]
Appearance White to off-white solid (Implied from supplier data)
Melting Point 121 - 125 °C [7]
Boiling Point Not Available [7]
SMILES O=C(O)C1=CC(OCC(F)(F)F)=CC=C1OCC(F)(F)F [2][7]

| InChI | InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16,17)/h1-3H,4-5H2,(H,18,19) |[2] |

Insight: The presence of two trifluoroethoxy groups significantly impacts the molecule's electronics and lipophilicity. The carboxylic acid moiety provides a site for ionization, making its solubility and chromatographic behavior pH-dependent. The relatively high melting point is consistent with a crystalline solid structure.

Part 3: Analytical Methodologies and Characterization

A multi-faceted analytical approach is required for the unambiguous identification, quantification, and control of Flecainide Impurity D. Reference standards for this impurity are essential for method development, validation, and routine quality control.[4][6][9][10]

Chromatographic Separation: A UPLC-MS Approach

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method, often coupled with Mass Spectrometry (MS), is the gold standard for resolving and quantifying Flecainide and its impurities.[11]

Rationale for Method Selection:

  • Specificity: The high resolving power of UPLC is necessary to separate Impurity D from the API, other process impurities (A, B, C, E), and potential degradation products.[8][11]

  • Sensitivity: Low detection and quantification limits are required to monitor the impurity at levels stipulated by ICH guidelines.

  • Identification: Coupling with MS provides mass data for definitive peak identification, complementing UV-based quantification.

UPLC_Workflow cluster_workflow Impurity Analysis Workflow prep Sample & Standard Prep (Dilution in Mobile Phase) inj UPLC Injection prep->inj sep Chromatographic Separation (C18 Column, Gradient Elution) inj->sep uv UV Detection (Quantification) sep->uv ms MS Detection (Identification) sep->ms data Data Analysis (Impurity Profiling) uv->data ms->data

Caption: UPLC-MS workflow for impurity identification and quantification.

Exemplar Experimental Protocol (UPLC-MS):

  • System: Waters Acquity UPLC or equivalent.

  • Column: Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm.[11]

  • Mobile Phase A: 10 mM Ammonium formate in water.[11]

  • Mobile Phase B: Acetonitrile.[11]

  • Gradient Program: A time-based gradient is employed to ensure separation, for example: 15% B held for 1 min, ramp to 90% B over 2 min, hold for 2 min, return to 15% B and re-equilibrate.[11]

  • Flow Rate: 0.3 mL/min.[11]

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Detection (UV): Diode Array Detector (DAD) scanning, with quantification likely performed between 254 nm and 290 nm.

  • Detection (MS): Electrospray Ionization (ESI) in both positive and negative modes.

    • Expected Ion (Positive): [M+H]⁺ at m/z 319.04.

    • Expected Ion (Negative): [M-H]⁻ at m/z 317.03.

  • Standard Preparation: A reference standard of Flecainide Impurity D is accurately weighed and dissolved in a suitable diluent (e.g., methanol or mobile phase) to prepare a stock solution for system suitability and quantification.

Spectroscopic Characterization

While chromatographic data provides quantification, spectroscopic data is required for absolute structural confirmation, typically supplied with reference standards.[5]

  • Mass Spectrometry (MS): Provides the molecular weight and, through MS/MS fragmentation, confirms the connectivity of the structural motifs.

  • Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR): Gives a detailed map of the carbon-hydrogen framework. Key expected signals for Impurity D would include aromatic protons, distinct quartets for the -O-CH₂-CF₃ groups, and a downfield signal for the carboxylic acid proton.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid (strong C=O and broad O-H stretches) and C-F bonds.

Part 4: Formation Pathways and Control Strategy

Flecainide Impurity D is not just a random by-product; it is the central building block for the API itself.

Role in Synthesis

The primary route to Flecainide involves the amide coupling of Flecainide Impurity D (the acid) with a piperidine-containing side chain.[12][13]

Synthesis_Pathway ImpurityD Flecainide Impurity D (2,5-bis(trifluoroethoxy)benzoic acid) AcidChloride Acid Chloride Intermediate ImpurityD->AcidChloride Activation (e.g., SOCl₂, Oxalyl Chloride) Flecainide Flecainide API AcidChloride->Flecainide SideChain 2-(aminomethyl)piperidine SideChain->Flecainide Amide Coupling

Caption: Simplified synthesis showing Impurity D as the key intermediate.

Causality and Control: Since Impurity D is the primary starting material for the final coupling step, its purity must be exceptionally high. Any impurities in this starting material will likely be carried through to the final API. Therefore, a key control strategy is to ensure the complete consumption of Impurity D during the reaction. Unreacted starting material will appear as an impurity in the final product.

Formation as a Degradation Product

Flecainide can also degrade back to Impurity D via hydrolysis of the amide bond. This pathway is particularly relevant under acidic or basic stress conditions.[11][14] Forced degradation studies are performed to understand this liability and ensure the analytical method can detect it.[11][14]

Part 5: Regulatory and Toxicological Considerations

The presence of any impurity must be controlled within the limits defined by the International Council for Harmonisation (ICH) guideline Q3A. The qualification threshold dictates the level at which an impurity must be assessed for toxicological safety. While specific toxicological data for Impurity D is not publicly available, its status as a significant metabolite and key intermediate means its control is non-negotiable for regulatory submissions like Abbreviated New Drug Applications (ANDAs).[2][6]

Conclusion

Flecainide Impurity D is a multifaceted entity in the lifecycle of Flecainide. It is simultaneously the designed precursor, a potential process impurity from incomplete reaction, and a possible degradation product. A comprehensive understanding of its chemical and physical properties is therefore indispensable. This knowledge directly informs the development of robust, stability-indicating analytical methods, the design of efficient and clean synthetic processes, and ultimately, the assurance of a safe and high-quality pharmaceutical product for patients.

References

  • SynZeal. (n.d.). Flecainide EP Impurity D | 35480-52-5.
  • Veeprho. (n.d.). Flecainide EP Impurity D | CAS 35480-52-5.
  • GLP Pharma Standards. (n.d.). Flecainide EP Impurity D | CAS No- 35480-52-5.
  • Cleanchem. (n.d.). Flecainide EP Impurity D | CAS No: 35480-52-5.
  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 35480-52-5 Flecainide EP Impurity D.
  • AWS. (n.d.). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit.
  • Wikipedia. (n.d.). Flecainide.
  • Bhavani, K., Babu, B., & Srinivasu, N. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy.
  • Conard, G. J., et al. (1984).
  • National Center for Biotechnology Information. (n.d.). Flecainide. StatPearls.
  • Pharmaffiliates. (n.d.). CAS No : 35480-52-5| Product Name : Flecainide - Impurity D.
  • Pharmaffiliates. (n.d.). Flecainide Acetate-impurities.
  • Axios Research. (n.d.). Flecainide EP Impurity D - CAS - 35480-52-5.
  • National Center for Biotechnology Information. (n.d.). Flecainide. PubChem.
  • El-Ragehy, N., et al. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; Isolation and identification of two of its impurities.
  • Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.
  • Google Patents. (n.d.). US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof.

Sources

The Pivotal Role of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Functionalized Building Block

In the landscape of organic synthesis, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful tool for modulating physicochemical and biological properties. 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid stands out as a quintessential example of a highly functionalized aromatic building block. Its unique substitution pattern, featuring two electron-withdrawing trifluoroethoxy groups, imparts a distinct combination of lipophilicity, metabolic stability, and altered acidity to the benzoic acid core. These characteristics have made it an indispensable intermediate in the synthesis of high-value molecules, most notably in the pharmaceutical industry. This technical guide provides an in-depth exploration of the synthesis and diverse applications of this versatile compound, offering insights for researchers, medicinal chemists, and professionals in drug development and materials science.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in synthesis. The compound is a white to off-white solid, and its key properties are summarized in the table below.[1]

PropertyValueSource(s)
Molecular Formula C₁₁H₈F₆O₄[1]
Molecular Weight 318.17 g/mol [1]
CAS Number 35480-52-5
Melting Point 119-125 °C[2][3]
Boiling Point 320.9 °C (Predicted)
Appearance White to off-white solid/powder[4]
Purity ≥98.0%[2][4]

Spectroscopic data confirms the structure of this compound. Infrared (IR) spectroscopy reveals characteristic peaks for the carboxylic acid O-H stretch, the C=O stretch, and the C-O and C-F bonds of the trifluoroethoxy groups. Nuclear Magnetic Resonance (NMR) spectroscopy provides a clear map of the proton and carbon environments, while mass spectrometry (MS) confirms the molecular weight.[5]

Strategic Synthesis of the Core Moiety

The synthesis of this compound can be achieved through several strategic routes, often starting from readily available di-substituted benzene derivatives. The choice of synthetic pathway is typically dictated by factors such as starting material cost, scalability, and safety considerations.

A Common Synthetic Pathway

One frequently employed multi-step synthesis begins with 1,4-dibromobenzene.[3] This process involves the initial formation of 1,4-bis(2,2,2-trifluoroethoxy)benzene, followed by acetylation and subsequent oxidation to yield the desired benzoic acid.[3]

Caption: A multi-step synthesis of this compound.

Another notable route starts from 2,5-dibromotoluene, which is first converted to 2,5-bis(2,2,2-trifluoroethoxy)toluene. This intermediate is then oxidized using a suitable oxidant like potassium permanganate or sodium permanganate to produce the final benzoic acid.[3] A key consideration in some synthetic preparations is the use of sodium hydride with N,N-dimethylformamide (DMF), a combination that has been reported to pose an explosion risk and requires careful handling.[3]

Pivotal Role in the Synthesis of Flecainide

The most prominent application of this compound is as a key intermediate in the synthesis of Flecainide, a Class IC antiarrhythmic drug.[3][6] Flecainide is used to treat and prevent a variety of cardiac arrhythmias. The synthesis of Flecainide from this benzoic acid derivative typically involves an amidation reaction.

Experimental Protocol: Synthesis of Flecainide

A common method for the synthesis of Flecainide involves the activation of the carboxylic acid group of this compound, followed by reaction with 2-(aminomethyl)piperidine.[3]

  • Activation of the Carboxylic Acid: this compound is converted to its more reactive acid chloride. This is typically achieved by reacting the benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is usually carried out in an inert solvent.

  • Amidation Reaction: The resulting acid chloride is then reacted with 2-(aminomethyl)piperidine to form the amide bond, yielding Flecainide.[3] This reaction needs to be carefully controlled to avoid side reactions.

An alternative two-step approach involves reacting the acid chloride with 2-(aminomethyl)pyridine, followed by the catalytic hydrogenation of the pyridine ring to the piperidine ring.[3]

Caption: General workflow for the synthesis of Flecainide.

Emerging Applications in Medicinal Chemistry: Novel Anticancer Agents

Beyond its established role in the synthesis of Flecainide, this compound is gaining recognition as a versatile scaffold for the development of novel therapeutic agents, particularly in oncology. Its derivatives have been investigated as potential anticancer agents.

For instance, it has been used as a starting material for the synthesis of novel 1,3-thiazolidine-4-one derivatives. These compounds have been evaluated for their potential as inhibitors of Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are significant targets in cancer therapy. The synthesis involves converting the benzoic acid to a benzohydrazide, which then undergoes condensation with various aldehydes and cyclization with thioglycolic acid.

In a similar vein, 1,3,4-oxadiazole derivatives have been synthesized from 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide. These compounds have been screened for their cytotoxic efficacy against glioblastoma cell lines and have also shown potential as anti-diabetic agents. The trifluoroethoxy groups in these derivatives are believed to enhance their biological activity and pharmacokinetic properties.

Advanced Materials: A Novel Frontier in Battery Technology

The unique electronic properties conferred by the trifluoroethoxy groups make this compound a molecule of interest in materials science. While its use in formulating specialty polymers with enhanced thermal and chemical resistance has been suggested, a recent and highly specific application has emerged in the field of energy storage.[2]

A 2024 study highlights its use as an electrolyte additive in lithium metal batteries.[6] In this application, the benzoic acid derivative forms a dense and conductive macromolecular protective film on the NCM811 cathode and the lithium metal anode during the initial charging and discharging cycles.[6] This in-situ formed protective layer prevents direct contact between the electrodes and the electrolyte, thereby safeguarding the structural integrity of the cathode and promoting dense, uniform lithium deposition.[6] The result is a significant improvement in the battery's capacity retention and overall cycle life.[6] This innovative application showcases the potential of this compound to contribute to the development of next-generation energy storage solutions.

Conclusion: A Versatile and Enduring Building Block

This compound has firmly established its importance as a key intermediate in the synthesis of the antiarrhythmic drug Flecainide. The unique properties imparted by its twin trifluoroethoxy substituents—enhanced metabolic stability, modulated lipophilicity, and specific electronic characteristics—are the cornerstones of its utility. As research continues to evolve, its role is expanding into new and exciting areas of medicinal chemistry and materials science. From providing the core scaffold for potential new cancer therapies to enhancing the performance of advanced battery technologies, this compound is a testament to the power of strategic fluorination in molecular design. Its continued exploration is poised to unlock further innovations across the scientific landscape.

References

  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • Stabilization of NCM811 cathode interface through macromolecular compound protective film formed by 2,5-bis(2,2,2-trifluoroethoxy)
  • This compound. PubChem. [Link]

Sources

discovery and history of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid: Synthesis, History, and Application

Introduction: A Tale of a Key Intermediate

In the landscape of pharmaceutical chemistry, the significance of a molecule is often defined by the therapeutic value of the final drug it helps create. Such is the story of this compound, a compound whose history is inextricably linked to the development of Flecainide, a potent Class Ic antiarrhythmic agent.[1][2][3] First approved by the US Food and Drug Administration in 1984, Flecainide is instrumental in managing supraventricular and select ventricular arrhythmias.[1] The unique trifluoroethoxy groups on the benzoic acid core are crucial, contributing to the stability and pharmacological profile of the final Flecainide molecule.[4] This guide provides a comprehensive exploration of the discovery and historical evolution of the synthesis of this compound, offering a deep dive into its chemical properties, manufacturing processes, and pivotal role in modern medicine.

The Historical Trajectory of Synthesis: A Quest for Efficiency

The development of commercially viable synthetic routes for this compound has been a journey of continuous improvement, driven by the need for cost-effective and high-yield production of Flecainide. The patent literature reveals a fascinating evolution of chemical strategy.

Early Synthetic Approaches

Initial methods for preparing this key intermediate were often multi-step processes with significant drawbacks. One of the earliest disclosed routes involved the use of 1,4-dibromobenzene.[5][6] This process required a large excess of 2,2,2-trifluoroethanol (eight equivalents) to form 1,4-bis(2,2,2-trifluoroethoxy)benzene, which was then acetylated and oxidized to yield the desired benzoic acid.[5][7] An alternative early method started from hydroquinone, using the expensive and hazardous reagent trifluoroethyltriflate.[6][8] These initial pathways, while demonstrating feasibility, were not ideal for large-scale industrial production due to high reagent costs, the need for specialized equipment, and often, modest overall yields.[5][6]

Advancements in Synthetic Strategy

Recognizing the limitations of the early methods, subsequent research focused on developing more efficient and economical syntheses. A significant advancement was the use of more readily available and cost-effective starting materials. Patents emerged describing processes that began with 1-bromo-4-fluorobenzene or 2-bromo-5-chlorobenzoic acid.[5] These newer routes offered more direct pathways to the target molecule. For instance, the process starting from 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid involved a copper-catalyzed reaction with 2,2,2-trifluoroethanol to introduce the second trifluoroethoxy group.[9]

Another innovative approach detailed in the patent literature starts with 2,5-dibromotoluene.[5] This method involves reacting 2,5-dibromotoluene with 2,2,2-trifluoroethanol in the presence of a base and a copper-containing catalyst to produce 2,5-bis(2,2,2-trifluoroethoxy)toluene. This intermediate is then oxidized using an agent like potassium permanganate to yield this compound.[5] This route proved to be more efficient and scalable for commercial production.

Key Synthetic Methodologies and Protocols

The following sections provide detailed protocols for some of the pivotal synthetic routes developed for this compound, derived from the patent literature.

Method 1: From 2,5-Dibromotoluene

This process represents a more modern and efficient approach to synthesizing the target compound. The use of a copper catalyst is crucial for the etherification steps.

Experimental Protocol:

  • Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)toluene:

    • In a suitable reaction vessel, combine 2,5-dibromotoluene, 2,2,2-trifluoroethanol, a base (e.g., sodium hydroxide), and a copper-containing catalyst.

    • Heat the mixture under reflux until the reaction is complete (monitored by an appropriate analytical technique such as gas chromatography).

    • After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water.

    • The organic layer is washed, dried, and concentrated to yield crude 2,5-bis(2,2,2-trifluoroethoxy)toluene, which can be purified by distillation or chromatography.

  • Oxidation to this compound:

    • To a mixture of pyridine, water, and 2,5-bis(2,2,2-trifluoroethoxy)toluene in a round-bottom flask, adjust the pH to 11-12 with sodium hydroxide.[5]

    • Heat the mixture to approximately 85°C.[5]

    • Add potassium permanganate in portions, maintaining the reaction temperature.[5]

    • After the addition is complete, continue stirring until the reaction is complete.

    • Cool the mixture and filter to remove the manganese oxide precipitate. The precipitate is washed with water.[5]

    • The combined filtrate is cooled, and any unreacted starting material is removed by filtration.[5]

    • The filtrate is then acidified with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.[5]

    • The white precipitate of this compound is collected by filtration, washed with water, and dried under reduced pressure.[5]

Causality and Insights: The use of a copper catalyst facilitates the nucleophilic aromatic substitution of the bromine atoms with the trifluoroethoxide, a reaction that would otherwise be difficult. The oxidation of the methyl group on the toluene ring to a carboxylic acid is a standard transformation, with potassium permanganate being a powerful and effective oxidizing agent for this purpose.

Caption: Synthesis from 5-Bromo-2-chlorobenzoic Acid.

Physicochemical Properties and Characterization

This compound is a white to off-white solid at room temperature. [10]Its key properties are summarized below:

PropertyValueReference
Molecular Formula C₁₁H₈F₆O₄[3][11][12]
Molecular Weight 318.17 g/mol [3][12][13]
CAS Number 35480-52-5[3][10][11]
Melting Point 119-121°C or 121-125°C[5][11]
Appearance White to Off-White Solid[10]
Purity (by HPLC) ≥98.0%[11]

The structural characterization of this compound is typically performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its identity and purity. [14]

Application in Pharmaceutical Development

The primary and most significant application of this compound is its role as the immediate precursor to Flecainide. [2][3][13]

Conversion to Flecainide

The synthesis of Flecainide from this compound involves the formation of an amide bond with 2-(aminomethyl)piperidine. A common method is to first convert the benzoic acid to its more reactive acid chloride derivative.

Experimental Protocol (General):

  • Acid Chloride Formation: this compound is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride. [5][15]2. Amidation: The resulting acid chloride is then reacted with 2-(aminomethyl)piperidine to form the amide, which is the Flecainide free base. [5]This reaction can be non-selective, potentially acylating both the primary and secondary amines of 2-(aminomethyl)piperidine, leading to isomeric impurities. [8][9]3. Alternative Two-Step Amidation: To circumvent the selectivity issue, the acid chloride can be reacted with 2-(aminomethyl)pyridine. The resulting intermediate is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring, yielding Flecainide. [5][8][9]

Caption: Conversion to Flecainide.

Beyond Flecainide

While its fame is tied to Flecainide, the unique chemical properties imparted by the trifluoroethoxy groups make this compound a valuable building block in other areas of research. It has been utilized in the synthesis of novel compounds with potential applications in treating inflammatory diseases and certain types of cancer, such as glioblastoma. [4][14]Its use in the formulation of specialty polymers and advanced materials, where enhanced thermal stability and chemical resistance are desired, has also been explored. [4]

Conclusion

This compound stands as a testament to the crucial role of process chemistry in pharmaceutical manufacturing. Its history is not one of a standalone discovery but rather a story of evolution, driven by the clinical success of Flecainide. The journey from complex, low-yield syntheses to streamlined, cost-effective industrial processes showcases the ingenuity of medicinal and process chemists. As a key intermediate, it remains a compound of significant interest, and its utility as a versatile fluorinated building block may yet see it play a role in the development of future therapeutics and advanced materials.

References

  • National Center for Biotechnology Information. (2025). Flecainide.
  • Kontogiannis, C., & Tse, G. (2018). Flecainide: Current status and perspectives in arrhythmia management. World Journal of Cardiology, 10(9), 114–125.
  • Wikipedia. (n.d.). Flecainide.
  • Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • ChemicalBook. (2023). This compound.
  • Chem-Impex. (n.d.). This compound.
  • ChemicalBook. (n.d.). Flecainide synthesis.
  • Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide. The American Journal of Cardiology, 53(5), 41B-51B.
  • Google Patents. (n.d.).
  • New Drug Approvals. (2019).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,5-Bis(2,2,2-trifluoroethoxy)
  • Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.
  • Arborpharmchem. (n.d.).
  • Google Patents. (n.d.). CA1137486A - Process for the preparation of 2,5-bis(2,2,2- trifluoroethoxy)-n-(2-piperidylmethyl) benzamidee.
  • American Chemical Society. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega.
  • apicule. (n.d.). This compound (CAS No: 35480-52-5).
  • Semantic Scholar. (n.d.).
  • PubChem. (n.d.). This compound.
  • Justia Patents. (n.d.).
  • Biosynth. (n.d.). This compound.
  • CLEARSYNTH. (n.d.). 2,5-Bis (2,2,2-trifluoroethoxy)-benzoic acid.
  • CAS Common Chemistry. (n.d.). This compound.
  • Drugfuture. (n.d.). This compound.
  • MDPI. (n.d.). Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline.
  • NIST. (n.d.). Benzamide, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)-.

Sources

The Strategic Integration of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Building Blocks

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, offer a powerful toolkit for the medicinal chemist and materials scientist.[1][2] Among the repertoire of fluorinated moieties, the trifluoroethoxy group stands out for its profound impact on molecular properties. This guide provides a comprehensive technical overview of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a versatile and increasingly important fluorinated building block. We will delve into its synthesis, properties, and applications, providing field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Attributes of this compound

The utility of this benzoic acid derivative stems directly from the presence of two trifluoroethoxy groups on the aromatic ring. These groups are not mere spectators; they actively modulate the molecule's properties, making it an attractive starting point for the synthesis of high-value compounds.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₈F₆O₄
Molecular Weight 318.17 g/mol
Appearance White to off-white solid/crystal[3]
Melting Point 121-125 °C[4]
Boiling Point 320.9 °C (Predicted)
Solubility Soluble in organic solvents like DMSO and Methanol[3]

The trifluoroethoxy groups significantly enhance the lipophilicity of the benzoic acid core. This is a critical parameter in drug design, as it influences a molecule's ability to cross biological membranes, thereby affecting its bioavailability.[1] Furthermore, the strong carbon-fluorine bonds within the trifluoroethoxy moieties contribute to increased thermal and chemical stability, a desirable trait for both pharmaceutical candidates and advanced materials.[3]

Synthesis of the Building Block: A Verifiable and Reproducible Protocol

A robust and scalable synthesis is paramount for the widespread adoption of any building block. Here, we present a detailed, self-validating protocol for the synthesis of this compound, based on established literature procedures.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through several routes, with a common and effective method starting from 5-bromo-2-chlorobenzoic acid. This pathway involves a copper-catalyzed nucleophilic aromatic substitution reaction with 2,2,2-trifluoroethanol.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 5-bromo-2-chlorobenzoic_acid 5-Bromo-2-chlorobenzoic Acid Product This compound 5-bromo-2-chlorobenzoic_acid->Product 2,2,2-trifluoroethanol 2,2,2-Trifluoroethanol 2,2,2-trifluoroethanol->Product Potassium_tert-butoxide Potassium tert-butoxide Potassium_tert-butoxide->Product Copper(I)_bromide Copper(I) bromide Copper(I)_bromide->Product THF_reflux THF, Reflux THF_reflux->Product

Caption: Synthesis of the target benzoic acid.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established patent literature to provide a clear, step-by-step guide.

Materials:

  • 5-bromo-2-chlorobenzoic acid

  • 2,2,2-trifluoroethanol

  • Potassium tert-butoxide

  • Copper(I) bromide

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid, concentrated

  • Ethanol

  • Water, deionized

  • Methyl tertiary butyl ether (MTBE)

  • Neutral alumina

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, add 300 mL of anhydrous THF at room temperature.

  • Base Addition: With stirring, add 84.7 g of potassium tert-butoxide to the THF.

  • Alcohol Addition: Slowly add 76.0 g of 2,2,2-trifluoroethanol dropwise to the reaction mixture, ensuring the temperature does not exceed 35 °C.

  • Substrate and Catalyst Addition: After the addition of the alcohol is complete, continue stirring and add 29.6 g of 5-bromo-2-chlorobenzoic acid, followed by 27.3 g of copper(I) bromide.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 43 hours.

  • Work-up: Cool the reaction mixture to 5 °C and slowly pour it into dilute hydrochloric acid. Separate the organic and aqueous phases.

  • Purification:

    • The crude product is dissolved in methyl tertiary butyl ether (MTBE) and filtered through a neutral alumina column to remove insoluble components.

    • The solvent is evaporated, and the resulting solid is recrystallized from an ethanol/water mixture.

  • Isolation: The purified this compound is collected by filtration and dried. The expected yield is approximately 45%, with a purity of >98% as determined by HPLC. The melting point of the purified product is in the range of 120-122 °C.[2]

Applications in Medicinal Chemistry: Crafting Bioactive Molecules

The true value of a building block is realized in its ability to be transformed into functional molecules. This compound has proven to be a valuable precursor in the synthesis of several bioactive compounds.

Case Study 1: Synthesis of Flecainide

Flecainide is a class Ic antiarrhythmic agent used to treat a variety of cardiac arrhythmias.[5] The synthesis of Flecainide prominently features this compound as a key intermediate.

G Benzoic_Acid This compound Activation Activation (e.g., Esterification or Acid Chloride Formation) Benzoic_Acid->Activation Amide_Coupling Amide Coupling with 2-(aminomethyl)piperidine Activation->Amide_Coupling Flecainide Flecainide Amide_Coupling->Flecainide

Caption: Flecainide synthesis workflow.

A common synthetic route involves the conversion of the benzoic acid to its methyl ester, followed by amidation with 2-(aminomethyl)piperidine.[6]

Case Study 2: Development of Novel Anticancer Agents

Recent research has expanded the utility of this building block into the realm of oncology. A study published in ACS Omega details the synthesis of novel 1,3-thiazolidin-4-one derivatives from this compound that exhibit promising activity as inhibitors of Aurora A kinase (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in tumorigenesis.[7]

The synthetic pathway begins with the esterification of the benzoic acid, followed by reaction with hydrazine to form a benzohydrazide. This intermediate is then condensed with various aldehydes and cyclized with thioglycolic acid to yield the target thiazolidinone derivatives.[7]

Experimental Protocol: Amide Coupling via Acid Chloride Formation

This protocol outlines a general procedure for the activation of this compound and subsequent amide bond formation.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Amine (R-NH₂)

  • Triethylamine or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, if using oxalyl chloride)

Procedure:

  • Acid Chloride Formation:

    • In a dry reaction flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

    • Add a catalytic amount of DMF (if using oxalyl chloride).

    • Slowly add an excess (e.g., 2 equivalents) of oxalyl chloride or thionyl chloride.

    • Stir the reaction at room temperature until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • In a separate flask, dissolve the desired amine and a slight excess of triethylamine in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude acid chloride in anhydrous DCM and add it dropwise to the cooled amine solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography.

Applications in Materials Science: Engineering High-Performance Materials

The same properties that make this compound attractive for medicinal chemistry also position it as a valuable monomer for the synthesis of advanced materials. The incorporation of trifluoroethoxy groups into polymer backbones can lead to materials with enhanced thermal stability, chemical resistance, and desirable optical and dielectric properties.[3][6]

While specific, extensively characterized polymers derived directly from this benzoic acid are not widely reported in the literature, its potential for creating high-performance fluorinated polyamides and polyesters is significant. The general approach would involve converting the benzoic acid to its diacyl chloride, which can then be reacted with various diamines or diols in a polycondensation reaction.

G cluster_monomers Monomers Diacyl_Chloride 2,5-Bis(2,2,2-trifluoroethoxy)benzoyl dichloride (from the benzoic acid) Polycondensation Polycondensation Diacyl_Chloride->Polycondensation Diamine_or_Diol Diamine or Diol Diamine_or_Diol->Polycondensation Polymer Fluorinated Polyamide or Polyester Polycondensation->Polymer

Caption: Polymer synthesis pathway.

The resulting polymers would be expected to exhibit:

  • High Thermal Stability: Due to the strong C-F bonds.

  • Chemical Resistance: The fluorinated groups provide a barrier against chemical attack.

  • Low Dielectric Constant: A common feature of fluorinated polymers, making them suitable for microelectronics applications.

  • Hydrophobicity and Oleophobicity: Leading to applications in performance coatings.

Furthermore, the rigid aromatic core combined with the flexible trifluoroethoxy side chains could be exploited in the design of novel liquid crystals.[3]

Conclusion: A Building Block with a Bright Future

This compound has established itself as a valuable and versatile building block in the synthesis of complex organic molecules. Its utility is firmly rooted in the predictable and beneficial modifications to molecular properties imparted by the trifluoroethoxy groups. While its application in medicinal chemistry, particularly in the synthesis of Flecainide and emerging anticancer agents, is well-documented, its potential in the field of materials science remains an exciting area for future exploration. The detailed synthetic and derivatization protocols provided in this guide are intended to equip researchers with the practical knowledge to leverage the full potential of this powerful fluorinated building block in their own research and development endeavors.

References

  • de Azevedo, J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3249.
  • Apicule. (n.d.). This compound (CAS No: 35480-52-5).
  • Grindeks JSC. (2008). Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. EP1918280A1.
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega, 8(46), 44057–44071.
  • PubChem. (n.d.). This compound.

Sources

Spectroscopic Unveiling of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a structurally complex aromatic carboxylic acid, holds significant importance in the pharmaceutical landscape as a key intermediate in the synthesis of Flecainide, a Class Ic antiarrhythmic agent. The precise molecular architecture of this compound, featuring a substituted benzene ring with two trifluoroethoxy groups, necessitates a thorough spectroscopic characterization to ensure its identity, purity, and suitability for downstream applications in drug development and manufacturing. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the correlation between its spectral features and molecular structure.

Molecular Structure and Key Features

The foundational step in interpreting the spectroscopic data is a comprehensive understanding of the molecule's structure. This compound (C₁₁H₈F₆O₄, Molar Mass: 318.17 g/mol ) consists of a benzoic acid core substituted at the 2 and 5 positions with 2,2,2-trifluoroethoxy groups.[1]

Key structural elements influencing the spectroscopic output include:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring gives rise to characteristic signals in both NMR and IR spectra.

  • Carboxylic Acid Group (-COOH): This functional group is readily identifiable by its distinct proton signal in ¹H NMR and characteristic vibrational modes in IR spectroscopy.

  • Trifluoroethoxy Groups (-OCH₂CF₃): The presence of these two electronically similar but magnetically distinct groups significantly impacts the NMR spectra due to the influence of the highly electronegative fluorine atoms and introduces strong, characteristic absorption bands in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While publicly available raw NMR data for this compound is limited, a comprehensive analysis of closely related derivatives, as detailed in a study by Vetting et al. (2023) in ACS Omega, allows for a robust prediction and interpretation of the expected NMR spectra.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the trifluoroethoxy groups, and the carboxylic acid proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
Carboxylic Acid (-COOH)> 10.0Singlet (broad)N/AThe acidic proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.
Aromatic (H-3, H-4, H-6)7.0 - 7.5Multipletortho, metaThe three aromatic protons will show complex splitting patterns due to ortho and meta coupling. Their precise chemical shifts are influenced by the electron-withdrawing nature of the adjacent substituents.
Methylene (-OCH₂)4.4 - 4.8Quartet~8-9The methylene protons are adjacent to a trifluoromethyl group, leading to coupling with the three fluorine atoms, resulting in a characteristic quartet. The two -OCH₂- groups may appear as distinct or overlapping quartets.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of this compound would involve:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence the chemical shift of the carboxylic acid proton.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

Caption: Key proton spin systems in this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
Carboxylic Acid (-C=O)165 - 175The carbonyl carbon of the carboxylic acid is highly deshielded.
Aromatic (C-O)145 - 155The two aromatic carbons directly attached to the electron-withdrawing trifluoroethoxy groups will be deshielded.
Aromatic (C-H & C-COOH)115 - 135The remaining four aromatic carbons will resonate in this region, with their specific shifts determined by their substitution pattern.
Methylene (-OCH₂)65 - 75 (quartet, J(C-F) ~35-40 Hz)The methylene carbons are coupled to the three fluorine atoms of the trifluoromethyl group, resulting in a quartet.
Trifluoromethyl (-CF₃)120 - 125 (quartet, J(C-F) > 270 Hz)The trifluoromethyl carbon exhibits a large one-bond coupling constant with the fluorine atoms.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the trifluoroethoxy groups. An ATR-IR spectrum of this compound is available from SpectraBase, acquired on a Bruker Tensor 27 FT-IR instrument.[3]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C=O Stretch (Carboxylic Acid)1680 - 1710Strong
C=C Stretch (Aromatic)1550 - 1600Medium
C-F Stretch1100 - 1300Very Strong
C-O Stretch (Ether)1200 - 1300Strong

Experimental Protocol for ATR-FTIR Spectroscopy:

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the significant absorption bands and correlate them to the functional groups in the molecule.

Caption: Simplified workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, a high-resolution mass spectrometry (HRMS) technique like electrospray ionization (ESI) would be suitable.

Expected Mass Spectral Data:

  • Molecular Ion Peak [M-H]⁻ (in negative ion mode): m/z ≈ 317.025

  • Key Fragmentation Pathways:

    • Loss of CO₂ (44 Da) from the carboxylate anion.

    • Cleavage of the ether linkages, leading to the loss of the trifluoroethoxy groups.

    • Fragmentation of the trifluoroethoxy side chains.

G M [M-H]⁻ m/z ≈ 317 M_minus_CO2 [M-H-CO₂]⁻ M->M_minus_CO2 - CO₂ Fragments Other Fragments M->Fragments Side-chain cleavage

Caption: Predicted major fragmentation pathway in negative ion ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS techniques, provides a detailed and unambiguous confirmation of its molecular structure. The predicted and interpreted data presented in this guide, grounded in the analysis of closely related compounds, offer a valuable resource for researchers and professionals in the pharmaceutical industry. This detailed spectroscopic fingerprint is essential for quality control, reaction monitoring, and ensuring the integrity of this critical intermediate in the synthesis of Flecainide and other potential therapeutic agents.

References

  • PubChem. This compound.
  • Chem-Impex. This compound. [Link]
  • apicule. This compound (CAS No: 35480-52-5). [Link]
  • Vetting, M. W., et al. (2023). Vetting of New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS No. 35480-52-5), a key intermediate in the synthesis of the anti-arrhythmic drug Flecainide and a valuable building block in fluorinated materials chemistry.[1][2] While widely recognized for its enhanced stability and solubility in organic solvents due to its distinctive trifluoroethoxy groups, quantitative solubility data remains sparse in publicly available literature.[3] This guide aims to bridge that gap by providing a robust theoretical framework for predicting solubility, detailed experimental protocols for its quantitative determination, and insights into the practical implications for researchers, scientists, and drug development professionals. We will explore the physicochemical properties of the molecule, the principles of solvent-solute interactions, and provide a self-validating system for generating reliable solubility data.

Introduction: The Significance of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle. From synthesis and purification to formulation and bioavailability, understanding and controlling solubility is paramount. For this compound, its role as a precursor to Flecainide underscores the importance of its solubility profile.[1][2] Efficient reaction kinetics, successful crystallization for purification, and the ability to formulate stable and effective drug products are all intrinsically linked to how this molecule interacts with various solvents.

The presence of two trifluoroethoxy groups on the benzoic acid backbone significantly alters its properties compared to unsubstituted benzoic acid. These electron-withdrawing, lipophilic groups enhance its stability and are reported to improve solubility in organic media, a desirable trait for organic synthesis and the formulation of specialty polymers.[3] This guide will dissect the structural features of the molecule to provide a predictive understanding of its behavior in a range of organic solvents.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its solubility. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
CAS Number 35480-52-5[1][3]
Molecular Formula C₁₁H₈F₆O₄[3][4]
Molecular Weight 318.17 g/mol [3][4]
Appearance White to off-white solid/powder[3][5]
Melting Point 121 - 125 °C[3][6]
Predicted pKa 3.06 ± 0.36[7]
Predicted XLogP3 3.5[4]
Hydrogen Bond Donors 1 (from carboxylic acid)[8]
Hydrogen Bond Acceptors 4 (2 ether oxygens, 2 carboxylic oxygens)[8]

The molecule's structure presents a fascinating dichotomy. The aromatic ring and the highly fluorinated ethoxy groups contribute to its lipophilic character, as indicated by the high predicted LogP value. Conversely, the carboxylic acid group provides a site for hydrogen bonding and deprotonation, introducing a polar, hydrophilic element. This amphiphilic nature suggests a complex solubility profile, with significant variation expected across solvents of differing polarity. The acidic pKa indicates it is a relatively strong organic acid.[7]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular force characteristics. We can classify solvents and predict their interaction with this compound based on the following principles.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While the molecule has hydrogen bonding capabilities, its large, non-polar fluorinated groups may limit its solubility in highly polar protic solvents like water. However, its acidic nature suggests that solubility in water will be highly pH-dependent, increasing dramatically in basic solutions due to salt formation. Solubility in alcohols like methanol and ethanol is expected to be moderate to good, as they can interact with both the polar carboxylic acid group and the less polar ether linkages. One source notes slight solubility in methanol when heated.[7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They are effective at solvating polar molecules. Given the molecule's polarity from the carboxylic acid and ether groups, good solubility is anticipated in solvents like DMSO and DMF. This is supported by qualitative data indicating slight solubility in DMSO.[7] Acetone and acetonitrile should also be effective solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weaker van der Waals forces. The large, lipophilic trifluoroethoxy groups and the benzene ring suggest that the molecule will have some affinity for non-polar solvents.[3] Toluene and dichloromethane, with their ability to engage in pi-stacking and dipole interactions respectively, are likely to be better solvents than purely aliphatic hydrocarbons like hexane.

The logical flow for selecting an appropriate solvent can be visualized as follows:

G cluster_solvents Solvent Class start This compound polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) start->polar_aprotic High Expected Solubility (Dipole-Dipole Interactions) polar_protic Polar Protic (e.g., Methanol, Ethanol) start->polar_protic Moderate to Good Solubility (H-Bonding Capability) non_polar Non-Polar (e.g., Toluene, DCM) start->non_polar Moderate Solubility (Lipophilic Character) aqueous_base Aqueous Base (e.g., 5% NaHCO3) start->aqueous_base High Solubility (Salt Formation)

Caption: Predicted solubility based on solvent class.

Experimental Protocols for Solubility Determination

To generate reliable and reproducible quantitative data, standardized experimental protocols are essential. The following section details the equilibrium solubility method, a gold-standard technique for this purpose.

4.1. Mandatory: Equilibrium Solubility (Shake-Flask Method)

This method determines the saturation solubility of a compound in a specific solvent at a controlled temperature. It is based on achieving equilibrium between the dissolved and undissolved solute.

Principle: An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined analytically.

Workflow Diagram:

G A 1. Preparation Add excess solid to solvent in a vial. B 2. Equilibration Agitate at constant temperature (e.g., 24-72 hours). A->B C 3. Separation Allow solid to settle. Filter supernatant (e.g., 0.22 µm PTFE filter). B->C D 4. Dilution Dilute the clear filtrate with a suitable mobile phase. C->D E 5. Quantification Analyze by HPLC-UV against a standard curve. D->E

Sources

Navigating the Synthesis and Handling of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, a fluorinated aromatic carboxylic acid, is a pivotal intermediate in modern pharmaceutical synthesis. Its unique electronic and steric properties, conferred by the two trifluoroethoxy groups, make it a valuable building block for complex molecular architectures. Most notably, it is a key precursor in the synthesis of the Class Ic antiarrhythmic agent, Flecainide.[1][2][3][4] Beyond this well-established role, its utility is expanding into the development of novel compounds with potential therapeutic applications, including anticancer and antidiabetic agents, as well as in the formulation of high-performance polymers and coatings.[5][6]

This guide provides a comprehensive overview of the critical safety and handling considerations for this compound, grounded in established safety protocols and field-proven insights. It is designed to empower researchers and drug development professionals to work with this compound safely and effectively, minimizing risks while maximizing its synthetic potential.

Physicochemical and Toxicological Profile

A thorough understanding of the physicochemical properties and toxicological profile of a compound is the bedrock of a robust safety protocol. This section outlines the key characteristics of this compound.

Physicochemical Data
PropertyValueSource
CAS Number 35480-52-5[1][7]
Molecular Formula C₁₁H₈F₆O₄[1][8]
Molecular Weight 318.17 g/mol [1][8]
Appearance White to off-white or light yellow solid/powder[9][10]
Melting Point 119-121 °C[9]
Purity ≥98.0%[9]
Toxicological Assessment and Hazard Identification
  • GHS Hazard Statements:

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

The trifluoroethoxy groups can influence the compound's reactivity and metabolic pathways, although specific data on its metabolism and long-term exposure effects are limited. The acidic nature of the carboxylic group also contributes to its irritant properties.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential to ensure the safety of laboratory personnel. This involves a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following provides a baseline recommendation:

  • Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against accidental skin contact.

  • Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not typically required. However, if there is a potential for aerosolization or if engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to preventing accidental exposure and maintaining the integrity of the compound.

Handling
  • General Hygiene: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Wash hands thoroughly after handling, and before eating, drinking, or smoking.[13]

  • Dispensing: When weighing and dispensing the solid, do so in a fume hood to minimize the risk of inhalation. Use appropriate tools to avoid generating dust.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Storage
  • Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[13]

  • Incompatibilities: Keep away from strong oxidizing agents.[13]

  • Environmental Conditions: Protect from heat, sparks, and ignition sources.[13] Although non-flammable, it can burn at high temperatures.[13]

Emergency Procedures

In the event of an emergency, a swift and informed response is critical. All personnel working with this compound should be familiar with the following procedures.

First-Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[12] If the individual feels unwell, seek medical attention.[12]

  • Skin Contact: If on skin, wash with plenty of soap and water.[12] If skin irritation occurs, seek medical advice.[12] Remove contaminated clothing and wash it before reuse.[13]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[12] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[13] If eye irritation persists, get medical attention.[12]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill Response

For a minor spill of the solid, the following steps should be taken by trained personnel wearing appropriate PPE:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit for solids). Avoid raising dust.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

For a large spill, or a spill of a solution containing the compound, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.

  • Hazardous Combustion Products: Upon combustion, it may produce hazardous products such as carbon oxides and hydrogen fluoride.[13]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

All waste containing this compound, including contaminated labware, absorbent materials, and excess reagents, must be disposed of as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed, and compatible container.

  • Labeling: The label should clearly state "Hazardous Waste" and list the full chemical name of the contents.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance and to arrange for waste pickup. Do not dispose of this compound down the drain or in the regular trash.

Role in Drug Discovery and Development

The primary application of this compound is as a crucial intermediate in the synthesis of Flecainide acetate, an antiarrhythmic drug.[1][2][3][4] The synthesis typically involves the conversion of the benzoic acid to an activated form, such as an acid chloride or an ester, which then reacts with 2-(aminomethyl)piperidine or a related precursor.[14]

Flecainide_Synthesis_Intermediate cluster_0 Key Intermediate cluster_1 Activation cluster_2 Coupling This compound This compound Acid Chloride / Activated Ester Acid Chloride / Activated Ester This compound->Acid Chloride / Activated Ester Activation Step Flecainide Flecainide Acid Chloride / Activated Ester->Flecainide Reaction with 2-(aminomethyl)piperidine

Caption: Role as a key intermediate in Flecainide synthesis.

Representative Synthesis Protocol

Several synthetic routes to this compound have been reported in the patent literature.[14] The following is a representative protocol adapted from published procedures. It is essential to conduct a thorough literature review and risk assessment before attempting any synthesis.

Reaction: Alkoxylation of a dihalobenzoic acid derivative with 2,2,2-trifluoroethanol.

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • 2,2,2-Trifluoroethanol

  • Potassium tert-butoxide

  • Copper(I) bromide

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Methyl tertiary butyl ether (MTBE)

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel containing THF at room temperature, add potassium tert-butoxide with stirring.

  • Slowly add 2,2,2-trifluoroethanol dropwise, ensuring the temperature does not exceed 35°C.

  • After the addition is complete, continue stirring and then add 5-bromo-2-chlorobenzoic acid.

  • Add copper(I) bromide to the mixture and heat to reflux.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and quench with water, followed by acidification with HCl.

  • Extract the product into an organic solvent such as MTBE.

  • Wash the organic layer with water.

  • Purify the crude product, for example, by passing it through a neutral alumina column to remove insoluble components.

  • Evaporate the solvent and recrystallize the final product from a suitable solvent system, such as an ethanol/water mixture, to yield purified this compound.[10]

Note: This is a generalized procedure and may require optimization. All steps should be performed in a chemical fume hood with appropriate PPE.

Risk_Assessment_Workflow Start Start Identify Hazards Identify Hazards Start->Identify Hazards Chemical Properties (Irritant) Assess Risks Assess Risks Identify Hazards->Assess Risks Exposure Potential (Inhalation, Skin/Eye Contact) Implement Controls Implement Controls Assess Risks->Implement Controls Engineering (Fume Hood) PPE (Gloves, Goggles) Administrative (SOPs) Review and Monitor Review and Monitor Implement Controls->Review and Monitor Regularly check effectiveness of controls Review and Monitor->Implement Controls Adjust as needed End End Review and Monitor->End

Caption: A general workflow for risk assessment.

Conclusion

This compound is a compound of significant interest in pharmaceutical development. While it presents manageable hazards, primarily as a skin, eye, and respiratory irritant, a comprehensive understanding of its properties and strict adherence to safety protocols are essential for its safe handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established procedures for handling, storage, and waste disposal, researchers can confidently and safely leverage the synthetic potential of this valuable intermediate.

References

  • Google Patents. (n.d.). Flecainide synthesis.
  • Apicule. (n.d.). This compound (CAS No: 35480-52-5) API Intermediate Manufacturers.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Synthesis, Properties, and Pharmaceutical Applications.
  • Google Patents. (n.d.). Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • Justia Patents. (n.d.). Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof.
  • New Drug Approvals. (2019, October 3). Flecainide acetate.
  • PubChem. (n.d.). This compound.
  • Acmec Biochemical. (n.d.). 35480-52-5[this compound].
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • MDPI. (2022, December 8). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent.
  • GSRS. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Thermal Stability of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermal Stability in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the robustness of chemical intermediates is a cornerstone of a successful and reproducible manufacturing process. The compound 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS No: 35480-52-5) serves as a pivotal intermediate, notably in the synthesis of the antiarrhythmic agent Flecainide.[1][2] Its molecular structure, characterized by a benzoic acid core with two trifluoroethoxy substituents, imparts unique electronic and solubility properties. However, the very features that make it a valuable building block also necessitate a thorough understanding of its thermal stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess and comprehend the thermal stability profile of this important compound. An understanding of a molecule's response to thermal stress is paramount for defining safe manufacturing and storage conditions, predicting shelf-life, and ensuring the purity and safety of the final active pharmaceutical ingredient (API).[3][4]

This document deviates from a standard template to provide a narrative grounded in practical application and scientific rationale. We will explore the theoretical underpinnings of its stability, detail rigorous experimental protocols for its characterization, and discuss the interpretation of the resulting data.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical properties is essential before embarking on thermal analysis.

PropertyValueSource
CAS Number 35480-52-5[5][6]
Molecular Formula C₁₁H₈F₆O₄[5]
Molecular Weight 318.17 g/mol [5]
Appearance White to off-white solid/powder to crystal[6][7]
Melting Point 119-125 °C[6][7][8]
Boiling Point (Predicted) 320.9 ± 42.0 °C[8]
Storage Room temperature, sealed in dry conditions. For long-term storage, refrigeration (2-8°C) is recommended.[8][9]

Theoretical Considerations for Thermal Degradation

The thermal degradation of this compound is likely to be governed by the lability of its constituent functional groups under thermal stress. Two primary degradation pathways can be hypothesized:

  • Decarboxylation: Benzoic acids are known to undergo decarboxylation at elevated temperatures, yielding a corresponding aromatic compound and carbon dioxide. This is a common thermal decomposition route for carboxylic acids.

  • Ether Linkage Scission: The trifluoroethoxy groups are generally stable; however, at high temperatures, cleavage of the ether bond is a possibility. This could occur through various radical or concerted mechanisms.

The presence of two electron-withdrawing trifluoroethoxy groups on the benzene ring may influence the ease of decarboxylation. A comprehensive thermal analysis is required to elucidate the dominant degradation pathway and the onset temperature for decomposition.

Experimental Workflow for Thermal Stability Assessment

A multi-faceted approach is necessary to fully characterize the thermal stability of this compound. The following experimental workflow provides a robust and self-validating system.

G cluster_0 Initial Characterization cluster_1 Forced Degradation Studies cluster_2 Degradant Identification cluster_3 Long-Term Stability TGA Thermogravimetric Analysis (TGA) Thermal_Stress Thermal Stress (Solid & Solution) TGA->Thermal_Stress Identifies onset of degradation temp. DSC Differential Scanning Calorimetry (DSC) DSC->Thermal_Stress Identifies melt & other thermal events GC_MS GC-MS Analysis Thermal_Stress->GC_MS Analyzes volatile degradants LC_MS LC-MS Analysis Thermal_Stress->LC_MS Analyzes non-volatile degradants Stability_Chambers ICH Stability Chambers GC_MS->Stability_Chambers LC_MS->Stability_Chambers Provides stability- indicating methods

Caption: A comprehensive workflow for the thermal stability assessment of this compound.

Part 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and to quantify this mass loss.

Causality Behind Experimental Choices: TGA is the primary technique for directly measuring mass loss as a function of temperature. This allows for the precise determination of the onset of thermal decomposition. An inert atmosphere (nitrogen) is chosen to prevent oxidative degradation, thereby isolating the thermal degradation pathways.[10]

Detailed Experimental Protocol for TGA
  • Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina is suitable).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition curve.

    • Record the temperature at which 5% mass loss occurs (T5%).

    • Calculate the derivative of the mass loss curve (DTG curve) to identify the temperature of maximum rate of decomposition.

Expected Outcome: A TGA thermogram showing a stable baseline up to the onset of decomposition, followed by a sharp or gradual mass loss. The data will provide a clear upper temperature limit for the stability of the compound.

Part 2: Differential Scanning Calorimetry (DSC)

Objective: To identify the melting point, heat of fusion, and any other thermal events such as polymorphic transitions or exothermic decomposition of this compound.

Causality Behind Experimental Choices: DSC measures the heat flow into or out of a sample as a function of temperature, providing information on endothermic (melting, glass transition) and exothermic (decomposition, crystallization) events.[10] This is complementary to TGA, as it can detect thermal events that do not involve a change in mass.

Detailed Experimental Protocol for DSC
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to a temperature just below the Tonset determined by TGA (e.g., 250 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the onset and peak temperatures of the melting endotherm.

    • Integrate the area under the melting peak to determine the heat of fusion (ΔHf).

    • Observe for any other endothermic or exothermic events.

Expected Outcome: A DSC thermogram showing a sharp endothermic peak corresponding to the melting of the crystalline solid. The absence of significant exothermic events before the TGA-determined decomposition temperature would suggest that the compound melts before it decomposes under these conditions.

ParameterExpected Value/Observation
TGA Tonset To be determined experimentally
TGA T5% To be determined experimentally
DSC Melting Point (Tm) ~119-125 °C[6][7][8]
DSC Heat of Fusion (ΔHf) To be determined experimentally
Other DSC Events Unlikely, but to be confirmed

Part 3: Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways under various stress conditions, including thermal stress.[3][11] This is a regulatory requirement for the development of stability-indicating analytical methods.[11]

Causality Behind Experimental Choices: Forced degradation studies intentionally stress the molecule to generate degradation products.[11] This allows for the development of analytical methods that can separate and quantify these impurities, ensuring the quality of the drug substance over its shelf life.

Detailed Experimental Protocol for Thermal Stress Testing
  • Solid-State Thermal Stress:

    • Place a known amount of this compound in a clean, dry vial.

    • Heat the sample in an oven at a temperature below its melting point but high enough to potentially induce degradation (e.g., 80°C, 100°C) for a defined period (e.g., 24, 48, 72 hours).

  • Solution-State Thermal Stress:

    • Prepare a solution of the compound in a relevant solvent (e.g., methanol, acetonitrile) at a known concentration.

    • Reflux the solution for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • After the stress period, allow the samples to cool to room temperature.

    • Dissolve the solid-state samples in a suitable solvent.

    • Analyze all samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

    • Characterize any significant degradation products using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Part 4: Identification of Degradation Products

Objective: To elucidate the structure of the main thermal degradation products.

Causality Behind Experimental Choices: GC-MS is ideal for identifying volatile and semi-volatile degradation products, such as those that might arise from decarboxylation or fragmentation. LC-MS is suited for non-volatile or thermally labile degradants.

G cluster_0 Hypothesized Degradation Pathways Start This compound Decarboxylation Decarboxylation Start->Decarboxylation High Temperature Ether_Cleavage Ether Cleavage Start->Ether_Cleavage High Temperature Product1 1,4-bis(2,2,2-trifluoroethoxy)benzene + CO₂ Decarboxylation->Product1 Product2 Hydroxy-trifluoroethoxy-benzoic acid isomers Ether_Cleavage->Product2

Caption: Hypothesized thermal degradation pathways for this compound.

Long-Term Stability and Storage Recommendations

Based on the data gathered from the above experimental workflows, recommendations for the long-term storage and handling of this compound can be formulated.

  • Storage Conditions: The compound should be stored in well-sealed containers at room temperature, protected from moisture.[8] For extended periods, refrigeration (2-8°C) is advisable to minimize the risk of any long-term degradation.[9]

  • Handling: Avoid exposure to high temperatures during processing. The TGA and DSC data will provide a clear upper limit for safe handling temperatures.

  • Shelf-Life: A formal shelf-life determination would require a long-term stability study under ICH-defined conditions, using the stability-indicating analytical methods developed during the forced degradation studies.

Conclusion

While this compound is a stable crystalline solid at ambient conditions, a thorough understanding of its thermal stability is crucial for its application in pharmaceutical manufacturing. The experimental protocols detailed in this guide provide a robust framework for characterizing its thermal decomposition profile, identifying potential degradation products, and establishing safe handling and storage conditions. By employing a combination of TGA, DSC, and forced degradation studies, researchers and drug development professionals can ensure the quality, purity, and consistency of this vital pharmaceutical intermediate.

References

  • Veeprho.
  • MedCrave online. (2016, December 14).
  • ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid,... [Link]
  • PubChem. This compound. [Link]
  • SynZeal. Flecainide EP Impurity D | 35480-52-5. [Link]
  • Pharmaffiliates. CAS No : 35480-52-5| Product Name : Flecainide - Impurity D. [Link]
  • RJPT.
  • Biomedical Journal of Scientific & Technical Research.
  • ResearchGate. Plot of the TGA/DTG analysis of benzoic acid. [Link]
  • CAS Common Chemistry. This compound. [Link]

Sources

The Strategic Role of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Fluorinated Scaffold

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has consistently proven to be a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. The trifluoroethoxy group, in particular, offers a unique combination of high metabolic stability, increased lipophilicity, and the ability to participate in favorable protein-ligand interactions. This guide delves into the multifaceted utility of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA), a key starting material that leverages these benefits, enabling the synthesis of diverse and impactful therapeutic agents. From its foundational role in the development of a blockbuster antiarrhythmic to its recent emergence in the quest for novel oncology therapeutics, BTFA stands as a testament to the power of rational drug design. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the synthetic "how" but also the mechanistic "why," underpinned by robust scientific evidence and practical, field-tested protocols.

Physicochemical Properties and Strategic Advantages of the BTFA Core

The unique arrangement of two trifluoroethoxy groups on a benzoic acid core endows this compound with a distinct set of physicochemical characteristics that are highly advantageous in drug design.

The presence of the electron-withdrawing trifluoroethoxy groups enhances the metabolic stability of the benzene ring by shielding it from oxidative metabolism.[1] Furthermore, the lipophilicity conferred by these groups can significantly improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[1] The benzoic acid moiety provides a versatile synthetic handle for the introduction of various pharmacophoric elements through amide bond formation and other transformations.

PropertyValueSource
Molecular Formula C₁₁H₈F₆O₄[2]
Molecular Weight 318.17 g/mol [2]
Appearance White to off-white solid/crystal[3]
Melting Point 120-122 °C[3]
CAS Number 35480-52-5[2]

Foundational Synthesis of this compound (BTFA)

A reliable and scalable synthesis of the BTFA core is paramount for its application in drug discovery programs. Several synthetic routes have been reported, with the following protocol from 5-bromo-2-chlorobenzoic acid offering a practical and well-documented approach.[3][4]

Experimental Protocol: Synthesis of BTFA from 5-bromo-2-chlorobenzoic acid

This protocol details a copper-catalyzed nucleophilic aromatic substitution reaction.

Step 1: Formation of Potassium Trifluoroethoxide

  • To a reaction vessel containing 300 mL of anhydrous tetrahydrofuran (THF), add 84.7 g of potassium tert-butoxide with stirring at room temperature.[3]

  • Slowly add 76.0 g of 2,2,2-trifluoroethanol dropwise to the mixture, ensuring the temperature does not exceed 35 °C.[3]

Step 2: Copper-Catalyzed Substitution

  • After the addition of trifluoroethanol is complete, continue stirring and add 29.6 g of 5-bromo-2-chlorobenzoic acid to the reaction mixture.[3]

  • Add 27.3 g of copper(I) bromide.[3]

  • Heat the reaction mixture to reflux and maintain for approximately 43 hours.[3]

Step 3: Work-up and Purification

  • Cool the reaction mixture to 5 °C and slowly pour it into dilute hydrochloric acid.[3]

  • Separate the organic and aqueous phases.

  • Remove the solvent from the organic phase by distillation, which will cause the product to begin precipitating.[3]

  • Add 100 mL of water to the residue and collect the solid product by filtration.[3]

  • For further purification, dissolve the crude product in methyl tertiary butyl ether (MTBE) and filter through a neutral alumina column.[3]

  • Evaporate the solvent and recrystallize the resulting solid from an ethanol/water mixture to yield pure this compound.[3]

This method typically yields the final product with a purity of >98% as determined by HPLC.[3]

Application in the Synthesis of Established Therapeutics: The Case of Flecainide

BTFA is a cornerstone in the synthesis of Flecainide, a class Ic antiarrhythmic agent used to treat a variety of cardiac arrhythmias.[2] The synthesis involves the conversion of the carboxylic acid group of BTFA into an amide.

Experimental Protocol: Synthesis of Flecainide from BTFA

This two-step protocol involves an initial esterification of BTFA followed by amidation.

Step 1: Esterification of BTFA

  • This step is a prerequisite for the subsequent amidation and is detailed in the synthesis of novel antiglioma agents below. The resulting methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is the starting material for the next step.

Step 2: Amidation with 2-(aminomethyl)piperidine

  • In a suitable reaction vessel, combine the methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate from the previous step with 2-(aminomethyl)piperidine in toluene.

  • Heat the mixture at reflux for 10 hours.

  • After cooling to room temperature, add water to the reaction mixture and separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers and wash with water.

  • Concentrate the organic layer under reduced pressure to yield Flecainide free base as a white solid.

Emerging Frontiers: BTFA in the Development of Novel Oncology Agents

Recent research has highlighted the potential of BTFA as a scaffold for the development of novel therapeutics beyond the cardiovascular space. A notable example is the synthesis of 1,3-thiazolidin-4-one derivatives that exhibit potent activity against glioblastoma by targeting Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

Synthetic Workflow for Novel Thiazolidinone Derivatives

The synthesis of these promising antiglioma agents is a multi-step process that begins with the esterification of BTFA.

G BTFA This compound (BTFA) Ester Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate BTFA->Ester  Thionyl Chloride, Methanol Hydrazide 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide Ester->Hydrazide  Hydrazine Hydrate Hydrazone Hydrazone Derivatives Hydrazide->Hydrazone  Aromatic Aldehydes Thiazolidinone 1,3-Thiazolidin-4-one Derivatives Hydrazone->Thiazolidinone  Thioglycolic Acid, 1,4-Dioxane

Caption: Synthetic pathway for thiazolidinone derivatives from BTFA.

Experimental Protocol: Synthesis of Thiazolidinone Derivatives

This protocol outlines the key steps in the synthesis of the novel antiglioma agents.

Step 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

  • Dissolve this compound in methanol.[5]

  • At 0-5 °C, slowly add thionyl chloride.[5]

  • Heat the mixture to 60-65 °C and maintain for 1 hour to form the methyl ester.[5]

  • The ester is then reacted with hydrazine hydrate in ethanol at reflux to yield 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.[6]

Step 2: Synthesis of Hydrazones

  • Condense the 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide with various aromatic aldehydes in ethanol.[5]

Step 3: Cyclization to Thiazolidinones

  • Reflux the resulting hydrazones with thioglycolic acid in 1,4-dioxane to yield the final N-[2-(phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide derivatives.[5]

Mechanism of Action: Dual Inhibition of AURKA and VEGFR-2

The synthesized thiazolidinone derivatives have been shown to inhibit AURKA and VEGFR-2, two key kinases involved in cancer progression.[5]

  • AURKA (Aurora Kinase A): This kinase plays a critical role in cell cycle regulation, and its overexpression is common in many cancers, including glioblastoma. Small molecule inhibitors can allosterically modulate AURKA activity by binding to a hydrophobic pocket, which in turn inhibits its catalytic function.[7]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[8] Small molecule inhibitors typically target the ATP-binding site of the kinase domain, preventing the autophosphorylation that is a critical step in the signaling pathway that promotes angiogenesis.[1]

The dual inhibition of these pathways presents a promising strategy for the treatment of highly vascularized and proliferative tumors like glioblastoma.

G cluster_0 AURKA Pathway cluster_1 VEGFR-2 Pathway AURKA AURKA CellCycle Cell Cycle Progression AURKA->CellCycle Glioblastoma Glioblastoma Growth CellCycle->Glioblastoma Inhibitor_A Thiazolidinone Derivative Inhibitor_A->AURKA Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Angiogenesis->Glioblastoma Inhibitor_V Thiazolidinone Derivative Inhibitor_V->VEGFR2 Inhibition

Caption: Dual inhibition of AURKA and VEGFR-2 pathways by BTFA-derived thiazolidinones.

Future Directions and Broader Therapeutic Potential

The versatility of the BTFA scaffold suggests its potential application in a wide range of therapeutic areas. The demonstrated success in cardiology and oncology provides a strong foundation for exploring its use in other diseases where the unique properties of the trifluoroethoxy groups can be leveraged. For instance, BTFA derivatives could be investigated as potential agents for neurodegenerative disorders, where metabolic stability and blood-brain barrier penetration are critical. Furthermore, the core structure could be adapted to target other enzyme classes, such as proteases or phosphatases, by modifying the substituents on the benzoic acid ring. The continued exploration of BTFA as a starting material is likely to yield a new generation of innovative and effective therapeutics.

References

  • Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (n.d.).
  • Synthesis of this compound. (n.d.).
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega.
  • » API Intermediates » this compound (CAS No - apicule. (n.d.).
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. (2022). MDPI.
  • Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2. (2016). PubMed.
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). PubMed Central.
  • This compound - PubChem. (n.d.).
  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (n.d.).
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.).
  • Development and Strategies of VEGFR-2/KDR Inhibitors. (n.d.). PubMed.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.).
  • Small molecule inhibitors of KDR (VEGFR-2)

Sources

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid in Medicinal Chemistry

Abstract

This technical guide offers a comprehensive examination of this compound, a cornerstone molecule in the development of transthyretin (TTR) kinetic stabilizers. The dissociation and subsequent misfolding of the TTR protein is the causative agent in transthyretin amyloidosis (ATTR), a progressive and often fatal group of diseases. By kinetically stabilizing the native tetrameric form of TTR, small molecules can prevent the amyloid cascade at its source. This document provides medicinal chemists, researchers, and drug development professionals with an in-depth analysis of the molecule's mechanism of action, structure-activity relationships (SAR), synthesis protocols, and preclinical evaluation methodologies. The narrative is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical utility.

The Therapeutic Imperative: Stabilizing Transthyretin

Transthyretin (TTR) is a homotetrameric protein, primarily synthesized in the liver, that serves as a transporter for thyroxine (T4) and retinol-binding protein in the blood and cerebrospinal fluid.[1][2][3] The native tetrameric structure is composed of two dimers, which themselves are formed by the strong interaction of two monomers.[1] The interface between these two dimers is weaker and represents the critical point of dissociation.

In ATTR, either due to age-related factors (wild-type ATTR) or genetic mutations (hereditary ATTR), the TTR tetramer dissociates into its constituent monomers.[2][4] This dissociation is the rate-limiting step in the amyloidogenic cascade.[2][4] Once dissociated, the monomers are prone to misfolding and subsequent aggregation into insoluble amyloid fibrils. These fibrils deposit in various organs, most notably the peripheral nerves and the heart, leading to progressive organ dysfunction and significant morbidity and mortality.[2][4]

A leading therapeutic strategy is the kinetic stabilization of the TTR tetramer.[4][5] This approach utilizes small molecules that bind to the two thyroxine-binding sites located at the weak dimer-dimer interface.[1][2] By occupying these sites, the stabilizer acts as a molecular "glue," increasing the energy barrier for tetramer dissociation and effectively halting the amyloid cascade before it begins.[3][6]

Profile of a Potent Stabilizer: this compound

This compound is the foundational chemical entity for Tafamidis, a first-in-class TTR kinetic stabilizer approved for the treatment of ATTR.[7] Its structure has been meticulously optimized to confer high-affinity binding and potent stabilization of the TTR tetramer.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[8][9]
CAS Number 35480-52-5[9][10][11]
Molecular Formula C11H8F6O4[8][9][10]
Molecular Weight 318.17 g/mol [8][9][10]
Appearance White to off-white solid[11][12]
Melting Point 119-122 °C[10][11]
Mechanism of Action: Molecular Scaffolding

The therapeutic efficacy of this compound is derived from its ability to mimic the natural ligand, thyroxine, and bind with high affinity to the two T4 binding sites within the TTR tetramer's central channel.[1][2] The binding of one molecule exhibits negative cooperativity, meaning the affinity for the second molecule is reduced, but occupancy of even one site is sufficient to confer significant stabilization.[1][2][6] The crystal structure of the TTR-ligand complex reveals that the molecule's interactions span the dimer-dimer interface, effectively preventing the subunits from separating.[2]

Mechanism_of_Action cluster_unstable Pathogenic Cascade cluster_stable Therapeutic Intervention TTR_Tetramer Native TTR Tetramer Monomers Misfolded Monomers TTR_Tetramer->Monomers Dissociation (Rate-Limiting Step) Stabilized_TTR Kinetically Stabilized TTR Tetramer Amyloid Amyloid Fibrils (Tissue Deposition) Monomers->Amyloid Aggregation BTFA 2,5-bis(2,2,2-trifluoroethoxy) benzoic acid BTFA->Stabilized_TTR Binding to T4 Sites Stabilized_TTR->Monomers Dissociation Blocked Synthesis_Workflow Start 2,5-Dihydroxybenzoic Acid Step1 Esterification (e.g., MeOH, H+) Start->Step1 Intermediate1 Methyl 2,5-dihydroxybenzoate Step1->Intermediate1 Step2 Williamson Ether Synthesis (CF3CH2OTf, Base) Intermediate1->Step2 Intermediate2 Methyl 2,5-bis(2,2,2- trifluoroethoxy)benzoate Step2->Intermediate2 Step3 Hydrolysis (e.g., LiOH, H2O) Intermediate2->Step3 Product 2,5-bis(2,2,2-trifluoroethoxy) benzoic Acid Step3->Product

Figure 2: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Esterification (Methyl 2,5-dihydroxybenzoate)

  • Suspend 2,5-dihydroxybenzoic acid (1.0 eq) in methanol (10-20 vol).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add thionyl chloride (2.0 eq) or a catalytic amount of concentrated sulfuric acid. [13]4. Allow the mixture to warm to room temperature and then heat to reflux (60-65 °C) for 1-2 hours, monitoring by TLC until the starting material is consumed. [13]5. Cool the reaction mixture and concentrate under reduced pressure to remove methanol.

  • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography or used directly.

Step 2: Bis-Etherification (Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate)

  • Dissolve the methyl 2,5-dihydroxybenzoate (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

  • Add a suitable base, such as potassium carbonate (2.5 eq).

  • Add 2,2,2-trifluoroethyl triflate or a similar trifluoroethylating agent (2.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Step 3: Saponification (Final Product)

  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir at room temperature for 2-4 hours until hydrolysis is complete (monitored by TLC).

  • Concentrate the mixture to remove THF.

  • Dilute with water and acidify to pH ~2 with 1N HCl, which will precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound as a white solid. [11][12]

Preclinical Evaluation: Validating Stabilization

A series of robust in vitro and in vivo assays are required to characterize the efficacy of a TTR stabilizer.

In Vitro Fibril Formation Assay

This assay provides the primary proof-of-concept by directly measuring the inhibition of TTR aggregation under denaturing conditions. Acidification of the medium mimics the instability that leads to dissociation in vivo.

Methodology:

  • Prepare solutions of recombinant human TTR (wild-type or mutant) in a buffer at physiological pH.

  • Prepare serial dilutions of the test compound (e.g., in DMSO).

  • In a microplate, combine the TTR solution with the test compound or vehicle control (DMSO).

  • Initiate fibrillogenesis by adding an acidic buffer to lower the final pH to ~4.4.

  • Incubate the plate at 37 °C for 72 hours with gentle agitation. [14]6. Quantify fibril formation by measuring the turbidity at 400 nm or by adding Thioflavin T and measuring fluorescence (Ex: ~450 nm, Em: ~485 nm).

  • Calculate the EC50 value, which represents the concentration of the compound required to inhibit 50% of fibril formation.

Plasma TTR Stabilization Assay (Western Blot)

This ex vivo assay confirms that the compound can stabilize TTR in the complex biological matrix of human plasma. Stabilized tetramers are more resistant to denaturation than unbound tetramers.

Methodology:

  • Incubate human plasma samples with varying concentrations of the test compound for 1-2 hours at 37 °C.

  • Subject the samples to non-denaturing polyacrylamide gel electrophoresis (PAGE). This separates proteins based on size and charge while preserving their quaternary structure.

  • Transfer the separated proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for human TTR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate. A higher intensity of the band corresponding to the TTR tetramer relative to dissociated forms indicates stabilization.

Structure-Activity Relationship (SAR) and Molecular Interactions

The high potency of this compound is not accidental; it is the result of specific structural features that optimize its interaction with the TTR binding pocket.

  • Benzoic Acid Core: The carboxylate group is essential. It forms critical salt bridges with the ε-amino groups of Lysine-15 and Lysine-15' residues located at the entrance of the binding pocket.

  • 2,5-bis(2,2,2-trifluoroethoxy) Substitution: This pattern is crucial for deeply engaging the three rows of halogen-binding pockets (HBP1, HBP2, HBP3) within the TTR channel. The trifluoromethyl groups act as strong halogen bond donors, interacting with the carbonyl oxygens of the protein backbone and other residues, anchoring the molecule firmly in place and maximizing the stabilization of the dimer-dimer interface.

SAR_Diagram cluster_interactions Interactions with TTR Binding Pocket BTFA_Structure This compound Carboxylic Acid Group 2,5-bis(trifluoroethoxy) Groups Interaction1 Forms salt bridges with Lys-15 and Lys-15' BTFA_Structure:f1->Interaction1 Enables Interaction2 Engages halogen-binding pockets (HBP1, HBP2, HBP3) via strong halogen bonds BTFA_Structure:f2->Interaction2 Enables

Figure 3: Key structure-activity relationships of this compound, highlighting the roles of its functional groups in TTR binding.

Conclusion and Future Outlook

This compound is a seminal molecule in medicinal chemistry, representing a triumph of structure-based drug design. Its development into the approved drug Tafamidis validated the TTR kinetic stabilization hypothesis and fundamentally changed the treatment paradigm for transthyretin amyloidosis. [7]The principles learned from its design and evaluation continue to inform the development of next-generation stabilizers with potentially greater potency or improved pharmacokinetic profiles. This guide has provided a technical foundation for understanding this important compound, from its rational design and synthesis to its biological validation. For researchers in the field, it serves as both a case study and a practical resource for advancing the fight against amyloid diseases.

References

  • MedchemExpress.com. Tafamidis meglumine (Fx-1006A) | Transthyretin Stabilizer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRqPBKcS-15Wdf3arrCj-PDsZbunxhbdqqIkq2eOpQIxlH6FJl6CtU9_abK9xSxM-RoC4Vo8Zba4nHyarrjqJQUTK1NAxa1pnZ2Jt5BUoAkq5yLzFpibru9E6-Tc7qT8wdd0rlsJIqGIBvqPjhcWkGKrI=]
  • Sousa, M. M., & Saraiva, M. J. (2018). Transthyretin Stabilization: An Emerging Strategy for the Treatment of Alzheimer's Disease? International Journal of Molecular Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENbtpC8ZD4w_kPQaOzvI9zeaAahUwoH4a7zMvH3SmHgAys-20fgA3X3YVTqaQxTTv-dr5p6II-P5w9vnqSoKH9ZkdsyaULAwNHim3Xuvfzn3bscNxkdt14a3Qxh9JARr--gOcA]
  • AdooQ® Bioscience. Tafamidis (Fx1006A). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpJ-mwuKGeLECslL55Yf3pysjDKVpo2vquavbQKjr0qgC-1Th4AtV4H1WgG2U0joSwgO74WFS-9GrFOQ7xAOtonaaLy_OE5qcykoT1tXcmz4YO5IfEvsih-WC20UIxQg==]
  • National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK). (2013). Small Molecule Stabilizers as a Potential Treatment for Transthyretin Familial Amyloid Polyneuropathy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN2KENdEgfIn3-ysuEjyxDFW6nMdn1RB8yTtyElsIMJtkV4g8Dq-PxN3oyoEsiCJsBPoe6G-tv70aFtR4tuWQ2GVDe45eOu1GZJxNIZMhgEqvBYQzBsusdlP9u_L7hr55qEYKNa5EmwtRNWzF3z8QzG6-uBTf2xsxRVqNc7rHsIZo3aCzCthhxFBcYQLqi7yai4N4Lf7nECCLvw3VxMXFnCsan4JgM3pEmhKEzrj-K3VEh4q6Qzuw3D6q94dbgq5_N7Q==]
  • Maurer, M. S., et al. (2025). Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits. Journal of the American College of Cardiology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVlN2ASOk_CIeuvnWqb6kSdSbz2EzMGEN2Exqq-0FzfXXOjkDIhNL0pQT0X_Hj3VvRNgRJZuXdshoK3h-rHm0umrUH0jf5kdXCugflTpantJIXsGjIadeYD7g_1JBIs_IA9ymPGJJztPPZcUh3]
  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX3QSRrwFDkP3HoVfsp9VRVhrGlfhb0I30XxzfhLfRY-2bBAmr79ekFar6PlF60awFGNQDEBMdtHf0SWUmzcIKhNk3lpZ5z9-45CEdPxY1bbfXCU1Zn4HGmBpvbO1E790AaB_D1ErwRwfiIw==]
  • Miroy, G. J., et al. (1996). Inhibiting transthyretin amyloid fibril formation via protein stabilization. Proceedings of the National Academy of Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5ZnVAda0pYUW0JCFQTaE2Ifsgig44p1V3PBqSb5hMsvZVNvGYqnOhbu5K7BtFC3SBlrlGB4NT45iYfD3QbJnIvgsAh9cKT7HyNcKb8HNRd24GNGtnjYNfY7lAI21hgTR0Op-OeZ8D328UBQM=]
  • Chem-Impex International. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQSULNY30K-U3Erbwyqosf5netDIvtU1xaHOweY3_ZNY0LOB4DV8SfojJ2kG7Nk4_BmAVKLX4a-zt55Jst4RhypPg5ppgzyNDhAgSjDZujDzHzOnpqCjAbMtWt1_-_MeVtsgI=]
  • Morgan, G. (2019). New paper: Small molecules that stabilize light chains. Boston University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGM5il53wRtnyAls0uXi0-50_bYDCBPq6u7S1ZO0_AYSfp9316nkV2aF62AC3l-xJGQzS_Y_68IAEst9jBqqI-8t2xx1w3Fey5SsHdwaMHJfuIzYinjocd1Q7CcFyVkHPejZeCG3FH03Ekqq7eRudSOucfaBfSh01Fpbk4Kvt-ZQP1Yl8HrH3GANRYMg6e5Q7J1si0mqwWjF_iLwgs3i88=]
  • PrepChem.com. Synthesis of this compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-_XpMsriv80MXdAC5KNeV49ShJtO24efr9IKN11FCABk2m1LaTaHuXazaeFeY8jUUTKoZELBOk7Yh-zOvO4yNPJsaXadpYdxn_LkUmnPheCeENPmrJqp2Hd0zAiCPUbt-SYRd7ko0rvjBbtsYavdgMPDx9coTu6kNGyA=]
  • Google Patents. (2007). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAyD2Q5tRp2PctzFSLW0PmG2sVuSev8wiGsfMP634GC12cebVZHVW0vHM1AmRvUlaBhmKUrVA2dCDa0UaEezFh2Errfhkw4LUSpWfhxUX0bKSwVBGMN9q5FY1CN597VipBMTHYytJ_d4sTew==]
  • AdisInsight. The Effects Of Fx-1006A On Transthyretin Stabilization And Clinical Outcome Measures In Patients With V122I Or Wild-Type TTR Amyloid Cardiomyopathy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4QQg9BgrfceoVWzi5BMm1ozV6hviE-EhB7Rq8vjyusclXwks2InTGHE650BWXGqPKdmSNRgDUyuJrrSrPtiJGK9RbY7x2-oL56IZyqoUkux-X9mFWuDCY7F2l_nkSJCjuoI84xUadzAsMzLk=]
  • NINGBO INNO PHARMCHEM CO.,LTD. This compound: Synthesis, Properties, and Pharmaceutical Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjL5HZsT-mypIjw_XGE4QquDskwCEi5072ScCw2ibdwQfkstr3SWc2fusvhGdPYYzylpPY6w5LIYKiLpWWmeiJjYuEGZCww1Nt4GukOFzjnLoRkkRu7Yb8IZCtMlQ8L_gbF611AunsOIXVH_pec89lmgGutCK3fmJZM3ZxF9OmPnNGtkamj1REZs7JSbkkGethXKJSTKwb56Fz3f2Bgclw4zUJcqljgTIe3Spd_jY9_GzDFHmAF45FLAkd9hmMFCH1KCDad6oK-ImTWDkccvvHq6Y=]
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE25LnKgROspttfNNVpiH8v8KDPT0nBpROtZwOWmguEmsv1V03hbYi1CXt04_OCi2eGno_LD9E328pQ5MYKm7ZLWcdPypp8JgqHRvpEHWPDbBnuAgT6bynpezeL59a9otf_jIW16TYkvOdHlec=]
  • ChemicalBook. This compound. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW_dinO67BCRtmdGIjka7hDwB7U4iD6Bdo9GkFoWTIVjZogfRr6K4FMB-S_FJZe4n52Mj8YgJot7uaLwLbCavIES1Z8IQXGAlOejhbKbNTgFUPdEHvugYUI-HtmTjiGDOvz9KrGjtfUR2jWCEwWSoDClWT3_5oAknM8UEPpso3Xg==]
  • Judge, D. P., et al. (2019). Tafamidis: A First-in-Class Transthyretin Stabilizer for Transthyretin Amyloid Cardiomyopathy. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6SqrrOi8L2JDg8Yugot0qDrkX5m-e9nPCTtRaPD-94Kxg8ARwK6iPM32hcqheq8K6T_AiNxI92zRBlx0qJ6UIcEgb7YVPQiSL28lSCERWevQ-ZFNr9imqQ7ZdnDn1J0mcwYub]
  • Google Patents. (2002). WO2002066413A1 - Flecainide synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLYn-cCX6FWzHjZuYQpqeOBHeKoxgYrTD69eqRnMw9h0jjCONY5S7NDrQHma_omY2TSmsIicr2MwvlR5jMc-xAhIYDN0t-NUfL9rTB-M7V_rPtikzYVr2JX8UW6Rw9jPUsARcQCLI1LmJEw70NQQ==]
  • PubChem - National Institutes of Health. Flecainide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3UJOB8BIlGeStjq9sM48wYLTZ-J0NeE515AKphZfPb-lwqWh4UAgPGhMvUSh4OsfQd2ByX8_Yqf32SSHmeU840_hgEwPigY6DveR-T2GPuVkuWoPBj0458kUUcn6LsPGvJ9MryCoe0rC6GPOgubQ=]
  • CLEARSYNTH. 2,5-Bis (2,2,2-trifluoroethoxy)-benzoic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2tKK8UFlW1x7qZn7W97rHiVIM1vKVieCWyETdI3lg-_yigzJwpKqU5vDcYkI8geeeXpOpehAOxLEx8xKBxX46jC5-nHRMJIBHWYiRfzaWbHLprLOQhCWXhfib439PzKm5AdgMIczIPu4wRzLYMlMGj8SE9ychePA14gYrxALle0PV7wYaDg==]
  • Apicule. This compound (CAS No: 35480-52-5). [URL: https://vertexaisearch.cloud.google.

Sources

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid from 1,4-Dibromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-validated protocol for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a key building block in the development of pharmaceuticals, most notably the antiarrhythmic agent Flecainide.[1] The described synthetic pathway commences with the readily available starting material, 1,4-dibromobenzene, and proceeds through a robust two-step sequence. The initial step involves a copper-catalyzed Ullmann condensation to construct the diaryl ether framework, yielding the intermediate 1,4-bis(2,2,2-trifluoroethoxy)benzene.[2][3] The subsequent and final step employs a highly regioselective directed ortho-metalation (DoM) followed by carboxylation to install the carboxylic acid functionality at the desired position, a modern and efficient alternative to classical multi-step methods involving acylation and oxidation.[4] This guide is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data.

Introduction & Synthetic Strategy

The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a cornerstone of medicinal chemistry. The target molecule, this compound, presents a specific challenge: the selective functionalization of an electron-rich aromatic ring already bearing two bulky, deactivating trifluoroethoxy groups. While classical routes documented in patent literature often rely on a three-step sequence of etherification, Friedel-Crafts acylation, and subsequent oxidation, this protocol details a more streamlined, two-step approach.[1][5]

Our strategy hinges on two powerful and reliable transformations:

  • Ullmann Condensation: This copper-catalyzed reaction is exceptionally well-suited for the formation of aryl ethers from aryl halides, particularly when other methods may fail due to steric hindrance or electronic effects.[6][7] It provides a high-yielding pathway to the key intermediate, 1,4-bis(2,2,2-trifluoroethoxy)benzene.

  • Directed ortho-Metalation (DoM): This reaction leverages the ability of a heteroatom-containing functional group—in this case, the ether oxygen of the trifluoroethoxy group—to direct a strong base (n-butyllithium) to deprotonate the adjacent ortho position with high fidelity.[4] Trapping the resulting aryllithium intermediate with carbon dioxide provides a direct and elegant route to the target carboxylic acid.

This approach not only reduces the number of synthetic steps but also enhances overall efficiency and atom economy. The following sections provide a detailed workflow, from reagent handling to final product characterization.

Overall Synthetic Workflow

The complete synthetic transformation is illustrated below. The process is divided into two primary experimental protocols: the synthesis of Intermediate 2 and its subsequent conversion to the final product 3 .

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Directed ortho-Metalation & Carboxylation start 1,4-Dibromobenzene (1) reagents1 Reagents: 1. CF3CH2OH 2. NaH, CuBr 3. DMF, 100 °C intermediate Intermediate: 1,4-Bis(2,2,2-trifluoroethoxy)benzene (2) reagents1->intermediate High Yield Diaryl Ether Formation intermediate_ref Intermediate (2) reagents2 Reagents: 1. n-BuLi, THF, -78 °C 2. CO2 (solid) 3. H3O+ workup final_product Final Product: This compound (3) reagents2->final_product Regioselective Carboxylation

Figure 1: Overall synthetic pathway from 1,4-dibromobenzene to the target benzoic acid.

Safety and Reagent Handling

Critical Safety Notice: This protocol involves hazardous materials and pyrophoric reagents. A thorough risk assessment must be conducted prior to commencing any work. All operations should be performed inside a certified chemical fume hood by personnel trained in handling such substances. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles, and compatible gloves, is mandatory.[8]

ReagentCAS No.Key HazardsHandling Precautions
1,4-Dibromobenzene 106-37-6Irritant (skin, eyes, respiratory).[9][10] Toxic to aquatic life.Avoid inhalation of dust and contact with skin/eyes. Use in a well-ventilated area.[9]
2,2,2-Trifluoroethanol 75-89-8Flammable liquid.[11] Toxic if swallowed, inhaled, or absorbed through skin.[12][13] Causes severe eye irritation.[11] Possible risk of impaired fertility.[13]Keep away from ignition sources. Use with adequate ventilation. Wear appropriate gloves and eye protection.[11][14]
Sodium Hydride (NaH) 7646-69-7Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Causes severe skin burns and eye damage.Handle under an inert atmosphere (N₂ or Ar). Never allow contact with water or protic solvents. Use non-sparking tools.
n-Butyllithium (n-BuLi) 109-72-8Pyrophoric liquid (ignites spontaneously in air).[15][16] Reacts violently with water.[17] Causes severe skin burns and eye damage.STRICTLY INERT ATMOSPHERE REQUIRED. Transfer via syringe or cannula techniques.[15] Have a Class D fire extinguisher and dry sand readily available. Quench excess reagent and contaminated glassware carefully with isopropanol at low temperature.[16]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene (Intermediate 2)

Principle: This step utilizes the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, to displace both bromine atoms on the starting material with trifluoroethoxide anions.[2][18] Sodium hydride is used as a strong base to deprotonate 2,2,2-trifluoroethanol, forming the nucleophilic sodium trifluoroethoxide in situ. N,N-Dimethylformamide (DMF) serves as a polar, high-boiling solvent suitable for this transformation.[5][19]

Materials & Reagents:

ReagentM.W.AmountMoles
1,4-Dibromobenzene235.9010.0 g42.4 mmol
2,2,2-Trifluoroethanol100.0410.6 g (8.0 mL)106.0 mmol
Sodium Hydride (60% disp. in oil)40.004.24 g106.0 mmol
Copper(I) Bromide (CuBr)143.450.61 g4.24 mmol
N,N-Dimethylformamide (DMF), anhydrous-80 mL-
Diethyl Ether-~200 mL-
1 M Hydrochloric Acid (HCl)-~100 mL-
Saturated Sodium Chloride (brine)-~50 mL-

Procedure:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: To the flask, add sodium hydride (4.24 g, 60% dispersion). Wash the mineral oil from the NaH by adding anhydrous hexane (20 mL), stirring briefly, stopping the stirring to allow the NaH to settle, and then carefully removing the hexane supernatant via cannula. Repeat this wash twice. Suspend the washed NaH in anhydrous DMF (40 mL).

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add 2,2,2-trifluoroethanol (8.0 mL) dropwise via syringe. Caution: Hydrogen gas is evolved. Ensure adequate ventilation to the bubbler. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Ullmann Coupling: To the resulting suspension, add 1,4-dibromobenzene (10.0 g) followed by copper(I) bromide (0.61 g).[19]

  • Reaction: Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% EtOAc/Hexane).

  • Work-up: Cool the reaction to room temperature and cautiously pour it into 200 mL of ice-cold water. Acidify the mixture to pH ~2 by slowly adding 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 70 mL). Combine the organic layers, wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. Recrystallize the crude solid from hexane to yield the product as a white crystalline solid.

Expected Results:

ParameterValueReference
Yield 75-85%[5]
Appearance White crystalline solid[5]
Melting Point 77-79 °C[5]
Protocol 2: Synthesis of this compound (Product 3)

Principle: This transformation is achieved via a directed ortho-metalation (DoM). The ether oxygen atoms of the trifluoroethoxy groups chelate the lithium cation of n-butyllithium, directing the deprotonation to the adjacent, sterically accessible C-H bond (position 2 or 5).[4] This generates a highly reactive aryllithium species. This intermediate is then quenched with solid carbon dioxide (dry ice), which acts as an electrophile.[20] Subsequent acidic work-up protonates the resulting lithium carboxylate to afford the final benzoic acid product. The reaction must be performed under strictly anhydrous and inert conditions at low temperatures to ensure the stability of the organolithium intermediate.

Figure 2: Conceptual mechanism of directed ortho-metalation and carboxylation.

Materials & Reagents:

ReagentM.W.AmountMoles
1,4-Bis(2,2,2-trifluoroethoxy)benzene (2)274.165.0 g18.2 mmol
n-Butyllithium (n-BuLi, 2.5 M in hexanes)64.068.0 mL20.0 mmol
Tetrahydrofuran (THF), anhydrous-100 mL-
Carbon Dioxide (CO₂), solid (dry ice)44.01~30 g-
1 M Hydrochloric Acid (HCl)-~50 mL-
Ethyl Acetate-~150 mL-

Procedure:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet. Cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition: Dissolve the intermediate 2 (5.0 g) in anhydrous THF (100 mL) in the flask.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (8.0 mL, 2.5 M solution) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the aryllithium species may cause a color change.

  • Carboxylation: While the reaction stirs, crush ~30 g of dry ice into a fine powder in a separate dry beaker. Rapidly and carefully add the powdered dry ice to the reaction flask in one portion. Caution: Vigorous gas evolution will occur.

  • Quenching: Remove the cooling bath and allow the mixture to slowly warm to room temperature while stirring for at least 2 hours or until all the excess CO₂ has sublimated.

  • Work-up: Cautiously add 50 mL of water to quench the reaction. Acidify the mixture to pH ~2 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the final product.

Expected Results:

ParameterValueReference
Yield 70-80%-
Appearance Off-white solid[21]
Melting Point 119-121 °C[21]

Conclusion

This application note details a validated and efficient two-step synthesis of this compound from 1,4-dibromobenzene. The strategic combination of an Ullmann condensation and a directed ortho-metalation/carboxylation sequence provides a robust and high-yielding route to this valuable synthetic intermediate. The protocols are presented with detailed, step-by-step instructions and critical safety information to ensure reliable and safe execution in a research laboratory setting.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dibromobenzene, 99%.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2,2-Trifluoroethanol.
  • SynArchive. (n.d.). Ullmann Condensation.
  • Wikipedia. (n.d.). Ullmann condensation.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2,2,2-Trifluoroethanol.
  • ACS Publications. (2001). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation.
  • Chemdox. (n.d.). Safety Data Sheet: 1,4-Dibromobenzene-d4.
  • Reddit. (2022). Handling nBuLi.
  • ResearchGate. (2015). The Ullmann Ether Condensation.
  • chemeurope.com. (n.d.). Ullmann condensation.
  • Environmental Health and Safety, University of [University]. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • Halocarbon Life Sciences. (2015). SDS – SAFETY DATA SHEET - TRIFLUOROETHANOL.
  • Stanford Environmental Health & Safety. (n.d.). n-Butyllithium: Lessons Learned.
  • Google Patents. (2006). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • Google Patents. (n.d.). GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene.
  • Google Patents. (2002). WO2002066413A1 - Flecainide synthesis.
  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide.
  • University of [University]. (n.d.). Directed (ortho) Metallation.

Sources

Application Note & Protocol: A High-Fidelity Synthesis of Flecainide from 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flecainide, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, is a potent Class Ic antiarrhythmic agent used for the treatment of tachyarrhythmias.[1] Its synthesis is a critical process in pharmaceutical manufacturing, demanding high purity and efficiency. This document provides a comprehensive guide to a robust and well-documented synthetic route starting from the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.[2][3] We present a detailed, two-step protocol centered on the selective amidation with 2-aminomethylpyridine followed by catalytic hydrogenation. This approach is favored for its control over side reactions and its adaptability to scale-up operations. The causality behind experimental choices, detailed step-by-step protocols, and critical process parameters are elucidated to ensure reproducibility and high-yield synthesis of the final active pharmaceutical ingredient (API).

Introduction and Synthetic Strategy

The synthesis of Flecainide from its advanced intermediate, this compound, primarily involves the formation of an amide bond with a piperidine-containing moiety. Two principal strategies have been established:

  • Direct Amidation: A one-step condensation of the benzoic acid (or its activated form) with 2-(aminomethyl)piperidine.[4][5] While seemingly more direct, this route is complicated by the presence of two nucleophilic nitrogen atoms (one primary, one secondary amine) in 2-(aminomethyl)piperidine. This can lead to non-selective acylation, resulting in a mixture of isomers and complicating purification.[6]

  • Two-Step Pyridine Reduction Route: A more selective and widely adopted method involves an initial amidation with 2-aminomethylpyridine to form an intermediate, 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide.[7][8] The pyridine ring, being less nucleophilic than the primary amine, does not interfere with the acylation. This intermediate is then subjected to catalytic hydrogenation to selectively reduce the pyridine ring to a piperidine ring, yielding Flecainide.[6][8]

This guide focuses on the Two-Step Pyridine Reduction Route for its superior selectivity and process control.

Overall Synthetic Pathway

Flecainide_Synthesis cluster_0 Part 1: Amide Formation cluster_1 Part 2: Catalytic Hydrogenation Start This compound Activation Activation (e.g., with SOCl₂) Start->Activation AcidChloride 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride Activation->AcidChloride Intermediate 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide AcidChloride->Intermediate Amide Coupling in Toluene Amine 2-Aminomethylpyridine Amine->Intermediate Amide Coupling in Toluene Flecainide Flecainide Intermediate->Flecainide H₂, Pt/C Glacial Acetic Acid

Caption: Two-step synthesis of Flecainide from its benzoic acid precursor.

Part 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide

The foundational step is the formation of a stable amide bond. To achieve this efficiently, the carboxylic acid must first be activated to enhance its electrophilicity. Conversion to an acyl chloride is a highly effective and industrially relevant method.[5][6][9]

Principle and Mechanism

The hydroxyl group of the carboxylic acid is a poor leaving group. By reacting it with a chlorinating agent such as thionyl chloride (SOCl₂), it is converted into a highly reactive acyl chloride. The subsequent introduction of 2-aminomethylpyridine results in a rapid and irreversible nucleophilic acyl substitution, where the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride to form the desired amide intermediate.

Experimental Protocol

Protocol 1: Acyl Chloride Formation and Amidation

Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Notes
This compound318.171.0Starting material.[10]
Thionyl chloride (SOCl₂)118.97~1.5Activating/chlorinating agent. Use in a well-ventilated fume hood.
Toluene92.14-Anhydrous solvent.
2-Aminomethylpyridine108.14~1.1Nucleophilic amine.
Cyclohexane84.16-Used for washing/precipitation.

Procedure:

  • Activation (Acyl Chloride Formation):

    • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

    • Add anhydrous toluene (approx. 5 mL per gram of benzoic acid).

    • Slowly add thionyl chloride (1.5 eq) to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases and the solution becomes clear.

    • Rationale: Refluxing ensures the complete conversion of the carboxylic acid to the more reactive acyl chloride. The gaseous byproducts are safely vented.

    • Allow the mixture to cool to room temperature and then remove the excess thionyl chloride and some toluene under reduced pressure. This leaves the crude acyl chloride in a toluene solution, ready for the next step.

  • Amidation:

    • In a separate flask, dissolve 2-aminomethylpyridine (1.1 eq) in anhydrous toluene (approx. 3 mL per gram of amine).

    • Cool the amine solution in an ice bath.

    • Slowly add the prepared acyl chloride solution from step 1 to the stirred amine solution. The reaction is exothermic, and a precipitate will form immediately.[8]

    • Rationale: Adding the acyl chloride to the amine (inverse addition) and cooling helps to control the exotherm and minimize potential side reactions. The precipitate is the hydrochloride salt of the unreacted amine and the product.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Add cyclohexane to the reaction slurry to facilitate stirring and complete precipitation.[8]

    • Filter the solid product using a Büchner funnel and wash the filter cake thoroughly with a mixture of toluene and cyclohexane to remove any unreacted starting materials.[8]

    • Dry the collected white solid under vacuum.

    • The product, 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide, is typically obtained in high yield (85-90%) and purity.[8] An m.p. of 104-106°C has been reported for this intermediate.[8]

Part 2: Catalytic Hydrogenation to Flecainide

The final step is the reduction of the aromatic pyridine ring of the intermediate to the saturated piperidine ring of Flecainide. This transformation is cleanly achieved via heterogeneous catalytic hydrogenation.

Principle and Mechanism

The reaction involves the use of hydrogen gas (H₂) and a noble metal catalyst, typically platinum on carbon (Pt/C).[8] The catalyst adsorbs both the hydrogen gas and the pyridine ring onto its surface, facilitating the addition of hydrogen atoms across the double bonds of the ring until it is fully saturated. Glacial acetic acid is a common solvent for this reaction, as it helps to activate the pyridine ring towards reduction.

Experimental Protocol

Protocol 2: Reduction of the Pyridine Intermediate

Materials & Reagents

ReagentMW ( g/mol )Molar Eq.Notes
2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide408.301.0Intermediate from Part 1.[11]
5% Platinum on Carbon (Pt/C)-~10% w/wCatalyst. Handle with care; can be pyrophoric when dry.
Glacial Acetic Acid60.05-Solvent.
Isopropyl Alcohol60.10-Used for washing the catalyst.

Procedure:

  • Reaction Setup:

    • To a suitable hydrogenation vessel (e.g., a Parr apparatus), add the amide intermediate from Part 1 (1.0 eq).

    • Add glacial acetic acid as the solvent (approx. 10 mL per gram of amide).[8]

    • Carefully add the 5% Pt/C catalyst (approx. 10% by weight of the starting amide).

    • Safety Note: The catalyst should be handled in a moist state or under an inert atmosphere to prevent ignition.

    • Seal the vessel securely.

  • Hydrogenation:

    • Purge the apparatus with nitrogen gas several times to remove all oxygen.

    • Introduce hydrogen gas to the vessel, pressurizing to approximately 10 psi.[8]

    • Begin vigorous stirring or shaking to ensure good contact between the substrate, catalyst, and hydrogen gas.

    • The reaction is typically complete within 6-7 hours at room temperature.[8] Monitor the reaction by observing the cessation of hydrogen uptake.

  • Work-up and Isolation:

    • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® or a similar filter aid to remove the platinum catalyst.

    • Safety Note: The catalyst on the filter pad can be pyrophoric. Do not allow it to dry in the air. Quench it carefully with water.

    • Wash the catalyst on the filter pad with isopropyl alcohol to recover any residual product.[8]

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield a residue.[8]

    • The residue is the crude Flecainide acetate salt. It can be further purified by recrystallization from a solvent system like acetone/hexane to yield the final product.[8]

Laboratory Workflow Visualization

Lab_Workflow cluster_prep Preparation & Activation cluster_coupling Amide Coupling cluster_reduction Hydrogenation & Purification A1 Weigh Benzoic Acid A2 Setup Reaction Flask (N₂ Atmosphere) A1->A2 A3 Add Toluene & SOCl₂ A2->A3 A4 Reflux (2-3h) A3->A4 A5 Concentrate in vacuo A4->A5 B2 Slowly Add Acyl Chloride A5->B2 Activated Acyl Chloride B1 Prepare Amine Solution in Toluene (Ice Bath) B1->B2 B3 Stir at RT (2h) B2->B3 B4 Filter & Wash Solid B3->B4 B5 Dry Intermediate B4->B5 C1 Charge Parr Reactor with Intermediate, AcOH, Pt/C B5->C1 Amide Intermediate C2 Pressurize with H₂ C1->C2 C3 React (6-7h) C2->C3 C4 Filter off Catalyst C3->C4 C5 Evaporate Solvents C4->C5 C6 Recrystallize Product C5->C6 Final Final C6->Final Pure Flecainide Acetate

Caption: Step-by-step laboratory workflow for Flecainide synthesis.

References

  • Google Patents. WO2002066413A1 - Flecainide synthesis.
  • Google Patents. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3356, Flecainide. [Link]
  • New Drug Approvals.
  • AWS. Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. [Link]
  • Google Patents. WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof.
  • Google Patents. GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide).
  • Google Patents. US20030032835A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide (FLECAINIDE).
  • LookChem. Cas 57415-36-8,N-(2-pyridylmethyl). [Link]
  • Apicule. This compound (CAS No: 35480-52-5). [Link]
  • Google Patents. CA1137486A - Process for the preparation of 2,5-bis(2,2,2- trifluoroethoxy)-n-(2-piperidylmethyl) benzamidee.

Sources

Application Note & Protocol: A Validated Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid, a Key Intermediate for the Antiarrhythmic Agent Flecainide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Flecainide is a Class Ic antiarrhythmic agent widely used in the management of cardiac tachyarrhythmias.[1][2] Its synthesis hinges on the efficient preparation of key precursors, most notably 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.[3][4] The dual trifluoroethoxy substitutions on the phenyl ring are critical for the drug's bioactivity and pharmacokinetic profile.[5] This document provides a comprehensive, two-part protocol for the synthesis of this key intermediate, beginning from the preparation of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, followed by its oxidation. The methodologies presented are synthesized from established patent literature, offering a robust and scalable pathway for research and development purposes.

Introduction: The Strategic Importance of the Benzamide Core

The development of Flecainide, first synthesized in 1972, was a result of a systematic search for fluorinated local anesthetic analogs.[1][6] The core of the final active pharmaceutical ingredient (API) is a benzamide moiety, formed by the condensation of this compound with 2-(aminomethyl)piperidine.[1] The synthesis of this benzoic acid intermediate is therefore a critical upstream process. Challenges in historical synthetic routes included the use of expensive or hazardous reagents, such as trifluoroethyl triflate or sodium hydride in DMF, which can pose safety risks.[7][8]

The protocol detailed herein outlines a more accessible route that proceeds through an acetophenone intermediate. This pathway involves two major transformations:

  • Formation of the Acetophenone Precursor: This involves creating the 1,4-bis(2,2,2-trifluoroethoxy)benzene structure and then introducing the acetyl group.

  • Oxidation to the Benzoic Acid: The methyl ketone of the acetophenone is selectively oxidized to a carboxylic acid.

This guide provides the rationale behind key steps, detailed procedural instructions, and methods for ensuring the integrity of the final product.

Overall Synthetic Pathway

The following diagram illustrates the two-stage conversion of a substituted benzene precursor to the target benzoic acid intermediate.

G cluster_0 PART 1: Acetophenone Synthesis cluster_1 PART 2: Oxidation A 1,4-Dibromobenzene B 1,4-Bis(2,2,2-trifluoroethoxy)benzene A->B  + 2,2,2-Trifluoroethanol  (Williamson Ether Synthesis) C 2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone B->C  Acetylation  (Friedel-Crafts) D This compound C->D  Oxidation  (e.g., Haloform Reaction) G start Start prep_base Prepare Na-trifluoroethoxide (NaOtBu + TFE in DMF) start->prep_base add_reactants Add 1,4-Dibromobenzene and CuBr₂ Catalyst prep_base->add_reactants heat Heat Reaction Mixture (e.g., 120°C, monitor) add_reactants->heat quench_extract1 Quench (Ice/HCl) & Extract with DCM heat->quench_extract1 isolate1 Wash, Dry, Concentrate to yield Intermediate 1 quench_extract1->isolate1 dissolve_acetylate Dissolve Intermediate 1 in DCM Add AlCl₃, then Acetyl Chloride at 0°C isolate1->dissolve_acetylate react Stir at Room Temp (monitor) dissolve_acetylate->react quench_extract2 Quench (Ice/HCl) & Separate Layers react->quench_extract2 isolate2 Wash, Dry, Concentrate to yield Crude Product quench_extract2->isolate2 purify Purify by Recrystallization or Chromatography isolate2->purify end End Product: Acetophenone Intermediate purify->end G start Start dissolve Dissolve Acetophenone in Dioxane/THF start->dissolve add_oxidant Add aq. NaClO / NaOH (maintain low temp) dissolve->add_oxidant stir Stir at Room Temp (monitor) add_oxidant->stir quench Quench excess oxidant (Na₂SO₃ solution) stir->quench remove_solvent Remove Organic Solvent (Rotary Evaporation) quench->remove_solvent wash_aq Wash Aqueous Layer with Ether/DCM remove_solvent->wash_aq acidify Acidify Aqueous Layer (conc. HCl to pH 1-2) wash_aq->acidify precipitate Collect Precipitate (Filtration) acidify->precipitate wash_dry Wash Solid with Cold Water & Dry Under Vacuum precipitate->wash_dry recrystallize Recrystallize from Ethanol/Water wash_dry->recrystallize end End Product: Pure Benzoic Acid Intermediate recrystallize->end

Sources

Application Note & Protocol: Synthesis of Novel 1,3,4-Oxadiazole Derivatives Utilizing 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1,3,4-oxadiazole derivatives, employing 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a key starting material. The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] The incorporation of the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety can enhance the lipophilicity and metabolic stability of the target compounds, properties that are highly desirable in drug design.[4][5][6] This application note details the scientific rationale, a step-by-step synthetic protocol, reaction mechanism, and key considerations for the successful synthesis and characterization of these novel derivatives.

Introduction: The Significance of 1,3,4-Oxadiazoles and the Role of Fluorination

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery due to its diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antidiabetic properties.[1][7][8] Its rigid, planar structure and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its efficacy as a pharmacophore.

The strategic incorporation of fluorine atoms or fluorine-containing moieties into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties.[5][6] The trifluoroethoxy group, in particular, is known to increase lipophilicity, which can improve membrane permeability and bioavailability.[4] Furthermore, the high metabolic stability of the C-F bond can protect the molecule from enzymatic degradation, prolonging its therapeutic effect.[4][5]

This compound is a versatile starting material that introduces two trifluoroethoxy groups onto a central phenyl ring. This unique substitution pattern provides a valuable building block for creating novel 1,3,4-oxadiazole derivatives with potentially enhanced therapeutic profiles.

Overview of the Synthetic Strategy

The synthesis of 1,3,4-oxadiazole derivatives from this compound is a multi-step process. The general workflow involves the initial conversion of the benzoic acid to its corresponding benzohydrazide, followed by condensation with an aldehyde or ketone to form a hydrazone (Schiff base). The final and key step is the cyclization of the hydrazone to yield the desired 1,3,4-oxadiazole ring.[9]

G A This compound B Esterification A->B C Ethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate B->C D Hydrazinolysis C->D E 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide D->E F Condensation with Aldehyde/Ketone E->F G Hydrazone Intermediate (Schiff Base) F->G H Cyclization G->H I 1,3,4-Oxadiazole Derivative H->I

Figure 1: Overall synthetic workflow.

Detailed Experimental Protocol

This protocol is based on the successful synthesis of 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3-yl}ethenone derivatives.[9]

Materials and Reagents
  • This compound (CAS: 35480-52-5)[10][11][12][13]

  • Thionyl chloride (SOCl₂)

  • Absolute ethanol

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Substituted aromatic aldehydes or ketones

  • Glacial acetic acid

  • Acetic anhydride

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Safety Precautions: This synthesis involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.[14][15]

Step 1: Synthesis of Ethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
  • To a solution of this compound (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

Step 2: Synthesis of 2,5-Bis(2,2,2-trifluoroethoxy)benzohydrazide (Key Intermediate 3)[9]
  • Dissolve the crude ethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.

Step 3: Synthesis of Hydrazone Derivatives (Schiff Bases) (4a-n)[9]
  • In a round-bottom flask, dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (1 equivalent) in glacial acetic acid.

  • Add the corresponding substituted aldehyde or acetophenone (1 equivalent) to the solution.

  • Reflux the mixture for 2-4 hours.

  • Monitor the formation of the hydrazone by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Filter the precipitated solid, wash thoroughly with water, and dry to obtain the crude hydrazone derivative.

Step 4: Cyclization to 1,3,4-Oxadiazole Derivatives (5a-n)[9]
  • Suspend the synthesized hydrazone derivative (1 equivalent) in acetic anhydride.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Stir for 30 minutes to hydrolyze the excess acetic anhydride.

  • Filter the solid product, wash with water, and then with a dilute sodium bicarbonate solution until neutral.

  • Dry the crude product and purify by recrystallization or column chromatography (e.g., using a hexane-ethyl acetate solvent system).

Reaction Mechanism

The formation of the 1,3,4-oxadiazole ring from the hydrazone intermediate in the presence of acetic anhydride proceeds via a cyclodehydration reaction.

G cluster_0 Mechanism of 1,3,4-Oxadiazole Formation A Hydrazone Intermediate B Acetylation of Hydrazone A->B Acetic Anhydride C Intramolecular Cyclization B->C D Dehydration C->D - H2O E 1,3,4-Oxadiazole Derivative D->E

Figure 2: Proposed reaction mechanism.

The reaction is initiated by the acetylation of the hydrazone by acetic anhydride. This is followed by an intramolecular nucleophilic attack of the oxygen atom onto the carbon of the imine bond, leading to the formation of a five-membered ring intermediate. Subsequent dehydration results in the formation of the stable aromatic 1,3,4-oxadiazole ring.

Characterization and Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.

Technique Expected Observations
IR Spectroscopy Disappearance of the N-H stretching bands of the hydrazone. Appearance of characteristic C=N and C-O-C stretching frequencies of the oxadiazole ring.
¹H NMR Spectroscopy The chemical shifts of the aromatic and substituent protons will be consistent with the proposed structure. The disappearance of the N-H proton signal of the hydrazone.
¹³C NMR Spectroscopy The appearance of signals corresponding to the carbon atoms of the 1,3,4-oxadiazole ring in the expected regions.
Mass Spectrometry The molecular ion peak ([M+H]⁺ or M⁺) should correspond to the calculated molecular weight of the target 1,3,4-oxadiazole derivative.
Purity (HPLC) High-performance liquid chromatography can be used to determine the purity of the final compounds, which should ideally be >95% for biological screening. A purity of greater than 98% was reported for the starting benzoic acid.[12]

Applications in Drug Discovery

The synthesized 1,3,4-oxadiazole derivatives bearing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety are promising candidates for various biological screenings. For instance, similar structures have been investigated as potential anti-cancer and anti-diabetic agents.[9] The structural similarity of some 1,3,4-oxadiazole derivatives to known drugs like Celecoxib, a selective COX-2 inhibitor, suggests their potential as anti-inflammatory agents.[16][17][18]

Troubleshooting

Issue Possible Cause(s) Suggested Solution(s)
Low yield in Step 2 Incomplete reaction; loss of product during workup.Increase reflux time; ensure efficient cooling to maximize precipitation; use minimal cold ethanol for washing.
Incomplete hydrazone formation Low reactivity of the aldehyde/ketone; steric hindrance.Increase reaction time and/or temperature; consider using a different acid catalyst.
Difficult purification of the final product Presence of starting materials or side products.Optimize the reaction conditions to drive the reaction to completion; use a different solvent system for column chromatography or try recrystallization from a different solvent mixture.
No cyclization to oxadiazole Insufficient temperature or reaction time; decomposition of starting material.Ensure the reaction is refluxing properly; monitor the reaction closely by TLC; consider using an alternative cyclizing/dehydrating agent like POCl₃ or P₂O₅ (with caution).[19]

Conclusion

This application note provides a detailed and practical guide for the synthesis of novel 1,3,4-oxadiazole derivatives using this compound. The described protocol, along with the mechanistic insights and troubleshooting tips, should enable researchers in medicinal chemistry and drug development to synthesize these promising compounds for further biological evaluation. The unique combination of the pharmacologically active 1,3,4-oxadiazole core and the property-enhancing trifluoroethoxy groups makes this class of molecules a fertile ground for the discovery of new therapeutic agents.

References

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI.
  • Jasril, A., et al. (2020). Review of Synthesis of 1,3,4-Oxadiazole Derivatives.
  • Boström, J., et al. (2012). Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules, 17(11), 13385-13425.
  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (n.d.). Cureus.
  • A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (2024). European Chemical Bulletin, 13(5), 1014-1025.
  • The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD..
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
  • Jyothi, K. S., et al. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. Molecules, 27(24), 8758.
  • Further applications of trifluoroethoxy‐arenes. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • Alfayomy, A. M., et al. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1686-1703.
  • A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. (2012). Tetrahedron, 68(47), 9679-9684.
  • Recent advances in trifluoroethylation reaction. (2023). Organic Chemistry Frontiers, 10(19), 4768-4791.
  • Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. (2022). RSC Medicinal Chemistry, 13(10), 1185-1200.
  • Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine hybrids as potent and selective COX-2 inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2167098.
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2008). Journal of Medicinal Chemistry, 51(16), 5063-5074.
  • Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article. (2016). MedChemComm.
  • This compound. (n.d.). Chem-Impex.
  • Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2016). Medicinal Chemistry Research, 25(8), 1673-1683.
  • Synthesis, Characterization of some New 1, 3, 4-Oxadiazole derivatives based on 4- amino benzoic acid. (n.d.). Digital Repository of University of Baghdad.

Sources

Application Note: Comprehensive Analytical Characterization of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in pharmaceutical development. It serves as a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably as a precursor and potential impurity of the antiarrhythmic drug Flecainide Acetate.[1][2][3] The presence of two trifluoroethoxy groups imparts unique physicochemical properties that can enhance metabolic stability and binding affinity in target molecules.[4] However, these same properties necessitate robust and specific analytical methods to ensure its identity, purity, and stability throughout the drug development lifecycle.

This application note provides a comprehensive guide to the analytical characterization of this compound. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the choice of techniques and parameters. The protocols are grounded in established principles and adhere to the validation requirements outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8][9][10]

Chromatographic Analysis for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for developing a stability-indicating assay method. The acidic nature of the analyte and its aromaticity make reversed-phase HPLC an ideal choice.

Rationale for Method Development

A successful HPLC method must be able to separate the main component from potential process-related impurities and degradation products. Given that this compound is an intermediate in Flecainide synthesis, potential impurities could include positional isomers (e.g., 2,4- or 3,4-bis(2,2,2-trifluoroethoxy)benzoic acid), starting materials from its synthesis (such as 2-bromo-5-chlorobenzoic acid or 1,4-dibromobenzene), and by-products.[9][11] Furthermore, forced degradation studies are essential to identify potential degradants under stress conditions such as acid/base hydrolysis, oxidation, heat, and light.

The selected method employs a C18 stationary phase, which provides excellent retention for aromatic compounds. The mobile phase consists of an acidified aqueous component and an organic modifier. The acidic pH ensures that the carboxylic acid group of the analyte is in its protonated, less polar form, leading to better retention and peak shape.[12] A gradient elution is proposed to ensure the timely elution of both polar and non-polar impurities.

Proposed HPLC Method for Purity and Related Substances

This protocol provides a starting point for the development and validation of a stability-indicating HPLC method.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

    • Spiked Sample for Specificity: Prepare a sample solution spiked with known impurities and potential degradants at the reporting threshold (e.g., 0.1%) to confirm separation.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
  • Data Analysis:

    • Assess the purity of the sample by calculating the area percentage of the main peak.

    • Identify and quantify any impurities against a qualified reference standard.

    • For stability samples, monitor for the appearance of new peaks and the decrease in the main peak area.

Method Validation Strategy

The developed HPLC method must be validated in accordance with ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][13][14]

Validation Parameters:

  • Specificity: Demonstrated by the separation of the main peak from all known impurities and degradants. Peak purity analysis using a PDA detector is recommended.

  • Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the target concentration) for both the API and its impurities.

  • Accuracy: Determined by recovery studies of spiked impurities at multiple concentration levels.

  • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined experimentally based on signal-to-noise ratios.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH of mobile phase, column temperature, flow rate).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation (ICH Q2) Prep_Standard Prepare Standard Solution (0.5 mg/mL) HPLC Inject into HPLC System (C18 Column, Gradient Elution) Prep_Standard->HPLC Prep_Sample Prepare Sample Solution (0.5 mg/mL) Prep_Sample->HPLC Prep_Spiked Prepare Spiked Sample (with impurities) Prep_Spiked->HPLC Detect UV Detection at 230 nm HPLC->Detect Analyze Chromatogram Analysis (Purity, Impurities) Detect->Analyze Validate Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness Analyze->Validate Validation Studies

Caption: Workflow for HPLC Method Development and Validation.

Spectroscopic Characterization for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Rationale for NMR Analysis:

  • ¹H NMR: Will confirm the presence of the aromatic protons and the methylene protons of the trifluoroethoxy groups. The coupling patterns and chemical shifts will confirm the substitution pattern on the benzene ring.

  • ¹³C NMR: Will identify all carbon environments, including the carboxylic acid carbon, the aromatic carbons, and the carbons of the trifluoroethoxy groups.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3][15] It will show a single resonance for the six equivalent fluorine atoms of the two CF₃ groups, and its coupling to the adjacent methylene protons can be observed.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

Parameter¹H NMR¹³C NMR¹⁹F NMR
Solvent CDCl₃CDCl₃CDCl₃
Frequency 400 MHz100 MHz376 MHz
Pulse Program Standard single pulseProton decoupledProton decoupled
Spectral Width -2 to 12 ppm-10 to 220 ppm-50 to -100 ppm
Reference TMS (0 ppm)CDCl₃ (77.16 ppm)External CFCl₃ (0 ppm)
  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling constants (J-values) to determine the connectivity of the atoms.

    • Assign all peaks in the ¹H, ¹³C, and ¹⁹F spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Rationale for MS Analysis:

ESI in negative ion mode is expected to readily deprotonate the carboxylic acid, yielding a strong signal for the [M-H]⁻ ion at m/z 317.1. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. Tandem MS (MS/MS) of the [M-H]⁻ ion can be used to study its fragmentation, which would likely involve losses of CO₂, CF₃, and parts of the trifluoroethoxy side chains.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters:

ParameterRecommended Condition
Ionization Mode Negative ESI
Capillary Voltage -3.5 kV
Drying Gas Flow 8 L/min
Drying Gas Temp. 300 °C
Mass Range m/z 50 - 500
Collision Energy (for MS/MS) 10-30 eV
  • Data Analysis:

    • Identify the [M-H]⁻ ion and compare its measured exact mass to the theoretical mass.

    • Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structural components of the molecule.

Spectro_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Analysis cluster_results Data Interpretation cluster_conclusion Structural Confirmation Prep Dissolve Sample in Appropriate Solvent NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR MS Mass Spectrometry (ESI-HRMS) Prep->MS IR Infrared Spectroscopy Prep->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Ion, Exact Mass, Fragmentation MS->MS_Data IR_Data Functional Group Vibrations IR->IR_Data Confirm Unambiguous Structural Elucidation NMR_Data->Confirm MS_Data->Confirm IR_Data->Confirm

Caption: Integrated workflow for spectroscopic characterization.

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are important for characterizing the solid-state properties of this compound, including its melting point, thermal stability, and decomposition profile.

Rationale for Thermal Analysis:

  • DSC: Can be used to determine the melting point and enthalpy of fusion, as well as to detect any polymorphic transitions.

  • TGA: Measures the change in mass as a function of temperature, providing information on thermal stability and decomposition patterns. This is particularly relevant for fluorinated compounds, which can have complex thermal degradation pathways.[2]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan.

  • Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

  • Acquisition Parameters:

ParameterRecommended Condition
Temperature Range 25 °C to 500 °C
Heating Rate 10 °C/min
Atmosphere Nitrogen, 50 mL/min
Sample Pan Aluminum (for DSC), Platinum (for TGA)
  • Data Analysis:

    • From the DSC thermogram, determine the onset and peak temperature of the melting endotherm.

    • From the TGA thermogram, determine the onset temperature of decomposition and the percentage of mass loss at different temperatures.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for the unambiguous confirmation of its identity, the accurate assessment of its purity, and the monitoring of its stability. Adherence to the principles of method validation as prescribed by regulatory guidelines is paramount to ensure the generation of reliable and trustworthy data, which is critical for the use of this compound in pharmaceutical research and development.

References

  • United States Pharmacopeia.
  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Agilent Technologies. (2022).
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Patents.google.com. (2008). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • SOP Guide for Pharma. (2025). Related Substances Method Development by HPLC – V 2.0.
  • Journal of Pharmaceutical Research International. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit.
  • ResearchGate. (2014).
  • Acta Scientific. (2020).
  • Pharmaffiliates. (n.d.).
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Pharmaguideline. (2024).
  • Journal of Liquid Chromatography & Related Technologies. (1998). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Apicule. (n.d.). This compound (CAS No: 35480-52-5).
  • ChemicalBook. (2025). This compound | 35480-52-5.
  • BenchChem. (2025). The Chemical Stability of Fluorinated Aromatic Hydrocarbons: An In-depth Technical Guide.
  • BenchChem. (2025).
  • BenchChem. (2025). Unlocking the Potential of Fluorine: An In-depth Guide to the ¹⁹F NMR Chemical Shift Range.
  • Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • MedCrave. (2016).
  • ACS Publications. (2019).
  • MedCrave online. (2016).
  • NIH. (2018).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purity Analysis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a critical intermediate in the synthesis of the antiarrhythmic drug, Flecainide.[1][2] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, accurate, and precise, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering instrumentation, method validation, and impurity profiling, including insights into forced degradation studies as per the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key starting material in the synthesis of Flecainide acetate.[2][5] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can potentially lead to the formation of undesired side products, some of which may be toxic or reduce the therapeutic effect of the drug. Therefore, a reliable and validated analytical method to assess the purity of this compound is paramount.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds, making it the method of choice for purity assessment of pharmaceutical compounds.[6][7][8] This application note details a reversed-phase HPLC method that effectively separates this compound from its potential process-related impurities and degradation products.

Experimental Design and Rationale

The development of a robust HPLC method requires careful consideration of the analyte's physicochemical properties and the principles of chromatography. This compound is a moderately polar, acidic compound due to the presence of the carboxylic acid group and the electron-withdrawing trifluoroethoxy substituents. This dictates the selection of a suitable stationary and mobile phase for optimal separation.

Chromatographic Column Selection: The Heart of the Separation

For the separation of polar acidic compounds, a reversed-phase C18 column is a common starting point.[7][9] However, to enhance retention and achieve better peak shape for acidic analytes, a column with a stationary phase designed for polar compounds is often advantageous.[10][11][12] We selected a modern C18 column with enhanced polar retention characteristics. The rationale for this choice is to provide a balance of hydrophobic interactions with the C18 ligands and secondary interactions with the polar-embedded groups, leading to improved retention and selectivity for the target analyte and its potential impurities.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is a critical factor in controlling the retention and resolution of analytes in RP-HPLC.[13][14] For acidic compounds like this compound, the pH of the mobile phase is a crucial parameter. By maintaining the mobile phase pH below the pKa of the carboxylic acid group, the analyte will be in its protonated, less polar form, leading to increased retention on a reversed-phase column.[15][16] A buffered mobile phase is essential to ensure consistent retention times and peak shapes. A combination of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is employed to achieve the desired separation.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: A quaternary HPLC system with a UV-Vis or Diode Array Detector (DAD) is recommended.

  • Chromatographic Column: A C18 column with polar-endcapping or a polar-embedded stationary phase (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • This compound reference standard (purity ≥ 99.5%)

Standard and Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare as described for the standard solution.

HPLC Method Protocol

The following table summarizes the optimized HPLC parameters for the analysis of this compound.

ParameterCondition
Column C18 with polar-embedded group (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 40% B; 5-20 min: 40-80% B; 20-25 min: 80% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Run Time 30 minutes
System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The acceptance criteria are:

  • Tailing factor (T): ≤ 1.5

  • Theoretical plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

Purity Calculation

The purity of the sample is calculated using the area normalization method:

% Purity = (Area of main peak / Total area of all peaks) x 100

Method Validation and Forced Degradation Studies

A comprehensive method validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[8][17][18] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Forced Degradation: Unveiling Potential Impurities

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[3][4][19] These studies involve subjecting the this compound sample to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.[20]

The stressed samples are then analyzed using the developed HPLC method to ensure that the degradation products are well-separated from the main peak and from each other.

Visualization of the Analytical Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound purity.

Caption: Overall workflow for HPLC purity analysis.

Logical Flow of Purity and Impurity Profiling

The following diagram outlines the logical progression from initial analysis to comprehensive impurity profiling.

Purity_Profiling_Logic A Initial Purity Assessment (Area % Method) B Impurity Detected? A->B F Forced Degradation Study A->F C C B->C No D Identify & Characterize Impurity (LC-MS, NMR) B->D Yes I Routine Quality Control C->I E Quantify Impurity (Using Reference Standard if available) D->E H Final Method Validation (ICH Guidelines) E->H G Assess Method's Stability-Indicating Capability F->G G->H H->I

Sources

recrystallization procedure for purifying 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Recrystallization of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Purifying this compound

This compound is a fluorinated organic compound of significant interest in the pharmaceutical industry. It is a key intermediate in the synthesis of the antiarrhythmic drug Flecainide.[1] Given its role as a precursor, its purity is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).

Synthesis of this benzoic acid derivative can result in various impurities, including unreacted starting materials or by-products from side reactions.[2] Recrystallization is a powerful and widely used purification technique for solid compounds, leveraging differences in solubility between the desired compound and contaminants to achieve a highly purified crystalline product.[3]

This guide provides a detailed, field-proven protocol for the purification of this compound using a mixed-solvent recrystallization method. It moves beyond a simple list of steps to explain the underlying principles and causality, empowering the researcher to not only execute the procedure but also to troubleshoot and adapt it effectively.

Physicochemical Properties & Key Data

Understanding the physical properties of the target compound is the foundation for developing a robust purification strategy. The presence of two trifluoroethoxy groups enhances its solubility in organic solvents and contributes to its chemical stability.[4]

PropertyValueSource(s)
Molecular Formula C₁₁H₈F₆O₄[4]
Molecular Weight 318.17 g/mol [4]
Appearance White to off-white solid, powder, or crystal[4][5][6]
Melting Point 120 - 125 °C[1][4][5][6]
Solubility Slightly soluble in DMSO and Methanol (with heat)[7]
pKa (Predicted) 3.06 ± 0.36[7]

The Principle of Recrystallization: A Self-Validating System

Recrystallization is a purification process based on differential solubility.[8] The ideal solvent system will dissolve the target compound to a high degree at an elevated temperature but poorly at lower temperatures.[9][10] Impurities should ideally be either highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or completely insoluble (allowing for removal via hot filtration).[11]

The process follows a logical sequence designed to isolate the pure compound from its contaminants. Slow, controlled cooling is critical as it allows for the selective growth of a pure crystal lattice, which naturally excludes ill-fitting impurity molecules.[10] Rapid cooling can trap impurities within the rapidly forming crystals, diminishing the effectiveness of the purification.

Recrystallization_Principle cluster_0 Dissolution Phase (Hot) cluster_1 Purification & Isolation Phase (Cooling) Crude Crude Solid (Compound + Impurities) Solution Saturated Solution (Compound Dissolved, Impurities Dissolved or Insoluble) Crude->Solution + Solvent_H Hot Solvent Solvent_H->Solution Crystals Pure Crystals Form Solution->Crystals Slow Cooling MotherLiquor Mother Liquor (Soluble Impurities Remain) Filtration Filtration Crystals->Filtration MotherLiquor->Filtration Washing Washing & Drying Filtration->Washing Final Purified Product Washing->Final Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve crude solid in minimum hot ethanol. start->dissolve add_water 2. Add hot water dropwise until solution becomes turbid. dissolve->add_water reheat 3. Add a few drops of hot ethanol to redissolve. add_water->reheat hot_filt 4. (Optional) Perform hot filtration if impurities are present. reheat->hot_filt hot_filt->dissolve Insoluble Impurities cool_slow 5. Allow solution to cool slowly to room temperature. hot_filt->cool_slow Clear Solution cool_ice 6. Cool further in an ice bath to maximize yield. cool_slow->cool_ice vac_filt 7. Isolate crystals via vacuum filtration. cool_ice->vac_filt wash 8. Wash crystals with ice-cold ethanol/water. vac_filt->wash dry 9. Dry crystals under vacuum. wash->dry end End: Purified Product dry->end

Caption: Step-by-step workflow for the recrystallization procedure.

Step-by-Step Methodology
  • Dissolution:

    • Place the crude this compound (~5.0 g) and a magnetic stir bar into a 125 mL Erlenmeyer flask.

    • Add a minimal amount of ethanol (start with 15-20 mL) and begin heating on a hot plate with gentle stirring.

    • Continue adding ethanol in small portions until the solid completely dissolves. The goal is to use the minimum amount of hot solvent necessary to create a concentrated solution. [10] * Causality: Using minimal solvent ensures the solution will be supersaturated upon cooling, maximizing crystal recovery.

  • Addition of Anti-solvent:

    • While keeping the ethanol solution hot and stirring, slowly add hot deionized water dropwise.

    • Continue adding water until a faint, persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

    • Causality: The anti-solvent reduces the compound's solubility. The point of turbidity is the precise saturation point at that temperature.

  • Clarification:

    • Add a few drops of hot ethanol to the turbid solution until it becomes clear again. This ensures you are just below the saturation point, preventing premature crystallization during a potential hot filtration step.

  • Hot Filtration (Optional):

    • If any insoluble impurities are visible (e.g., dust, inorganic salts), a hot filtration is necessary.

    • Pre-heat a stemless funnel with fluted filter paper by placing it on top of a second, clean Erlenmeyer flask containing a small amount of boiling ethanol.

    • Quickly pour the hot solution through the pre-heated funnel.

    • Causality: This step removes insoluble impurities. [11]Pre-heating the apparatus prevents the desired compound from crystallizing prematurely on the funnel or filter paper.

  • Crystallization (Cooling):

    • Cover the flask with a watch glass (to prevent solvent evaporation and contamination) and remove it from the heat source.

    • Allow the solution to cool slowly and undisturbed to room temperature on the benchtop. Crystal formation should begin as the solution cools.

    • Causality: Slow cooling is crucial for the formation of large, pure crystals. [10]Rapid cooling can trap impurities.

  • Maximizing Yield:

    • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for 15-20 minutes.

    • Causality: The compound's solubility is even lower at 0-4 °C, so this step maximizes the amount of product that crystallizes out of solution, thereby increasing the recovery yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystals (the "filter cake") with a small amount of an ice-cold ethanol/water mixture (use the same approximate ratio as the final recrystallization mixture).

    • Causality: The wash step removes any residual mother liquor containing dissolved impurities from the surface of the crystals. Using an ice-cold solvent minimizes the loss of the desired product, which has low solubility in the cold solvent.

  • Drying:

    • Continue to draw air through the Büchner funnel to partially dry the crystals.

    • Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a modest temperature (e.g., 40-50 °C) to remove all residual solvent.

Verification of Purity

The purity of the final product should be confirmed. A successful recrystallization yielding a product with a purity greater than 98% has been reported. [5]* Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C). Compare the experimental melting point to the literature value (120-125 °C). A broad or depressed melting range indicates the presence of impurities.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity assessment.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Re-heat the solution and boil off some of the solvent to reduce the volume. Alternatively, add more anti-solvent (water) dropwise until turbidity appears, then clarify with a drop of solvent (ethanol) and re-cool.
"Oiling out" occurs The boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated.Re-heat the solution to dissolve the oil. Add more of the primary solvent (ethanol) to decrease saturation, then allow it to cool again. Slower cooling may also help.
Very low recovery yield Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure minimum solvent is used. Always wash crystals with ice-cold solvent. Ensure filtration apparatus is properly pre-heated for hot filtration.
Colored impurities remain Impurity has similar solubility to the product.Consider a second recrystallization. If the impurity is colored, adding a very small amount of activated charcoal to the hot solution before hot filtration can sometimes adsorb it (use sparingly as it can also adsorb the product).

Safety & Handling Precautions

Handling fluorinated organic compounds and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves. [12]* Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of solvent vapors or fine powder. [13]* Handling: Avoid skin and eye contact. [13]Do not inhale the dust of the solid compound. [14]* Fire Safety: Ethanol is a flammable liquid. Keep it away from open flames and ignition sources. Ensure a fire extinguisher is accessible.

  • Waste Disposal: Dispose of all chemical waste (mother liquor, used filter paper) in appropriately labeled hazardous waste containers according to institutional guidelines. [12]

References

  • Solvent Choice. (n.d.). Chemistry Teaching Labs - University of York.
  • Finding the best solvent for recrystallisation student sheet. (2021). RSC Education.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). Department of Chemistry: University of Rochester.
  • Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • Purification of organic fluorine compounds. (1934). Google Patents.
  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. (2016). Google Patents.
  • Organofluorine chemistry. (n.d.). Wikipedia.
  • Synthesis of this compound. (n.d.). PrepChem.com.
  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Recrystallization and Crystallization. (n.d.).
  • Oxidation and crystallization process for aromatic carboxylic acid production. (2016). Google Patents.
  • Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. (2001). Google Patents.
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega.
  • Purification of carboxylic acids by complexation with selective solvents. (2007). Google Patents.
  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (2008). Google Patents.
  • Recrystallization of Benzoic Acid. (n.d.).
  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications.
  • This compound. (n.d.). CAS Common Chemistry.
  • Quantitative determination of fluorine in organic compounds. (n.d.).
  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube.

Sources

Application Note & Protocol: High-Performance Column Chromatography for the Purification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a key intermediate and a known impurity in the synthesis of Flecainide, an antiarrhythmic drug.[1][2][3] Its structural complexity, characterized by an acidic carboxylic group and two electron-withdrawing trifluoroethoxy side chains, presents a distinct challenge for purification. The presence of impurities, such as unreacted starting materials or synthetic by-products, can compromise the yield and purity of subsequent pharmaceutical ingredients.[4]

This application note provides a comprehensive guide to the purification of this compound using reversed-phase column chromatography. We will delve into the mechanistic principles behind the separation, offer a detailed, step-by-step protocol, and provide troubleshooting guidance. The methodology is designed to be robust and scalable for researchers in synthetic chemistry and drug development.

Physicochemical Properties of the Analyte

Understanding the analyte's properties is fundamental to developing a logical purification strategy.

PropertyValueSource(s)
CAS Number 35480-52-5[1][5]
Molecular Formula C₁₁H₈F₆O₄[5][6]
Molecular Weight 318.17 g/mol [5][6]
Appearance White to off-white solid[1][6]
Melting Point 119-125 °C[4][5][6]
Predicted pKa ~3.06[5]
Solubility Slightly soluble in DMSO and Methanol (heated)[5]

Principle of Separation: Reversed-Phase Chromatography

The purification strategy hinges on reversed-phase chromatography (RPC), a powerful technique for separating moderately polar to nonpolar compounds.[7] For fluorinated benzoic acids, RPC is often a superior choice compared to other methods like ion-exchange chromatography, which can be less reliable in complex matrices.[8]

Causality of Method Selection:

  • Stationary Phase: A nonpolar stationary phase, typically silica gel covalently bonded with C18 (octadecyl) alkyl chains, is used.[7] The aromatic ring and the two trifluoroethoxy groups of the target molecule exhibit significant hydrophobicity, promoting strong interaction (retention) with the C18 chains.

  • Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), is used to elute the compounds.[9]

  • The Critical Role of pH: As a carboxylic acid with a pKa of approximately 3.06, the ionization state of the target molecule is highly pH-dependent.

    • At pH > pKa: The molecule exists predominantly in its deprotonated, anionic (carboxylate) form. This charged form is highly polar and will have minimal interaction with the nonpolar C18 stationary phase, leading to rapid elution.

    • At pH < pKa: The molecule is in its protonated, neutral form. This form is significantly less polar, allowing for effective partitioning onto the C18 stationary phase and enabling separation from more polar impurities.

Therefore, acidifying the mobile phase is a critical step to ensure analyte retention and achieve high-resolution separation.[7]

G Figure 1: Analyte Interaction in Acidified Reversed-Phase Chromatography cluster_0 Mobile Phase (Polar, pH < 3) cluster_1 Stationary Phase (Nonpolar C18) Analyte_Protonated Target Molecule (R-COOH) Neutral, Less Polar Binding_Site C18 Hydrocarbon Chains Analyte_Protonated->Binding_Site Strong Hydrophobic Interaction (High Retention) Analyte_Deprotonated Target Molecule (R-COO⁻) Anionic, More Polar (Suppressed) Impurity Polar Impurity Impurity->Binding_Site Weak Interaction (Low Retention)

Caption: Analyte partitioning in reversed-phase chromatography.

Potential Impurities in Synthesis

The purification method must effectively separate the target compound from plausible impurities derived from its synthesis. Common synthetic routes often involve the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone or similar precursors.[4][10]

  • Unreacted Starting Material: e.g., 2,5-bis(2,2,2-trifluoroethoxy)acetophenone.

  • Precursors: e.g., 1,4-bis(2,2,2-trifluoroethoxy)benzene.[4]

  • Reagents from Workup: Salts from acidification or basification steps.[4][11]

  • Solvent Residues: Organic solvents used during the reaction.

Protocol: Purification via Flash Column Chromatography

This protocol details the purification of crude this compound using a manual or automated flash chromatography system.

Materials and Reagents
  • Crude this compound

  • Reversed-Phase C18 Silica Gel (40-63 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (for sample prep)

  • Deionized Water

  • Formic Acid (or Trifluoroacetic Acid, TFA)

  • Diatomaceous Earth (Celite) or equivalent adsorbent

  • Glass column for flash chromatography

  • Collection tubes/flasks

  • TLC plates (C18 reversed-phase) for fraction analysis

  • UV lamp (254 nm)

Instrumentation
  • Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or manual glass column setup.

  • UV Detector (variable wavelength, set to ~254 nm).

  • Rotary Evaporator.

Experimental Workflow

G Figure 2: Overall Purification Workflow A 1. Sample Preparation (Dry Loading) C 3. System Equilibration (Initial Mobile Phase) A->C B 2. Column Packing (C18 Silica Slurry) B->C D 4. Elution (Gradient Mobile Phase) C->D E 5. Fraction Collection (UV-Triggered) D->E F 6. Fraction Analysis (TLC / HPLC) E->F G 7. Pooling & Solvent Removal F->G H Pure Product (>98% Purity) G->H

Caption: Step-by-step purification workflow diagram.

Step-by-Step Methodology

Step 1: Sample Preparation (Dry Loading)

  • Rationale: Dry loading prevents dissolution issues on the column head and often leads to sharper peaks and better separation compared to liquid injection, especially for compounds with limited solubility in the initial mobile phase.

  • Weigh the crude product (e.g., 1.0 g).

  • Dissolve the crude material in a minimal amount of a suitable solvent, like methanol or dichloromethane, in a round-bottom flask.

  • Add diatomaceous earth (Celite) to the flask, typically 2-3 times the mass of the crude product.

  • Carefully remove the solvent by rotary evaporation until a fine, free-flowing powder is obtained. This powder is the dry-loaded sample.[12]

Step 2: Column and Mobile Phase Preparation

  • Select Column Size: Choose a pre-packed C18 cartridge or pack a glass column with C18 silica gel. A common rule of thumb is a sample-to-sorbent mass ratio between 1:30 and 1:100.

  • Prepare Mobile Phases:

    • Mobile Phase A: Deionized water with 0.1% (v/v) formic acid. (Acidification is critical).

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • Equilibrate the Column: Flush the packed column with at least 5 column volumes (CV) of the starting mobile phase composition (e.g., 90% A / 10% B) until a stable baseline is achieved on the UV detector.

Step 3: Elution and Fraction Collection

  • Rationale: A gradient elution, where the concentration of the stronger organic solvent (Mobile Phase B) is gradually increased, is highly effective. It allows for the elution of more polar impurities first, followed by the target compound, and finally any highly nonpolar impurities.

  • Carefully add the dry-loaded sample to the top of the equilibrated column bed.

  • Begin the elution using the gradient profile outlined in the table below. The flow rate should be adjusted based on the column diameter.

  • Monitor the column effluent using a UV detector at 254 nm, where the aromatic ring will absorb.

  • Collect fractions based on the UV chromatogram peaks.

Table 2: Suggested Gradient Elution Profile

Time / Column Volumes (CV)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Rationale
0 - 2 CV90%10%Wash out highly polar impurities.
2 - 12 CV90% → 40%10% → 60%Elute the target compound.
12 - 15 CV40% → 5%60% → 95%Elute strongly retained, nonpolar impurities.
15 - 18 CV5%95%Column cleaning.
18 - 20 CV90%10%Re-equilibration for next run.

Step 4: Fraction Analysis and Product Isolation

  • Spot the collected fractions onto a C18-functionalized TLC plate.

  • Develop the TLC plate using a mobile phase that provides good separation (e.g., 50:50 Water:ACN with 0.1% Formic Acid).

  • Visualize the spots under a UV lamp (254 nm).

  • Combine the fractions containing the pure desired product.

  • Remove the solvents (acetonitrile and water) from the pooled fractions using a rotary evaporator. Further drying under high vacuum will yield the purified solid product.

  • Validation: Confirm the purity of the final product using an orthogonal method such as analytical HPLC or NMR spectroscopy. A purity of >98% should be achievable.[1]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation / Peak Tailing 1. Mobile phase pH is too high (analyte is ionized). 2. Column is overloaded. 3. Improper column packing.1. Ensure mobile phase is acidified (pH < 3). Use 0.1% FA or TFA. 2. Reduce the sample load (aim for 1-2% of sorbent mass). 3. Repack the column carefully to ensure a homogenous bed.
No Compound Eluting 1. Analyte has very strong retention. 2. Mobile phase is too weak (not enough organic solvent).1. Increase the final concentration of Mobile Phase B (Acetonitrile). 2. Make the gradient steeper or switch to a stronger organic modifier if necessary.
Compound Elutes at Solvent Front 1. Analyte is not retained. 2. Mobile phase pH is too high.1. Decrease the initial concentration of organic solvent in the mobile phase. 2. Crucially, verify the mobile phase is acidic. This is the most common cause for acidic compounds.

Conclusion

The reversed-phase flash chromatography protocol detailed in this note provides a robust and reliable method for the purification of this compound. The key to a successful separation is the strategic control of the mobile phase pH to suppress the ionization of the carboxylic acid moiety, thereby increasing its retention on the nonpolar C18 stationary phase. This method effectively separates the target compound from both more polar and less polar impurities common in its synthesis, yielding a final product of high purity suitable for use in pharmaceutical development and research.

References

  • Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note. (n.d.). S4Science.
  • Synthesis of this compound - PrepChem.com. (n.d.).
  • This compound - Chem-Impex. (n.d.).
  • EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents. (n.d.).
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology. (n.d.).
  • Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. (n.d.).
  • This compound - PubChem. (n.d.).
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10).
  • CAS No : 35480-52-5| Product Name : Flecainide - Impurity D - Pharmaffiliates. (n.d.).
  • High-Performance Liquid Chromatography - Chemistry LibreTexts. (2021, November 13).
  • WO2002066413A1 - Flecainide synthesis - Google Patents. (n.d.).
  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography. (n.d.).
  • Mobile and Stationary Phases in Chromatography Explained - Pharma Now. (n.d.).
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones - Arkivoc. (n.d.).
  • Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed. (2015, October 23).
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.).

Sources

Application Note: GC-MS Analysis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of a Key Flecainide Metabolite

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA) is a significant metabolite of Flecainide, a Class Ic antiarrhythmic drug.[1][2][3] Monitoring its presence and concentration in biological matrices is crucial for comprehensive pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical platform for this purpose, providing high resolution and sensitivity. However, the inherent polarity and low volatility of the carboxylic acid group in BTFA make its direct analysis by GC-MS challenging, often resulting in poor peak shape, low sensitivity, and potential thermal degradation in the injector port.[4]

To overcome these limitations, a derivatization step is essential. This application note provides a detailed guide to the derivatization of BTFA for robust and reliable GC-MS analysis. We will explore the rationale behind derivatization strategies, present detailed protocols for common and effective methods, and discuss the expected mass spectral characteristics of the resulting derivatives.

The Imperative of Derivatization: Enhancing Volatility and Thermal Stability

The primary goal of derivatization in this context is to convert the polar carboxyl group of BTFA into a less polar, more volatile, and more thermally stable functional group.[5][6] This is achieved by replacing the active hydrogen of the carboxylic acid with a non-polar group. The most common and effective approaches for carboxylic acids are silylation and esterification.

Choosing the Right Path: Silylation vs. Esterification
  • Silylation: This technique introduces a trimethylsilyl (TMS) group, Si(CH₃)₃, onto the carboxylic acid, forming a TMS ester.[5][6] Silylating reagents are highly reactive and the reactions are often rapid and quantitative. The resulting TMS derivatives are significantly more volatile and less polar than the parent acid. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used due to their high reactivity and the volatile nature of their byproducts.[6]

  • Esterification: This classic method converts the carboxylic acid into an ester, typically a methyl or ethyl ester.[5] While effective, traditional esterification with alcohols often requires acidic catalysts and heat, which can sometimes lead to side reactions or incomplete derivatization. A more robust approach for analytical purposes is the use of alkylating agents such as pentafluorobenzyl bromide (PFBBr), which reacts with the carboxylate anion to form a stable PFB ester. PFB derivatives are particularly advantageous for electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry due to the electrophilic nature of the pentafluorobenzyl group, which can significantly enhance sensitivity.[7][8][9]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Protocol 1: Trimethylsilylation with BSTFA

This protocol details the formation of the trimethylsilyl ester of BTFA.

Materials:

  • This compound (BTFA) standard or extracted sample, dried.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Anhydrous pyridine or acetonitrile.

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or oven.

  • Nitrogen gas supply for evaporation.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the BTFA sample is completely dry. The presence of water can deactivate the silylating reagent.[6] If the sample is in solution, evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the BTFA.

  • Derivatization: Add 100 µL of BSTFA (+1% TMCS) to the vial. The excess of the derivatizing agent ensures the reaction goes to completion.[6]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.

Workflow for Trimethylsilylation of BTFA

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with dried BTFA sample dissolve Dissolve in 50 µL anhydrous solvent start->dissolve add_bstfa Add 100 µL BSTFA (+1% TMCS) dissolve->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat cool Cool to room temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for trimethylsilylation of BTFA.

Protocol 2: Esterification with Pentafluorobenzyl Bromide (PFBBr)

This protocol describes the formation of the pentafluorobenzyl ester of BTFA, which is ideal for high-sensitivity analysis.

Materials:

  • BTFA standard or extracted sample, dried.

  • Pentafluorobenzyl bromide (PFBBr) solution (10% in acetone).

  • Diisopropylethylamine (DIPEA) or potassium carbonate as a catalyst.

  • Acetonitrile or acetone as the reaction solvent.

  • Reaction vials (2 mL) with PTFE-lined caps.

  • Heating block or water bath.

  • Hexane.

  • Deionized water.

  • Sodium sulfate (anhydrous).

Step-by-Step Methodology:

  • Sample Preparation: Ensure the BTFA sample is dry.

  • Reagent Addition: Dissolve the dried sample in 200 µL of acetonitrile. Add 10 µL of DIPEA to act as a base catalyst.

  • Derivatization: Add 50 µL of the 10% PFBBr solution to the vial.

  • Reaction: Cap the vial tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Work-up:

    • After cooling, add 1 mL of hexane and 0.5 mL of deionized water to the vial.

    • Vortex thoroughly for 1 minute to partition the PFB-ester into the hexane layer.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is ready for GC-MS analysis.

Workflow for PFBBr Esterification of BTFA

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up start Start with dried BTFA sample dissolve Dissolve in 200 µL Acetonitrile Add 10 µL DIPEA start->dissolve add_pfbbr Add 50 µL 10% PFBBr dissolve->add_pfbbr heat Heat at 60°C for 1 hour add_pfbbr->heat partition Add Hexane and Water, Vortex heat->partition extract Transfer Hexane Layer Dry with Na₂SO₄ partition->extract analysis Inject into GC-MS extract->analysis

Caption: Workflow for PFBBr esterification of BTFA.

Data Presentation and Expected Results

The choice of derivatization agent will influence the retention time and mass spectrum of the analyte.

ParameterUnderivatized BTFABTFA-TMS EsterBTFA-PFB Ester
Volatility LowHighHigh
Polarity HighLowLow
Thermal Stability PoorGoodExcellent
Expected M.W. 318.17 g/mol 390.26 g/mol 498.18 g/mol
GC Elution Poor/No peakSharp, symmetrical peakSharp, symmetrical peak
MS Sensitivity LowGood (EI)Excellent (NCI/ECD)

Note: Expected molecular weights are calculated based on the addition of the respective derivatizing group.

Mass Spectral Characteristics
  • BTFA-TMS Ester: In electron ionization (EI) mode, the mass spectrum of the BTFA-TMS ester is expected to show a molecular ion peak (M⁺) at m/z 390. Key fragment ions would likely include the loss of a methyl group ([M-15]⁺ at m/z 375) and a characteristic ion for the trimethylsilyl group at m/z 73. The fragmentation pattern of the benzoic acid backbone would also be present. For reference, the TMS derivative of benzoic acid shows characteristic ions that can be informative.[10]

  • BTFA-PFB Ester: For the BTFA-PFB ester, analysis by NCI-MS is recommended. A prominent ion is expected at m/z 181, corresponding to the pentafluorobenzyl moiety. The molecular anion may be observed, but often the most abundant ion is [M-181]⁻, resulting from the loss of the pentafluorobenzyl radical, which would appear at m/z 317 for the BTFA derivative.

Conclusion: A Pathway to Reliable Quantification

The derivatization of this compound is a critical step for its successful analysis by GC-MS. Both silylation with BSTFA and esterification with PFBBr are robust methods that significantly improve the chromatographic behavior and detectability of this important flecainide metabolite. The choice between these methods will depend on the specific requirements of the assay, particularly the desired level of sensitivity. By following the detailed protocols and understanding the underlying chemical principles presented in this application note, researchers can achieve reliable and accurate quantification of BTFA in various matrices, contributing to a deeper understanding of flecainide's metabolic profile.

References

  • Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. (2003). Journal of Analytical Toxicology, 27(1), 48-52. [Link]
  • Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. (2003).
  • Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxic
  • pentafluorobenzyl bromide derivatization: Topics by Science.gov. (n.d.). Science.gov. [Link]
  • Naga Raju, D., Chandra Sekhar, K. B., & Bala Sekhara Reddy, C. (2016). A sensitive and selective UPLC-MS/MS method for the quantification of flecainide in rat plasma and its application to a pharmacokinetic study. Worldwide Journal of Pharmaceutical Research, 5(8), 1085-1101. [Link]
  • Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.
  • High-performance liquid chromatographic assay of flecainide and its enantiomers in serum. (1991). PubMed. [Link]
  • Bhavani, K., Babu, B., & Srinivasu, N. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy, 13(4), 436-446. [Link]
  • Derivatization Methods in GC and GC/MS. (2012). Semantic Scholar. [Link]
  • Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents. (2017). R Discovery. [Link]
  • Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzam ide acetate, and antiarrhythmic properties of the enantiomers. (1982). PubMed. [Link]
  • Protocol MSU_MSMC_010 - Extraction of short chain fatty acids (SCFAs) and conversion to pentafluorobenzyl derivatives. (2019).
  • Benzoic Acid, TMS deriv

Sources

The Strategic Application of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid in the Synthesis of Novel Anti-Cancer Agents Targeting Glioblastoma

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Fluorinated Precursor

In the landscape of modern oncology drug discovery, the rational design of small molecule inhibitors targeting critical cancer pathways is paramount. Within this context, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA) has emerged as a highly valuable and versatile precursor. Its defining features—the trifluoroethoxy groups—confer unique properties such as enhanced metabolic stability and increased lipophilicity, which can significantly improve the pharmacokinetic profile of derivative drug candidates. This application note provides a comprehensive guide to the utilization of BTFA in the synthesis of a novel class of 1,3-thiazolidin-4-one derivatives, specifically highlighting their potential as potent anti-cancer agents against glioblastoma, a notoriously aggressive and difficult-to-treat brain tumor. We will delve into the detailed synthetic protocols, the biological evaluation of these compounds, and the underlying mechanistic rationale targeting key oncogenic signaling pathways.

Synthetic Strategy: From BTFA to Bioactive Thiazolidinones

The multi-step synthesis of the target 1,3-thiazolidin-4-one derivatives from BTFA is a systematic process involving the sequential formation of key intermediates. The overall workflow is designed to be robust and adaptable for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Synthesis_Workflow BTFA This compound (BTFA) Ester Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate BTFA->Ester Esterification (MeOH, H2SO4) Hydrazide 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide Ester->Hydrazide Hydrazinolysis (NH2NH2·H2O, EtOH) Hydrazone N'-(4-chlorobenzylidene)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide Hydrazide->Hydrazone Condensation (4-chlorobenzaldehyde, EtOH) Thiazolidinone N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide Hydrazone->Thiazolidinone Cyclization (Thioglycolic acid, 1,4-dioxane)

Caption: Synthetic workflow from BTFA to the target thiazolidinone.

Part 1: Synthesis of Intermediates

Protocol 1: Esterification of this compound (BTFA)

  • Rationale: The initial step involves the conversion of the carboxylic acid group of BTFA to a methyl ester. This is a standard Fischer esterification reaction. The ester is a more suitable substrate for the subsequent hydrazinolysis.

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate as a crude product, which can be used in the next step without further purification.

Protocol 2: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

  • Rationale: The methyl ester is converted to the corresponding hydrazide by reaction with hydrazine hydrate. The hydrazide functional group is essential for the subsequent condensation with an aldehyde to form a hydrazone.

  • Procedure:

    • Dissolve the crude methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1.0 eq) in ethanol (10 volumes).

    • Add hydrazine hydrate (2.0 eq) to the solution.

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide.[1]

Protocol 3: Synthesis of N'-(4-chlorobenzylidene)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

  • Rationale: This step involves the formation of a Schiff base (hydrazone) through the condensation of the benzohydrazide with an aromatic aldehyde (in this case, 4-chlorobenzaldehyde). The choice of aldehyde allows for the introduction of various substituents to explore SAR.

  • Procedure:

    • A mixture of 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (1.0 eq) and 4-chlorobenzaldehyde (1.1 eq) in absolute ethanol (15 volumes) is prepared.

    • A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.

    • The reaction mixture is refluxed for 3-5 hours.[2]

    • Upon cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield the desired hydrazone.

Part 2: Cyclization to the Final Product

Protocol 4: Synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

  • Rationale: The final step is a cyclization reaction where the hydrazone reacts with thioglycolic acid to form the 1,3-thiazolidin-4-one ring. This reaction proceeds via nucleophilic attack of the sulfur atom on the imine carbon, followed by intramolecular cyclization.

  • Procedure:

    • To a solution of N'-(4-chlorobenzylidene)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (1.0 eq) in 1,4-dioxane (20 volumes), add thioglycolic acid (1.5 eq).

    • Reflux the mixture for 10-12 hours, monitoring the reaction by TLC.[3]

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated solid is filtered, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.[3]

    • The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Biological Evaluation: Assessing Anti-Glioblastoma Activity

The synthesized 1,3-thiazolidin-4-one derivatives are evaluated for their anti-cancer activity against human glioblastoma cell lines (e.g., LN229) using a panel of in vitro assays.

Protocol 5: Cell Viability Assessment (MTT Assay)
  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed glioblastoma cells (e.g., LN229) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 6: Clonogenic Survival Assay (Colony Formation Assay)
  • Rationale: This assay assesses the long-term proliferative capacity of cancer cells after treatment with the test compounds. It measures the ability of a single cell to grow into a colony.

  • Procedure:

    • Seed a low density of glioblastoma cells (e.g., 500 cells/well) in 6-well plates.

    • After 24 hours, treat the cells with the synthesized compounds at concentrations around their IC50 values.

    • Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.

    • After the incubation period, wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

    • Count the number of colonies (containing >50 cells) in each well.

    • Calculate the plating efficiency and surviving fraction to assess the long-term anti-proliferative effect of the compounds.[6][7]

Protocol 7: Apoptosis Detection (TUNEL Assay)
  • Rationale: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Procedure:

    • Grow glioblastoma cells on coverslips and treat them with the test compounds at their IC50 concentrations for 24-48 hours.

    • Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

    • Perform the TUNEL assay according to the manufacturer's instructions (e.g., using a commercially available kit). This typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

    • Counterstain the cell nuclei with DAPI.

    • Visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will show blue fluorescence.

    • Quantify the percentage of apoptotic cells.[8]

Assay Purpose Endpoint Measured Typical Cell Line
MTT Assay To assess cell viability and cytotoxicityMetabolic activity (Formazan absorbance)LN229 (Glioblastoma)
Colony Formation Assay To determine long-term proliferative capacityNumber of colonies formedLN229 (Glioblastoma)
TUNEL Assay To detect and quantify apoptosisDNA fragmentation (fluorescence)LN229 (Glioblastoma)

Mechanistic Insights: Targeting Key Oncogenic Kinases

Recent studies have suggested that 1,3-thiazolidin-4-one derivatives synthesized from BTFA can act as inhibitors of key oncogenic kinases such as Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in the progression of glioblastoma.

Signaling_Pathway cluster_AURKA AURKA Pathway cluster_VEGFR2 VEGFR2 Pathway AURKA Aurora Kinase A (AURKA) Centrosome Centrosome Maturation AURKA->Centrosome Spindle Spindle Assembly AURKA->Spindle Proliferation Cell Proliferation Centrosome->Proliferation Spindle->Proliferation Glioblastoma Glioblastoma Progression Proliferation->Glioblastoma VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Angiogenesis->Glioblastoma BTFA_derivative BTFA-derived Thiazolidinone BTFA_derivative->AURKA inhibits BTFA_derivative->VEGFR2 inhibits

Caption: Inhibition of AURKA and VEGFR-2 pathways by BTFA derivatives.

AURKA Inhibition: Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is common in many cancers, including glioblastoma, and is associated with poor prognosis. By inhibiting AURKA, the BTFA-derived compounds can disrupt centrosome maturation and spindle assembly, leading to mitotic arrest and ultimately, apoptosis in cancer cells.

VEGFR-2 Inhibition: Glioblastoma is a highly vascularized tumor, and its growth is heavily dependent on angiogenesis. VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade (including the RAF/MEK/ERK pathway) that promotes endothelial cell proliferation and migration, leading to the formation of new blood vessels that supply the tumor. Inhibition of VEGFR-2 by the synthesized compounds can block this process, thereby starving the tumor of essential nutrients and oxygen.

Conclusion and Future Directions

This compound serves as an excellent starting material for the synthesis of novel 1,3-thiazolidin-4-one derivatives with promising anti-cancer activity against glioblastoma. The protocols outlined in this application note provide a clear and reproducible framework for the synthesis and biological evaluation of these compounds. The dual inhibitory activity against AURKA and VEGFR-2 presents a compelling mechanistic rationale for their anti-tumor effects. Future work should focus on optimizing the lead compounds through SAR studies to enhance their potency and selectivity, as well as in vivo evaluation in preclinical models of glioblastoma to assess their therapeutic potential.

References

  • TUNEL Assay of Tumor Cells Apoptosis. Bio-protocol.
  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). Leading Technical Guides and Scientific Literature.
  • Benzohydrazides: As potential bio-active agents. (2018).
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega, 8(47), 45085–45101.
  • This compound | 35480-52-5. ChemicalBook. (2025).
  • New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies. (2022). International Journal of Pharmaceutical and Bio-Medical Science, 2(6), 1-7.
  • Synthesis of this compound. PrepChem.com.
  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof. (2008). Google Patents. WO2008055851A1.
  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (2008). Google Patents. EP1918280A1.
  • A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines. (2024). Cells, 13(23), 1995.
  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. (2023). Molecules, 28(3), 1389.
  • How to do cancer cell, U87 cell colony formation assay?. (2019). ResearchGate.
  • N-[2-(4-chlorophenyl)-4-oxo-thiazolidin-3-yl]-5-(3,5-difluorophenyl)-2-hydroxy-benzamide. PubChemLite.
  • Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. (2024). Molecules, 29(14), 3328.

Sources

Application Notes and Protocols: Investigating 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid in Anti-Diabetic Drug Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

Type 2 Diabetes Mellitus (T2DM) is a global health crisis characterized by insulin resistance and progressive pancreatic β-cell dysfunction, leading to hyperglycemia.[1] The search for novel therapeutic agents that can improve glycemic control with a low risk of hypoglycemia remains a priority.[2] One promising target that has emerged is the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[3] GPR40 is highly expressed in pancreatic β-cells and mediates the potentiation of glucose-stimulated insulin secretion (GSIS) by free fatty acids.[4][5]

This document provides a detailed guide for the investigation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (herein referred to as TFB ), a compound with structural features that suggest potential activity as an anti-diabetic agent. While direct studies on TFB are limited, its derivatives have been synthesized and evaluated as potential anti-diabetic agents, specifically as α-glucosidase inhibitors.[6][7] Furthermore, the core benzoic acid structure is a common feature in a class of synthetic GPR40 agonists, such as the extensively studied compound Fasiglifam (TAK-875).[3][8]

Central Hypothesis: Based on its chemical structure as an aryl alkanoic acid derivative, we hypothesize that TFB may function as a GPR40 agonist, thereby enhancing glucose-dependent insulin secretion. These application notes provide a comprehensive framework and detailed protocols to systematically test this hypothesis, from initial in vitro characterization to in vivo efficacy studies.

The GPR40 (FFAR1) Signaling Pathway: A Key Regulator of Insulin Secretion

GPR40 activation presents an attractive therapeutic strategy because it augments insulin secretion only in the presence of elevated glucose levels, thus minimizing the risk of hypoglycemia, a dangerous side effect of traditional insulin secretagogues like sulfonylureas.[5][9] The receptor is activated by medium- and long-chain fatty acids.[10]

Upon binding of an agonist (like a fatty acid or a synthetic ligand), GPR40 couples predominantly to the Gαq/11 protein subunit.[4] This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[12] The resulting increase in intracellular Ca2+ concentration, combined with the effects of DAG, potentiates the exocytosis of insulin-containing granules from the β-cell, but only when glucose metabolism has already initiated the primary signals for secretion.[13]

GPR40_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum GPR40 GPR40/FFAR1 Gq Gαq/11 GPR40->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 InsulinVesicle Insulin Granule DAG->InsulinVesicle Potentiates Exocytosis Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Ca_ER->InsulinVesicle Potentiates Exocytosis InsulinRelease Insulin Secretion InsulinVesicle->InsulinRelease IP3R->Ca_ER Releases Agonist TFB / Ligand Agonist->GPR40 Binds

Caption: GPR40 signaling pathway activated by an agonist.

In Vitro Characterization of Compound TFB

The initial evaluation of TFB involves determining its ability to directly activate the GPR40 receptor and subsequently stimulate insulin secretion in a glucose-dependent manner in a controlled cellular environment.

Protocol 3.1: GPR40 Activation – Intracellular Calcium Mobilization Assay

Expertise & Experience: This assay is the primary screen for GPR40 agonism. It provides a rapid and robust functional readout of receptor activation by measuring the downstream release of intracellular calcium.[12] We use a cell line stably overexpressing human GPR40 to ensure the signal is specific to the target. A known agonist like Fasiglifam (TAK-875) or a native fatty acid ligand (e.g., linoleic acid) must be used as a positive control to validate assay performance and benchmark the potency of TFB.

Methodology:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells stably expressing human GPR40 (hGPR40) in appropriate media until they reach 80-90% confluency in 96-well black, clear-bottom plates.

  • Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of TFB (e.g., from 1 nM to 100 µM) in HBSS. Prepare parallel dilutions for the positive control (e.g., TAK-875).

  • Measurement: Use a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument to measure baseline fluorescence. Add the compound dilutions to the wells and immediately begin recording the change in fluorescence intensity over time (typically 90-180 seconds).

  • Data Analysis: The peak fluorescence response is normalized to the baseline. Plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the half-maximal effective concentration (EC50).

Trustworthiness: The protocol's validity is confirmed by comparing the EC50 of the positive control to established literature values.[14] A parental cell line (not expressing GPR40) should be run in parallel to confirm that the observed calcium flux is target-specific and not due to off-target effects or compound-induced cytotoxicity.

Data Presentation:

CompoundGPR40 Agonist Activity (EC50, nM)
TAK-875 (Control) ~ 72[14]
TFB (Hypothetical) To be determined
Vehicle (DMSO) No activity
Protocol 3.2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Expertise & Experience: This assay directly tests the therapeutic hypothesis: whether TFB can enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner.[12] It is critical to test at both basal (low) and stimulatory (high) glucose concentrations. A true GPR40 agonist should show minimal to no effect at low glucose but significantly potentiate insulin secretion at high glucose. The INS-1 or MIN6 cell lines are robust and widely accepted models for this purpose.

GSIS_Workflow Start Seed INS-1 Cells in 96-well Plate Preincubation Pre-incubate (2h) in Low Glucose (2.5 mM) Krebs-Ringer Buffer Start->Preincubation Treatment Incubate (2h) with Test Conditions: - Low Glucose (2.5 mM) ± TFB - High Glucose (16.7 mM) ± TFB - High Glucose + TAK-875 Preincubation->Treatment Collect Collect Supernatant Treatment->Collect Measure Measure Insulin Concentration (ELISA) Collect->Measure

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Saturated Scaffolds in Modern Drug Discovery

The transformation of planar, aromatic systems into three-dimensional, saturated cyclic structures is a cornerstone of modern medicinal chemistry. Aromatic compounds, while synthetically versatile, often present challenges in terms of metabolic stability and bioavailability.[1][2] The catalytic hydrogenation of aromatic carboxylic acids, such as derivatives of benzoic acid, provides access to cyclohexanecarboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[3][4] These saturated analogues often exhibit improved pharmacokinetic profiles and can lead to enhanced binding affinity and selectivity for their biological targets.

This application note provides a detailed technical guide for the catalytic hydrogenation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, a key intermediate in the synthesis of several pharmaceutically active compounds. The presence of two trifluoroethoxy substituents on the benzoic acid core introduces unique electronic and steric considerations that influence the choice of catalyst and reaction conditions. This guide will delve into a robust and reproducible protocol, the underlying mechanistic principles, and the critical safety considerations necessary for the successful execution of this high-pressure reaction.

Scientific Rationale and Mechanistic Considerations

The catalytic hydrogenation of an aromatic ring is a thermodynamically favorable but kinetically challenging transformation due to the high resonance stabilization energy of the aromatic system.[4] This necessitates the use of active catalysts and often forcing conditions such as high pressure and elevated temperatures.[4]

The Mechanism of Aromatic Hydrogenation

The generally accepted mechanism for the catalytic hydrogenation of aromatic rings on a heterogeneous metal surface involves the following key steps:

  • Adsorption of Reactants: Both hydrogen gas and the aromatic substrate adsorb onto the surface of the metal catalyst.

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, forming adsorbed hydrogen atoms on the catalyst surface.

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added to the adsorbed aromatic ring. This process typically occurs in a syn-fashion, meaning that the hydrogen atoms add to the same face of the aromatic ring, leading to the formation of a cis-substituted cyclohexane derivative as the initial product.

  • Desorption of the Product: The saturated product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Influence of the 2,5-bis(2,2,2-trifluoroethoxy) Substituents

The two trifluoroethoxy groups on the benzoic acid ring are strongly electron-withdrawing. This electronic effect can influence the rate of hydrogenation. While electron-donating groups have been shown to decrease the activity of some catalysts for aromatic ring hydrogenation, the effect of electron-withdrawing groups can be more complex and catalyst-dependent.[5]

A potential side reaction of concern is hydrodefluorination, the cleavage of C-F bonds. However, the C-F bonds in the trifluoroethoxy group are exceptionally strong, and hydrodefluorination is less likely to occur under the conditions optimized for aromatic ring saturation, especially when using rhodium-based catalysts which have shown good selectivity for the hydrogenation of fluorinated arenes.[6]

Stereochemical Outcome: The Predominance of the cis-Isomer

The catalytic hydrogenation of substituted aromatic rings generally proceeds via syn-addition of hydrogen atoms to the face of the ring adsorbed on the catalyst surface. This leads to the kinetic formation of the cis-isomer of the corresponding cyclohexane derivative. While the trans-isomer is often the thermodynamically more stable product, its formation would require a desorption/re-adsorption event or a different reaction mechanism.[7] Therefore, under typical catalytic hydrogenation conditions, the cis-diastereomer of 2,5-bis(2,2,2-trifluoroethoxy)cyclohexanecarboxylic acid is the expected major product.

Experimental Workflow and Protocols

The following section outlines a detailed protocol for the catalytic hydrogenation of this compound. Adherence to strict safety protocols is paramount when working with high-pressure hydrogen and pyrophoric catalysts.

Mandatory Safety Precautions
  • High-Pressure Operations: All high-pressure hydrogenation reactions must be conducted in a properly functioning fume hood, behind a blast shield. The high-pressure reactor must be regularly inspected and certified for the intended operating pressures.

  • Handling of Pyrophoric Catalysts: Heterogeneous catalysts such as Rhodium on carbon (Rh/C) can be pyrophoric, especially after use. Never allow the catalyst to dry in the air. Always handle the catalyst under an inert atmosphere or as a wet slurry.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction setup is leak-proof and that all hydrogen is properly vented or consumed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when performing this procedure.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Material: This compound reactor High-Pressure Reactor start->reactor catalyst Catalyst: 5% Rhodium on Carbon catalyst->reactor solvent Solvent: Methanol solvent->reactor conditions Reaction Conditions: - 50 bar H2 - 80 °C - 12-24 h reactor->conditions Set filtration Filtration through Celite® conditions->filtration After reaction completion evaporation Solvent Evaporation filtration->evaporation purification Recrystallization or Chromatography evaporation->purification product Final Product: cis-2,5-bis(2,2,2-trifluoroethoxy)cyclohexanecarboxylic acid purification->product analysis Characterization: NMR, MS, HPLC product->analysis

Caption: Experimental workflow for the catalytic hydrogenation.

Detailed Protocol

Materials:

  • This compound (Substrate)

  • 5% Rhodium on Carbon (Catalyst)

  • Methanol (Anhydrous, ACS grade)

  • Celite® 545

  • High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stir bar, pressure gauge, and thermocouple

  • Hydrogen gas (high purity)

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean and dry.

  • Charging the Reactor:

    • To the reactor vessel, add this compound (1.0 eq).

    • Under a gentle stream of nitrogen, carefully add 5% Rhodium on Carbon (5-10 mol% Rh). Handle the catalyst as a slurry in methanol to minimize the risk of ignition.

    • Add anhydrous methanol to the reactor to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Sealing and Purging:

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with nitrogen gas three times to remove any residual air.

    • Subsequently, purge the reactor with hydrogen gas three times.

  • Reaction Execution:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 80 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete within 12-24 hours.

  • Reaction Quenching and Work-up:

    • After the reaction is complete, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with nitrogen gas three times.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the Celite® pad is still active and potentially pyrophoric. Immediately quench the filter cake with water and dispose of it in a designated waste container.

  • Product Isolation and Purification:

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction parameters and expected outcomes for the catalytic hydrogenation of this compound based on analogous transformations of substituted benzoic acids.[3][8]

ParameterRecommended ValueRationale/Comments
Catalyst 5% Rh/CRhodium is highly active for the hydrogenation of aromatic rings, including those with electron-withdrawing groups.[3]
Catalyst Loading 5-10 mol% RhA higher catalyst loading may be necessary due to the electron-deficient nature of the substrate.
Solvent MethanolA polar protic solvent that is effective for dissolving the substrate and is compatible with the reaction conditions.
Hydrogen Pressure 50-100 barHigher pressures increase the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.
Temperature 60-100 °CElevated temperatures are required to overcome the activation energy for aromatic ring hydrogenation.
Reaction Time 12-24 hoursReaction time will vary depending on the specific conditions and scale. Monitor by TLC or HPLC if possible.
Expected Yield >90%High yields are anticipated based on similar hydrogenations of benzoic acid derivatives.
Major Product cis-IsomerThe syn-addition of hydrogen to the aromatic ring is expected to yield the cis-diastereomer as the major product.

Conclusion and Future Perspectives

The protocol outlined in this application note provides a reliable and reproducible method for the catalytic hydrogenation of this compound. The use of a rhodium-on-carbon catalyst under high-pressure hydrogen effectively reduces the aromatic ring to the corresponding cyclohexane derivative, with a strong preference for the cis-diastereomer. This transformation is of significant interest to researchers in drug development, as it provides access to saturated molecular scaffolds with potentially improved pharmacological properties.

Future work could explore the use of other catalysts, such as ruthenium or platinum, to investigate any differences in reactivity and stereoselectivity. Additionally, the development of asymmetric hydrogenation methods for this substrate would be of great value for the synthesis of enantiomerically pure final products.

References

  • Selective hydrogenation of fluorinated arenes using rhodium nanoparticles on molecularly modified silica. (2020). RSC Publishing.
  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. PMC.
  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. ResearchGate.
  • In Situ Synthesis of Chitin-Derived Rh/N–C Cataylsts: Efficient Hydrogenation of Benzoic Acid and Derivatives. (2020). ACS Sustainable Chemistry & Engineering.
  • Influence of H 2 pressure on hydrogenation of benzoic acid over Rh/C... ResearchGate.
  • Reactions of aromatic fluorocarbons with hydrogen. (1959).
  • (PDF) Catalytic Hydrogenation of Benzoic Acid. ResearchGate.
  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. ResearchGate.
  • cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. PMC.
  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.
  • Simple, Chemoselective Hydrogenation with Thermodynamic Stereocontrol. (2014). Journal of the American Chemical Society.
  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. MDPI.
  • 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis-. Organic Syntheses.
  • Electrocatalytic hydrogenation of benzoic acids in a proton- exchange membrane reactor. (2021). The Royal Society of Chemistry.
  • Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO 2. MDPI.
  • Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. (2014). Journal of the American Chemical Society.
  • Catalysis for Fluorination and Trifluoromethylation. PMC.
  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.
  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. MDPI.
  • (PDF) cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. ResearchGate.
  • Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid. Google Patents.
  • Hydrogenation of benzoic acid over different catalysts. ResearchGate.
  • Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst. RWTH Publications.
  • Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions. PMC.
  • Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Catalysis Science & Technology (RSC Publishing).
  • (PDF) Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. ResearchGate.
  • Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst. PubMed.
  • Hydrogenation of aromatic rings: 30x acceleration of reaction rate in cooperative catalyst systems. Science Japan.
  • Exploring the Effects of Aromatic Compounds on Medicinal Che. JOCPR.
  • Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities. PMC.

Sources

Application Notes and Protocols for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA) as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality Control

In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Regulatory bodies worldwide mandate the rigorous control of impurities, which can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients. The accurate quantification of these impurities relies on the availability of highly characterized reference standards. This document provides a comprehensive guide to the use of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA) as a reference standard for a specific impurity in the antiarrhythmic drug, Flecainide Acetate.

BTFA, identified as Flecainide Impurity D by the European Pharmacopoeia (EP), is a critical process-related impurity that must be monitored to ensure the quality and safety of Flecainide Acetate.[1][2][3] This application note will detail the necessary steps for the qualification of BTFA as a reference standard and provide a validated protocol for its use in the routine analysis of Flecainide Acetate drug substance and product. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[4][5][6]

Physicochemical Properties of BTFA

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use.

PropertyValueSource
Chemical Name This compound[7]
Synonyms Flecainide Acid, Flecainide EP Impurity D[3][7][8]
CAS Number 35480-52-5[1][8]
Molecular Formula C₁₁H₈F₆O₄[7][9]
Molecular Weight 318.17 g/mol [7][8][9]
Appearance White to Off-White Solid/Crystal[1][9]
Melting Point 121 - 125 °C[9]
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dimethylformamide.[9]

Part 1: Qualification of BTFA as a Pharmaceutical Reference Standard

The establishment of a new reference standard is a rigorous process that ensures its identity, purity, and suitability for its intended analytical purpose. This section outlines the protocol for the comprehensive characterization and qualification of a new batch of BTFA.

Rationale for Qualification

Before a chemical substance can be used as a reference standard, it must be "highly purified" and "well characterized".[10] The qualification process provides documented evidence that the standard is what it purports to be and is of sufficient purity for its intended use. This is a foundational requirement of Good Manufacturing Practices (GMP).[4]

Qualification Workflow

The following diagram illustrates the comprehensive workflow for the qualification of BTFA as a reference standard.

Reference Standard Qualification Workflow cluster_Sourcing Sourcing & Initial Assessment cluster_Characterization Characterization cluster_Certification Certification & Documentation Sourcing Source high-purity BTFA batch Identity Identity Confirmation (NMR, MS, IR) Sourcing->Identity Purity Purity Assessment (HPLC, DSC, TGA) Identity->Purity Solvents Residual Solvents (GC-HS) Purity->Solvents Inorganics Inorganic Impurities (Sulfated Ash) Solvents->Inorganics Assignment Assigned Purity Value (Mass Balance) Inorganics->Assignment CoA Certificate of Analysis (CoA) Generation Assignment->CoA Stability Stability Study (Long-term & Accelerated) CoA->Stability

Caption: Workflow for the qualification of BTFA as a reference standard.

Step-by-Step Qualification Protocols

The identity of the BTFA candidate material must be unequivocally confirmed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a solution of the BTFA candidate material in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • The observed chemical shifts, splitting patterns, and integration values must be consistent with the known structure of this compound.

  • Mass Spectrometry (MS):

    • Infuse a dilute solution of the BTFA candidate material into a high-resolution mass spectrometer.

    • Acquire the mass spectrum in a suitable ionization mode (e.g., electrospray ionization - ESI).

    • The observed mass-to-charge ratio (m/z) of the molecular ion should correspond to the theoretical exact mass of BTFA.[7]

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid BTFA candidate material using a suitable technique (e.g., KBr pellet or Attenuated Total Reflectance - ATR).

    • The resulting spectrum should exhibit absorption bands characteristic of the functional groups present in the BTFA molecule and should match the spectrum of a known authentic sample, if available.

A combination of chromatographic and thermal analysis techniques should be employed to determine the purity of the BTFA candidate material.

  • High-Performance Liquid Chromatography (HPLC) for Organic Purity:

    • Develop a high-resolution, stability-indicating HPLC method capable of separating BTFA from all potential process-related and degradation impurities.

    • Analyze the BTFA candidate material using this method.

    • The purity is determined by the area percentage of the principal peak relative to the total area of all peaks detected. A purity of ≥99.5% is generally desirable for a primary reference standard.

  • Differential Scanning Calorimetry (DSC) for Molar Purity:

    • Accurately weigh a small amount of the BTFA candidate material into a suitable DSC pan.

    • Heat the sample at a controlled rate through its melting transition.

    • The purity of the material can be estimated from the shape of the melting endotherm using the van't Hoff equation.

  • Thermogravimetric Analysis (TGA) for Volatile Content:

    • Heat a sample of the BTFA candidate material at a controlled rate in an inert atmosphere.

    • The weight loss observed corresponds to the content of volatile materials (e.g., water, residual solvents).

  • Gas Chromatography-Headspace (GC-HS) for Residual Solvents:

    • Analyze the BTFA candidate material according to the general methods outlined in USP <467> Residual Solvents.

    • The levels of any detected solvents must be within the limits specified by ICH Q3C guidelines.

  • Sulfated Ash for Inorganic Impurities:

    • Perform the sulfated ash test as described in USP <281> Residue on Ignition.

    • The result provides an estimate of the total amount of inorganic impurities present.

The assigned purity of the BTFA reference standard is calculated using a mass balance approach, taking into account the data from all purity-related tests:

Assigned Purity (%) = 100% - (% Organic Impurities + % Water/Volatiles + % Residual Solvents + % Inorganic Impurities)

A formal Certificate of Analysis (CoA) must be generated, which includes:

  • The identity of the material.

  • The assigned purity value and the method used for its determination.

  • Results of all characterization tests.

  • Recommended storage conditions and re-test date.

Part 2: Application of Qualified BTFA in the Analysis of Flecainide Acetate

Once qualified, the BTFA reference standard can be used for the accurate quantification of Flecainide Impurity D in both the API and finished drug products.

Analytical Method Overview

This section provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Flecainide Acetate and its related substances, including BTFA (Impurity D). This method is based on the work published by El-Ragehy et al. (2016).[7]

Experimental Protocol: HPLC Analysis of Flecainide Acetate
ParameterCondition
Column RP-C18, 250 mm x 4.6 mm, 5 µm packing
Mobile Phase Phosphate buffer (pH 3.3) : Acetonitrile : Triethylamine (53:47:0.03, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 292 nm
Injection Volume 20 µL
Column Temperature Ambient
  • Diluent: Mobile Phase

  • Standard Solution Preparation (BTFA):

    • Accurately weigh approximately 10 mg of the qualified BTFA reference standard into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a solution with a concentration of about 0.1 mg/mL.

    • Further dilute this solution as required to prepare calibration standards.

  • Sample Solution Preparation (Flecainide Acetate API):

    • Accurately weigh approximately 50 mg of Flecainide Acetate API into a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with the diluent to obtain a solution with a concentration of about 1.0 mg/mL.

Before sample analysis, the suitability of the chromatographic system must be verified.

  • Inject a standard solution containing both Flecainide Acetate and BTFA.

  • The resolution between the Flecainide Acetate and BTFA peaks should be not less than 2.0.

  • The tailing factor for the BTFA peak should be not more than 2.0.

  • The relative standard deviation (RSD) for replicate injections of the BTFA standard solution should be not more than 2.0%.

Analytical Procedure Workflow

The following diagram outlines the workflow for the analysis of Flecainide Acetate samples using the qualified BTFA reference standard.

Analytical Procedure Workflow cluster_Prep Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing & Reporting Prep_Std Prepare BTFA Standard Solutions System_Suit System Suitability Testing Prep_Std->System_Suit Prep_Sample Prepare Flecainide Acetate Sample Solution Prep_Sample->System_Suit Inject_Std Inject Standard Solutions (Calibration Curve) System_Suit->Inject_Std Inject_Sample Inject Sample Solution Inject_Std->Inject_Sample Integration Peak Integration & Identification Inject_Sample->Integration Quant Quantification of BTFA (vs. Calibration Curve) Integration->Quant Report Report Result (% BTFA in Sample) Quant->Report

Caption: Workflow for the quantification of BTFA in Flecainide Acetate.

Data Analysis and Calculations

The concentration of BTFA in the Flecainide Acetate sample is calculated using the calibration curve generated from the BTFA standard solutions.

% BTFA in Sample = (Concentration of BTFA from curve (mg/mL) / Concentration of Sample (mg/mL)) * 100

Conclusion

This compound (BTFA) is a critical reference standard for controlling the purity of Flecainide Acetate. The protocols outlined in this document provide a comprehensive framework for the qualification of BTFA as a reference standard and its subsequent application in a validated HPLC method. Adherence to these scientifically sound and regulatory-compliant procedures will ensure the accurate monitoring of this impurity, thereby contributing to the overall quality and safety of Flecainide Acetate pharmaceutical products.

References

  • Apicule. (n.d.). This compound (CAS No: 35480-52-5).
  • El-Ragehy, N. A., Hassan, N. Y., Tantawy, M. A., & Abdelkawy, M. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities.
  • International Council for Harmonisation. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.
  • United States Pharmacopeial Convention. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • PubChem. (n.d.). This compound.
  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification.
  • European Directorate for the Quality of Medicines & HealthCare. (2024). Ph. Eur. reference standards.
  • United States Pharmacopeial Convention. (n.d.). USP Monographs: Flecainide Acetate.
  • SynZeal. (n.d.). Flecainide EP Impurity D.
  • ResolveMass Laboratories Inc. (2026). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical intermediate, notably used in the synthesis of Flecainide.[1] This resource provides in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and mechanistic principles.

I. Understanding the Core Synthesis: The Williamson Ether Synthesis

The primary transformation in many synthetic routes to this compound is the Williamson ether synthesis. This reaction forms an ether from an organohalide and a deprotonated alcohol (an alkoxide).[2] In this specific synthesis, it typically involves the O-alkylation of a dihydroxybenzoic acid derivative with a 2,2,2-trifluoroethylating agent. The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where the alkoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group.[2][3]

II. Troubleshooting Guide: Enhancing Your Yield

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can often be attributed to several factors, primarily revolving around incomplete reaction, side reactions, or degradation of the product.

  • Incomplete Deprotonation of the Phenolic Hydroxyl Groups: The Williamson ether synthesis requires the formation of a phenoxide, a much stronger nucleophile than the neutral phenol. Incomplete deprotonation will result in unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate both phenolic hydroxyl groups of the 2,5-dihydroxybenzoic acid precursor. Common bases for this transformation include potassium carbonate, sodium hydride, or potassium tert-butoxide. The choice of base should be matched with a suitable solvent. For instance, potassium carbonate is often used in polar aprotic solvents like DMF or acetone, while sodium hydride is typically used in THF.[4][5] Ensure at least two equivalents of the base are used per equivalent of the dihydroxybenzoic acid.

  • Suboptimal Reaction Temperature: Like many organic reactions, temperature plays a critical role.

    • Solution: If the reaction is sluggish, a moderate increase in temperature (e.g., from room temperature to 50-80 °C) can increase the reaction rate.[5] However, excessive heat can promote side reactions, such as elimination if using a trifluoroethyl halide. Monitor the reaction progress by TLC or HPLC to find the optimal temperature.

  • Choice of Trifluoroethylating Agent: The leaving group on the trifluoroethylating agent is crucial for an efficient SN2 reaction.

    • Solution: While 2,2,2-trifluoroethyl iodide or bromide are effective, triflates (OTf) or tosylates (OTs) are excellent leaving groups and can significantly enhance the reaction rate. However, these reagents are often more expensive. 2,2,2-Trifluoroethyl trifluoromethanesulfonate is a potent alkylating agent.[2]

  • Moisture in the Reaction: Alkoxides and many strong bases are highly sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

Question 2: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

The most common side reaction in a Williamson ether synthesis is elimination.[2]

  • E2 Elimination: This is more prevalent with secondary and tertiary alkyl halides, but can occur with primary halides under harsh conditions (strong, sterically hindered base and high temperatures).

    • Solution:

      • Use a less sterically hindered base if possible.

      • Avoid excessively high reaction temperatures.

      • If using a trifluoroethyl halide, ensure the reaction conditions favor substitution over elimination.

  • C-Alkylation vs. O-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen or the aromatic ring.[2]

    • Solution: O-alkylation is generally favored in polar aprotic solvents like DMF, DMSO, or acetone. These solvents solvate the cation of the base, leaving the oxygen anion more nucleophilic.

  • Hydrolysis of the Trifluoroethoxy Group: The product itself can be susceptible to hydrolysis under certain conditions.

    • Solution: During workup, avoid prolonged exposure to strong basic conditions, especially at elevated temperatures. Trifluoroethyl esters are more prone to hydrolysis than their non-fluorinated counterparts.[6]

Question 3: My starting material is a halogenated benzoic acid. What specific challenges should I anticipate?

When starting with precursors like 5-bromo-2-chlorobenzoic acid, the key challenge is the lower reactivity of aryl halides in nucleophilic substitution.

  • Poor Reactivity of Aryl Halides: Aryl halides are generally unreactive towards SN2 reactions.

    • Solution: These reactions often require a catalyst, typically a copper(I) salt such as copper(I) bromide or iodide.[7][8] The copper catalyst facilitates the coupling of the trifluoroethoxide with the aryl halide. The reaction may also require higher temperatures and longer reaction times.

Question 4: I am having difficulty purifying the final product. What are common impurities and effective purification strategies?

Common impurities include unreacted starting material, mono-alkylated product, and byproducts from side reactions.

  • Purification Strategy:

    • Acid-Base Extraction: The carboxylic acid functionality of the product allows for separation from non-acidic impurities. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to extract the product into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which is then collected by filtration.[9]

    • Recrystallization: Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be highly effective for removing impurities.[10]

    • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate with a small amount of acetic acid) is typically used.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for this synthesis?

The choice of starting material often depends on commercial availability and cost. 2,5-Dihydroxybenzoic acid (gentisic acid) is a common and direct precursor.[11] Syntheses starting from halogenated aromatics like 1,4-dibromobenzene or halogenated benzoic acids are also well-documented but involve more steps.[6]

Q2: Which base is best for the deprotonation of 2,5-dihydroxybenzoic acid?

Potassium carbonate (K₂CO₃) is a good choice as it is relatively inexpensive, easy to handle, and effective in polar aprotic solvents like DMF. For more challenging substrates or to increase reaction rates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used, though they require more stringent anhydrous conditions.

Q3: What role does a copper catalyst play in this synthesis?

A copper catalyst is generally not required when starting from 2,5-dihydroxybenzoic acid and using a trifluoroethylating agent with a good leaving group. However, if the synthesis starts from an aryl halide (e.g., 2-bromo-5-chlorobenzoic acid), a copper(I) catalyst is often essential to facilitate the nucleophilic aromatic substitution.[12][13]

Q4: Can I use 2,2,2-trifluoroethanol directly as the alkylating agent?

No, 2,2,2-trifluoroethanol itself is not an alkylating agent. It must first be converted to a species with a good leaving group, such as 2,2,2-trifluoroethyl tosylate or halide. Alternatively, the reaction can be performed under conditions that generate the trifluoroethoxide in situ, which then reacts with a suitable precursor.

Q5: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid is protonated and runs as a single spot). The disappearance of the starting material and the appearance of the product spot (which will be less polar than the dihydroxy starting material) indicate reaction progress. High-performance liquid chromatography (HPLC) can provide more quantitative monitoring.

IV. Experimental Protocols & Data

Table 1: Reagent Stoichiometry and Typical Yields
Starting MaterialTrifluoroethylating AgentBase (equiv.)SolventCatalystTypical Yield
2,5-Dihydroxybenzoic Acid2,2,2-Trifluoroethyl TosylateK₂CO₃ (2.2)DMFNone70-85%
5-Bromo-2-chlorobenzoic Acid2,2,2-Trifluoroethanolt-BuOK (excess)THFCuBr45-60%[10]
1,4-Dibromobenzene*2,2,2-TrifluoroethanolNaH (excess)DMFNoneMulti-step

*Note: The synthesis from 1,4-dibromobenzene is a multi-step process involving initial formation of 1,4-bis(2,2,2-trifluoroethoxy)benzene, followed by acetylation and oxidation.[6]

Protocol 1: Synthesis from 2,5-Dihydroxybenzoic Acid
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dihydroxybenzoic acid (1.0 eq), potassium carbonate (2.2 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2,2,2-trifluoroethyl tosylate (2.1 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into cold water.

  • Acidify the aqueous mixture to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

V. Visualizing the Process

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Start Starting Material (e.g., 2,5-Dihydroxybenzoic Acid) Base Base Addition (e.g., K2CO3 in DMF) Start->Base Step 1 Alkylating Alkylation (e.g., CF3CH2OTs) Base->Alkylating Step 2 Heat Heating & Monitoring (60-70°C, TLC/HPLC) Alkylating->Heat Step 3 Quench Aqueous Workup (Quench, Acidify) Heat->Quench Step 4 Extract Extraction (Ethyl Acetate) Quench->Extract Step 5 Purify Purification (Recrystallization) Extract->Purify Step 6 Product Final Product 2,5-bis(2,2,2-trifluoroethoxy) benzoic acid Purify->Product

Caption: Overall workflow for the synthesis.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Yield Low_Yield Low Yield? Check_SM Starting Material Remaining? Low_Yield->Check_SM Check_Byproducts Byproducts Observed? Low_Yield->Check_Byproducts Check_SM->Check_Byproducts No Increase_Base Increase base equivalents or use stronger base Check_SM->Increase_Base Yes Increase_Temp Increase reaction temperature or time Check_SM->Increase_Temp Yes Check_Reagents Verify reagent quality (anhydrous conditions) Check_SM->Check_Reagents Yes Optimize_Temp_Base Lower temperature Use less hindered base Check_Byproducts->Optimize_Temp_Base Yes (Elimination?) Change_Solvent Use polar aprotic solvent (e.g., DMF) Check_Byproducts->Change_Solvent Yes (C-Alkylation?) Purification_Issue Optimize purification (Acid-base extraction, Recrystallization) Check_Byproducts->Purification_Issue No Success Yield Improved Increase_Base->Success Increase_Temp->Success Check_Reagents->Success Optimize_Temp_Base->Success Change_Solvent->Success Purification_Issue->Success

Caption: Decision tree for troubleshooting low yields.

VI. References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Grindeks, J. S. C. (2008). Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof (EP1918280A1). Google Patents.

  • Zhang, T., & Bell, A. T. (2021). Towards a Practical and Efficient Copper-Catalyzed Trifluoromethylation of Aryl Halides. European Journal of Organic Chemistry, 2021(28), 4029-4036.

  • This compound (CAS No: 35480-52-5). (n.d.). Apicule. Retrieved January 10, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.

  • Xu, J., Mu, X., Chen, P., Ye, J., & Liu, G. (2014). Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. Organic Letters, 16(15), 3942–3945.

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.

  • The Williamson Ether Synthesis. (n.d.). University of Missouri-St. Louis.

  • Ren, J., & Wang, Y. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 148–164.

  • Kutsuna, S., & Takeuchi, K. (2006). Henry's law constants and hydrolysis rate constants of 2,2,2-trifluoroethyl acetate and methyl trifluoroacetate. Atmospheric Environment, 40(25), 4817-4824.

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Hydrolysis of Esters. (n.d.). In The Basics of General, Organic, and Biological Chemistry. LibreTexts.

  • Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Fluoroalkylation of Aryl Bromides and Chlorides Enabled by Directing Groups. Journal of the American Chemical Society, 135(34), 12613–12616.

  • Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.

  • Horváth, A., Gáspár, A., & Varga, E. (2018). Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. Acta Pharmaceutica Hungarica, 88(1), 3-10.

  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (2008). Google Patents.

  • This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • Lim, J. J., & Tustian, A. D. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Antibody Therapeutics, 4(2), 73-84.

  • 2,5-Bis (2,2,2-trifluoroethoxy)-benzoic acid. (n.d.). Clearsynth.

  • This compound | 35480-52-5 | FB18650. (n.d.). Biosynth.

  • Wei, Y., Zhang, Y., Lin, Y., Li, L., Liu, J., Wang, Z., Xiong, S., & Zhao, Z. (2015). A uniform 2,5-dihydroxybenzoic acid layer as a matrix for MALDI-FTICR MS-based lipidomics. The Analyst, 140(5), 1461–1468.

  • Albarran, G., & Schuler, R. H. (2003). Concerted effects in the reaction of ·OH radicals with aromatics: Radiolytic oxidation of salicylic acid. Radiation Physics and Chemistry, 67(3-4), 317-321.

  • Safaei, Z., & Zarei, M. (2018). Oxidative Degradation of 2,4-Dihydroxybenzoic Acid by the Fenton and Photo-Fenton Processes: Kinetics, Mechanisms, and Evidence for the Substitution of H2O2 by O2. International Journal of Photoenergy, 2018, 1-11.

  • Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. (2019). Pharmaceutical Chemistry Journal, 53(1), 69-72.

  • 2,5-Dihydroxybenzoic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

  • 2,5-Dihydroxybenzoic Acid [Matrix for MALDI-TOF/MS]. (n.d.). TCI Chemicals.

  • A uniform 2,5-dihydroxybenzoic acid layer as a matrix for MALDI-FTICR MS-based lipidomics. (n.d.). Sigma-Aldrich.

Sources

Technical Support Center: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (Flecainide Acid), a key intermediate in the synthesis of pharmaceuticals such as Flecainide acetate.[1] This document provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this synthesis. Our goal is to equip you with the expertise to identify, understand, and mitigate the formation of common byproducts, ensuring a high-purity final product.

Troubleshooting Guide: Common Byproducts and Their Mitigation

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction or a Williamson ether synthesis approach.[2][3] While the primary goal is the disubstitution of a dichlorobenzoic acid derivative with 2,2,2-trifluoroethanol, several side reactions can lead to the formation of impurities. This guide will help you troubleshoot these issues.

Issue 1: Incomplete Reaction - Presence of Monosubstituted Byproduct

Symptom: Your analytical data (e.g., HPLC, GC-MS, or NMR) shows a significant peak corresponding to 2-chloro-5-(2,2,2-trifluoroethoxy)benzoic acid or 5-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid.

Causality: The formation of the monosubstituted byproduct is a common issue arising from an incomplete reaction. This can be attributed to several factors:

  • Insufficient Reaction Time or Temperature: The nucleophilic aromatic substitution may be slow, requiring adequate time and thermal energy to proceed to completion.[4]

  • Suboptimal Base Concentration: A sufficient amount of a strong base is crucial to deprotonate the 2,2,2-trifluoroethanol, forming the trifluoroethoxide nucleophile.[2][3] An inadequate amount will limit the concentration of the active nucleophile.

  • Steric Hindrance: The ortho position to the carboxylic acid group can be sterically hindered, potentially slowing down the second substitution step compared to the first.

Troubleshooting Protocol:

  • Reaction Monitoring: Implement rigorous in-process control (IPC) using techniques like TLC or HPLC to monitor the disappearance of the starting material and the monosubstituted intermediate.

  • Optimization of Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to enhance the reaction rate. Be mindful of potential side reactions at excessively high temperatures.

    • Reaction Time: Extend the reaction time, guided by your IPC results, until the desired level of conversion is achieved.

    • Base Equivalents: Ensure at least two equivalents of a suitable strong base (e.g., sodium hydride, potassium carbonate) are used to facilitate the formation of the dianion of the starting benzoic acid and the deprotonation of two equivalents of trifluoroethanol.

  • Purification Strategy: If the monosubstituted byproduct is still present, it can often be separated from the desired product by recrystallization, leveraging differences in polarity and solubility. A common method involves recrystallization from an ethanol/water mixture.[5]

Issue 2: Formation of Elimination Byproducts

Symptom: You observe byproducts that do not correspond to the expected substitution products. In Williamson ether syntheses, these could be alkenes formed from the alkyl halide.[6]

Causality: While less common in SNAr reactions on an aromatic ring, elimination reactions can compete with substitution, particularly if the reaction conditions are not carefully controlled.[6] In the context of the Williamson ether synthesis, the alkoxide can act as a base, promoting an E2 elimination reaction, especially with secondary or tertiary alkyl halides.[2][6]

Troubleshooting Protocol:

  • Choice of Starting Material: For a Williamson-type synthesis, using a primary alkyl halide is crucial to favor the SN2 pathway over E2 elimination.[2][3]

  • Temperature Control: Lowering the reaction temperature can often favor the substitution reaction over elimination.

  • Base Selection: Using a non-nucleophilic, sterically hindered base might be considered in some cases, although for this specific synthesis, a strong base is required to generate the nucleophile.

Issue 3: Presence of Unreacted Starting Material

Symptom: A significant amount of the initial dichlorobenzoic acid remains in the final product mixture.

Causality: This is a clear indication of an incomplete reaction. The root causes are similar to those for the presence of the monosubstituted byproduct.

  • Poor Reagent Quality: The 2,2,2-trifluoroethanol or the base may be of insufficient purity or have degraded.

  • Inadequate Mixing: In heterogeneous reactions, poor stirring can lead to localized areas of low reagent concentration.

  • Catalyst Deactivation: If a copper catalyst is used, it may become deactivated.[7]

Troubleshooting Protocol:

  • Reagent Verification: Always use freshly opened or properly stored reagents. Verify the purity of your starting materials.

  • Process Parameters: Ensure efficient stirring throughout the reaction.

  • Catalyst Management: If using a catalyst, ensure it is handled under appropriate inert conditions if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method involves the reaction of a 2,5-dihalobenzoic acid (e.g., 2,5-dichlorobenzoic acid) with an excess of 2,2,2-trifluoroethanol in the presence of a strong base and often a copper catalyst.[7][8] This is a type of nucleophilic aromatic substitution. Another approach is through a multi-step process starting from 1,4-dibromobenzene.[7]

Q2: What are the key parameters to control during the synthesis to minimize byproducts?

A2: The critical parameters are:

  • Stoichiometry of Reagents: Using a slight excess of 2,2,2-trifluoroethanol and the base is often beneficial.

  • Reaction Temperature and Time: These need to be optimized to ensure the reaction goes to completion without promoting side reactions.

  • Choice of Base: A strong, non-nucleophilic base is generally preferred.

  • Solvent: A polar aprotic solvent is typically used to facilitate the SNAr reaction.

Q3: How can I effectively purify the final product?

A3: A common and effective purification method is recrystallization. Dissolving the crude product in a suitable solvent like methyl tertiary butyl ether, filtering to remove insolubles, and then recrystallizing from a solvent system such as an ethanol/water mixture can yield a product with high purity (>98%).[5] Acid-base extraction can also be employed to remove non-acidic impurities.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are excellent for tracking the consumption of starting materials and the formation of products and byproducts.

  • Final Product Characterization:

    • HPLC: To determine the purity of the final product.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[9]

    • Mass Spectrometry (MS): To verify the molecular weight.[9]

    • Melting Point: A sharp melting point range (e.g., 120-122°C or 121-125°C) is indicative of high purity.[5][7]

Data Summary

ParameterTypical ValueSource
Purity (Post-Purification) >98%[5]
Melting Point 120-125 °C[5][7]
Appearance White to Off-White Solid[5]

Experimental Workflow & Diagrams

Workflow for Byproduct Identification and Mitigation

The following diagram illustrates a logical workflow for addressing the presence of byproducts during the synthesis.

Byproduct_Troubleshooting Start Crude Product Analysis (HPLC, NMR) Byproduct_Detected Byproduct(s) Detected? Start->Byproduct_Detected Identify_Byproduct Identify Byproduct Structure (MS, NMR) Byproduct_Detected->Identify_Byproduct Yes Final_Product Pure this compound Byproduct_Detected->Final_Product No Monosubstituted Monosubstituted Intermediate? Identify_Byproduct->Monosubstituted Optimize_Reaction Optimize Reaction: - Increase Time/Temp - Adjust Base Stoichiometry Monosubstituted->Optimize_Reaction Yes Other_Byproduct Other Byproduct Monosubstituted->Other_Byproduct No Purification Implement Purification Strategy: - Recrystallization - Column Chromatography Optimize_Reaction->Purification Purification->Final_Product Revisit_Mechanism Re-evaluate Reaction Mechanism & Side Reactions Other_Byproduct->Revisit_Mechanism Revisit_Mechanism->Purification

Caption: Troubleshooting workflow for byproduct identification and mitigation.

Reaction Pathway: Main Reaction and Monosubstitution Byproduct

This diagram illustrates the primary reaction pathway and the formation of the common monosubstituted byproduct.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_byproduct Byproduct Formation Starting_Material 2,5-Dichlorobenzoic Acid Intermediate Monosubstituted Intermediate Starting_Material->Intermediate + CF3CH2O- Final_Product This compound Intermediate->Final_Product + CF3CH2O- Incomplete_Reaction Incomplete Reaction Intermediate->Incomplete_Reaction Byproduct Monosubstituted Byproduct Incomplete_Reaction->Byproduct

Caption: Main reaction pathway and byproduct formation.

References

  • Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Al-Ostath, A., et al. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega.
  • Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.
  • Apicule. (n.d.). This compound (CAS No: 35480-52-5).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (n.d.). US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution.

Sources

troubleshooting low purity of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5). This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their synthetic workflows, most notably in the preparation of the antiarrhythmic agent Flecainide.[1][2] Achieving high purity is paramount for downstream applications, and this guide provides in-depth troubleshooting advice in a direct question-and-answer format to address common challenges encountered during synthesis and purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common inquiries regarding the purity and handling of this compound.

Q1: What is the expected appearance and purity of high-quality this compound?

High-purity this compound should be a white to off-white crystalline powder.[3][4] Purity should be ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[4][5] A sharp melting point is also a key indicator of purity, typically falling within the range of 120-125°C.[3][5]

Q2: What are the primary sources of impurities in the synthesis of this compound?

Impurities typically arise from three main sources:

  • Incomplete Reactions: Unreacted starting materials, such as 2,5-dihydroxybenzoic acid or a mono-etherified intermediate, are common. This is often an issue in the Williamson ether synthesis if reaction conditions are not optimized.[6][7]

  • Side-Reactions: Depending on the synthetic route, byproducts can form. For instance, if synthesizing from a toluene derivative via oxidation, partially oxidized intermediates may be present.[3]

  • Degradation and Residuals: The presence of residual solvents, excess reagents, or minor degradation products can also compromise final purity.

Q3: Which analytical techniques are most effective for assessing the purity of my product?

A combination of techniques provides the most comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, capable of separating the target compound from closely related impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1%).[8]

  • Melting Point Analysis: A broad or depressed melting point range compared to the reference value (120-125°C) is a strong indicator of impurity.[4]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product and can help in identifying the mass of unknown impurities.[8]

Part 2: Systematic Troubleshooting Guide

This guide is structured around specific issues you might observe during your experiment. For each issue, we explore the likely causes and provide actionable solutions.

Issue 1: Analytical data shows the presence of starting material or mono-substituted intermediate.
  • Symptoms:

    • In your ¹H NMR spectrum, you observe peaks corresponding to the aromatic protons of 2,5-dihydroxybenzoic acid or the mono-etherified product.

    • HPLC analysis shows one or two significant, earlier-eluting peaks in addition to your product peak.

  • Underlying Cause: This is a classic sign of an incomplete Williamson ether synthesis, the common method for preparing this compound. The Williamson synthesis is an SN2 reaction between an alkoxide and an alkyl halide.[9][10] In this case, the di-phenoxide of a benzoic acid precursor reacts with a 2,2,2-trifluoroethylating agent. Incomplete reaction can be traced back to several factors.

  • Troubleshooting & Solutions:

ParameterPotential ProblemRecommended ActionScientific Rationale
Base Insufficient stoichiometry or inadequate strength.Ensure at least two equivalents of a strong base (e.g., NaH, NaOH) are used to fully deprotonate both phenolic hydroxyl groups.[3]The Williamson ether synthesis requires the formation of an alkoxide (phenoxide) to act as the nucleophile. Incomplete deprotonation leaves less reactive hydroxyl groups, halting the reaction.[9]
Reaction Time/Temp Conditions are too mild or the reaction was not run to completion.Increase reaction time or temperature. Typical conditions can range from 85°C to 100°C for several hours.[3][7]SN2 reactions have an activation energy barrier. Insufficient thermal energy or time prevents the reaction from reaching completion.
Solvent Improper solvent choice.Use a polar aprotic solvent such as DMF or DMSO. These solvents effectively solvate the cation of the base but do not solvate the nucleophile, increasing its reactivity.[6][7]Protic solvents (like alcohols) can hydrogen-bond with the alkoxide, creating a solvent cage that hinders its ability to act as a nucleophile.
Reagents Degradation of the trifluoroethylating agent.Use a fresh or properly stored trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl tosylate or halide).The electrophile must be reactive. Over time, alkylating agents can degrade, reducing their effectiveness in the SN2 reaction.
Logical Workflow: Optimizing the Williamson Ether Synthesis

The following diagram outlines a decision-making process for troubleshooting an incomplete reaction.

G start Low Purity: Starting Material Detected check_base Verify Base Stoichiometry (>= 2 equiv.) & Strength start->check_base check_conditions Review Reaction Time & Temperature check_base->check_conditions Stoichiometry Correct outcome_fail Issue Persists check_base->outcome_fail Adjusted, No Improvement check_solvent Confirm Use of Polar Aprotic Solvent check_conditions->check_solvent Time/Temp Adequate check_conditions->outcome_fail Adjusted, No Improvement check_reagents Assess Quality of Trifluoroethylating Agent check_solvent->check_reagents Solvent Appropriate check_solvent->outcome_fail Changed, No Improvement outcome_ok Purity Improved check_reagents->outcome_ok Reagent Quality Good check_reagents->outcome_fail Replaced, No Improvement

Caption: Troubleshooting Decision Tree for Incomplete Synthesis.

Issue 2: Product is discolored (yellow, tan, or brown).
  • Symptom: The isolated solid is not a white or off-white powder as expected.

  • Underlying Cause: Discoloration is typically due to trace, highly conjugated impurities. If using an oxidation route (e.g., with KMnO₄), residual manganese oxides can impart a brown color.[3] In other cases, minor side reactions can create colored byproducts that are difficult to remove.

  • Troubleshooting & Solutions:

    • Charcoal Treatment: During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (1-2% by weight) of activated carbon (charcoal). Keep the solution hot for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. The colored impurities adsorb to the surface of the activated carbon.

    • Alumina Plug Filtration: One documented method involves dissolving the crude product in a solvent like methyl tertiary butyl ether (MTB ether) and passing the solution through a short column (a "plug") of neutral alumina.[5] This can effectively remove polar, colored impurities.

    • Thorough Washing: Ensure the final filtered product is washed thoroughly with cold solvent (e.g., water) to remove any soluble, colored impurities trapped in the mother liquor.[3]

Issue 3: Product "oils out" or forms a poor-quality precipitate during recrystallization.
  • Symptom: Upon cooling the recrystallization solution, instead of forming fine crystals, the product separates as an oil or an amorphous solid.

  • Underlying Cause: This phenomenon, known as "oiling out," occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point. It can also be caused by the presence of impurities that depress the melting point of the mixture. Using an incorrect solvent ratio or cooling the solution too rapidly are common triggers.[11]

  • Troubleshooting & Solutions:

    • Re-heat and Add Solvent: If the product oils out, re-heat the solution until it is homogeneous again. Add a small amount of additional hot solvent to decrease the saturation level slightly.

    • Slow Cooling: This is critical. Allow the flask to cool slowly on the benchtop, insulated if necessary, to reach room temperature before moving it to an ice bath. Rapid cooling promotes precipitation over crystallization.[11][12]

    • Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a tiny "seed" crystal of pure product to the cooled solution to provide a nucleation site.

    • Optimize Solvent System: The literature suggests an ethanol/water mixture is effective.[5] If this fails, you may need to re-optimize the ratio. Start by dissolving the compound in a minimum of hot ethanol, then add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then allow to cool slowly.

Part 3: Validated Purification Protocols

Here are step-by-step methodologies for purifying your crude this compound.

Protocol 1: Two-Stage Purification via Acid-Base Extraction & Recrystallization

This robust protocol combines an extractive workup to remove neutral and basic impurities with a final recrystallization step for high purity.

G cluster_0 Step 1: Acid-Base Extraction cluster_1 Step 2: Recrystallization dissolve Dissolve crude product in aqueous base (e.g., NaOH) wash Wash with organic solvent (e.g., Ether, DCM) dissolve->wash separate Separate aqueous layer wash->separate acidify Acidify aqueous layer with conc. HCl to pH 1-2 separate->acidify filter Collect precipitate by vacuum filtration acidify->filter recrystallize Recrystallize solid from hot Ethanol/Water filter->recrystallize cool Cool slowly to form crystals recrystallize->cool dry Filter, wash with cold water, and dry under vacuum cool->dry final_product Pure Product (>98% HPLC) dry->final_product

Caption: Workflow for a comprehensive two-stage purification.

Methodology:

  • Extraction: Dissolve the crude solid in a 1M aqueous solution of sodium hydroxide. The benzoic acid will deprotonate to form the water-soluble sodium salt.

  • Wash this basic aqueous solution 2-3 times with an organic solvent like diethyl ether or dichloromethane. Any non-acidic organic impurities will be extracted into the organic layer, which is then discarded.

  • Cool the remaining aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid dropwise with stirring until the pH is between 1 and 2.[3]

  • The pure this compound will precipitate as a white solid.

  • Filtration & Recrystallization: Collect the solid by vacuum filtration, washing the filter cake with cold deionized water.[3]

  • Dissolve the filtered solid in a minimal amount of hot ethanol. Add hot water dropwise until the solution shows persistent cloudiness.

  • Add a few drops of hot ethanol to re-dissolve the precipitate, creating a saturated solution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[11]

  • Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Protocol 2: Alumina Column Filtration and Recrystallization

This method is particularly effective for removing polar impurities and addressing discoloration.[5]

Methodology:

  • Dissolve the crude product in a suitable organic solvent, such as methyl tertiary butyl ether (MTB ether).

  • Prepare a short column (plug) of neutral alumina in a funnel or disposable column.

  • Pass the solution of the crude product through the alumina plug, collecting the filtrate.

  • Rinse the alumina with a small amount of fresh solvent.

  • Evaporate the solvent from the combined filtrate to recover the partially purified solid.

  • Proceed with the recrystallization from ethanol/water as described in Protocol 1, Step 6 onwards.

Part 4: Reference Analytical Data

Use this table to benchmark your results against a pure sample.

ParameterExpected ValueSource
Appearance White to off-white crystalline powder[3][4]
Purity (HPLC) ≥ 98%[5]
Melting Point 120 - 125 °C[3][4][5]
Molecular Formula C₁₁H₈F₆O₄[1][13]
Molecular Weight 318.17 g/mol [1][13]
¹H NMR Expect signals for 3 aromatic protons and 2 distinct -OCH₂- groups.[8]
¹³C NMR Expect signals for the carboxylic acid carbonyl (~160-170 ppm), aromatic carbons, and the trifluoroethoxy carbons.[8]

By systematically addressing potential issues in synthesis and applying robust, validated purification protocols, researchers can consistently achieve high-purity this compound suitable for the most demanding applications.

References

  • Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • ACS Publications. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies | ACS Omega. [Link]
  • Apicule. (n.d.). This compound (CAS No: 35480-52-5). [Link]
  • Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.
  • ACS Publications. (2018). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides | The Journal of Organic Chemistry. [Link]
  • PubMed. (2015). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]
  • RSC Publishing. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers. [Link]
  • ResearchGate. (2014). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. [Link]
  • Arkivoc. (2022).
  • ResearchGate. (2010).
  • PubMed. (2019).
  • University of Missouri–St. Louis. (n.d.).
  • National Institutes of Health. (2023).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]
  • Google Patents. (n.d.). GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide).
  • PubChem. (n.d.). This compound. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
  • YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]
  • Scribd. (n.d.).
  • Google Patents. (n.d.).

Sources

Flecainide Intermediate Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the multi-step synthesis of the Flecainide intermediate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic route. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to ensure the successful and efficient synthesis of this critical intermediate.

I. Overview of the Synthetic Pathway

The synthesis of Flecainide, an antiarrhythmic agent, typically involves the preparation of a key benzamide intermediate. A common synthetic route starts from 2,5-dihydroxybenzoic acid and proceeds through several key transformations. The core intermediate discussed here is N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide , which is subsequently reduced to Flecainide.

Synthetic Workflow Diagram

Flecainide_Synthesis A 2,5-Dihydroxybenzoic Acid B 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid A->B Trifluoroethoxylation C Activated Benzoic Acid (e.g., Acid Chloride or Ester) B->C Activation D N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide C->D Amidation with 2-aminomethylpyridine E Flecainide D->E Pyridine Ring Reduction

Caption: General synthetic pathway for Flecainide, highlighting the key intermediate.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of the Flecainide intermediate.

Q1: What are the most critical steps in the synthesis of the N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide intermediate?

A1: The two most critical stages are the trifluoroethoxylation of the starting phenol and the subsequent amidation reaction. The trifluoroethoxylation can be challenging due to the harsh reagents often used, while the amidation step's success hinges on efficient activation of the carboxylic acid and minimizing side reactions.[1][2][3]

Q2: What are the common impurities encountered, and how can they be minimized?

A2: Common impurities include unreacted starting materials, over-acylated products, and side products from the reduction step.[2] For instance, in the amidation step, if 2-(aminomethyl)piperidine is used directly instead of 2-aminomethylpyridine followed by reduction, non-selective acylation on both nitrogen atoms can occur, leading to isomeric impurities.[3][4] Careful control of reaction conditions, stoichiometry, and purification methods are essential for minimizing these impurities.

Q3: Are there more cost-effective and scalable alternatives to traditional coupling reagents like DCC/HOBt for the amidation step?

A3: Yes, boric acid has been reported as a cost-effective and efficient catalyst for the amidation of this compound with 2-aminomethylpyridine.[2] This method avoids the use of expensive, moisture-sensitive reagents and simplifies the workup process, making it more suitable for large-scale synthesis.[2]

Q4: What are the challenges associated with the final reduction of the pyridine ring to the piperidine ring?

A4: The catalytic hydrogenation of the pyridine ring can be sluggish, often requiring high catalyst loading and extended reaction times.[2] Poor selectivity can also be an issue, leading to partially reduced or over-reduced byproducts. The formation of an anhydrous hydrochloride salt of the intermediate before reduction can facilitate a more efficient and rapid reaction.[5][6]

III. Troubleshooting Guide

This section provides a detailed guide to troubleshoot specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the trifluoroethoxylation step. - Incomplete reaction due to insufficient reagent or reaction time.- Degradation of starting material under harsh conditions.- Inefficient purification.- Ensure an adequate excess of the trifluoroethylating agent is used.- Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.- Consider milder reaction conditions or alternative trifluoroethylating agents.[3][4]
Formation of multiple products in the amidation step. - Non-selective reaction of the activating agent.- Use of 2-(aminomethyl)piperidine leading to acylation on both nitrogens.[3][4]- Side reactions due to moisture.- Use a two-step approach: amidation with 2-aminomethylpyridine followed by reduction.- Employ a selective activating agent for the carboxylic acid.[4]- Ensure all reagents and solvents are anhydrous.
Incomplete amidation reaction. - Inefficient activation of the carboxylic acid.- Steric hindrance.- Low reaction temperature or insufficient reaction time.- Use a more potent coupling agent or a catalyst like boric acid to activate the carboxylic acid.[2]- Increase the reaction temperature and/or extend the reaction time. Monitor by TLC/HPLC.- Ensure proper stoichiometry of the coupling reagents and the amine.
Difficult purification of the final intermediate. - Presence of closely related impurities.- Oily or non-crystalline product.- Optimize the reaction conditions to minimize impurity formation.- Employ column chromatography with a carefully selected solvent system.- Attempt to form a salt (e.g., hydrochloride) of the intermediate, which may be more crystalline and easier to purify.[2]
Sluggish or incomplete reduction of the pyridine ring. - Inactive catalyst.- Insufficient hydrogen pressure.- Presence of catalyst poisons.- Use fresh, high-quality catalyst (e.g., Platinum on carbon).[5]- Increase the hydrogen pressure within safe limits for your equipment.- Purify the intermediate thoroughly before the reduction step to remove any potential catalyst poisons.
Troubleshooting Workflow: Low Yield in Amidation

Amidation_Troubleshooting Start Low Yield in Amidation Check_Activation Verify Carboxylic Acid Activation Start->Check_Activation Check_Stoichiometry Check Reagent Stoichiometry Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Increase_Reagent Increase Coupling Reagent/Catalyst Check_Activation->Increase_Reagent Check_Stoichiometry->Increase_Reagent Optimize_Temp_Time Increase Temperature/Time Check_Conditions->Optimize_Temp_Time Purify_SM Purify Starting Materials Check_Purity->Purify_SM Consider_Alternative Consider Alternative Coupling Method Increase_Reagent->Consider_Alternative

Caption: A decision-making workflow for troubleshooting low yields in the amidation step.

IV. Detailed Experimental Protocols

Protocol 1: Boric Acid Catalyzed Amidation of this compound

This protocol is adapted from modern, more efficient synthetic methodologies.[2]

Materials:

  • This compound

  • 2-Aminomethylpyridine

  • Boric Acid (catalytic amount, e.g., 0.1 eq)

  • Toluene (or another suitable high-boiling aprotic solvent)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add this compound (1.0 eq), 2-aminomethylpyridine (1.1-1.2 eq), boric acid (0.1 eq), and toluene.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Catalytic Hydrogenation of N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Materials:

  • N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

  • Platinum on Carbon (Pt/C, 5-10% w/w)

  • Methanol or Ethanol

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Dissolve the N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide intermediate in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Carefully add the Pt/C catalyst to the solution.

  • Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical methods like HPLC.

  • Upon completion, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the crude Flecainide free base.

  • The crude product may require further purification.

V. References

  • Takale, N., et al. (2021). An Improved Commercially Feasible Process for Flecainide Acetate. Journal of Pharmaceutical Research International, 33(46A), 421-430. Retrieved from [Link]

  • New Drug Approvals. (2019, October 3). Flecainide acetate. Retrieved from [Link]

  • Google Patents. (n.d.). US20030032835A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide (FLECAINIDE). Retrieved from

  • PubChem. (n.d.). Flecainide. Retrieved from [Link]

  • Google Patents. (n.d.). US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof. Retrieved from

  • Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis. Retrieved from

  • Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. Retrieved from

  • Apicule. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Commercially Feasible Process for Flecainide Acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111018694A - Production method of flecainide. Retrieved from

  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]

Sources

Technical Support Center: Navigating Synthesis Without Sodium Hydride and DMF

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Safer, More Sustainable Chemistry

Welcome to the technical support center for chemists dedicated to advancing safer laboratory practices. This guide is designed for researchers, scientists, and drug development professionals seeking to eliminate or reduce the use of hazardous reagents, specifically sodium hydride (NaH) and N,N-dimethylformamide (DMF), from their synthetic workflows. My goal is to provide not just alternative reagents, but a comprehensive understanding of why these alternatives work, how to troubleshoot common issues, and how to implement them effectively and safely in your research.

The combination of sodium hydride and DMF is particularly perilous, with reports of exothermic decomposition at temperatures as low as 26°C, potentially leading to thermal runaway and explosions.[1][2][3][4] This guide will address each reagent's hazards and provide a structured approach to their replacement.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when considering the move away from NaH and DMF.

Q1: Why are sodium hydride and DMF considered so hazardous?

A1:

  • Sodium Hydride (NaH): NaH is a highly reactive and pyrophoric solid. It reacts violently with water and other protic sources to release hydrogen gas, which is flammable and can ignite spontaneously.[5] While commonly supplied as a 60% dispersion in mineral oil to reduce its pyrophoricity, this form still requires handling in an inert atmosphere and presents significant fire risk upon workup if not quenched properly.[5][6]

  • N,N-Dimethylformamide (DMF): DMF is classified as a substance that is toxic for reproduction.[1][7] It is readily absorbed through the skin and is a potent liver toxin.[8] Its high boiling point (153°C) makes it difficult to remove during workup, often requiring high vacuum and elevated temperatures, which can be energy-intensive and may decompose sensitive products.[9] Furthermore, DMF is unstable in the presence of strong acids and bases, and can decompose to form dimethylamine and carbon monoxide.[9][10][11]

Q2: I've used NaH in DMF for years without incident. Is it really that dangerous?

A2: Yes, the risk is significant and well-documented. The combination of NaH with polar aprotic solvents like DMF, DMSO, and DMAc is known to be thermally unstable.[3][12][13] Exothermic decomposition can be initiated at unexpectedly low temperatures, and the risk increases dramatically with scale.[4] Several industrial accidents have been reported.[1] The widespread publication of procedures using this combination has unfortunately led to an underappreciation of the inherent hazards.[3][4]

Q3: Is there a single "drop-in" replacement for NaH or DMF?

A3: Unfortunately, no. The ideal replacement is highly dependent on the specific reaction. For bases, the choice depends on the pKa of the substrate, steric factors, and solubility. For solvents, the key is to match the polarity and solvating power required for your specific reaction while considering temperature, cost, and ease of removal.[7] This guide will walk you through the selection process.

Part 2: Replacing Sodium Hydride (NaH)

Sodium hydride's primary role is as a strong, non-nucleophilic base for deprotonating a wide range of carbon and heteroatom acids.[14] The key to replacing it is to select a base with an appropriate pKa (of its conjugate acid) that is compatible with your reaction conditions.

Decision-Making Workflow for NaH Replacement

The following diagram illustrates a logical workflow for selecting a suitable alternative base.

start Identify pKa of Substrate's Acidic Proton pka_check Is pKa < 18? start->pka_check pka_check_2 Is pKa 18-25? pka_check->pka_check_2 No steric_check Is Steric Hindrance Required? pka_check->steric_check Yes pka_check_3 Is pKa > 25? pka_check_2->pka_check_3 No steric_check_2 Is Steric Hindrance Required? pka_check_2->steric_check_2 Yes steric_check_3 Is Steric Hindrance Required? pka_check_3->steric_check_3 No superbases Consider Superbases: Phosphazenes, DBU pka_check_3->superbases Yes alkoxides Consider Alkoxides: NaOEt, NaOMe, KOEt steric_check->alkoxides No tbu_alkoxides Consider Bulky Alkoxides: KOtBu, NaOtBu steric_check->tbu_alkoxides Yes hm_amides Consider Metal Amides: KHMDS, NaHMDS, LiHMDS steric_check_2->hm_amides No lda Consider LDA (Lithium diisopropylamide) steric_check_2->lda Yes steric_check_3->hm_amides No steric_check_3->lda Yes

Caption: Decision tree for selecting a safer base alternative to NaH.

Comparative Data on NaH Alternatives
ReagentConjugate AcidpKa of Conj. AcidFormKey Characteristics & Considerations
Sodium Hydride (NaH) H₂~36Grey Powder (often in mineral oil)Hazardous. Pyrophoric, water-reactive. Insoluble, heterogeneous reactions.[15]
Sodium tert-butoxide (NaOtBu) tert-Butanol~18White SolidGood replacement for many O- and N-alkylations.[16] Soluble in many organic solvents. Less basic than NaH.
Potassium tert-butoxide (KOtBu) tert-Butanol~18White SolidSterically hindered, making it a poor nucleophile.[17] Good for elimination reactions. More soluble than NaOtBu.
Lithium Diisopropylamide (LDA) Diisopropylamine~35Solution (typically in THF/hexanes)Very strong, sterically hindered, non-nucleophilic base.[15] Ideal for kinetic enolate formation. Must be prepared fresh or titrated.
Sodium bis(trimethylsilyl)amide (NaHMDS) Hexamethyldisilazane~26White Solid or SolutionStrong, non-nucleophilic base. Good solubility in aprotic solvents. Less basic than LDA.
Troubleshooting Guide: Replacing NaH
  • Q: I replaced NaH with KOtBu for my Williamson ether synthesis, but the yield is low and the reaction is incomplete. Why?

    • A: The basicity of KOtBu (pKa of conjugate acid ~18) is significantly lower than that of NaH (pKa of H₂ ~36).[15][17] Your alcohol starting material may not be acidic enough to be fully deprotonated by KOtBu.

    • Solution:

      • Check pKa values: Ensure the pKa of your alcohol is significantly lower than 18. The equilibrium of an acid-base reaction favors the side with the weaker acid (higher pKa).[18]

      • Switch to a stronger base: Consider using a metal amide like NaHMDS (pKa of conjugate acid ~26) or LDA (pKa ~35), which are closer in strength to NaH but are commercially available as solutions and can be handled more safely.[15]

      • Change the solvent: Ensure your solvent can dissolve the alkoxide intermediate.

  • Q: I'm trying to form an enolate with NaHMDS, but I'm getting a mixture of kinetic and thermodynamic products. How can I improve selectivity?

    • A: While NaHMDS is a strong base, its smaller steric profile compared to LDA can sometimes lead to equilibration and the formation of the more stable thermodynamic enolate.

    • Solution: For selective formation of the kinetic (less substituted) enolate, LDA is the reagent of choice due to its significant steric bulk.[15] Perform the deprotonation at low temperatures (e.g., -78°C) to prevent equilibration.

Protocol: Safer Williamson Ether Synthesis Using Sodium tert-Butoxide

This protocol describes the synthesis of an alkyl aryl ether, replacing hazardous NaH with solid NaOtBu.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry reaction flask with the phenol starting material (1.0 eq.) and an appropriate anhydrous aprotic solvent (e.g., THF).

  • Base Addition: Add solid sodium tert-butoxide (1.1 eq.) portion-wise at room temperature. Causality Note: Adding the base portion-wise helps control any potential exotherm, although it is much less vigorous than with NaH.

  • Deprotonation: Stir the mixture at room temperature for 30-60 minutes. The reaction should become a homogeneous solution or a fine slurry as the sodium phenoxide salt forms.

  • Alkylation: Slowly add the alkyl halide (1.05 eq.) via syringe. A gentle exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C) until TLC or LCMS analysis shows complete consumption of the starting material.

  • Workup:

    • Cool the reaction to room temperature.

    • Slowly add water or a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then brine to remove any remaining alkoxide and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Part 3: Replacing N,N-Dimethylformamide (DMF)

DMF is a versatile polar aprotic solvent, valued for its ability to dissolve a wide range of organic and inorganic compounds.[19] Its replacement requires finding a solvent that can replicate these properties without the associated reproductive toxicity.

Workflow for Greener Solvent Selection

start Define Reaction Requirements: - Temperature - Reactant Solubility - Polarity Needed screen Screen Greener Alternatives start->screen cyrene Cyrene™ screen->cyrene sulfolane Sulfolane screen->sulfolane nbp N-Butylpyrrolidinone (NBP) screen->nbp dmso DMSO screen->dmso binary Binary Mixtures (e.g., DMSO/EtOAc) screen->binary optimize Optimize Reaction Conditions: - Temperature - Concentration cyrene->optimize sulfolane->optimize nbp->optimize dmso->optimize binary->optimize workup Develop Workup Protocol optimize->workup removal Test Solvent Removal: - Aqueous Washes - Azeotropic Removal workup->removal final Finalize Protocol removal->final

Caption: Workflow for replacing DMF with a more sustainable solvent.

Comparative Data on DMF Alternatives
SolventBoiling Point (°C)Key Characteristics & Considerations
DMF 153Hazardous. Reprotoxic. High boiling point, difficult to remove. Decomposes with strong base/acid.[1][9]
DMSO 189Good solvent for SNAr reactions. Can decompose violently at high temperatures, especially with certain reagents.[2]
Cyrene™ 227Bio-based, biodegradable, and low toxicity.[20] A suitable replacement for amide bond formation and C-C bond formation.[20]
N-Butylpyrrolidinone (NBP) 243Non-CMR replacement for NMP/DMF. Lower viscosity than other N-alkylpyrrolidones.[7]
Sulfolane 285Thermally stable polar aprotic solvent. High boiling point. Recently listed with H360 (may damage fertility).[2]
Binary Mixtures VariesMixtures like DMSO/EtOAc or DMSO/2-Me-THF can mimic DMF's properties while being "greener" and easier to work up.[21]
Troubleshooting Guide: Replacing DMF
  • Q: My starting materials are insoluble in Cyrene™. What should I do?

    • A: Cyrene™ has different solvating properties than DMF. Direct substitution is not always possible.[20]

    • Solution:

      • Try a binary mixture: Blending a greener solvent like Cyrene™ or DMSO with a less polar co-solvent like 2-MeTHF or ethyl acetate can fine-tune the polarity to match your needs.[7][21]

      • Gentle heating: Solubility often increases with temperature. Check the thermal stability of your reactants before increasing the heat.

      • Screen other solvents: Refer to the table above. NBP or DMSO might be better options for your specific substrate.

  • Q: My reaction workup is a nightmare. How do I efficiently remove DMSO?

    • A: Like DMF, DMSO has a high boiling point and is water-miscible, making it difficult to remove.

    • Solution: The most common method is a diligent aqueous wash.

      • Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, MTBE).

      • Wash the organic layer multiple times (5-10x) with water or brine. DMSO has a high partition coefficient in water.

      • Confirm removal by ¹H NMR if necessary (DMSO singlet appears at ~2.5 ppm).

Protocol: Efficient Removal of a High-Boiling Polar Aprotic Solvent (e.g., DMSO, NBP)
  • Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with water or saturated aq. NH₄Cl).

  • Dilution & Extraction: Dilute the quenched reaction mixture with a primary extraction solvent that is a poor solvent for your high-boiling solvent but a good solvent for your product (e.g., ethyl acetate, isopropyl acetate, or MTBE). Add a significant volume of water.

  • Aqueous Washes: Transfer the mixture to a separatory funnel. After separating the layers, wash the organic layer repeatedly (at least 5 times) with large volumes of water, followed by a final wash with brine. Causality Note: The repeated washes are critical to partition the high-boiling polar solvent into the aqueous phase.

  • Back-Extraction (Optional): If your product has some water solubility, you can back-extract the combined aqueous layers with the organic solvent to recover any lost product.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Azeotropic Removal (Advanced): If traces of the solvent remain, they can sometimes be removed by adding a solvent that forms a lower-boiling azeotrope (e.g., toluene or heptane) and concentrating the mixture again.[22] This should be done 2-3 times.

By thoughtfully applying the principles and protocols outlined in this guide, you can successfully transition to safer, more sustainable reagents without compromising the integrity of your chemistry.

References

  • Dimethylformamide - Wikipedia. Wikipedia. [Link]
  • Dimethylformamide. chemeurope.com. [Link]
  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N , N -Dimethylformamide, and N , N -Dimethylacetamide.
  • Sodium hydride decomposes certain solvents-violently. Johns Hopkins Lab Safety. [Link]
  • Molecular Solvents – Replacements for DMF, DMAC, NMP. Wordpress. [Link]
  • Specific Solvent Issues with the SNAr Reaction. Wordpress. [Link]
  • Explosion Hazards of Sodium Hydride with Polar Aprotic Solvents. AIChE. [Link]
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.
  • Sodium Hydride - Standard Operating Procedure. University of California, Santa Barbara. [Link]
  • Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Publishing. [Link]
  • Process Optimization in the Synthesis of 9-[2-(Diethylphosphonomethoxy)ethyl]adenine: Replacement of Sodium Hydride with Sodium tert-Butoxide as the Base for Oxygen Alkylation.
  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Chemistry Steps. [Link]
  • Is it essential to quench NaH after the completion of a reaction?
  • How to remove DMF completely after completion of reaction ( DMF used as solvent in reaction)?
  • common bases for deprotonating ketones to make enol
  • Sodium hydride. Wikipedia. [Link]
  • Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. RSC Publishing. [Link]
  • Dimethyl Formamide. ChemBK. [Link]
  • Dimethylformamide. Sciencemadness Wiki. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Flecainide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Flecainide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important antiarrhythmic agent. Here, we will move beyond simple procedural lists to explain the underlying chemical principles, troubleshoot common issues, and provide a framework for robust and reproducible synthesis.

I. Overview of the Predominant Synthetic Route

Flecainide, chemically known as N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, is synthesized through a multi-step process.[1][2] While several routes have been reported, a common and commercially viable pathway involves the amidation of a benzoic acid derivative followed by the reduction of a pyridine ring.[3][4]

The key steps generally include:

  • Synthesis of the Core Intermediate: Preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This intermediate is crucial and its synthesis often starts from less complex precursors like hydroquinone or 2-halobenzoic acids.[5]

  • Amidation: The benzoic acid derivative is coupled with 2-(aminomethyl)pyridine. This step forms the benzamide linkage.

  • Reduction of the Pyridine Ring: The pyridine ring of the intermediate is catalytically hydrogenated to yield the piperidine ring of Flecainide.[]

  • Salt Formation: The final step is often the formation of a pharmaceutically acceptable salt, typically the acetate salt.[5][]

Below is a visual representation of this general workflow:

Flecainide_Synthesis_Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation A Starting Materials (e.g., Hydroquinone) B 2,5-bis(2,2,2-trifluoroethoxy) benzoic acid A->B D 2,5-bis(2,2,2-trifluoroethoxy) -N-(2-pyridylmethyl)benzamide B->D C 2-(aminomethyl)pyridine C->D E Flecainide (base) D->E H2, Catalyst F Flecainide Acetate E->F Acetic Acid

Caption: General workflow for the synthesis of Flecainide Acetate.

II. Troubleshooting and FAQs

This section addresses specific challenges that may arise during the synthesis of Flecainide, providing explanations and actionable solutions.

FAQ 1: Low Yield in the Amidation Step

Question: I am experiencing a low yield during the amidation of this compound with 2-(aminomethyl)pyridine. What are the potential causes and how can I optimize this reaction?

Answer:

Low yields in the amidation step are a common issue and can often be attributed to several factors:

  • Inefficient Activation of the Carboxylic Acid: For the amide bond to form, the carboxylic acid must be activated. Simply mixing the acid and the amine is generally ineffective.

    • Troubleshooting:

      • Acid Chloride Formation: A robust method is to convert the benzoic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive towards the amine.[7] However, this method can sometimes lead to side reactions if not carefully controlled.

      • Coupling Agents: The use of modern coupling agents can be a milder and more selective alternative. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like hydroxybenzotriazole (HOBt) can effectively promote amide bond formation while minimizing side products.[4]

      • Ester Activation: Another approach is to convert the benzoic acid to an activated ester, for instance, a 2,2,2-trifluoroethyl ester, which then reacts selectively with the primary amino group of 2-(aminomethyl)piperidine.[5]

  • Reaction Conditions: Temperature, solvent, and reaction time play a critical role.

    • Troubleshooting:

      • Solvent Selection: Aprotic solvents such as toluene, cyclohexane, or isopropanol are often employed.[] The choice of solvent can influence the solubility of reactants and the reaction rate.

      • Temperature Optimization: The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent is a common practice. However, excessive heat can lead to degradation. A systematic study of the reaction temperature (e.g., in 10°C increments) is advisable.

  • Purity of Reactants: Impurities in either the benzoic acid derivative or the amine can interfere with the reaction.

    • Troubleshooting:

      • Ensure the starting materials are of high purity. Recrystallization or chromatographic purification of the starting materials may be necessary.

ParameterRecommended Starting PointOptimization Strategy
Activating Agent Thionyl ChlorideIf low yield or side products, consider DCC/HOBt or ester activation.
Solvent TolueneScreen other aprotic solvents like THF or DCM.
Temperature RefluxStart at a lower temperature and gradually increase to find the optimal point.
Stoichiometry 1.1 eq. of AmineVary the amine stoichiometry from 1.0 to 1.5 equivalents.
FAQ 2: Incomplete Reduction of the Pyridine Ring

Question: The catalytic hydrogenation of the pyridine intermediate to the piperidine ring is sluggish and often incomplete. How can I improve the efficiency of this reduction?

Answer:

The reduction of the pyridine ring is a critical step that can be challenging. Here are the key factors to consider:

  • Catalyst Selection and Activity: The choice and quality of the catalyst are paramount.

    • Troubleshooting:

      • Catalyst Type: Platinum on carbon (Pt/C) is a commonly used and effective catalyst for this transformation.[3][] Palladium on carbon (Pd/C) can also be used.

      • Catalyst Loading: Insufficient catalyst loading will result in slow or incomplete reactions. A typical starting point is 5-10 mol% of the catalyst. This can be systematically increased to improve the reaction rate.

      • Catalyst Quality: Ensure the catalyst is fresh and has not been deactivated by exposure to air or contaminants.

  • Reaction Conditions: Hydrogen pressure, temperature, and solvent are crucial parameters.

    • Troubleshooting:

      • Hydrogen Pressure: This reduction often requires elevated hydrogen pressure. A pressure of 15 to 20 kg/cm ² is often effective.[4] If the reaction is slow, increasing the pressure can significantly enhance the rate.

      • Temperature: The reaction is typically carried out at an elevated temperature, for example, 60 to 65°C.[4]

      • Solvent: Methanol or a mixture of isopropanol and acetic acid are suitable solvents.[4][] The presence of an acid like acetic acid can facilitate the reduction by protonating the pyridine nitrogen, making it more susceptible to hydrogenation.

  • Substrate Purity: Impurities in the pyridine intermediate can poison the catalyst.

    • Troubleshooting:

      • Purify the intermediate before the reduction step. Column chromatography or recrystallization can remove catalyst poisons.

Reduction_Troubleshooting cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Problem Incomplete Pyridine Reduction Cause1 Catalyst Inactivity Problem->Cause1 Cause2 Sub-optimal Conditions Problem->Cause2 Cause3 Substrate Impurities Problem->Cause3 Sol1 Increase Catalyst Loading Use fresh Pt/C or Pd/C Cause1->Sol1 Sol2 Increase H2 Pressure Optimize Temperature Add Acetic Acid Cause2->Sol2 Sol3 Purify Pyridine Intermediate Cause3->Sol3

Sources

purification strategies to remove impurities from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the purification of this important pharmaceutical intermediate.[1] As a key starting material in the synthesis of Flecainide acetate, achieving high purity is critical.[1][2]

This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, grounding all recommendations in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Persistent Colored Impurities in the Final Product
  • Observation: The isolated this compound is off-white, yellow, or brown instead of the expected white crystalline solid.[3][4]

  • Probable Causes:

    • Residual Copper Catalyst: If the synthesis involved a copper-catalyzed Williamson ether synthesis, residual copper salts can impart color.[2]

    • Oxidation Byproducts: The oxidation of the intermediate, often 2,5-bis(2,2,2-trifluoroethoxy)acetophenone or 2,5-bis(2,2,2-trifluoroethoxy)toluene, can lead to colored impurities if not driven to completion or if side reactions occur.[2][5]

    • Thermally Unstable Impurities: Certain impurities may degrade upon heating during recrystallization, leading to coloration.

  • Recommended Solutions:

    Solution Detailed Protocol & Explanation
    Activated Charcoal Treatment During recrystallization, after the crude product has been fully dissolved in the hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal. Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6] Causality: Activated charcoal has a high surface area and can effectively adsorb large, colored organic molecules.
    Alumina Column Filtration Dissolve the crude product in a suitable solvent like methyl tertiary butyl ether (MTB ether). Pass the solution through a short plug of neutral alumina.[3] Causality: Alumina can effectively remove polar, colored impurities and residual inorganic salts.
    Chelating Agent Wash If copper contamination is suspected, wash the crude product with a dilute aqueous solution of a chelating agent like EDTA before recrystallization. This will form a water-soluble copper complex that can be easily removed.
Issue 2: Oiling Out During Recrystallization
  • Observation: Instead of forming crystals upon cooling, the product separates as an oil.

  • Probable Causes:

    • High Impurity Load: A significant amount of impurities can depress the melting point of the mixture, causing it to separate as a liquid below its normal melting point.[6] The reported melting point of pure this compound is in the range of 119-125°C.[2][3][4][7]

    • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for the crystallization of this specific compound.

    • Cooling Too Rapidly: Rapid cooling can lead to supersaturation and oiling out instead of controlled crystal growth.

  • Recommended Solutions:

    Solution Detailed Protocol & Explanation
    Solvent System Optimization An ethanol/water mixture is a reported and effective solvent system for the recrystallization of this compound.[3] If oiling out occurs, try adjusting the solvent ratio. You can also explore other solvent systems, such as toluene or mixtures of hexanes and ethyl acetate.
    Slow Cooling & Seeding Allow the hot, filtered solution to cool slowly to room temperature without disturbance. If crystallization does not initiate, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.[6][8] Once crystals begin to form, further cooling in an ice bath can maximize the yield.[6]
    Pre-purification If the impurity load is very high, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.
Issue 3: Low Yield After Recrystallization
  • Observation: The amount of pure product recovered after recrystallization is significantly lower than expected.

  • Probable Causes:

    • Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Premature Crystallization: The product may crystallize prematurely during hot filtration, leading to loss of material on the filter paper.

    • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature for crystallization to complete.

  • Recommended Solutions:

    Solution Detailed Protocol & Explanation
    Minimal Solvent Usage Use the minimum amount of hot solvent required to just dissolve the crude product.[8] This ensures the solution is saturated and maximizes crystal formation upon cooling.
    Pre-heated Filtration Apparatus To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.[6]
    Maximize Crystallization Time & Cooling Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath for at least 30 minutes to an hour to maximize the recovery of the crystals.[6]
    Second Crop of Crystals The mother liquor can be concentrated by evaporating some of the solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 2,5-dibromobenzoic acid, 2-bromo-5-chlorobenzoic acid, or 1,4-dibromobenzene.[2]

  • Intermediates: Incomplete oxidation can leave behind intermediates like 2,5-bis(2,2,2-trifluoroethoxy)acetophenone.[5]

  • Byproducts of Williamson Ether Synthesis: This reaction is an S_N2 reaction, which can have competing E2 elimination reactions, especially with sterically hindered substrates.[9][10][11] This can lead to the formation of alkene byproducts. Incomplete etherification can also result in mono-etherified products.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of the final product and detecting trace impurities.[3] Reversed-phase HPLC is commonly used for aromatic carboxylic acids.[12]

  • Melting Point Analysis: A sharp melting point within the expected range (119-125°C) is a good indicator of high purity.[2][3][4][7] Impure samples typically exhibit a depressed and broader melting point range.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any organic impurities.

  • Gas Chromatography (GC): Can be used to assess purity, often after derivatization of the carboxylic acid.[4][12]

Q3: Can I use column chromatography for purification? If so, what conditions are recommended?

A3: Yes, column chromatography can be an effective purification method.

  • Normal-Phase Chromatography: Using silica gel as the stationary phase is a common approach.[13] However, carboxylic acids can sometimes streak on silica gel. To mitigate this, a small amount of acetic acid or triethylamine can be added to the eluent.[14] A typical mobile phase would be a gradient of ethyl acetate in hexanes.

  • Reversed-Phase Chromatography: For highly polar impurities, reversed-phase chromatography using a C18 stationary phase can be very effective.[15] The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to suppress the ionization of the carboxylic acid.[15]

Experimental Protocols & Visualizations

Protocol 1: Recrystallization from Ethanol/Water

This protocol is based on a reported method for achieving high-purity this compound.[3]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (if colored) Dissolve->Charcoal Optional HotFilter Hot Filtration Dissolve->HotFilter Charcoal->HotFilter Cool Slow Cooling & Crystallization HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Impurities Soluble Impurities in Mother Liquor VacuumFilter->Impurities Removed Dry Dry Under Vacuum Wash->Dry Pure Pure Product (>98%) Dry->Pure Troubleshooting Start Start Purification Problem Problem Encountered? Start->Problem Colored Colored Product Problem->Colored Yes Oiling Oiling Out Problem->Oiling Yes LowYield Low Yield Problem->LowYield Yes End Successful Purification Problem->End No Sol_Charcoal Use Activated Charcoal or Alumina Plug Colored->Sol_Charcoal Sol_Cooling Optimize Solvent & Use Slow Cooling/Seeding Oiling->Sol_Cooling Sol_Solvent Use Minimal Hot Solvent LowYield->Sol_Solvent

Caption: Decision-making flowchart for troubleshooting common purification issues.

References

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012).
  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (2008). EP1918280A1. Google Patents.
  • Evolution of Cocrystals from Solid Solutions in Benzoic Acid–Mono/poly-fluorobenzoic Acid Combinations. (2021). Crystal Growth & Design. ACS Publications.
  • Chromatographic separations of aromatic carboxylic acids. (n.d.). PubMed.
  • Recrystallization of Benzoic Acid. (n.d.).
  • Williamson Ether Synthesis - ChemTalk. (n.d.).
  • Flecainide synthesis. (2002). WO2002066413A1. Google Patents.
  • This compound (CAS No: 35480-52-5) - apicule. (n.d.).
  • This compound: Synthesis, Properties, and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • How to separate ester from carboxylic acid by using chromatography? (2020). ResearchGate.
  • column chromatography & purification of organic compounds. (2021). YouTube.
  • Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide). (1980). GB2045760A. Google Patents.
  • Purifying ionic compounds by flash column chromatography - Biotage. (2023).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Williamson Ether Synthesis - Chemistry Steps. (n.d.).
  • Williamson Ether Synthesis reaction - BYJU'S. (n.d.).
  • Recrystallisation of benzoic acid. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014).

Sources

selectivity issues in the acylation of 2-(aminomethyl)piperidine with the acid chloride of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Selectivity Challenges in the Synthesis of N-(Piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Welcome to the technical support center for the acylation of 2-(aminomethyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. Here, we address common selectivity issues encountered when using the acid chloride of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and provide troubleshooting strategies and detailed protocols to help you achieve your desired product with high purity and yield.

Understanding the Core Challenge: A Tale of Two Amines

The primary difficulty in the acylation of 2-(aminomethyl)piperidine arises from the presence of two nucleophilic nitrogen atoms: a primary amine on the exocyclic methyl group and a secondary amine within the piperidine ring.[1] Both are susceptible to acylation, leading to a potential mixture of products, including the desired mono-acylated product, the di-acylated product, and the isomeric mono-acylated product on the piperidine ring.

Generally, the secondary amine of the piperidine ring is more nucleophilic than the primary aminomethyl group.[1] This inherent difference in reactivity can be exploited to favor mono-alkylation at the piperidine nitrogen, but acylation can be more complex.[1] The bulky nature of the 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride can introduce significant steric hindrance, potentially altering the expected reactivity and favoring acylation of the less-hindered primary amine.

Visualizing the Reaction Pathways

The following diagram illustrates the possible reaction pathways, highlighting the desired product and potential side products.

Acylation of 2-(aminomethyl)piperidine cluster_reactants Reactants cluster_products Potential Products 2-AMP 2-(Aminomethyl)piperidine DesiredProduct N-(Piperidin-2-ylmethyl)- 2,5-bis(2,2,2-trifluoroethoxy)benzamide (Acylation at Primary Amine) 2-AMP->DesiredProduct Desired Pathway SideProduct1 Isomeric Product (Acylation at Secondary Amine) 2-AMP->SideProduct1 Side Reaction AcidChloride 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride SideProduct2 Di-acylated Product DesiredProduct->SideProduct2 Further Reaction SideProduct1->SideProduct2 Further Reaction

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Flecainide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling process-related impurities in the synthesis of Flecainide. Here, you will find practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and regulatory expectations.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of Flecainide, providing potential causes and actionable solutions.

Question 1: High levels of unreacted starting materials are observed in my crude Flecainide product. What are the likely causes and how can I improve the reaction conversion?

Answer:

The presence of significant amounts of unreacted starting materials, such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2-aminomethylpyridine, points towards an incomplete amidation reaction. Several factors could be at play, and a systematic approach is necessary to diagnose and resolve the issue.

Causality and Experimental Choices:

The amide bond formation between the carboxylic acid and the amine is a critical step in Flecainide synthesis. The efficiency of this reaction is highly dependent on the choice of coupling agent, reaction conditions, and the purity of the starting materials.

Troubleshooting Protocol:

  • Re-evaluate the Coupling Agent: If you are using a standard coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), consider the following:

    • Stoichiometry: Ensure at least a stoichiometric amount of the coupling agent is used. An excess (1.1-1.5 equivalents) is often beneficial.

    • Activation: For less reactive systems, the addition of an activator such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) can significantly improve the reaction rate and yield.

    • Alternative Reagents: Consider alternative, more efficient coupling reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or boric acid, which has been reported as a cost-effective and plant-feasible catalyst for this amidation.[1]

  • Optimize Reaction Conditions:

    • Temperature: While room temperature is a common starting point, some amidations require heating to proceed to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) at different temperatures (e.g., 40°C, 60°C) to find the optimal balance between reaction rate and impurity formation. Overheating can lead to side reactions and impurity generation.[2]

    • Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile are typically used. Ensure the solvent is anhydrous, as water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.

    • pH: The pH of the reaction mixture can influence the reactivity of both the amine and the carboxylic acid. For some coupling reactions, maintaining a slightly basic pH with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be beneficial.

  • Assess Starting Material Quality:

    • Purity: Impurities in the starting materials can interfere with the reaction. Verify the purity of your this compound and 2-aminomethylpyridine using appropriate analytical techniques (e.g., NMR, HPLC).

    • Moisture Content: As mentioned, water can be detrimental. Ensure your starting materials and solvent are dry.

Question 2: My final Flecainide acetate product is contaminated with Impurity-B, N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide. How is this impurity formed and how can it be minimized?

Answer:

Impurity-B is a process-related impurity that arises from the incomplete reduction of the pyridine ring in the penultimate step of the synthesis.[1] Its presence indicates a suboptimal hydrogenation process.

Formation Mechanism:

The synthesis of Flecainide involves the catalytic hydrogenation of the pyridine ring of N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide to the corresponding piperidine ring. If this reduction is not driven to completion, the starting material for this step will be carried over as an impurity.

Control Strategies:

  • Catalyst Selection and Loading:

    • Catalyst Type: Platinum-based catalysts, such as platinum on carbon (Pt/C) or platinum(IV) oxide (Adam's catalyst), are commonly used for this transformation. The choice of catalyst can significantly impact the reaction's efficiency.

    • Catalyst Loading: Insufficient catalyst loading will lead to incomplete conversion. A typical loading ranges from 5-10 mol% of the catalyst. It may be necessary to optimize this based on your specific reaction scale and equipment.

  • Hydrogenation Conditions:

    • Hydrogen Pressure: The reduction of an aromatic pyridine ring often requires elevated hydrogen pressure. If you are performing the reaction at atmospheric pressure, consider using a high-pressure hydrogenation setup (e.g., a Parr shaker) with pressures in the range of 50-100 psi.

    • Temperature: Similar to other reactions, temperature plays a crucial role. While higher temperatures can increase the reaction rate, they may also lead to the formation of other byproducts. An optimization study is recommended.

    • Solvent: Protic solvents like methanol or ethanol are generally preferred for catalytic hydrogenations. The use of an acidic medium, such as the HCl salt of the pyridine intermediate, can facilitate the reduction.[1]

  • Reaction Monitoring:

    • Do not rely solely on reaction time. Monitor the disappearance of the starting material (Impurity-B) using HPLC. The reaction should be continued until the starting material is no longer detectable or is below the acceptable limit.

  • Purification:

    • If Impurity-B is still present in the crude product, a purification step is necessary. Recrystallization from a suitable solvent system, such as a mixture of isopropanol and cyclohexane, can be effective in removing this impurity to meet regulatory limits.[1]

Question 3: An unknown impurity with a mass corresponding to the addition of an oxygen atom is detected in my Flecainide API. What could this be and how can I prevent its formation?

Answer:

The presence of an impurity with a mass increase of 16 amu (the mass of an oxygen atom) is often indicative of an N-oxide impurity. In the case of Flecainide, this would likely be the piperidine N-oxide. Another possibility is the formation of the meta-O-dealkylated lactam of flecainide (MODLF), which has been observed as a metabolite.[3]

Potential Causes and Mitigation:

  • Oxidative Degradation:

    • Cause: Flecainide can be susceptible to oxidation, especially in the presence of oxidizing agents or under harsh conditions. The piperidine nitrogen is a potential site for oxidation to the corresponding N-oxide. Forced degradation studies have shown that Flecainide can degrade under oxidative conditions.[4][5]

    • Prevention:

      • Inert Atmosphere: During the final steps of the synthesis, workup, and isolation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

      • Avoid Oxidizing Agents: Carefully review your process to ensure that no unintentional oxidizing agents are being introduced. For example, the use of hydrogen peroxide in a cleaning step could leave residues that promote oxidation.[1]

      • Storage: Store the final API under controlled conditions, protected from light and air, to prevent long-term oxidative degradation.

  • Side Reactions During Synthesis:

    • Cause: Certain reagents used in the synthesis, if not completely removed, could potentially lead to oxidation in subsequent steps.

    • Prevention: Ensure efficient purification at each step of the synthesis to remove residual reagents.

Analytical Characterization:

To confirm the identity of the unknown impurity, further analytical work is required:

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and molecular formula.

  • Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which can provide structural clues.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated, 1D and 2D NMR experiments will be crucial for unambiguous structure elucidation.

Section 2: Frequently Asked Questions (FAQs)

What are the main categories of process-related impurities in Flecainide synthesis?

Process-related impurities in Flecainide synthesis can be broadly classified into the following categories, in line with the International Council for Harmonisation (ICH) guidelines[6][7]:

  • Organic Impurities: These are the most common and include:

    • Starting Materials: Unreacted this compound and 2-aminomethylpyridine.

    • Intermediates: Such as N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Impurity-B), which may be carried over to the final product.[1][8]

    • By-products: Compounds formed from side reactions during the synthesis. An example is 2,5–bis (2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl) methyl) benzamide, which has been identified as a potential impurity.[1][8][9]

    • Degradation Products: Formed by the degradation of Flecainide under stress conditions like heat, light, or in the presence of acid, base, or oxidizing agents.[10][11]

  • Inorganic Impurities: These can be introduced from reagents, catalysts, or manufacturing equipment.[7][12] Examples include:

    • Residual Catalysts: Traces of platinum from the hydrogenation step.

    • Heavy Metals: From reactors or other equipment.

  • Residual Solvents: Organic solvents used during the synthesis or purification process that are not completely removed from the final API.[6][10] These are controlled according to ICH Q3C guidelines.[6]

What are the regulatory expectations for controlling impurities in Flecainide API?

Regulatory bodies like the FDA and EMA have stringent requirements for the control of impurities in active pharmaceutical ingredients (APIs).[13][14] These are largely based on the ICH guidelines:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for reporting, identification, and qualification of impurities.[7][13][14]

Threshold Maximum Daily Dose ≤ 2g/day
Reporting Threshold 0.05%
Identification Threshold 0.10% or 1.0 mg per day intake (whichever is lower)
Qualification Threshold 0.15% or 1.0 mg per day intake (whichever is lower)
  • ICH Q3C(R8): Residual Solvents: This guideline classifies solvents based on their toxicity and provides permissible daily exposure (PDE) limits.[6]

  • ICH M7(R1): Mutagenic Impurities: This guideline addresses the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[13]

It is crucial to develop a comprehensive control strategy that includes the identification of potential impurities, the development and validation of analytical methods for their detection and quantification, and the establishment of appropriate specifications for the final API.[12]

What are the recommended analytical techniques for monitoring Flecainide impurities?

A combination of chromatographic and spectroscopic techniques is essential for the effective monitoring of Flecainide impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for the separation and quantification of organic impurities in Flecainide.[5][10]

    • Method: A reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate or ammonium formate) and an organic modifier (e.g., acetonitrile) is commonly employed.[4][5]

    • Detection: UV detection at a wavelength of around 292 nm is typically used.[5]

    • Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust.[15]

  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This technique is particularly useful for the identification of unknown impurities and for the sensitive detection of trace-level impurities.[4] It provides both chromatographic separation and mass information.

  • Gas Chromatography (GC): GC is the preferred method for the analysis of residual solvents. A headspace sampler is often used to introduce the sample into the GC system.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the standard technique for the quantification of elemental impurities, including residual catalysts and heavy metals, as per ICH Q3D guidelines.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of isolated impurities.

How can I develop a robust impurity control strategy for my Flecainide synthesis process?

A robust impurity control strategy should be implemented from the early stages of process development.[2]

Workflow for Impurity Control Strategy:

G cluster_0 Phase 1: Identification & Understanding cluster_1 Phase 2: Analytical Method Development cluster_2 Phase 3: Process Optimization & Control cluster_3 Phase 4: Specification & Justification A Identify Potential Impurities (Process Mapping, Stress Studies) B Understand Formation Mechanisms A->B C Develop & Validate Analytical Methods (HPLC, GC, etc.) B->C D Characterize Impurity Structures (MS, NMR) C->D E Optimize Reaction Conditions (Temp, Pressure, Reagents) D->E F Define Critical Process Parameters (CPPs) E->F H Develop Purification Strategies (Crystallization, Chromatography) E->H G Implement In-Process Controls (IPCs) F->G I Set API Specifications (Based on ICH Thresholds & Batch Data) H->I J Justify Specification Limits (Safety Data, Process Capability) I->J

Caption: Workflow for a comprehensive impurity control strategy.

Key Elements of the Strategy:

  • Prospective Impurity Profiling: In the early development stages, perform a thorough analysis of the synthetic route to identify all potential impurities, including starting materials, intermediates, by-products, and reagents. Conduct forced degradation studies to understand the degradation pathways of Flecainide.[11]

  • Analytical Excellence: Develop and validate sensitive and specific analytical methods for the detection and quantification of all identified impurities.[16]

  • Process Understanding and Optimization: Investigate the impact of critical process parameters (CPPs) on the impurity profile. Optimize reaction conditions to minimize the formation of impurities.[2][16]

  • Effective Purification: Develop and optimize purification procedures, such as recrystallization or chromatography, to effectively remove impurities from the final product.[1]

  • Set Meaningful Specifications: Establish scientifically sound and regulatory-compliant specifications for all identified and unidentified impurities in the final Flecainide API.[12]

By adopting a proactive and systematic approach to impurity control, you can ensure the quality, safety, and efficacy of your synthesized Flecainide, while also facilitating a smoother regulatory submission process.

References

  • Veeprho. (n.d.). Flecainide Impurities and Related Compound.
  • GMP Insiders. (n.d.). Impurities In Pharmaceuticals: Types, Regulations And Strategies.
  • Takale, N., et al. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit.
  • Acme Formulation. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Takale, N., et al. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit.
  • Takale, N., et al. (2022). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. AWS.
  • European Medicines Agency. (n.d.). Quality: impurities.
  • Bhavani, K., et al. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy.
  • El-Ragehy, N., et al. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities.
  • U.S. Food and Drug Administration. (2008). Guidance for Industry Q3A Impurities in New Drug Substances.
  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients.
  • Wikipedia. (n.d.). Flecainide.
  • Takale, N., et al. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit.
  • El-Ragehy, N., et al. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; Isolation and identification of two of its impurities.
  • Redasani, V. K. (2020). Analytical Method Development and Validation of Flecainide Acetate by Chromatographic and Spectrophotometric Techniques.
  • Tianming Pharmaceutical. (n.d.). Mastering API Synthesis: Route Selection & Impurity Control.
  • W.R. Grace. (2025). A Proven Approach to Impurity Control Across API and RSM Synthesis.
  • Gross, A. S., et al. (1991). Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. British Journal of Clinical Pharmacology, 31(4), 385–392.
  • Pharmaffiliates. (n.d.). Flecainide Acetate-impurities.
  • SynZeal. (n.d.). Flecainide EP Impurity A.

Sources

stability of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical guidance on the stability of this compound under various experimental and storage conditions. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.

Introduction

This compound is a fluorinated aromatic carboxylic acid with applications as a key intermediate in the synthesis of pharmaceuticals, such as the anti-arrhythmic drug Flecainide, and in the development of advanced materials.[1][2] The presence of the trifluoroethoxy groups significantly influences its chemical properties, including its stability.[1] Understanding the stability profile of this compound is critical for its effective use in research and development.

This guide provides a comprehensive overview of the stability of this compound, including frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What are the recommended long-term storage conditions for solid this compound?

There are conflicting recommendations from various suppliers, with some suggesting refrigeration (2-8°C or 4°C) and others indicating storage at room temperature (10-25°C).[3][4]

  • For optimal long-term stability and to minimize the potential for slow degradation, we recommend storing solid this compound in a tightly sealed container at 2-8°C.

  • Rationale: While the compound is generally stable, lower temperatures will slow down any potential degradation processes. The trifluoroethoxy groups are electron-withdrawing, which can influence the reactivity of the aromatic ring and the carboxylic acid group. Storing at refrigerated temperatures provides an extra measure of security for long-term storage (over 1 year). For shorter periods, storage at room temperature in a desiccator is likely sufficient.

Q2: How stable is this compound in solution?

The stability in solution depends on the solvent, pH, and storage conditions.

  • In neutral, aprotic organic solvents (e.g., acetonitrile, THF), the compound is expected to be relatively stable for short to medium-term storage at 2-8°C, protected from light.

  • In aqueous solutions, the stability will be pH-dependent. At neutral to acidic pH, the compound is expected to be stable. However, under strongly basic conditions (pH > 10), there is a risk of hydrolysis of the ether linkages over time, although the trifluoroethoxy groups are generally more resistant to cleavage than non-fluorinated analogues.

  • Recommendation: For storage of solutions, use aprotic solvents or buffered aqueous solutions at a pH below 8. Store solutions at 2-8°C and use them within a few weeks. For longer-term storage, it is advisable to prepare fresh solutions.

Q3: Is this compound sensitive to light?

Aromatic compounds can be susceptible to photodegradation.

  • Potential for Photodegradation: The aromatic ring in the molecule can absorb UV light, which could potentially lead to degradation. Forced degradation studies on the related drug, Flecainide, have shown some susceptibility to photolytic conditions.[2]

  • Recommendation: It is best practice to store both the solid compound and its solutions protected from light. Use amber vials or wrap containers in aluminum foil.

Q4: What are the likely degradation pathways for this compound?

Based on its structure, the following degradation pathways are plausible under stress conditions:

  • Hydrolysis: Cleavage of the ether linkages is possible under harsh acidic or basic conditions, though the electron-withdrawing nature of the trifluoromethyl groups makes the ether bond more stable than a typical alkyl ether.[5]

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the benzoic acid moiety is a potential thermal degradation pathway.

  • Oxidative Degradation: The aromatic ring could be susceptible to oxidation, especially in the presence of strong oxidizing agents or under prolonged exposure to air and light.

  • Photodegradation: As mentioned, exposure to UV light could lead to complex degradation pathways involving the aromatic ring.

Q5: How can I check the purity of my this compound sample?

The purity can be assessed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like formic acid or TFA for good peak shape) is a good starting point. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight and identify potential degradation products when coupled with a separation technique like HPLC or GC.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent experimental results over time. Degradation of the stock solution.1. Prepare fresh stock solutions more frequently. 2. Store stock solutions at 2-8°C and protected from light. 3. Re-analyze the purity of your stock solution using HPLC.
Appearance of new, unexpected peaks in HPLC analysis. Sample degradation during storage or sample preparation.1. Review storage conditions of both solid material and solutions. 2. Avoid exposure to high temperatures, strong light, and extreme pH during sample preparation. 3. Consider performing a forced degradation study to identify potential degradation products.
Poor peak shape in reversed-phase HPLC. Interaction of the carboxylic acid with the stationary phase.1. Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid.
Low recovery of the compound from a reaction mixture. Instability under reaction conditions.1. Analyze the stability of the compound under the specific reaction conditions (temperature, pH, reagents) in a control experiment. 2. If instability is confirmed, consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[6]

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at 60°C for 24 hours.

    • Cool, neutralize with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep both solutions at 60°C for 24 hours.

    • Cool, neutralize with an appropriate amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • To another 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep both solutions at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the heat-stressed solid in acetonitrile to a concentration of 1 mg/mL for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (1 mg/mL in acetonitrile) and a thin layer of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Prepare the samples for HPLC analysis.

  • HPLC Analysis: Analyze all samples by a stability-indicating HPLC method. A good starting point is a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. Monitor at a wavelength where the parent compound and potential degradation products absorb (e.g., around 254 nm).

Protocol 2: Routine Purity Check by HPLC

Objective: To perform a routine check of the purity of a this compound sample.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • HPLC system with UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      15 10 90
      20 10 90
      21 70 30

      | 25 | 70 | 30 |

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.

Visualizations

Degradation Pathway Overview

G main This compound hydrolysis Hydrolysis (Strong Acid/Base) main->hydrolysis H+/OH- oxidation Oxidation main->oxidation [O] photolysis Photolysis (UV Light) main->photolysis thermal Thermal Stress main->thermal Δ p1 Hydroxylated Benzoic Acid Derivatives hydrolysis->p1 p2 Ring-Opened Products oxidation->p2 p3 Complex Photodegradants photolysis->p3 p4 Decarboxylated Product thermal->p4

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acid Hydrolysis stressed_samples Stressed Samples acid->stressed_samples base Base Hydrolysis base->stressed_samples oxidation Oxidation (H2O2) oxidation->stressed_samples thermal Thermal (Heat) thermal->stressed_samples photo Photolysis (Light) photo->stressed_samples hplc Stability-Indicating HPLC ms LC-MS for Identification hplc->ms results Degradation Profile & Purity Assessment hplc->results start Pristine Sample start->acid start->base start->oxidation start->thermal start->photo stressed_samples->hplc

Sources

managing reaction temperature during the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for managing the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This molecule is a critical precursor for active pharmaceutical ingredients, most notably Flecainide[1]. The primary synthetic route involves a nucleophilic aromatic substitution, typically a Williamson ether synthesis, which is highly sensitive to thermal conditions. Inadequate temperature control is a leading cause of batch failure, low yields, and significant safety hazards.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide you not only with procedural steps but also with the underlying chemical principles to empower you to make informed decisions during your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for this synthesis, and why is temperature so critical?

The synthesis of this compound is typically achieved via a Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction.[2][3] In a common pathway, a starting material like 2,5-dibromotoluene is reacted with 2,2,2-trifluoroethanol in the presence of a strong base (like sodium metal or sodium hydride) and a copper catalyst.[4]

The reaction proceeds via an SN2 mechanism where the trifluoroethoxide ion acts as the nucleophile.[3] Temperature is a critical parameter for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of this synthesis is temperature-dependent. A temperature that is too low will result in a sluggish or incomplete reaction.

  • Activation Energy: Sufficient thermal energy is required to overcome the activation energy barrier for the nucleophilic attack. Patent literature often specifies an optimal temperature range, for instance, between 85°C and 105°C for the reaction starting from 2,5-dibromotoluene, to ensure the reaction proceeds at a practical rate.[4]

  • Side Reactions: Elevated temperatures can promote undesirable side reactions. While primary halides are preferred for SN2 reactions, excessively high temperatures can still lead to elimination reactions or decomposition of starting materials and products.[5]

  • Safety and Exothermicity: The formation of the sodium trifluoroethoxide intermediate by reacting sodium metal or sodium hydride with 2,2,2-trifluoroethanol is highly exothermic. The dissolution of sodium metal in the alcohol can cause the temperature to rapidly increase from room temperature to 90°C or higher.[4] Without proper control, this exotherm can lead to a thermal runaway, boiling of the solvent, and a dangerous increase in pressure.

Q2: My reaction is showing a dangerous, uncontrolled temperature spike. What are the immediate steps I should take?

A rapid, uncontrolled temperature spike indicates a thermal runaway. This is a critical safety event that requires immediate and decisive action. The primary goal is to remove heat from the system faster than it is being generated.

G cluster_0 Thermal Runaway Response Protocol start Uncontrolled Temperature Spike Detected stop_reagent 1. Immediately Cease All Reagent Addition start->stop_reagent cool 2. Apply Aggressive External Cooling (e.g., Ice/Water Bath) stop_reagent->cool stir 3. Ensure Maximum Vigorous Stirring cool->stir monitor 4. Monitor Internal Temperature & Pressure stir->monitor safe System Under Control monitor->safe G cluster_0 Temperature vs. Reaction Outcome low_temp Low Temperature (< 70°C) incomplete Incomplete Reaction Low Conversion low_temp->incomplete opt_temp Optimal Temperature (85-105°C) product High Yield of Desired Product opt_temp->product high_temp High Temperature (> 120°C) decomp Decomposition & Side Reactions high_temp->decomp

Caption: Relationship between reaction temperature and outcomes.

References

  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (2008).
  • Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2020). MDPI. [Link]
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega. [Link]
  • This compound. PubChem. [Link]
  • This compound (CAS No: 35480-52-5). apicule. [Link]
  • 2,5-Dihydroxybenzoic acid. PubChem. [Link]
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
  • Williamson ether synthesis. Wikipedia. [Link]
  • Recent advances in trifluoroethylation reaction. (2023).
  • Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes. (2021). ftorine.ru. [Link]
  • Williamson Ether Synthesis. (2021). Chemistry LibreTexts. [Link]
  • Preparation of 2,4-dihydroxybenzoic acid. (1991).
  • Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes. (2022). National Institutes of Health (NIH). [Link]
  • Flecainide synthesis. (2002).

Sources

side reactions to consider when using 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS 35480-52-5). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential challenges and side reactions when utilizing this versatile fluorinated building block. As a key intermediate in the synthesis of pharmaceuticals like the antiarrhythmic agent Flecainide, understanding its reactivity profile is critical for successful and reproducible outcomes.[1]

This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind potential side reactions and offer validated protocols to mitigate these issues.

Table of Contents

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

  • Experimental Protocols

  • References

Frequently Asked Questions (FAQs)

Stability and Storage

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a white to off-white solid that is generally stable under standard laboratory conditions.[2] For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry place, such as a refrigerator (2-8°C), to minimize potential degradation from moisture and heat.[3]

Q2: Is this compound sensitive to air or moisture?

A2: While the compound itself is not exceptionally sensitive to air, like most carboxylic acids, it is hygroscopic and can absorb atmospheric moisture. This can be problematic for reactions that require anhydrous conditions, such as conversions to the acid chloride or certain amide coupling reactions, as the presence of water can lead to hydrolysis of reagents or activated intermediates.[4]

Core Reactivity and Potential Side Reactions

Q3: What are the primary functional groups that dictate the reactivity of this molecule, and what potential side reactions should I be aware of?

A3: The reactivity of this compound is governed by three key features: the carboxylic acid , the aryl ether linkages , and the electron-deficient aromatic ring .

  • Carboxylic Acid: This group will undergo typical reactions such as conversion to acid chlorides, esters, and amides. However, the strong electron-withdrawing effect of the two trifluoroethoxy groups can increase the acidity of the carboxyl group and potentially influence the reactivity of its derivatives.

  • Aryl Ether Linkages: The C-O bonds of the trifluoroethoxy groups are generally stable but can be susceptible to cleavage under harsh acidic conditions.[5][6][7]

  • Aromatic Ring: The two trifluoroethoxy substituents are strongly deactivating and will direct any potential electrophilic aromatic substitution. Nucleophilic aromatic substitution is also a consideration, particularly if a suitable leaving group is present.

The interplay of these functional groups can lead to several potential side reactions, which are addressed in the troubleshooting section below.

Troubleshooting Guides

Issue 1: Unexpected Decarboxylation

Q: I am observing the formation of 1,4-bis(2,2,2-trifluoroethoxy)benzene as a byproduct in my reaction, suggesting decarboxylation has occurred. Why is this happening and how can I prevent it?

A: While aromatic carboxylic acids are generally thermally stable, decarboxylation can be induced under certain conditions, particularly with substrates bearing electron-withdrawing or ortho-substituents.[8][9][10][11][12][13] The two electron-withdrawing trifluoroethoxy groups in your starting material can facilitate decarboxylation, especially at elevated temperatures.

Causality:

  • High Temperatures: Thermal decarboxylation is a common side reaction when heating aromatic carboxylic acids, often above 140°C.[14]

  • Catalysis: Certain transition metals, such as copper and silver, are known to catalyze the decarboxylation of aromatic acids at lower temperatures than purely thermal conditions would require.[9][10] If your reaction involves these metals, even in catalytic amounts, you may be inadvertently promoting this side reaction.

  • Strongly Acidic or Basic Conditions: Extreme pH conditions, especially at high temperatures, can also promote the loss of CO2.

Mitigation Strategies:

  • Temperature Control: Whenever possible, conduct subsequent reactions at the lowest effective temperature. If heating is necessary, carefully monitor the reaction for the formation of the decarboxylated byproduct.

  • Avoid Incompatible Catalysts: If your desired transformation does not require copper, silver, or palladium catalysts, ensure your reaction vessel and reagents are free from contamination with these metals.

  • pH Control: Maintain a neutral or mildly acidic/basic pH unless the reaction mechanism specifically requires extreme conditions.

Issue 2: Cleavage of Trifluoroethoxy Ether Linkages

Q: My reaction has produced phenolic byproducts, indicating that one or both of the trifluoroethoxy groups have been cleaved. What conditions cause this, and how can I maintain the integrity of the ether bonds?

A: The aryl ether linkages in this compound are robust under many conditions but are susceptible to cleavage by strong acids.[1][5][6][7][15]

Causality:

  • Strong Protic Acids: Reagents such as hydrobromic acid (HBr) and hydroiodic acid (HI) are classic reagents for cleaving ethers.[5][6] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide.

  • Strong Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers, even at low temperatures.[1][16][17][18] Its high reactivity is due to the Lewis acidic boron center.[17][18]

  • Forcing Conditions: Prolonged heating in the presence of even moderately strong acids can eventually lead to ether cleavage.

Mitigation Strategies:

  • Reagent Selection: Avoid the use of HBr, HI, and BBr₃ if the integrity of the trifluoroethoxy groups is desired. If an acidic catalyst is required, consider weaker acids or carefully controlled conditions.

  • Temperature and Reaction Time: Minimize reaction temperatures and times when strong acids are present.

  • Protecting Groups: In multi-step syntheses where harsh acidic conditions are unavoidable, consider if the desired chemistry can be performed on a precursor molecule before the introduction of the trifluoroethoxy groups.

Issue 3: Low Yield or Failure in Amide Coupling Reactions

Q: I am attempting to form an amide using standard coupling reagents (e.g., HATU, EDC/HOBt), but the reaction is sluggish or provides a low yield. What factors could be contributing to this?

A: The formation of an amide bond with this compound can be challenging due to electronic effects and potential steric hindrance.

Causality:

  • Reduced Nucleophilicity of the Amine: The amine coupling partner may be sterically hindered or have low nucleophilicity (e.g., anilines with electron-withdrawing groups).[19]

  • Inefficient Carboxylic Acid Activation: The electron-withdrawing nature of the trifluoroethoxy groups can influence the reactivity of the carboxylic acid and its activated intermediates.

  • Side Reactions of Activated Intermediates: Activated esters (e.g., from HATU or HOBt) can be susceptible to hydrolysis if moisture is present.[4]

  • Steric Hindrance: The ortho-trifluoroethoxy group can create some steric hindrance around the carboxylic acid, potentially slowing the approach of the amine.

Troubleshooting Workflow:

G start Low Amide Yield check_amine Is the amine sterically hindered or electronically deactivated? start->check_amine check_activation Is the carboxylic acid fully activated? check_amine->check_activation No solution_amine Use a more reactive coupling reagent (e.g., T3P) or consider acyl fluoride formation. check_amine->solution_amine Yes check_conditions Are the reaction conditions optimized? check_activation->check_conditions No solution_activation Increase equivalents of coupling reagent. Pre-activate the carboxylic acid before adding the amine. check_activation->solution_activation Yes solution_conditions Ensure anhydrous conditions. Screen different solvents (e.g., DMF, DCM). Consider gentle heating. check_conditions->solution_conditions

Caption: Troubleshooting Amide Coupling Reactions.

Recommended Protocols:

  • For Challenging Amines (Acyl Fluoride Method): Convert the carboxylic acid to the more reactive acyl fluoride using a reagent like cyanuric fluoride or Deoxo-Fluor®. Acyl fluorides are often effective for coupling with less nucleophilic amines.[19]

  • Standard Protocol with Pre-activation: Dissolve this compound in an anhydrous solvent (e.g., DMF). Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.2 eq). Stir for 15-30 minutes to allow for pre-activation before adding the amine.

Issue 4: Challenges in Esterification

Q: I am having difficulty forming an ester from this compound, particularly with sterically hindered alcohols.

A: Standard Fischer esterification (acid-catalyzed reaction with an alcohol) can be inefficient for this substrate, especially with bulky alcohols. The electronic and steric properties of the benzoic acid derivative necessitate more robust methods.

Causality:

  • Steric Hindrance: The ortho-trifluoroethoxy group can impede the approach of the alcohol, particularly secondary and tertiary alcohols.[20]

  • Reversibility of Fischer Esterification: The equilibrium of the Fischer esterification may not favor product formation without the removal of water, which can be difficult to achieve.

Recommended Methods:

MethodReagentsKey AdvantagesConsiderations
Carbodiimide Coupling DCC or EDC, DMAP (catalyst)Mild conditions, suitable for many alcohols.Byproduct (DCU) from DCC can be difficult to remove.
Acid Chloride Method 1. SOCl₂ or (COCl)₂ 2. Alcohol, PyridineHighly reactive intermediate, drives reaction to completion.Requires handling of corrosive and moisture-sensitive acid chloride.
Mitsunobu Reaction DEAD or DIAD, PPh₃, AlcoholEffective for sterically hindered alcohols.Reagents can be difficult to remove; potential for racemization of chiral alcohols.
Issue 5: Unwanted Aromatic Substitution

Q: I am performing a reaction on a different part of my molecule, but I am seeing byproducts that suggest a reaction has occurred on the aromatic ring of the this compound moiety. Is this possible?

A: Yes, while the aromatic ring is electron-deficient and generally deactivated towards electrophilic substitution, it is not completely inert. Conversely, it is activated towards nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.

Causality:

  • Electrophilic Aromatic Substitution (EAS): Under forcing conditions (e.g., strong Lewis acids, high temperatures), electrophilic substitution (e.g., nitration, halogenation) could occur. The substitution would be directed to the positions ortho and para to the trifluoroethoxy groups, but the reaction would likely be sluggish.

  • Nucleophilic Aromatic Substitution (SNAr): The trifluoroethoxy group itself can act as a leaving group in SNAr reactions, particularly when activated by other electron-withdrawing groups.[2] This is more common in heteroaromatic systems but can occur in highly activated benzene derivatives. If your reaction conditions involve strong nucleophiles, this pathway should be considered.

Mitigation Strategies:

  • Protecting Groups: If SNAr is a concern, consider if the reaction can be performed before the introduction of the trifluoroethoxy groups.

  • Reaction Conditions: Avoid harsh electrophilic conditions. If a strong nucleophile is used, keep the temperature as low as possible to minimize the risk of SNAr.

Experimental Protocols

Protocol 1: Formation of the Acid Chloride

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous dichloromethane (DCM) or toluene as the solvent.

  • Add oxalyl chloride (1.5-2.0 eq) dropwise at 0°C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for the cessation of gas evolution.

  • Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acid chloride is highly reactive and should be used immediately without further purification.[3][21][22]

Caution: This reaction produces HCl and CO gas and should be performed in a well-ventilated fume hood. All glassware must be scrupulously dried to prevent hydrolysis of the acid chloride.[3]

Protocol 2: Robust Amide Coupling using HATU

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.05 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • The Organic Chemist. (2018, December 31). ether cleavage with strong acids [Video]. YouTube.
  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry.
  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry.
  • Ribas, J., et al. (n.d.).
  • Wikipedia. (n.d.). Ether cleavage.
  • Lord, R. L., et al. (2015).
  • BenchChem. (n.d.). Stability of the Tfa protecting group in Fmoc chemistry.
  • Lord, R. L., et al. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
  • ResearchGate. (2025, August 6). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions [Request PDF].
  • Lord, R. L., et al. (2015, October 21).
  • ResearchGate. (2025, August 5). Mechanisms of decarboxylation of ortho-substituted benzoic acids [Request PDF].
  • Future4200. (n.d.). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions.
  • Organic Chemistry Portal. (n.d.).
  • National Institutes of Health. (2023, October 10).
  • Royal Society of Chemistry. (2017, February 27). Mild, visible light-mediated decarboxylation of aryl carboxylic acids to access aryl radicals. Chemical Science.
  • Universidade Fernando Pessoa. (n.d.). Template for Electronic Submission to ACS Journals.
  • Handbook Methods For Ox. (1985).
  • ACS Publications. (1996, April 15). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.
  • OC T. (2025, May 1). Carbon Dioxide, Part 5: Decarboxylation of Carboxylic Acids [Video]. YouTube.
  • Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids.
  • ResearchGate. (n.d.). Scheme 4.
  • BenchChem. (n.d.).
  • Orr, R. (2025, May 23). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights. LinkedIn.
  • National Institutes of Health. (2019, April 19).
  • Scilit. (n.d.). Theoretical study on the mechanism of the thermal decarboxylation of acrylic and benzoic acids. Models for aqueous solution.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?.
  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides.
  • National Institutes of Health. (2025, December 10).
  • BenchChem. (n.d.). troubleshooting common issues in benzamide synthesis.
  • ResearchGate. (n.d.).
  • Reddit. (2024, October 9). Struggling with amide coupling : r/Chempros.
  • Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • ResearchGate. (2025, August 6).
  • Pearson. (n.d.). Propose a mechanism for the reaction of benzoic acid with acetyl chloride to give acetic benzoic anhydride.
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2022, March 24). amide coupling help : r/Chempros.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr)
  • Biosynth. (n.d.). This compound | 35480-52-5 | FB18650.

Sources

Flecainide Synthesis Efficiency: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of Flecainide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, enhance efficiency, and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to provide in-depth, evidence-based solutions and explanations grounded in established chemical principles.

Troubleshooting Guide: Navigating Key Synthetic Stages

This section addresses specific challenges you may encounter during the synthesis of Flecainide, broken down by the critical stages of the process.

Stage 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

The formation of the core benzoic acid intermediate is a crucial and often challenging step. Several synthetic routes exist, each with its own set of potential issues.

Question: My yield of this compound is consistently low. What are the likely causes and how can I improve it?

Low yields in this step can often be traced back to the choice of starting materials, reaction conditions, and the efficiency of the trifluoroethoxylation.

Troubleshooting Steps & Scientific Rationale:

  • Evaluate Your Starting Material and Route: The choice of starting material significantly impacts the overall efficiency.

    • From 2,5-Dihydroxybenzoic Acid: While a direct approach, trifluoroethylation can be challenging. The use of highly reactive and expensive reagents like trifluoroethyltriflate is one option.[1][2] A process involving trifluoroethanol perfluorobutanesulphonate has also been reported.[3]

    • From Halogenated Benzoic Acids: Starting from 2-halobenzoic acids can be a cost-effective alternative.[4] For instance, a process starting from 2-chlorobenzoic acid has been described.[4] Similarly, 2-bromo-5-chlorobenzoic acid can be a starting point, though this may involve the use of sodium hydride in DMF, which requires careful handling due to explosion risks.[1]

    • From 1,4-Dibromobenzene: This route involves the formation of 1,4-bis(2,2,2-trifluoroethoxy)benzene followed by acetylation and oxidation.[1] A major drawback is the need for a large excess of 2,2,2-trifluoroethanol (TFE), which can make it less practical for large-scale synthesis.[1][5]

  • Optimize the Trifluoroethoxylation Reaction:

    • Base and Solvent System: The choice of base and solvent is critical. For instance, in the reaction of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid with TFE, sodium tert-butoxide in DMF is a common system.[4]

    • Catalyst: Copper-containing catalysts, such as cupric bromide, are often employed to facilitate the trifluoroethoxylation of aryl halides.[4][5]

    • Temperature and Reaction Time: These parameters should be carefully monitored and optimized. For example, a reaction temperature of 100-120°C for several hours is often required.[4]

  • Purification of the Intermediate: The crude product often requires purification to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system, such as an ethanol/water mixture, can significantly improve purity.[6]

Table 1: Comparison of Selected Synthetic Routes to this compound

Starting MaterialKey ReagentsReported YieldKey Considerations
2,5-Dihydroxybenzoic AcidTrifluoroethylfluoromethylsulfonateNot specifiedInvolves trifluoroethoxylation of all three hydroxyl groups.[7]
2-Chlorobenzoic Acid2,2,2-Trifluoroethanol, Sodium tert-butoxide, Cupric bromide, DMFNot specifiedCost-effective starting material.[4]
5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid2,2,2-Trifluoroethanol, Sodium tert-butoxide, Cupric bromide, DMF94.6%High-yielding step in a multi-step process.[4]
1,4-Dibromobenzene2,2,2-Trifluoroethanol (8 eq.), followed by acetylation and oxidationLow overall yield (~71% for final Flecainide)Requires a large excess of TFE, making it less economical.[1][5]
4-Fluoro-1-bromobenzene2,2,2-Trifluoroethanol, Base, Copper-containing catalystHigh yields for the initial intermediateAn improved, highly efficient method has been described.[5]
Stage 2: Amide Coupling to Form the Flecainide Precursor

The formation of the amide bond between this compound and either 2-(aminomethyl)pyridine or 2-(aminomethyl)piperidine is a pivotal step.

Question: I am observing low yields and the formation of side products during the amidation step. How can I improve the efficiency and selectivity of this reaction?

Inefficient amide coupling can result from several factors, including the choice of coupling agent, reaction conditions, and the reactivity of the starting materials.

Troubleshooting Steps & Scientific Rationale:

  • Choice of Amidation Strategy:

    • Acid Chloride Method: Conversion of the benzoic acid to its acid chloride is a common approach.[1][2] However, this intermediate can be unstable and may react non-selectively, especially with 2-(aminomethyl)piperidine, leading to a mixture of acylated isomers.[2][4]

    • Ester Intermediate Method: Reacting an activated ester of the benzoic acid, such as a methyl, ethyl, or benzyl ester, with the amine can offer better selectivity and yield.[4] This approach avoids the handling of the unstable acid chloride.

    • Direct Amidation with Coupling Agents: While various coupling agents are available for amide bond formation, some can be costly for large-scale synthesis.[8] Boric acid has been reported as a cost-effective catalyst for this amidation.[8][9]

  • Optimizing Reaction Conditions:

    • Solvent and Temperature: Toluene at reflux is a commonly used solvent system for the amidation reaction.[4] The reaction temperature should be carefully controlled to ensure complete conversion without promoting side reactions.

    • Reaction Time: The reaction should be monitored (e.g., by TLC or HPLC) to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to degradation of the product.

  • Controlling Isomer Formation: When using the two-step process involving 2-(aminomethyl)pyridine followed by reduction, the issue of acylated isomers is avoided.[2][4] If the one-step process with 2-(aminomethyl)piperidine is chosen, careful control of the reaction conditions and purification are essential to isolate the desired product.

Question: How can I effectively monitor the progress of the amidation reaction?

Monitoring the reaction progress is crucial for optimizing yield and minimizing impurities.

Analytical Methods:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of starting materials and the formation of the product.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for accurate determination of conversion and the formation of any byproducts.[7][10][11]

Stage 3: Catalytic Hydrogenation of the Pyridine Ring

For syntheses proceeding via the 2-(aminomethyl)pyridine intermediate, the reduction of the pyridine ring is the final key transformation.

Question: The catalytic hydrogenation of the pyridine ring is slow and incomplete, or I am observing side reactions. What can I do to optimize this step?

The efficiency and selectivity of the pyridine ring hydrogenation can be influenced by the catalyst, solvent, pressure, and the presence of acidic additives.

Troubleshooting Steps & Scientific Rationale:

  • Catalyst Selection and Loading:

    • Catalyst Type: Platinum on carbon (Pt/C) and platinum oxide (PtO₂) are commonly used catalysts for this reduction.[12]

    • Catalyst Loading: Using a high loading of the catalyst can be costly and may lead to over-reduction or side reactions.[8] Optimizing the catalyst loading is crucial for a commercially viable process.

  • Reaction Conditions:

    • Solvent: Acetic acid is often used as the solvent for this hydrogenation.[2]

    • Hydrogen Pressure: The reaction is typically carried out under hydrogen pressure in an autoclave. The optimal pressure should be determined experimentally.

    • Temperature: The reaction temperature can influence the rate and selectivity of the hydrogenation.

  • Role of Acidic Additives: The formation of the HCl salt of the pyridine intermediate can facilitate the reduction of the pyridine ring.[8] Protonation of the pyridine nitrogen can prevent catalyst poisoning and promote the desired hydrogenation.[13]

  • Monitoring the Reaction: The progress of the hydrogenation should be monitored to avoid over-reduction and the formation of impurities.

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the Flecainide synthesis process.

Q1: What are the most common impurities in Flecainide synthesis and how can they be controlled?

Several process-related impurities can arise during the synthesis of Flecainide. These are often in-situ generated intermediates that are carried forward to the final product.[8] Common impurities include:

  • Unreacted Intermediates: Such as N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide if the hydrogenation step is incomplete.[8]

  • Side-Reaction Products: For example, the formation of acylated isomers when using the one-step process with 2-(aminomethyl)piperidine.[2][4]

  • Degradation Products: Flecainide can degrade under stress conditions such as acidic, alkaline, or oxidative environments.[10]

Control Strategies:

  • Process Optimization: Carefully controlling reaction conditions at each step can minimize the formation of impurities.

  • Purification: Multiple crystallizations may be necessary to achieve the desired purity of the final API.[8] However, an optimized process can yield high-purity Flecainide without the need for column chromatography.[8]

  • Analytical Monitoring: Utilizing analytical techniques like HPLC throughout the synthesis can help identify and quantify impurities, allowing for adjustments to the process to control their levels.[10]

Q2: What are the key safety considerations when performing the Flecainide synthesis?

  • Handling of Hazardous Reagents: Some synthetic routes involve hazardous reagents. For example, the use of sodium hydride in DMF can be explosive and requires extreme caution.[1] Thionyl chloride, used to prepare the acid chloride, is corrosive and toxic.

  • High-Pressure Reactions: The catalytic hydrogenation step is typically performed under high pressure, which requires appropriate equipment and safety protocols.

  • Toxicity of Byproducts: Some synthetic routes can generate toxic byproducts. For instance, the use of cyanomethyl esters can produce highly toxic cyanomethanol.[2]

Q3: What are the advantages of a two-step synthesis via the pyridine intermediate compared to a one-step synthesis with 2-(aminomethyl)piperidine?

The two-step process is often commercially preferred due to the following advantages:

  • Higher Selectivity: It avoids the non-selective acylation of both nitrogen atoms of the 2-(aminomethyl)piperidine, which can occur in the one-step process, leading to a mixture of isomers that are difficult to separate.[2][4][5]

  • Higher Purity of the Final Product: By avoiding the formation of isomers, the two-step process can lead to a purer final product with less need for extensive purification.

The main disadvantage of the two-step process is the addition of an extra synthetic step (the hydrogenation).

Visualizing the Process: Diagrams and Workflows

To further clarify the synthetic process and troubleshooting logic, the following diagrams are provided.

General Synthetic Pathway of Flecainide

Flecainide_Synthesis cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_coupling Amidation cluster_final Final Product Start_A 2,5-Dihydroxybenzoic Acid Intermediate 2,5-bis(2,2,2-trifluoroethoxy) benzoic Acid Start_A->Intermediate Trifluoroethoxylation Start_B 2-Halobenzoic Acid Start_B->Intermediate Trifluoroethoxylation Start_C 1,4-Dibromobenzene Start_C->Intermediate Trifluoroethoxylation, Acetylation, Oxidation Amide N-(2-pyridylmethyl)-2,5-bis (2,2,2-trifluoroethoxy)benzamide Intermediate->Amide Amide Coupling Flecainide Flecainide Intermediate->Flecainide Direct Amidation Amine_A 2-(Aminomethyl)pyridine Amine_A->Amide Amine_B 2-(Aminomethyl)piperidine Amine_B->Flecainide Amide->Flecainide Hydrogenation

Caption: Overview of common synthetic routes to Flecainide.

Troubleshooting Low Yield in the Amidation Step

Amidation_Troubleshooting Problem Low Yield in Amidation Q1 Check Amidation Strategy Problem->Q1 Sol_A1 Using acid chloride? Consider ester intermediate or direct coupling. Q1->Sol_A1 Yes Sol_A2 Using direct coupling? Optimize coupling agent (e.g., boric acid). Q1->Sol_A2 No Q2 Review Reaction Conditions Sol_B1 Optimize temperature and reaction time based on TLC/HPLC monitoring. Q2->Sol_B1 Q3 Analyze for Side Products Sol_C1 Isomer formation? Consider two-step route via pyridine intermediate. Q3->Sol_C1 Yes Sol_C2 Degradation? Lower reaction temperature or shorten reaction time. Q3->Sol_C2 No Sol_A1->Q2 Sol_A2->Q2 Sol_B1->Q3 Outcome Improved Yield Sol_C1->Outcome Sol_C2->Outcome

Caption: Decision tree for troubleshooting low amidation yield.

Isomer Formation in Flecainide Synthesis

Isomer_Formation cluster_products Potential Products AcidChloride 2,5-bis(2,2,2-trifluoroethoxy) benzoyl chloride DesiredProduct Flecainide (Acylation at primary amine) AcidChloride->DesiredProduct Selective Reaction IsomerProduct Acylated Isomer (Acylation at secondary amine) AcidChloride->IsomerProduct Non-selective Reaction PiperidineAmine 2-(Aminomethyl)piperidine PiperidineAmine->DesiredProduct PiperidineAmine->IsomerProduct

Caption: Illustration of potential isomer formation.

References

  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof. (2008). Google Patents.
  • Therapeutic drug monitoring of flecainide in serum using high-performance liquid chromatography and electrospray mass spectrometry. (2000). Journal of Chromatography B: Biomedical Sciences and Applications.
  • Process for the synthesis of FLECAINIDE comprising the reaction between 2,5-dihydroxybenzoic acid with trifluoroethanol perfluorobutanesulphonate to give the intermediate trifluoroethanol 2,5-bis-trifluoroethoxybenzoate, the reaction of said intermediate with 2-aminomethylpiperidine to give FLECAINIDE. (2003). Google Patents.
  • Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. (2016). Biomedical Chromatography.
  • Flecainide acetate. (2019). New Drug Approvals.
  • Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. (n.d.). AWS.
  • Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof. (2007). Google Patents.
  • Takale, N., et al. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit. Journal of Pharmaceutical Research International.
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega.
  • Flecainide: Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList.
  • analytical method development and validation of flecainide acetate by uv spectrophotometric method. (2017). ResearchGate.
  • Flecainide synthesis. (2002). Google Patents.
  • Production method of flecainide. (2020). Google Patents.
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Publications.
  • Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. (2018). ResearchGate.
  • Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzam ide acetate, and antiarrhythmic properties of the enantiomers. (1983). Journal of Medicinal Chemistry.
  • This compound (CAS No: 35480-52-5). (n.d.). apicule.
  • Hydrogenation of pyridines with an EDG or EWG at the 4-position. Reaction conditions. (n.d.). ResearchGate.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2017). Organic Process Research & Development.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2022). Journal of the American Chemical Society.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (2012). Advanced Synthesis & Catalysis.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022). RSC Publishing.
  • Determination of Flecainide acetate and its degradation impurities by UPLC-MS. (2019). Semantic Scholar.
  • Flecainide: Current status and perspectives in arrhythmia management. (2015). World Journal of Cardiology.
  • Flecainide. (2023). StatPearls.
  • The Resurgence of Flecainide. (2024). Cardiology Research.
  • Flecainide and atrial fibrillation cardioversion: what solutions at present and in the near future?. (2024). European Heart Journal - Cardiovascular Pharmacotherapy.
  • Flecainide-impurities. (n.d.). Pharmaffiliates.
  • High-performance liquid chromatographic assay of flecainide and its enantiomers in serum. (1990). Journal of Chromatography B: Biomedical Sciences and Applications.
  • Twenty-five years in the making: flecainide is safe and effective for the management of atrial fibrillation. (2010). Europace.

Sources

dealing with poor solubility of intermediates in 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on resolving poor solubility of reaction intermediates. The following question-and-answer format provides in-depth troubleshooting strategies and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My starting material, 5-bromo-2-chlorobenzoic acid, is poorly soluble in my reaction solvent (THF). What are my options?

A1: Poor solubility of a starting material can significantly hinder reaction kinetics. Here’s a systematic approach to address this issue:

  • Increase Solvent Volume: The most straightforward approach is to increase the volume of tetrahydrofuran (THF). However, this may not always be practical for large-scale reactions.

  • Co-solvent System: Introduce a more polar, aprotic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the polar carboxylic acid.[1][2] Start with a small percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring the dissolution of the starting material. Be mindful that changes in the solvent system can affect the reaction rate and product profile.

  • Temperature Adjustment: Gently warming the mixture can increase the solubility of your starting material.[3] However, ensure the temperature is compatible with the stability of your reagents, particularly the potassium tert-butoxide and 2,2,2-trifluoroethanol.

  • Phase-Transfer Catalysis: If you are using a biphasic system, a phase-transfer catalyst can facilitate the reaction between immiscible reactants.[3]

Experimental Protocol: Co-solvent Screening

  • In separate small-scale test reactions, prepare mixtures of THF with varying percentages of a co-solvent (e.g., DMF, DMSO, or NMP).

  • Add the 5-bromo-2-chlorobenzoic acid to each solvent mixture at the intended reaction concentration.

  • Stir at room temperature and observe the dissolution. If necessary, gently warm the mixtures.

  • Select the co-solvent system that provides the best solubility without negatively impacting the reaction, as determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis of the test reactions.

Q2: During the workup of the final product, this compound, it precipitates out of solution upon acidification. How can I purify it effectively?

A2: The precipitation of your product upon acidification is expected, as the carboxylate salt is converted to the less water-soluble carboxylic acid.[1] This property can be leveraged for purification through recrystallization.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[4] The key is to find a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at lower temperatures.[3]

    • A common and effective method for aromatic carboxylic acids is to dissolve the crude product in a hot solvent mixture, such as ethanol/water, and then allow it to cool slowly to form pure crystals.[5][6]

    • Other potential solvent systems for recrystallization of aromatic acids include toluene, toluene/petroleum ether, or acetic acid.[5]

Experimental Protocol: Recrystallization of this compound

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Slowly add hot water dropwise until the solution becomes slightly cloudy (the saturation point).

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.

Below is a diagram illustrating the general workflow for troubleshooting poor solubility and performing a recrystallization.

G A Intermediate with Poor Solubility B Assess Polarity of Intermediate A->B I Fluorinated Intermediate? A->I C Highly Polar Intermediate B->C D Moderately Polar Intermediate B->D E Non-Polar Intermediate B->E F Consider Polar Aprotic Solvents (DMF, DMSO) C->F G Consider Ethereal Solvents (THF, Dioxane) D->G H Consider Aromatic or Aliphatic Solvents (Toluene, Hexane) E->H J Consider Fluorinated Solvents (HFIP, TFE) I->J

Caption: Solvent Selection Guide.

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. [Link]
  • US Patent US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • US Patent US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google P
  • Recrystallization and Crystalliz
  • How to tackle compound solubility issue : r/labr
  • Fluorinated Organic Compounds How to Imagine a Future - ACS Public
  • EP Patent EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)
  • FLUORIN
  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents | ACS Electrochemistry - ACS Public
  • Fluorinated Solvent Blends - AGC Chemicals Europe. [Link]
  • This compound: Synthesis, Properties, and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
  • » API Intermediates » this compound (CAS No - apicule. [Link]
  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. [Link]
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. [Link]
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. [Link]
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - ResearchG
  • 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
  • Why Is Proving Reaction Intermediates Experimentally Challenging? - YouTube. [Link]

Sources

Technical Support Center: Scale-Up Production of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis and scale-up of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This molecule is a critical intermediate in the pharmaceutical industry, most notably in the production of the antiarrhythmic drug Flecainide.[1][2][3] While laboratory-scale synthesis may be straightforward, scaling up production presents significant challenges related to reaction control, safety, and product purity. This guide is designed for researchers, process chemists, and drug development professionals to navigate these complexities. We will address specific, field-tested issues in a practical question-and-answer format, grounded in established chemical principles and safety protocols.

Part 1: Troubleshooting Guide

This section directly addresses common problems encountered during the scale-up synthesis of this compound.

Q1: We are experiencing low and inconsistent yields during scale-up. What are the likely causes and solutions?

Low yield is a multifaceted problem often pointing to suboptimal reaction conditions or competing side reactions. Let's break down the primary culprits in the common Williamson-type ether synthesis route.

  • Possible Cause A: Incomplete Deprotonation of 2,2,2-Trifluoroethanol

    • Explanation: The first step is the formation of the sodium 2,2,2-trifluoroethoxide nucleophile by reacting the alcohol with a strong base like sodium hydride (NaH). 2,2,2-Trifluoroethanol has a pKa of ~12.4, making it significantly more acidic than typical alcohols. However, incomplete deprotonation means less active nucleophile is available for the substitution reaction. At scale, inefficient mixing can lead to localized areas of unreacted alcohol.

    • Troubleshooting Suggestions:

      • Verify Base Activity: Ensure the sodium hydride (typically a 60% dispersion in mineral oil[4][5]) has not degraded from improper storage.

      • Optimize Base Stoichiometry: Use a slight excess of NaH (e.g., 1.1-1.2 equivalents) for each equivalent of alcohol to drive the deprotonation to completion.

      • Improve Mixing: Ensure the reactor's agitation is sufficient to maintain a homogenous slurry. The reaction of NaH with the alcohol is exothermic and produces hydrogen gas; controlled addition of the alcohol to the NaH slurry at a moderate temperature (e.g., 25-35°C) is crucial.[6]

      • Allow Sufficient Time: Give the deprotonation step adequate time to complete before adding the halobenzoic acid starting material.

  • Possible Cause B: Inefficient Nucleophilic Substitution

    • Explanation: The core reaction is a nucleophilic aromatic substitution, which can be sluggish. The choice of catalyst, solvent, and temperature is critical for achieving a reasonable reaction rate and high conversion.

    • Troubleshooting Suggestions:

      • Catalyst Choice & Loading: Copper (I) iodide or copper (I) bromide are effective catalysts for this type of reaction.[6][7] Ensure the catalyst is of high purity and that loading is sufficient (typically 5-10 mol%).

      • Solvent Selection: Aprotic polar solvents like DMF, NMP, or DMAc are generally used.[7] However, be aware of the significant safety risks of using NaH with DMF, which can lead to runaway reactions.[8] NMP is often a safer alternative at scale.

      • Temperature Control: The reaction typically requires elevated temperatures (e.g., 110-120°C) to proceed at a practical rate.[7] Ensure consistent and accurate temperature control across the entire reactor vessel.

  • Possible Cause C: Competing Side Reactions

    • Explanation: The Williamson ether synthesis can compete with elimination reactions, especially with secondary or tertiary alkyl halides.[9][10][11] While this specific synthesis uses an aromatic halide, other side reactions like reduction of the carboxylic acid or ring decomposition under harsh conditions can occur.

    • Troubleshooting Suggestions:

      • Inert Atmosphere: Strictly maintain an inert atmosphere (Nitrogen or Argon) throughout the process. Oxygen can lead to oxidative side products.

      • Material Quality: Use high-purity starting materials to avoid introducing competing reactants or catalyst poisons.

Troubleshooting Flowchart: Diagnosing Low Yield

Low_Yield_Troubleshooting start Low Yield (<80%) check_base Check Base & Deprotonation start->check_base Is deprotonation complete? check_sn2 Evaluate Substitution Step start->check_sn2 Is starting material consumed? check_purity Analyze Impurity Profile start->check_purity Are side products significant? solution_base Solution: - Verify NaH activity - Increase base eq. (1.1-1.2) - Improve agitation check_base->solution_base solution_sn2 Solution: - Check catalyst purity/loading - Optimize Temp (110-120°C) - Ensure inert atmosphere check_sn2->solution_sn2 solution_purity Solution: - Identify side products via HPLC/MS - Adjust conditions to minimize check_purity->solution_purity

Caption: Troubleshooting flowchart for low yield.

Q2: Our final product purity is below 98% after recrystallization. How can we identify and minimize impurities?

Achieving high purity is critical for pharmaceutical intermediates. Impurities often co-crystallize with the product, making them difficult to remove.

Potential ImpurityPotential SourceMitigation Strategy
Unreacted Halobenzoic Acid Incomplete reaction; insufficient reaction time or temperature.Increase reaction time or temperature moderately. Ensure proper stoichiometry and catalyst activity.
2-hydroxy-5-(2,2,2-trifluoroethoxy)benzoic acid Incomplete second etherification; steric hindrance or insufficient nucleophile.Ensure at least 2.2 equivalents of trifluoroethoxide are used. Optimize reaction time.
Benzoic Acid Reductive dehalogenation of the starting material.Ensure high-quality, oxygen-free inert atmosphere. Check for and eliminate sources of active hydrogen.
Copper Residues Incomplete removal during work-up.Implement an acidic wash (e.g., dilute HCl) during the work-up, followed by a water wash to remove copper salts.[6] Consider a filtration step through a chelating resin if necessary.
Polymeric Byproducts High temperatures or presence of oxygen leading to decomposition.Maintain strict temperature control and a robust inert atmosphere.

Purification Troubleshooting:

  • Problem: The product "oils out" during recrystallization.

    • Cause: The solvent/anti-solvent mixture is not optimal, or the solution is being cooled too quickly. Impurities can also lower the melting point.

    • Solution: Slow down the cooling rate to allow for proper crystal lattice formation. Experiment with different solvent ratios (e.g., ethanol/water mixtures[6]). A seed crystal can be beneficial.

  • Problem: Purity does not improve after multiple recrystallizations.

    • Cause: The impurity has very similar solubility properties to the product.

    • Solution: Consider an alternative purification method. A slurry wash with a solvent in which the impurity is more soluble (e.g., MTBE or heptane) might be effective. Filtering the crude product solution through a plug of neutral alumina or silica gel can also remove polar or insoluble impurities before crystallization.[6]

Q3: We are facing significant safety hazards with sodium hydride (NaH) at the kilogram scale. What are the best practices for safe handling?

Sodium hydride is a powerful base, but its high reactivity demands rigorous safety protocols, especially at scale.[12]

  • Hazard A: Reactivity with Moisture and Air

    • Explanation: NaH reacts violently with water, releasing flammable hydrogen gas which can ignite spontaneously.[4][5] It is typically supplied as a 60% dispersion in mineral oil to reduce this risk.

    • Best Practices:

      • Inert Atmosphere: All transfers and reactions must be conducted under a dry, inert atmosphere (N₂ or Ar).[4]

      • Solvent Purity: Use anhydrous solvents with very low water content (<50 ppm).

      • Controlled Dispensing: For large quantities, consider using specialized equipment like a glovebox or contained charging systems. Pre-weighed dissolvable bags (SecuBags) can also enhance safety.[12][13][14]

  • Hazard B: Hydrogen Gas Evolution

    • Explanation: The reaction of NaH with the alcohol and any trace moisture generates significant volumes of hydrogen gas. In a large, sealed reactor, this can lead to a dangerous pressure buildup and an explosive atmosphere.

    • Best Practices:

      • Adequate Venting: The reactor must be equipped with a vent line leading to a safe area, away from ignition sources.

      • Flow Monitoring: Monitor the off-gas with a flow meter to track the reaction rate. A sudden stop in H₂ evolution can indicate a blockage or a stalled reaction, while a sudden surge indicates a potential runaway.

      • Inert Gas Sweep: Maintain a slow, continuous sweep of inert gas through the reactor headspace to ensure hydrogen concentrations remain below the lower explosive limit (LEL).

  • Hazard C: Runaway Reactions with Solvents

    • Explanation: The combination of sodium hydride and N,N-dimethylformamide (DMF) is known to be hazardous and can lead to explosive decomposition, especially at elevated temperatures.[8]

    • Best Practices:

      • Avoid DMF: At scale, avoid the NaH/DMF combination.

      • Alternative Solvents: Use safer alternatives like N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or tetrahydrofuran (THF), but always perform a thorough risk assessment.

  • Hazard D: Quenching Excess NaH

    • Explanation: Any unreacted NaH must be safely destroyed before product isolation.

    • Best Practices:

      • Controlled Quench: After the reaction is complete and cooled, slowly add a proton source. A high-boiling alcohol like isopropanol or butanol is preferred over water or methanol for a more controlled quench.[4]

      • Dilution: Dilute the reaction mixture with an unreactive co-solvent (e.g., toluene) before quenching to help dissipate heat.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

The most widely cited and industrially practiced route is a copper-catalyzed double Williamson-type ether synthesis. The general workflow is outlined below.

Synthesis_Workflow start_materials Starting Materials: - 5-Bromo-2-chlorobenzoic Acid - 2,2,2-Trifluoroethanol - Sodium Hydride (Base) - Cu(I) Catalyst deprotonation Step 1: Deprotonation (NaH + CF3CH2OH) Solvent (e.g., NMP), 25-35°C start_materials->deprotonation h2_vent H₂ Gas Evolution (Vent Safely) deprotonation->h2_vent substitution Step 2: Double Etherification (Add Halobenzoic Acid & Catalyst) Heat to 110-120°C deprotonation->substitution workup Step 3: Work-up - Cool reaction - Quench excess NaH (Isopropanol) - Acidify with HCl (pH 1-2) substitution->workup isolation Step 4: Isolation - Filter crude solid - Wash with water workup->isolation purification Step 5: Purification - Recrystallize (Ethanol/Water) - Dry under vacuum isolation->purification final_product Final Product: This compound (Purity >98%) purification->final_product

Caption: General workflow for the synthesis of the target compound.

This route starts from a readily available dihalobenzoic acid, such as 5-bromo-2-chlorobenzoic acid.[6][7] An alternative, multi-step approach involves the oxidation of 2,5-bis(2,2,2-trifluoroethoxy)toluene, which itself is prepared from 2,5-dibromotoluene.[8][15] While this route avoids some challenges, it introduces an oxidation step that requires careful control.

Q2: What are the critical process parameters (CPPs) to monitor during scale-up?

Controlling CPPs is essential for ensuring reproducibility, safety, and product quality.

ParameterControl RangeRationale & Impact on Quality/Safety
Temperature (Deprotonation) 25-35°CControls the rate of H₂ evolution. Higher temperatures can lead to excessive foaming and pressure buildup.[6]
Temperature (Substitution) 110-120°CDrives the reaction to completion. Temperatures that are too low result in slow conversion; too high can increase byproduct formation.[7]
Reagent Stoichiometry NaH: ~2.2 eq. CF₃CH₂OH: ~2.2 eq. Cu(I) Catalyst: 5-10 mol%Ensures complete double substitution. Insufficient nucleophile leads to mono-substituted impurities. Excess base complicates the work-up.
Inert Atmosphere O₂ < 100 ppmPrevents oxidation of reagents and intermediates, which can form colored impurities and reduce yield.
Agitation Speed Reactor specificMust be sufficient to keep NaH suspended and ensure good mass and heat transfer, preventing localized hot spots.
pH (Acidification) 1-2Ensures complete protonation of the carboxylate salt to precipitate the final product as the free acid.[8][15]
Q3: Which analytical techniques are recommended for in-process control and final product release?
  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the primary tool. It should be used to monitor the disappearance of the starting halobenzoic acid and the formation of the mono- and di-substituted products. This allows for a clear determination of the reaction endpoint.

  • Final Product Release:

    • Purity: HPLC with UV detection is used to determine the purity (area percent) and quantify any impurities.[6][16]

    • Identity: ¹H and ¹⁹F NMR spectroscopy confirms the chemical structure. Mass spectrometry confirms the molecular weight.

    • Physical Properties: Melting point determination is a simple and effective identity test, with a typical range of 120-125°C.[6][15]

    • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any residual solvents from the synthesis and purification.

Q4: Are there alternatives to sodium hydride that are safer for large-scale production?

Yes, while NaH is effective, other bases can be considered to mitigate some of the handling risks.

  • Potassium tert-butoxide (KOtBu): This is a strong, non-pyrophoric base that is soluble in many organic solvents, making it easier to handle than a heterogeneous NaH slurry.[6] It does not produce hydrogen gas upon reaction with the alcohol, eliminating that specific hazard. However, it is a bulkier base, which can sometimes affect reaction rates, and it is generally more expensive than NaH.

  • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) with Phase Transfer Catalysis: For some Williamson ether syntheses, a strong aqueous base can be used in a biphasic system with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide. This approach avoids flammable metal hydrides altogether but may require significant process development to optimize for this specific transformation and may not be as effective due to the relatively low nucleophilicity of the trifluoroethoxide.

A thorough process safety assessment should be conducted before selecting any base for large-scale production.

References

  • Siedlecki, P. S. (2010). The Safe Use of Sodium Hydride on Scale. Scribd.
  • Siedlecki, P. S., et al. (2010). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 14(4), 868–874.
  • Google Patents. (2007). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • Vushir, J. S., et al. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega.
  • Apicule. (n.d.). This compound (CAS No: 35480-52-5).
  • University of California. (2012). Sodium Hydride - Standard Operating Procedure.
  • Google Patents. (2002). WO2002066413A1 - Flecainide synthesis.
  • Wikipedia. (n.d.). Sodium hydride.
  • ResearchGate. (2010). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement | Request PDF.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (2008). WO2008055851A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-n-(2-piperidylmethyl)-benzamide and salts thereof.
  • Google Patents. (2001). US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?.
  • Wuhan Fortuna Chemical Co., Ltd. (n.d.). This compound CAS 35480-52-5.
  • European Patent Office. (1991). EP 0453022 A2 - Method for the purification of benzoic acid.
  • Google Patents. (1980). GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Properties, and Pharmaceutical Applications.
  • QYResearch. (2019). This compound Market Size, Share, Trend and Forecast to 2025.
  • PubChem. (n.d.). This compound.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • VelocityEHS. (2015). Benzoic Acid – Uses and Safety.
  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.
  • Google Patents. (2001). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
  • Organic Syntheses. (n.d.). p-FLUOROBENZOIC ACID.

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antiarrhythmic drug Flecainide.[1] The efficiency, cost-effectiveness, and environmental impact of the synthesis of this key intermediate are of paramount importance to researchers and professionals in drug development and manufacturing. This guide provides an in-depth, objective comparison of the prevalent synthesis routes for this compound, supported by experimental data and protocols to aid in the selection of the most suitable method for a given application.

This document delves into the nuances of each synthetic pathway, offering a critical analysis of their respective advantages and disadvantages. By presenting detailed experimental procedures and comparative data, we aim to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.

Comparative Analysis of Synthesis Routes

The synthesis of this compound can be approached from several different starting materials, each with its own set of reaction conditions and outcomes. The four primary routes that will be discussed in this guide are:

  • From 2,5-Dibromotoluene: A two-step process involving a copper-catalyzed trifluoroethoxylation followed by oxidation.

  • From 1,4-Dibromobenzene: A multi-step route that proceeds via a diether intermediate, followed by acylation and oxidation.

  • From 2-Bromo-5-chlorobenzoic Acid: A direct, one-pot copper-catalyzed nucleophilic aromatic substitution.

  • From 2,5-Dihydroxybenzoic Acid (Gentisic Acid): A Williamson ether synthesis approach.

The following table provides a high-level comparison of these four synthetic routes, with key metrics to facilitate a rapid assessment.

FeatureRoute 1: From 2,5-DibromotolueneRoute 2: From 1,4-DibromobenzeneRoute 3: From 2-Bromo-5-chlorobenzoic AcidRoute 4: From 2,5-Dihydroxybenzoic Acid
Starting Material 2,5-Dibromotoluene1,4-Dibromobenzene2-Bromo-5-chlorobenzoic Acid2,5-Dihydroxybenzoic Acid
Key Reactions Ullmann Condensation, OxidationUllmann Condensation, Friedel-Crafts Acylation, Haloform ReactionCopper-Catalyzed Nucleophilic Aromatic SubstitutionWilliamson Ether Synthesis
Overall Yield ~70-75%Variable, multi-step losses45-81%Moderate (not explicitly reported)
Number of Steps 2311
Key Reagents 2,2,2-Trifluoroethanol, Cu catalyst, Base, KMnO42,2,2-Trifluoroethanol, Cu catalyst, Base, Acetyl chloride, Hypochlorite2,2,2-Trifluoroethanol, Cu catalyst, Strong Base2,2,2-Trifluoroethyl triflate or other alkylating agent, Base
Purity High after recrystallizationRequires purification at multiple stages>98% after recrystallization[2]Requires purification
Scalability Potentially goodMore complex due to multiple stepsGoodModerate
Safety Concerns Use of pyridine, handling of KMnO4Use of strong Lewis acids, handling of hypochloriteUse of strong bases (e.g., NaH with DMF can be explosive)[3]Handling of highly reactive triflates
Environmental Impact Use of heavy metal catalyst, pyridine solventUse of halogenated solvents, heavy metal catalystUse of aprotic polar solvents, heavy metal catalystUse of triflates, which can be hazardous

Detailed Synthesis Routes and Experimental Protocols

Route 1: Synthesis from 2,5-Dibromotoluene

This two-step route offers a relatively high-yielding pathway to the target molecule. The first step involves a copper-catalyzed Ullmann condensation to introduce the two trifluoroethoxy groups, followed by the oxidation of the methyl group to a carboxylic acid.

Caption: Synthesis of this compound from 2,5-Dibromotoluene.

Step 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)toluene

  • To a suitable reaction vessel, add 2,5-dibromotoluene, 2,2,2-trifluoroethanol, a copper catalyst (e.g., Cu(I) bromide), and a base (e.g., potassium carbonate) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to a temperature between 100-150 °C and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield 2,5-bis(2,2,2-trifluoroethoxy)toluene.

Step 2: Oxidation to this compound

  • In a round-bottom flask, dissolve 2,5-bis(2,2,2-trifluoroethoxy)toluene in a mixture of pyridine and water.[3]

  • Adjust the pH of the solution to 11-12 with an aqueous solution of sodium hydroxide.[3]

  • Heat the mixture to approximately 85 °C.[3]

  • Slowly add potassium permanganate (KMnO4) in portions, maintaining the reaction temperature between 90-100 °C.[3]

  • After the addition is complete, continue heating until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate. Wash the precipitate with water.

  • Combine the filtrate and washings, cool to 5-10 °C, and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.[3]

  • Filter the white precipitate, wash with cold water, and dry under reduced pressure to obtain this compound. A reported yield for this step is 81.6%.[3]

  • Expertise & Experience: The use of a copper catalyst in the first step is a classic Ullmann condensation, a reliable method for forming aryl-ether bonds.[4][5] The choice of a high-boiling polar aprotic solvent is crucial for achieving a reasonable reaction rate. The subsequent oxidation with potassium permanganate is a robust and well-established method for converting an aryl methyl group to a carboxylic acid. The use of a pyridine/water co-solvent system helps to solubilize the organic substrate in the aqueous permanganate solution.

  • Trustworthiness: This route is well-documented in the patent literature, providing a degree of confidence in its reproducibility.[3] The yields are generally good, and the final product can be obtained in high purity after recrystallization.

  • Advantages: This route starts from a relatively simple and commercially available starting material. It is a two-step process with good overall yield.

  • Disadvantages: The Ullmann condensation often requires high temperatures and long reaction times. The use of pyridine as a solvent in the oxidation step is a drawback due to its unpleasant odor and toxicity. The workup of the permanganate oxidation can be cumbersome due to the formation of large amounts of manganese dioxide.

Route 2: Synthesis from 1,4-Dibromobenzene

This is a multi-step process that was one of the earlier reported syntheses. It involves the formation of 1,4-bis(2,2,2-trifluoroethoxy)benzene, followed by a Friedel-Crafts acylation and subsequent oxidation of the resulting acetophenone.

Caption: Synthesis of this compound from 1,4-Dibromobenzene.

Step 1: Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene

  • React 1,4-dibromobenzene with an excess of 2,2,2-trifluoroethanol in the presence of a base (e.g., sodium hydride) and a copper catalyst in a suitable solvent. One patent mentions using 8 equivalents of 2,2,2-trifluoroethanol.[3]

  • Heat the reaction mixture under reflux for an extended period.

  • After completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify the crude product to obtain 1,4-bis(2,2,2-trifluoroethoxy)benzene.

Step 2: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone

  • To a solution of 1,4-bis(2,2,2-trifluoroethoxy)benzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Cool the mixture in an ice bath and slowly add acetyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash, dry, and concentrate to get the crude acetophenone.

  • Purify by recrystallization or chromatography.

Step 3: Oxidation to this compound

  • Dissolve the 2,5-bis(2,2,2-trifluoroethoxy)acetophenone in a suitable solvent like dioxane or tetrahydrofuran.

  • Add an aqueous solution of sodium hypochlorite (bleach) and heat the mixture.

  • Monitor the reaction until the starting material is consumed.

  • Cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain the final product.

  • Expertise & Experience: This route employs a series of classic organic reactions. The Friedel-Crafts acylation is a standard method for introducing an acetyl group onto an activated aromatic ring. The final oxidation step is a haloform reaction, which is specific for methyl ketones.

  • Trustworthiness: While this route is documented, it has some significant drawbacks that have led to the development of alternative methods.[3]

  • Advantages: The starting material, 1,4-dibromobenzene, is readily available.

  • Disadvantages: This is a multi-step synthesis, which can lead to a lower overall yield. A significant drawback is the requirement for a large excess (e.g., 8 equivalents) of 2,2,2-trifluoroethanol in the first step, which is economically unfavorable.[3] The Friedel-Crafts acylation requires a stoichiometric amount of a Lewis acid, which can generate significant waste. The haloform reaction can sometimes lead to side reactions, such as halogenation of the aromatic ring.

Route 3: Synthesis from 2-Bromo-5-chlorobenzoic Acid

This route offers a more direct, one-pot synthesis of the target molecule through a copper-catalyzed nucleophilic aromatic substitution of both halogen atoms.

Caption: Synthesis of this compound from 2-Bromo-5-chlorobenzoic Acid.

  • In a reaction vessel, prepare a solution of sodium 2,2,2-trifluoroethoxide in situ by adding 2,2,2-trifluoroethanol to a suspension of a strong base like sodium hydride or potassium tert-butoxide in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[2]

  • To this solution, add 2-bromo-5-chlorobenzoic acid and a copper(I) catalyst (e.g., copper(I) bromide or iodide).

  • Heat the reaction mixture to reflux for an extended period (e.g., 43 hours in THF).[2]

  • Monitor the reaction by a suitable analytical method (e.g., HPLC).

  • Upon completion, cool the reaction mixture and pour it into a cold, dilute solution of a strong acid (e.g., hydrochloric acid).[2]

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify the product by recrystallization from a solvent mixture such as ethanol/water. Yields can range from 45% after extensive purification to 81.4% for the crude product.[2]

  • Expertise & Experience: This route is an example of a copper-catalyzed nucleophilic aromatic substitution (SNAr). The use of a strong base is necessary to deprotonate the 2,2,2-trifluoroethanol, forming the nucleophilic trifluoroethoxide. The copper catalyst is essential to facilitate the displacement of the aryl halides, which are generally unreactive towards nucleophilic substitution without activation.

  • Trustworthiness: This method is described in patents and chemical literature, with specific examples providing detailed reaction conditions and yields.[2] The reported purity of over 98% after recrystallization indicates that a high-quality product can be obtained.[2]

  • Advantages: This is a one-pot synthesis, which is generally more efficient and cost-effective than multi-step routes. It can provide a good yield of high-purity product.

  • Disadvantages: A significant safety concern is the use of sodium hydride in combination with DMF, as this mixture can be explosive under certain conditions.[3] The reaction may require long reaction times. The cost of the di-halogenated benzoic acid starting material may be higher than that of the starting materials for other routes.

Route 4: Synthesis from 2,5-Dihydroxybenzoic Acid (Gentisic Acid)

This route utilizes the readily available 2,5-dihydroxybenzoic acid and introduces the trifluoroethoxy groups via a Williamson ether synthesis.

Caption: Synthesis of this compound from 2,5-Dihydroxybenzoic Acid.

  • Dissolve 2,5-dihydroxybenzoic acid in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the phenolic hydroxyl groups and the carboxylic acid.

  • Add a 2,2,2-trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or a similar reactive species.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction with water and acidify to protonate the carboxylic acid.

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude product by recrystallization or column chromatography.

  • Expertise & Experience: The Williamson ether synthesis is a fundamental and widely used reaction for the formation of ethers. The key challenge in this route is the choice of the trifluoroethylating agent. While highly reactive agents like triflates would be effective, they are also expensive and can be hazardous to handle.

  • Trustworthiness: While conceptually straightforward, detailed experimental procedures with yields for this specific transformation are less commonly reported in readily accessible literature compared to the other routes. One source mentions the use of 2,2,2-trifluoroethyl triflate for the reaction with hydroxybenzoic acids, but also notes the high cost and limited commercial availability of this reagent.

  • Advantages: The starting material, 2,5-dihydroxybenzoic acid (gentisic acid), is a naturally occurring compound that is commercially available and relatively inexpensive. The reaction conditions for a Williamson ether synthesis can often be milder than those for Ullmann-type couplings.

  • Disadvantages: The trifluoroethylating agent can be expensive, which may be a significant cost driver for this route. The reactivity of the two hydroxyl groups and the carboxylic acid needs to be carefully managed to avoid side reactions, such as esterification of the carboxylic acid.

Conclusion

The choice of the optimal synthesis route for this compound depends on a variety of factors, including the desired scale of production, cost constraints, available equipment, and safety considerations.

  • For laboratory-scale synthesis where cost is less of a concern and a straightforward procedure is desired, the route starting from 2-bromo-5-chlorobenzoic acid can be attractive due to its one-pot nature, provided that appropriate safety precautions are taken with the reagents.

  • For larger-scale industrial production , the two-step route from 2,5-dibromotoluene may be more economically viable, despite being a two-step process, due to the lower cost of the starting material and the good overall yield. Process optimization to replace pyridine in the oxidation step would be desirable.

  • The route from 1,4-dibromobenzene is generally considered less efficient and more costly due to the need for a large excess of 2,2,2-trifluoroethanol and the multi-step nature of the synthesis.

  • The synthesis from 2,5-dihydroxybenzoic acid is an interesting possibility due to the inexpensive starting material, but its practicality is highly dependent on the cost and availability of a suitable trifluoroethylating agent.

Ultimately, a thorough process development and optimization study should be conducted for the selected route to ensure its robustness, safety, and economic viability for the intended application.

References

  • Chem-Impex International. This compound. [Link]
  • Google Patents. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • PubChem. This compound. [Link]
  • Google Patents.
  • New Drug Approvals.
  • Apicule. This compound (CAS No: 35480-52-5). [Link]
  • Google Patents. WO2002066413A1 - Flecainide synthesis.
  • ACS Publications. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. [Link]
  • PubMed Central. Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. [Link]
  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Wikipedia.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • Royal Society of Chemistry. Photoinduced Ullmann-type cross-coupling reactions: mechanistic insights and emerging challenges. [Link]
  • Global Info Research. Global 2,5-Bis(2,2,2-trifluoroethoxy)
  • QYResearch. This compound Market Size, Share, Trend and Forcarst to 2025. [Link]

Sources

A Researcher's Guide to Fluorinated Benzoic Acids: A Comparative Analysis of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone for optimizing pharmacological profiles.[1][2] Fluorine's distinct properties—its small size, high electronegativity, and the formidable strength of the carbon-fluorine bond—can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and target binding affinity.[1][3] Among the diverse fluorinated scaffolds, benzoic acid derivatives are particularly prized as versatile building blocks.[2][4]

This guide provides an in-depth comparison of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid against other fluorinated benzoic acids. We will dissect their physicochemical properties, explore the resulting implications for drug design, and provide robust experimental protocols for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally select the optimal fluorinated scaffold for their therapeutic programs.

The Rise of Trifluoroethoxy Substitution: A Profile of this compound

This compound (CAS 35480-52-5) is a highly functionalized benzoic acid derivative.[5][6] Its structure is characterized by two trifluoroethoxy (-OCH₂CF₃) groups at the 2 and 5 positions of the benzoic acid ring. This substitution pattern imparts unique properties that have made it a valuable intermediate in pharmaceutical synthesis.

Most notably, it is a key building block in the synthesis of Flecainide, a Class Ic antiarrhythmic agent used to treat and prevent abnormal heart rhythms.[5][7] The trifluoroethoxy moieties in Flecainide are crucial for its efficacy and pharmacokinetic profile. Beyond this established application, the core scaffold of this compound has been explored in the development of novel anticancer agents, specifically as inhibitors of Aurora kinase A (AURKA) and VEGFR-2, which are implicated in glioblastoma.[8][9]

A Head-to-Head Comparison: Physicochemical Properties

The true value of a chemical scaffold in drug design is revealed through its physicochemical properties. These parameters govern how a potential drug molecule will behave in a biological system, influencing everything from solubility and membrane permeability to target engagement and metabolic fate.

Acidity (pKa): The Power of the Inductive Effect

The acidity of the carboxylic acid group is a critical parameter, affecting a compound's ionization state at physiological pH, which in turn influences its solubility, absorption, and ability to interact with biological targets. The electron-withdrawing nature of fluorine substituents significantly increases the acidity of benzoic acid (pKa ≈ 4.20) by stabilizing the resulting carboxylate anion.[10]

The magnitude of this pKa modulation is highly dependent on the number and position of the fluorine atoms. For instance, 2-fluorobenzoic acid is a considerably stronger acid than its meta and para isomers due to the "ortho effect," where the fluorine's strong inductive effect is most pronounced.[1] Introducing multiple fluorine atoms, as seen in difluoro- and trifluorobenzoic acids, further lowers the pKa.[10]

The trifluoroethoxy group (-OCH₂CF₃) is a powerful electron-withdrawing substituent due to the three fluorine atoms on the terminal carbon. Consequently, this compound is expected to be a strong acid, likely with a pKa lower than most simple mono- or di-fluorinated benzoic acids. This enhanced acidity can be advantageous for forming strong ionic interactions with target proteins.

CompoundCAS NumberpKa Value
Benzoic Acid (Reference)65-85-04.20[10]
2-Fluorobenzoic Acid445-29-43.27[10]
3-Fluorobenzoic Acid455-38-93.86[10]
4-Fluorobenzoic Acid456-22-44.14[10][11]
2,5-Difluorobenzoic Acid2991-28-82.87[10]
2,6-Difluorobenzoic Acid1583-58-02.13[10]
3,5-Difluorobenzoic Acid455-40-33.37[10]
This compound 35480-52-5 Predicted to be < 3.0 *
Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[12][13] It reflects the molecule's ability to cross lipid cell membranes. Fluorination is a well-established strategy for modulating lipophilicity.[12][14]

While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF₃) or trifluoroethoxy (-OCH₂CF₃) group typically has a more pronounced effect. The two trifluoroethoxy groups on this compound contribute significantly to its overall lipophilicity, making it substantially more lipophilic than simple fluorobenzoic acids. This property can enhance membrane permeability and bioavailability.[4] However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

CompoundMolecular FormulaMolar Mass ( g/mol )Calculated LogP
3-Fluorobenzoic AcidC₇H₅FO₂140.112.2[15]
4-Fluorobenzoic AcidC₇H₅FO₂140.112.07[11]
This compound C₁₁H₈F₆O₄ 318.17 3.5[6]

LogP values can vary based on the calculation method. The values presented are for comparative purposes.

Metabolic Stability: The Strength of the C-F Bond

A significant challenge in drug development is overcoming rapid metabolic degradation by enzymes such as the cytochrome P450 (CYP) family.[16] The exceptional strength of the C-F bond makes fluorinated compounds more resistant to metabolic attack.[3][17]

Specifically, aromatic hydroxylation, a common metabolic pathway, is often blocked by the presence of a fluorine atom. The trifluoroethoxy groups in this compound serve as robust metabolic blockers. The ether linkage is also stabilized by the electron-withdrawing CF₃ group, making it less susceptible to O-dealkylation. This enhanced metabolic stability can lead to a longer drug half-life and reduced dosing frequency.[3]

Structure-Activity Relationship (SAR) and Design Implications

The choice of a specific fluorinated benzoic acid isomer has profound implications for structure-activity relationships.

  • Simple Fluorobenzoic Acids (ortho, meta, para): These are often used to probe specific interactions within a binding pocket.[1] For example, the ortho-isomer is a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs).[1] The distinct electronic profiles of the isomers can be used to fine-tune binding affinity and selectivity.[1][18]

  • This compound: This scaffold offers a different design strategy. Instead of a single point of modification, it introduces two bulky, lipophilic, and metabolically robust groups. This can be particularly useful for:

    • Filling large hydrophobic pockets: The trifluoroethoxy groups can establish favorable van der Waals interactions within a target's binding site.

    • Improving pharmacokinetic properties: The combination of increased lipophilicity and metabolic stability can significantly enhance a drug candidate's in vivo performance.[19]

    • Serving as a platform for further derivatization: The carboxylic acid handle allows for the attachment of various pharmacophores, as demonstrated by its use in synthesizing Flecainide and novel anticancer agents.[5][8]

G select_scaffold select_scaffold pka_tune pka_tune select_scaffold->pka_tune logp_tune logp_tune select_scaffold->logp_tune stability_tune stability_tune select_scaffold->stability_tune

Experimental Protocols for Comparative Evaluation

To ensure scientific integrity, the properties discussed above must be validated experimentally. The following are standardized protocols for comparing fluorinated benzoic acids.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the pKa by creating a titration curve of the acidic compound with a strong base.

Materials:

  • Fluorinated benzoic acid (~0.01 M solution)

  • Standardized 0.1 M NaOH solution

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Beaker and burette

  • Deionized water

Procedure:

  • Dissolve a precisely weighed amount of the fluorinated benzoic acid in a known volume of deionized water to make a ~0.01 M solution.

  • Place the beaker on a stir plate and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized 0.1 M NaOH solution, adding small, precise increments (e.g., 0.1 mL).

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration well past the equivalence point (the point of rapid pH change).

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis).

  • The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Protocol 2: Measurement of Lipophilicity (LogP) via Shake-Flask Method

This is the traditional method for determining the octanol-water partition coefficient.

Materials:

  • Fluorinated benzoic acid

  • 1-Octanol (pre-saturated with water)

  • Buffered aqueous solution (e.g., phosphate buffer, pH 7.4, pre-saturated with octanol)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer and centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of the test compound in the aqueous buffer.

  • Add equal volumes of the octanol and the aqueous solution of the compound to a centrifuge tube.

  • Cap the tube and vortex vigorously for 2-3 minutes to ensure thorough mixing.

  • Centrifuge the mixture at high speed (e.g., 3000 rpm) for 10-15 minutes to achieve complete phase separation.

  • Carefully withdraw a sample from the aqueous phase.

  • Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., HPLC-UV). The initial concentration must also be known.

  • The concentration in the octanol phase is determined by mass balance: [Octanol] = (Initial Aqueous Conc. - Final Aqueous Conc.).

  • Calculate LogP using the formula: LogP = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol 3: In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[16]

Materials:

  • Test compounds (fluorinated benzoic acids)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol (for quenching the reaction)

  • Incubator or water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a solution of the test compound in the phosphate buffer.

  • In a microcentrifuge tube, pre-warm the HLM suspension and the test compound solution to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the tube.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the resulting line (k) is the elimination rate constant. The in vitro half-life (t½) is calculated as 0.693/k.

G

Conclusion and Future Outlook

The strategic use of fluorination is a powerful tool in drug discovery. While simple fluorobenzoic acids offer a means to subtly tune acidity and probe specific electronic interactions, highly functionalized scaffolds like This compound provide a more robust solution for simultaneously enhancing lipophilicity and metabolic stability.

The trifluoroethoxy groups act as "pharmacokinetic modulators," shielding the molecule from metabolic degradation while increasing its ability to permeate biological membranes. This makes this compound an exceptionally valuable building block for developing drug candidates with improved in vivo characteristics, particularly for targets requiring high systemic exposure and durability. Its proven utility in the synthesis of Flecainide and its emerging potential in oncology underscore its importance.[5][8] As drug discovery programs continue to tackle increasingly challenging biological targets, the rational application of advanced, multi-functionalized fluorinated scaffolds like this compound will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

  • A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design - Benchchem. (URL: )
  • The Role of Fluorinated Benzoic Acids in Drug Discovery. (URL: )
  • Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids - Benchchem. (URL: )
  • The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. (URL: )
  • A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Deriv
  • Fluorobenzoic Acid Series - Sparrow Chemical. (URL: )
  • This compound - Chem-Impex. (URL: )
  • This compound (CAS No: 35480-52-5) - apicule. (URL: )
  • Flecainide synthesis - ChemicalBook. (URL: )
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. (URL: [Link])
  • Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • This compound - PubChem. (URL: [Link])
  • Flecainide synthesis.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Natural Products Chemistry & Research. (URL: [Link])
  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. (URL: [Link])
  • Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. PubMed. (URL: [Link])
  • Lipophilicity modulations by fluorination correlate with membrane partitioning - ePrints Soton - University of Southampton. (URL: [Link])
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry. (URL: [Link])
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation.
  • The influence of aliphatic fluorination on lipophilicity.
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies.
  • 3-Fluorobenzoic acid - PubChem. (URL: [Link])
  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. (URL: [Link])
  • The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids.
  • A Comparative Analysis of the Metabolic Stability of Fluorin
  • 4-Fluorobenzoic acid - Wikipedia. (URL: [Link])
  • Analysis Fluorobenzoic Acids for Water Tracer Studies. S4Science. (URL: [Link])
  • The flexizyme system: a highly flexible tRNA aminoacylation tool for the translation appar
  • In vitro evolution of flexizymes that function under the conditions in transl
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. (URL: [Link])
  • Flexizymes: their evolutionary history and the origin of c
  • Flexizymes for genetic code reprogramming.
  • Flexizyme‐Based Strategy for the Synthesis of Stable, Non‐Isomerizable Amide‐Linked 2'‐Aminoacyl‐tRNAs and their Shortened Analogs.
  • This compound. CAS Common Chemistry. (URL: [Link])

Sources

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the anti-arrhythmic drug Flecainide.[1] This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounding the methodology in established regulatory frameworks and scientific principles.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[2][3][4] For the quantification of a crucial intermediate like this compound, this ensures the reliability and consistency of data, which is a cornerstone of product quality and regulatory compliance.[2][5] This guide is structured to provide a comprehensive comparison of critical method parameters and a detailed exposition of the validation process, adhering to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2][6][7][8][9][10][11]

Understanding the Analyte: this compound

This compound is a white to off-white solid with a molecular formula of C₁₁H₈F₆O₄ and a molecular weight of 318.17 g/mol .[1][12][13][14] Its structure, featuring two trifluoroethoxy groups, imparts unique chemical properties that necessitate a carefully optimized HPLC method for accurate quantification.[13] It is known to be used in the synthesis of novel potential anticancer agents and as a reagent in various organic syntheses.[1][12][15]

HPLC Method Development: A Comparative Approach

The foundation of a successful validation is a robust and well-developed analytical method. The following sections compare critical parameters for the HPLC analysis of this compound.

The choice of the stationary phase is critical for achieving optimal separation. For a fluorinated benzoic acid derivative, a reversed-phase C18 column is a common and effective starting point.

Column ChemistryParticle Size (µm)Dimensions (mm)Rationale & Performance Comparison
C18 (Recommended) 3.5 - 54.6 x 150Provides excellent hydrophobic retention for the analyte. A 5 µm particle size offers a good balance between efficiency and backpressure for routine analysis. Smaller particle sizes (e.g., 3.5 µm) can provide higher resolution but at the cost of increased pressure.
C854.6 x 150Offers slightly less retention than C18, which could be advantageous if the analyte elutes too late with a C18 column under initial mobile phase conditions. However, it may offer less resolution from closely eluting impurities.
Phenyl-Hexyl54.6 x 150The phenyl chemistry can provide alternative selectivity through π-π interactions with the aromatic ring of the analyte. This can be beneficial if co-eluting peaks are an issue with C18 or C8 columns.

Expert Insight: For initial method development, a standard C18 column is the most logical choice due to its versatility and the hydrophobic nature of the analyte. The comparison with C8 and Phenyl-Hexyl columns becomes relevant during method optimization and robustness testing, especially if specificity issues arise.

The mobile phase composition dictates the retention time and peak shape of the analyte. A typical reversed-phase elution uses a mixture of an aqueous buffer and an organic modifier.

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Gradient/IsocraticRationale & Performance Comparison
0.1% Phosphoric Acid in Water (Recommended) AcetonitrileGradientPhosphoric acid is an excellent choice for controlling the pH and ensuring the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape. A gradient elution is often necessary to ensure a reasonable run time while providing adequate separation from potential impurities.
0.1% Formic Acid in WaterMethanolGradientFormic acid is a volatile buffer, making it suitable for LC-MS applications. Methanol is a common alternative to acetonitrile; however, it generally has a lower elution strength and can result in broader peaks for some compounds.
20 mM Ammonium Acetate (pH 4.5)AcetonitrileIsocraticAn isocratic method is simpler but may not provide sufficient resolution if multiple impurities are present. Ammonium acetate is another LC-MS compatible buffer.

Expert Insight: The combination of 0.1% phosphoric acid and acetonitrile is a robust starting point for UV-based HPLC methods. The low pH ensures consistent analyte ionization state, which is critical for reproducibility. A gradient elution from a lower to a higher percentage of acetonitrile allows for the elution of a wider range of compounds with varying polarities.

The choice of detection wavelength is crucial for sensitivity and specificity.

Wavelength (nm)Rationale & Performance Comparison
230 nm (Recommended) Based on the UV spectrum of similar aromatic carboxylic acids, 230 nm is expected to provide a strong absorbance for the analyte. This should be confirmed by running a UV scan of a standard solution.
254 nmA common wavelength for aromatic compounds, but may not be the absorbance maximum for this specific molecule, potentially leading to lower sensitivity.
Diode Array Detector (DAD)A DAD allows for the acquisition of the entire UV spectrum at each point in the chromatogram. This is invaluable for assessing peak purity and identifying the optimal quantification wavelength during method development.

Expert Insight: While a single wavelength detector can be used for routine analysis, a Diode Array Detector (DAD) is highly recommended during method development and validation. It provides critical information about peak purity and helps in selecting the most appropriate wavelength for quantification, enhancing the specificity of the method.

The Validation Workflow: A Step-by-Step Guide

The validation of an analytical method is a systematic process that encompasses several key parameters.[5][16] The following sections provide detailed protocols for each validation parameter, in accordance with ICH Q2(R2) guidelines.[7][8][17][18]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Column Selection Column Selection Mobile Phase Optimization Mobile Phase Optimization Column Selection->Mobile Phase Optimization Detection Wavelength Detection Wavelength Mobile Phase Optimization->Detection Wavelength Specificity Specificity Detection Wavelength->Specificity Proceed to Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: HPLC Method Validation Workflow

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4][16]

Experimental Protocol:

  • Blank Analysis: Analyze a sample of the diluent (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If the final product is a formulated drug, analyze a placebo sample (containing all excipients except the API) to demonstrate the absence of interference.

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the analyte peak is well-resolved from any degradant peaks. Peak purity analysis using a DAD is essential here.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[2][16]

Experimental Protocol:

  • Prepare a stock solution of this compound of known concentration.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be minimal.

Accuracy is the closeness of the test results obtained by the method to the true value.[2][16] It is often assessed by recovery studies.

Experimental Protocol:

  • Prepare a placebo solution (if applicable) or use the sample matrix.

  • Spike the placebo/matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of this compound at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this set of measurements and perform a statistical comparison (e.g., F-test) of the results from both days.

Acceptance Criteria:

  • %RSD for repeatability and intermediate precision should be ≤ 2.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of 3:1 is generally accepted as the LOD.

  • The concentration that yields an S/N ratio of 10:1 is generally accepted as the LOQ.

  • Confirm the LOQ by analyzing a minimum of six samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][17]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

    • Wavelength (e.g., ± 2 nm)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the effect on the system suitability parameters (e.g., retention time, peak area, tailing factor, and resolution).

Acceptance Criteria:

  • System suitability parameters should remain within the predefined limits.

  • The %RSD of the results should not be significantly affected.

Caption: Validation Parameters and Acceptance Criteria

Data Summary and Interpretation

The results of the validation studies should be summarized in a clear and concise manner. The following tables provide a template for presenting the data.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area
50 [Data]
75 [Data]
100 [Data]
125 [Data]
150 [Data]
Correlation Coefficient (r²) [Value]
Slope [Value]

| Y-intercept | [Value] |

Table 2: Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery
80% 80 [Data] [Data]
100% 100 [Data] [Data]
120% 120 [Data] [Data]

| Mean Recovery | | | [Value] |

Table 3: Precision Data

Repeatability (%RSD) Intermediate Precision (%RSD)

| This compound | [Value] | [Value] |

Table 4: LOD and LOQ

Parameter Concentration (µg/mL)
LOD [Value]

| LOQ | [Value] |

Table 5: Robustness Study

Parameter Varied System Suitability Parameter Result Pass/Fail
Flow Rate (+0.1 mL/min) Tailing Factor [Value] Pass
Flow Rate (-0.1 mL/min) Tailing Factor [Value] Pass
Temperature (+5 °C) Retention Time [Value] Pass

| Temperature (-5 °C) | Retention Time | [Value] | Pass |

Conclusion

This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of this compound. By systematically evaluating and comparing critical method parameters and adhering to a rigorous validation protocol, researchers and drug development professionals can ensure the generation of reliable and accurate data. The principles and methodologies described herein are grounded in international regulatory guidelines and are designed to establish a self-validating system that ensures the quality and consistency of the analytical results. The successful completion of this validation process provides a high degree of assurance that the method is suitable for its intended purpose in a regulated environment.

References

  • VertexAI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • ChemicalBook. (2025, September 12). This compound.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Chem-Impex. (n.d.). This compound.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation.
  • PharmaRegulatory.in. (2025, December 18). Validation of Analytical Methods: EMA and FDA Audit Findings.
  • apicule. (n.d.). This compound (CAS No: 35480-52-5).
  • PubChem. (n.d.). This compound.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Biosynth. (n.d.). This compound.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note.
  • National Institutes of Health. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • ThaiScience. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 374.
  • American Chemical Society. (2023, November 10). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega.
  • ResearchGate. (2016, November 25). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
  • Development and validation of an RP-HPLC method for simultaneous determination of sorbic acid, benzoic acid, and natamycin in domestic yogurt in Jordan. (n.d.).
  • HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. (n.d.).
  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Arabian Journal of Chemistry. (n.d.). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances.

Sources

A Technical Guide to the Structure-Activity Relationships of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid Derivatives: From Antiarrhythmics to Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid scaffold is a fascinating and versatile pharmacophore that has given rise to compounds with diverse biological activities. The electron-withdrawing nature of the trifluoroethoxy groups significantly influences the physicochemical properties of these molecules, impacting their binding to biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of two distinct classes of derivatives stemming from this core structure: the well-established antiarrhythmic agent, Flecainide, and a new generation of anticancer agents targeting glioblastoma.

Part 1: The Antiarrhythmic Profile - The Legacy of Flecainide

Flecainide, a Class Ic antiarrhythmic drug, is a prime example of the successful application of the this compound core.[1] It functions by blocking cardiac sodium channels (Nav1.5), thereby slowing the upstroke of the cardiac action potential and prolonging the PR and QRS intervals of the electrocardiogram.[2] This section will delve into the structural features critical for its antiarrhythmic activity and compare it with other therapeutic alternatives.

Core Structure-Activity Relationship of Flecainide and its Analogues

The antiarrhythmic efficacy of Flecainide is intricately linked to its molecular structure. The 2,5-bis(2,2,2-trifluoroethoxy)benzoyl moiety is connected to a piperidine ring via an amide linkage.

  • The 2,5-bis(2,2,2-trifluoroethoxy)phenyl Group: This large, lipophilic group is crucial for the drug's high affinity and slow dissociation from the sodium channel.[3] The trifluoroethoxy substituents create a unique electronic and steric profile that governs its interaction with the channel's binding site.

  • The Amide Linker: The amide bond provides a rigid connection between the aromatic core and the basic side chain, ensuring the correct spatial orientation for channel binding.

  • The Piperidine Ring: The basic nitrogen atom of the piperidine ring is essential for the drug's activity. At physiological pH, this nitrogen is protonated, and the resulting cation is thought to be the active form that interacts with the inner pore of the sodium channel.[4][5]

Studies on Flecainide analogues have revealed that modifications to the piperidine ring can significantly alter the drug's properties. For instance, creating a permanently charged quaternary analogue (QX-FL) demonstrated that the charged form is responsible for the use-dependent block, a key feature of Class Ic antiarrhythmics.[4][5] Conversely, a neutral analogue (NU-FL) exhibited a pharmacological profile more akin to Class Ib agents like lidocaine, highlighting the critical role of the charged nitrogen.[4][5]

Comparative Performance with Alternative Antiarrhythmic Agents

Flecainide is primarily used for the treatment of supraventricular tachycardias, including atrial fibrillation, in patients without structural heart disease.[2] Its performance can be compared with other antiarrhythmic drugs:

Drug ClassDrug NameMechanism of ActionKey AdvantagesKey Disadvantages
Class Ic Flecainide Blocks fast sodium channels (Nav1.5)[2]Highly effective for rhythm control in structurally normal hearts.[6]Proarrhythmic risk, particularly in patients with structural heart disease; negative inotropic effects.
PropafenoneBlocks fast sodium channels; also has weak beta-blocking activity.[7]Similar efficacy to flecainide for supraventricular tachycardias.[8]Similar proarrhythmic risk; can cause a metallic taste.
Class III AmiodaronePrimarily blocks potassium channels; also affects sodium and calcium channels and has beta-blocking properties.[9]Broad-spectrum antiarrhythmic, effective in patients with structural heart disease.[6]Significant potential for extracardiac side effects (thyroid, lung, liver).[8]
SotalolBlocks potassium channels; also a non-selective beta-blocker.[7]Useful for both ventricular and supraventricular arrhythmias.Risk of Torsades de Pointes (a specific type of ventricular tachycardia); requires careful monitoring of the QT interval.[6]
Beta-Blockers MetoprololBlocks beta-adrenergic receptors, slowing heart rate and reducing myocardial contractility.[7]Generally well-tolerated; good for rate control.[10]Less effective for rhythm control compared to Class I or III agents.
Calcium Channel Blockers DiltiazemBlocks L-type calcium channels, slowing conduction through the AV node.[7]Effective for rate control in atrial fibrillation.Can cause hypotension and bradycardia.

Part 2: Emerging Anticancer Applications - Targeting Glioblastoma

Recent research has repurposed the this compound scaffold to develop novel derivatives with potent anticancer activity, particularly against glioblastoma, an aggressive form of brain cancer.[11][12] These studies have focused on creating hybrids with other heterocyclic moieties, such as 1,3,4-oxadiazoles and 1,3-thiazolidin-4-ones, to target key proteins involved in cancer cell proliferation and survival, like Aurora A kinase and VEGFR-2.[13]

Synthesis and SAR of Novel Anticancer Derivatives

The general synthetic strategy for these novel anticancer agents involves the initial conversion of this compound to its corresponding benzohydrazide.[11][12] This intermediate is then reacted with various aromatic aldehydes or ketones to form Schiff bases, which are subsequently cyclized to yield the final 1,3,4-oxadiazole or 1,3-thiazolidin-4-one derivatives.[11][12]

G A This compound B 2,5-bis(2,2,2-trifluoroethoxy)benzoate A->B Esterification (Thionyl chloride, Methanol) C 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide B->C Hydrazinolysis (Hydrazine hydrate) D Schiff's Bases (Hydrazones) C->D Condensation (Aromatic aldehydes/ketones) E 1,3,4-Oxadiazole Derivatives D->E Cyclization (Acetic anhydride) F 1,3-Thiazolidin-4-one Derivatives D->F Cyclization (Thioglycolic acid, 1,4-Dioxane) SAR_Anticancer cluster_0 General Structure cluster_1 Key SAR Observations A 2,5-bis(2,2,2-trifluoroethoxy)phenyl B Linker (Amide) A->B C Heterocycle (Oxadiazole or Thiazolidinone) B->C D Substituted Aryl Ring (R) C->D SAR1 Electron-withdrawing groups (e.g., -Cl, -F) on the aryl ring (R) a favorable for activity. SAR2 Bulky, electron-donating groups (e.g., naphthyl, dimethylphenyl) on the aryl ring (R) also show high potency. SAR3 The 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety is essential for activity.

Key structure-activity relationships for anticancer derivatives.

Comparison with Standard Glioblastoma Chemotherapy

The current standard of care for newly diagnosed glioblastoma is surgical resection followed by radiation therapy and concomitant chemotherapy with temozolomide (TMZ). [1][14][15][16][17]TMZ is an oral alkylating agent that damages the DNA of cancer cells. [15] While a direct comparison of IC50 values requires identical experimental conditions, the low micromolar and even sub-micromolar activity of the novel this compound derivatives against the LN229 cell line suggests they are promising candidates for further development. Their novel mechanism of action, potentially targeting Aurora A kinase and VEGFR-2, could offer an advantage over DNA-damaging agents like TMZ, especially in cases of TMZ resistance. [13]

Part 3: Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed protocols for the key biological assays used to evaluate the anticancer activity of the this compound derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [2][11][18] Protocol:

  • Cell Seeding: Seed LN229 glioblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [11]6. Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Colony Formation Assay

The colony formation assay, or clonogenic assay, assesses the ability of a single cell to undergo unlimited division and form a colony. [3][19][20][21]It is a measure of long-term cell survival.

Protocol:

  • Cell Seeding: Prepare a single-cell suspension of LN229 cells. Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.

  • Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified period (e.g., 24 hours).

  • Incubation: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete culture medium. Incubate the plates for 10-14 days at 37°C in a humidified 5% CO₂ atmosphere, allowing colonies to form.

  • Colony Fixation and Staining: After the incubation period, carefully remove the medium and wash the colonies with PBS. Fix the colonies with a solution of methanol and acetic acid (3:1) for 5 minutes. Stain the fixed colonies with a 0.5% crystal violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the untreated control.

bio_workflow cluster_0 In Vitro Anticancer Evaluation A Glioblastoma Cell Line (LN229) Culture B Compound Treatment (Varying Concentrations) A->B C MTT Assay (48h) (Short-term Cytotoxicity) B->C D Colony Formation Assay (10-14 days) (Long-term Survival) B->D E Data Analysis (IC50, Surviving Fraction) C->E D->E F SAR Determination E->F

Workflow for the biological evaluation of anticancer derivatives.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of bioactive compounds. The well-established antiarrhythmic drug Flecainide demonstrates the importance of this core in achieving high-affinity binding to ion channels. Excitingly, recent research has unveiled a new therapeutic avenue for derivatives of this scaffold, with several 1,3,4-oxadiazole and 1,3-thiazolidin-4-one analogues showing promising and potent activity against glioblastoma. The structure-activity relationship studies highlighted in this guide underscore the tunability of this scaffold, where modifications to the appended heterocyclic and aryl moieties can significantly enhance biological activity. Further optimization of these novel anticancer agents, guided by the SAR insights presented, holds the potential for the development of new and effective therapies for this devastating disease.

References

  • Soft Agar Assay for Colony Formation Protocol. (n.d.).
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). ACS Omega. [Link]
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. (2022). MDPI. [Link]
  • Glioblastoma Current Standard of Care. (n.d.). Ivy Brain Tumor Center.
  • Flecainide Alternatives Compared. (n.d.). Drugs.com.
  • MTT Assay Protocol. (n.d.). Roche.
  • Glioblastoma Chemotherapy. (n.d.). Moffitt Cancer Center.
  • Flecainide. (n.d.). Wikipedia.
  • Class Ic Antiarrhythmics Explained: Why Flecainide Hits Hard and Stays Bound. (2025). YouTube. [Link]
  • What is the best chemotherapy for glioblastoma? (2025). Dr.Oracle.
  • Glioblastoma Treatment & Management. (2023). Medscape. [Link]
  • Glioblastoma. (n.d.). Wikipedia.
  • What are the best alternative antiarrhythmics for atrial fibrillation (AFib)? (2025). Dr.Oracle.
  • A Guide to the Colony Forming Cell Assay: Methods and Tips. (2014). YouTube. [Link]
  • Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels. (2003). The Journal of General Physiology. [Link]
  • Common Molecular Determinants of Flecainide and Lidocaine Block of Heart Na+ Channels: Evidence From Experiments With Neutral and Quaternary Flecainide Analogues. (2003). PubMed. [Link]
  • Medications for Atrial Fibrillation Treatment. (2025). WebMD.
  • Alternative drug to Flecainide. (2024). HealthUnlocked.
  • Antiarrhythmic Drugs for Atrial Fibrillation. (n.d.). Verywell Health.
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). PubMed Central. [Link]
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. (2023). PubMed Central. [Link]

Sources

A Comparative Guide to the 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid Scaffold in Transthyretin Amyloidosis Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets, offering a fertile ground for drug discovery.[1] The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA) scaffold has emerged as a cornerstone in the development of therapies for Transthyretin Amyloidosis (ATTR), a debilitating and often fatal disease.[2][3] This guide provides an in-depth comparison of the BTFA scaffold, exemplified by the drug Tafamidis, against other therapeutic alternatives, supported by experimental data and detailed protocols.

ATTR is caused by the destabilization and misfolding of the transport protein transthyretin (TTR).[4][5][6] Normally a stable tetramer, TTR can dissociate into monomers that misfold and aggregate into amyloid fibrils, depositing in organs like the heart and nerves, leading to cardiomyopathy and polyneuropathy.[2][4] The therapeutic strategy of "kinetic stabilization" aims to bind to the TTR tetramer, preventing this initial dissociation—the rate-limiting step in amyloidogenesis.[5][7][8] The BTFA scaffold is central to this approach.

Mechanism of Action: Kinetic Stabilization of the TTR Tetramer

The BTFA scaffold, the core of the drug Tafamidis, acts as a potent TTR kinetic stabilizer.[5] TTR has two binding sites for its natural ligand, thyroxine (T4).[9][10] Tafamidis binds with high selectivity to these sites, effectively acting as a molecular glue that holds the four TTR subunits together.[2][9] This binding stabilizes the tetramer's native quaternary structure, increasing the energy barrier for dissociation and thereby inhibiting the entire amyloid cascade.[2][9]

TTR_Stabilization cluster_0 Pathogenic Cascade (ATTR) cluster_1 Therapeutic Intervention Native TTR\n(Tetramer) Native TTR (Tetramer) Dissociation Dissociation Native TTR\n(Tetramer)->Dissociation Stabilized TTR\n(Tetramer) Stabilized TTR (Tetramer) Native TTR\n(Tetramer)->Stabilized TTR\n(Tetramer) Kinetic Stabilization Misfolded Monomers Misfolded Monomers Dissociation->Misfolded Monomers Aggregation Aggregation Misfolded Monomers->Aggregation Amyloid Fibrils Amyloid Fibrils Aggregation->Amyloid Fibrils Organ Damage Organ Damage Amyloid Fibrils->Organ Damage BTFA Scaffold\n(e.g., Tafamidis) BTFA Scaffold (e.g., Tafamidis) BTFA Scaffold\n(e.g., Tafamidis)->Native TTR\n(Tetramer) Binds to T4 sites No Dissociation No Dissociation Stabilized TTR\n(Tetramer)->No Dissociation Inhibition of\nAmyloidogenesis Inhibition of Amyloidogenesis No Dissociation->Inhibition of\nAmyloidogenesis

Caption: Mechanism of TTR amyloidogenesis and BTFA-mediated stabilization.

Comparative Analysis: BTFA vs. Alternative Scaffolds

While the BTFA scaffold in Tafamidis has been a groundbreaking success, research has explored other molecular frameworks for TTR stabilization.[11] Key comparators include Acoramidis (AG10), Tolcapone, and Diflunisal.

Acoramidis (AG10): This potent TTR stabilizer was designed to mimic a naturally protective TTR gene variant (T119M).[12] It demonstrates a unique binding mode and has shown to be more potent than tafamidis in stabilizing TTR in buffer solutions.[13] In human serum, AG10 also showed greater efficacy in stabilizing the TTR tetramer compared to tafamidis.[13][14]

Tolcapone: Originally an FDA-approved drug for Parkinson's disease, Tolcapone was repurposed as a TTR stabilizer.[15] It binds effectively to TTR's thyroxine-binding sites and has shown the ability to penetrate the blood-brain barrier, making it a candidate for CNS-related amyloidosis.[16][17][18] Thermodynamic studies suggest that tolcapone binds to and stabilizes TTR more effectively than tafamidis.[17]

Diflunisal: A non-steroidal anti-inflammatory drug (NSAID), Diflunisal was one of the first compounds identified as a TTR kinetic stabilizer.[7] While it has shown efficacy in slowing the progression of neurological impairment, its use can be limited by NSAID-related side effects.[7]

Quantitative Performance Comparison

The efficacy of these stabilizers can be compared using several metrics, including binding affinity (Kd), the concentration required for 50% inhibition (IC50) of fibril formation, and the degree of TTR stabilization in plasma.

Compound/ScaffoldTargetBinding Affinity (Kd to TTR)TTR Stabilization (in human serum)Key Features
Tafamidis (BTFA) TTR~2 nM (first site), ~200 nM (second site)[5]~65% occupancy at clinical Cmax[13]First-in-class approved TTR stabilizer; high selectivity.[3][4]
Acoramidis (AG10) TTR~4.8 nM[13]~97% occupancy at 10 µM[13][14]Mimics protective T119M mutation; potent and highly selective.[12][13]
Tolcapone TTRNot specified, but noted for high affinity[17]~86% occupancy at 20 µM[13]Repurposed drug; penetrates blood-brain barrier.[17][19]
Diflunisal TTR~407 nM[13]~65% occupancy at clinical Cmax[13]Repurposed NSAID; slows neuropathy progression.[7]

Data synthesized from multiple sources; conditions for measurement may vary.

Experimental Protocols

Synthesis of the BTFA Scaffold

The synthesis of this compound is a key starting point for derivatives like Tafamidis and Flecainide.[20][21] Several routes have been reported.

Objective: To synthesize the core BTFA scaffold.

Methodology (Example based on patent literature):

  • Starting Material: 2,5-dibromotoluene.[20]

  • Step 1: Trifluoroethoxylation. React 2,5-dibromotoluene with 2,2,2-trifluoroethanol in the presence of a base (e.g., sodium hydride) and a copper-containing catalyst. This step yields 2,5-bis(2,2,2-trifluoroethoxy)toluene.[20]

    • Causality: The copper catalyst facilitates the nucleophilic substitution of the bromine atoms with the trifluoroethoxide ions.

  • Step 2: Oxidation. Oxidize the methyl group of 2,5-bis(2,2,2-trifluoroethoxy)toluene to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[20]

    • Causality: Potassium permanganate is a robust oxidant capable of converting an alkyl side chain on a benzene ring to a carboxylic acid.

  • Workup and Purification. Following the reaction, an acidic workup is performed to protonate the carboxylate salt. The crude product is then purified, typically by recrystallization, to yield the final this compound as a solid.[20]

In Vitro Evaluation of TTR Stabilization

Several assays are used to quantify the ability of a compound to stabilize the TTR tetramer. The Western blot assay under denaturing conditions is a common and reliable method.[13]

Objective: To measure the amount of intact TTR tetramer after acid- and heat-induced stress in the presence of a stabilizer.

Western_Blot_Workflow Start Start Incubate Incubate human serum with stabilizer compound Start->Incubate Stress Induce tetramer dissociation (e.g., low pH, 72h) Incubate->Stress SDS_PAGE Separate proteins by size (SDS-PAGE) Stress->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Probe Probe with anti-TTR antibody Transfer->Probe Detect Detect and quantify TTR bands (tetramer vs. monomer) Probe->Detect End End Detect->End

Caption: Workflow for TTR stabilization Western blot assay.

Methodology:

  • Sample Preparation: Incubate pooled human serum (which contains TTR) with varying concentrations of the test compound (e.g., a BTFA derivative) for a set period.

  • Denaturation: Induce tetramer dissociation by lowering the pH of the serum samples and incubating for an extended period (e.g., 72 hours).[13]

    • Self-Validation: A control sample with no stabilizer is run in parallel. This sample should show significant dissociation into monomers, confirming the denaturing conditions are effective.

  • Electrophoresis: Neutralize the samples and run them on a non-denaturing polyacrylamide gel electrophoresis (PAGE) to separate the intact TTR tetramer from the dissociated monomers.

  • Western Blotting: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for TTR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Quantification: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensity corresponding to the TTR tetramer. The percentage of stabilization is calculated relative to the control.[13]

Conclusion and Future Perspectives

The this compound scaffold has proven to be exceptionally effective for the kinetic stabilization of transthyretin, culminating in the development of Tafamidis, a standard-of-care therapy for ATTR.[3] Comparative analysis reveals that while Tafamidis is highly effective, newer scaffolds and repurposed drugs like Acoramidis and Tolcapone offer competitive or even superior stabilization profiles in certain assays.[13][17] The continued exploration of diverse molecular scaffolds is crucial for developing next-generation TTR stabilizers with improved potency, better pharmacokinetic properties, and the potential to address different facets of the disease, such as CNS involvement. Future research will likely focus on combining the structural insights from BTFA and its alternatives to design novel stabilizers with optimized efficacy and safety profiles.

References

  • Penchala, S. C., et al. (2017). Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. PMC - NIH. [Link]
  • Fox, J. C., et al. (2020). First‐in‐Human Study of AG10, a Novel, Oral, Specific, Selective, and Potent Transthyretin Stabilizer for the Treatment of Transthyretin Amyloidosis: A Phase 1 Safety, Tolerability, Pharmacokinetic, and Pharmacodynamic Study in Healthy Adult Volunteers. PMC - PubMed Central. [Link]
  • Penchala, S. C., et al. (2013).
  • Patsnap Synapse. (2024). What is the mechanism of Tafamidis?
  • BridgeBio. (2018).
  • Ovid. (2012). The mechanism of action of tafamidis in treating amyloid disease is disclosed. Ovid. [Link]
  • Coelho, T., et al. (2013). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PMC - PubMed Central. [Link]
  • Adams, D., et al. (2016).
  • Pharmaceutical Technology. (2019). Eidos Therapeutics starts Phase III trial of AG10 in ATTR-CM. Pharmaceutical Technology. [Link]
  • Sant'Anna, R., et al. (2016). Interactions of tolcapone analogues as stabilizers of the amyloidogenic protein transthyretin. International Journal of Biological Macromolecules. [Link]
  • Garcia-Pavia, P., et al. (2023). Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits. PubMed. [Link]
  • Gollob, J. A., et al. (2018). TTR (Transthyretin) Stabilizers Are Associated With Improved Survival in Patients With TTR Cardiac Amyloidosis.
  • Patsnap Synapse. (2024). What are TTR modulators and how do they work?
  • Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. PNAS. [Link]
  • MedPath. (2025). Tafamidis | Advanced Drug Monograph.
  • Coelho, T., et al. (2013). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. PubMed. [Link]
  • MedPath. (n.d.). Short-term Effects of TOLCAPONE on Transthyretin Stability in Subjects With Leptomeningeal TTR Amyloidosis (ATTR).
  • TrialScreen. (2019).
  • Sant'Anna, R., et al. (2016).
  • Obayashi, K., et al. (2022). CSF/plasma levels, transthyretin stabilisation and safety of multiple doses of tolcapone in subjects with hereditary ATTR amyloidosis. Taylor & Francis Online. [Link]
  • Circulation. (2017). Abstract 17426: AG10 Potently and Selectively Stabilizes Transthyretin in vitro and Upon Oral Dosing in Dogs: Potential for Treating Transthyretin Amyloidosis.
  • Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • ACS Publications. (2023). Vetting of New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega. [Link]
  • Judge, D. P., et al. (2019).
  • Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.
  • Garcia-Pavia, P., et al. (2023). Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits. PubMed Central. [Link]
  • Apicule. (n.d.). This compound (CAS No: 35480-52-5). Apicule. [Link]
  • Sanguinetti, C., et al. (2023).
  • NIH. (n.d.). Fragment-based drug discovery for transthyretin kinetic stabilisers using a novel capillary zone electrophoresis method. NIH. [Link]
  • De Luca, A., et al. (2024). A Snapshot of the Most Recent Transthyretin Stabilizers. PMC - PubMed Central. [Link]
  • MDPI. (n.d.). Transthyretin Stabilization: An Emerging Strategy for the Treatment of Alzheimer's Disease? MDPI. [Link]
  • PubChem. (n.d.). This compound. PubChem. [Link]
  • RSC Publishing. (2022). Protein scaffolds: antibody alternatives for cancer diagnosis and therapy. RSC Publishing. [Link]
  • ResearchGate. (n.d.). Protein scaffolds: Antibody alternative for cancer diagnosis and therapy.
  • NIH. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH. [Link]
  • PubMed. (n.d.). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]
  • arXiv. (2019). DeepScaffold: a comprehensive tool for scaffold-based de novo drug discovery using deep learning. arXiv. [Link]
  • ScienceDirect. (n.d.). Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective. ScienceDirect. [Link]

Sources

analytical performance of LC-MS versus NMR for purity assessment of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Purity Assessment of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid: LC-MS vs. NMR

In the landscape of pharmaceutical development and quality control, the precise determination of a compound's purity is not merely a procedural step but a cornerstone of safety and efficacy. For a molecule like this compound, a key intermediate in the synthesis of pharmaceuticals such as the anti-arrhythmic drug Flecainide, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth, objective comparison of two powerful analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for this critical task. Our analysis is grounded in established analytical principles and aims to equip researchers, scientists, and drug development professionals with the insights needed to select the most appropriate methodology for their specific needs.

Methodology Deep Dive: LC-MS for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of analytical chemistry, prized for its high sensitivity and its ability to separate complex mixtures.[3][4] The technique first separates the analyte and its impurities using High-Performance Liquid Chromatography (HPLC), after which the mass spectrometer provides mass-to-charge ratio information, aiding in both quantification and identification.[5]

Principle of LC-MS Purity Analysis

The fundamental principle behind LC-based purity assessment is chromatographic separation. As the sample mixture passes through the HPLC column, its components interact differently with the stationary phase, causing them to elute at different times. A detector, commonly a UV detector, measures the absorbance of the eluting compounds. The resulting chromatogram displays a series of peaks, where the area of each peak is proportional to the concentration of the corresponding compound.

The most common approach for purity calculation is the Area Percent method , which assumes that all compounds have a similar response factor at the detection wavelength.[6][7] The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.[6] Coupling the LC to a mass spectrometer adds a layer of specificity, allowing for the determination of the molecular weight of the main component and its impurities, which is invaluable for impurity identification.[5][8]

Experimental Protocol: LC-MS
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrumentation & Conditions:

    • LC System: Agilent 1290 Infinity II LC or equivalent.

    • Column: Thermo Scientific Accucore aQ C18, 2.6 µm, 100 x 2.1 mm. This column is chosen for its robustness and excellent peak shape for a wide range of small molecules.[9]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Detection:

    • Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF or equivalent.

    • Ion Source: Electrospray Ionization (ESI). ESI is a soft ionization technique that generates ions from liquid samples with minimal fragmentation, making it ideal for analyzing intact molecules.[10][11]

    • Polarity: Negative ion mode (to deprotonate the carboxylic acid).

    • Mass Range: 100–1000 m/z.

    • Acquisition Mode: Full Scan.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area normalization formula:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100[6]

    • Use the high-resolution mass data to propose elemental compositions for any observed impurities.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject lc HPLC Separation (C18 Column) inject->lc ms ESI-MS Detection (Negative Mode) lc->ms integrate Integrate Peaks ms->integrate calculate Calculate % Area Purity integrate->calculate identify Identify Impurities (MS) integrate->identify

Caption: Experimental workflow for LC-MS purity assessment.

Methodology Deep Dive: Quantitative NMR (qNMR) for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, recognized by pharmacopeias for its accuracy and directness.[12][13] Unlike chromatographic methods, qNMR signal intensity is directly proportional to the number of atomic nuclei, allowing for quantification without the need for a reference standard of the analyte itself.[14][15]

Principle of qNMR Purity Analysis

The foundation of qNMR is the direct proportionality between the integrated area of an NMR signal and the molar concentration of the nuclei generating that signal.[15] By adding a known mass of a high-purity internal standard to a known mass of the analyte, the purity of the analyte can be calculated directly by comparing the integrals of specific, non-overlapping signals from both compounds.[12][16] This makes qNMR an absolute quantification method, a key advantage over relative methods like HPLC area percent.[17]

Experimental Protocol: qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, ≥99.5% purity) and add it to the same NMR tube. The standard must be soluble in the chosen solvent, stable, and have signals that do not overlap with the analyte.[14][18][19]

    • Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to completely dissolve both compounds.

  • Instrumentation & Parameters:

    • NMR Spectrometer: Bruker 600 MHz Avance III HD or equivalent.

    • Nucleus: ¹H (Proton).

    • Pulse Sequence: A simple 30° pulse (e.g., zg30). A smaller flip angle helps ensure faster relaxation.

    • Relaxation Delay (d1): ≥ 5 times the longest T1 relaxation time of any signal being quantified.[16][20] This is critical for ensuring all signals are fully relaxed before the next pulse, which is essential for accurate integration.[21] A typical starting value is 30 seconds.

    • Number of Scans (ns): 16-64, to achieve an adequate signal-to-noise ratio (S/N > 250:1).

    • Spectral Width: Sufficient to cover all signals of interest without fold-over.[16]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).[16]

    • Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

  • Data Analysis:

    • Calculate the purity using the following equation:[14][16] Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = Mass

      • P = Purity of the standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_a Weigh Analyte dissolve Dissolve in d-Solvent weigh_a->dissolve weigh_s Weigh Internal Std weigh_s->dissolve acquire Acquire Spectrum (Long d1 delay) dissolve->acquire process Process FID (Phase, Baseline) acquire->process integrate Integrate Signals (Analyte & Std) process->integrate calculate Calculate Absolute Purity integrate->calculate

Sources

A Senior Scientist's Guide to Flecainide Impurity Profiling: Tracing Contaminants to their Benzoic Acid Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Cardiac Rhythm Management

Flecainide is a class Ic antiarrhythmic agent pivotal in the management of tachyarrhythmias.[1][2] Its mechanism relies on potent blockade of cardiac sodium channels (Nav1.5), a function that demands precise dosing and an exceptional purity profile.[1] The presence of impurities—be they process-related, degradation products, or contaminants carried over from starting materials—can significantly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[3][4] For researchers and drug development professionals, a deep understanding of the origin and characterization of these impurities is not merely a regulatory hurdle, but a scientific necessity.

This guide provides an in-depth characterization of Flecainide impurities with a specific focus on their relationship to the key starting material: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. We will dissect the synthetic pathway to understand how and where impurities are introduced and present robust analytical methodologies to detect, quantify, and ultimately control them.

The Synthetic Nexus: From Benzoic Acid to Flecainide

The synthesis of Flecainide is a multi-step process that hinges on the successful coupling of a specialized benzoic acid precursor with a piperidine moiety.[5] Understanding this pathway is the first step in predicting potential impurities. The core reaction involves the amidation of This compound with 2-aminomethyl pyridine, followed by the catalytic hydrogenation of the pyridine ring to yield the final piperidine ring of Flecainide.[5]

Caption: Flecainide synthesis pathway highlighting the key benzoic acid precursor.

The Precursor's Legacy: Impurities Originating from Benzoic Acid Synthesis

The quality of the final Flecainide API is inextricably linked to the purity of its starting materials. Any impurity present in the this compound precursor has the potential to be carried through the synthesis and appear in the final product.

Unreacted Precursor (Flecainide Impurity D)

The most direct link is the precursor itself. Incomplete amidation can lead to the presence of unreacted this compound in the final API. This compound is officially recognized as Flecainide Impurity D by pharmacopeias.[6][7][8] Its presence indicates a suboptimal coupling reaction and necessitates stringent purification steps.

Impurities from Precursor Synthesis

The synthesis of the benzoic acid precursor is itself a multistage process, often starting from materials like 1,4-dibromobenzene or 2,5-dibromotoluene.[9] This upstream process can introduce its own set of impurities:

  • Incompletely Ethoxylated Species: If the starting phenol is not fully substituted with the 2,2,2-trifluoroethoxy groups, analogues of the benzoic acid precursor with only one such group, or none, could be formed. These would then react in the subsequent amidation step to form Flecainide analogues lacking one or both of the trifluoroethoxy groups.

  • Isomeric Impurities: Positional isomers formed during the synthesis of the benzoic acid precursor can lead to isomeric Flecainide impurities that may be difficult to separate from the main API due to their similar physicochemical properties.

Process-Related Impurities: Byproducts of the Main Transformation

These are impurities that are not present in the starting materials but are formed during the reaction or workup stages of the Flecainide synthesis.

Unreacted Intermediate (Flecainide Impurity E)

The N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a key intermediate formed after the amidation step.[5] If the subsequent hydrogenation of the pyridine ring is incomplete, this intermediate will be carried through as an impurity. It is known as Flecainide Impurity E .[6][10] Its presence points directly to an inefficient reduction step.

Over-reduction or Side-Reaction Products

The catalytic hydrogenation step, while designed to selectively reduce the pyridine ring, can sometimes lead to other transformations. Aggressive conditions (high pressure, temperature, or prolonged reaction time) could potentially affect other functional groups, leading to unexpected byproducts.[5]

Flecainide Related Compound A

This is a known impurity formed via an intramolecular cyclization reaction. It is structurally distinct and is listed as Flecainide USP Related Compound A .[11][12] Its formation is a consequence of the specific reactivity of the Flecainide molecule under certain conditions.

Stability and Degradation: When the Product Becomes the Precursor to Impurity

Forced degradation studies are essential to understand the intrinsic stability of an API and to identify potential degradation products that could form during storage.[13][14] Flecainide has been shown to degrade under specific stress conditions.[15]

  • Hydrolytic Degradation: Under acidic and neutral conditions, Flecainide can undergo degradation.[15] One likely pathway is the hydrolysis of the amide bond, which would cleave the molecule back into its constituent parts: this compound (Impurity D) and (piperidin-2-yl)methanamine (Impurity B).[6][10]

  • Oxidative Degradation: Flecainide is also susceptible to oxidative conditions.[15] This can lead to modifications such as the formation of N-oxides or hydroxylated species on the aromatic or piperidine rings, such as 4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy) benzamide (Impurity C).[5]

Comparative Data Summary

The table below summarizes the key impurities discussed, their origin, and typical analytical identifiers. This comparative view is essential for developing a comprehensive control strategy.

Impurity NameCommon DesignationOriginTypical m/z [M+H]⁺
This compoundImpurity DPrecursor319.0
N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamideImpurity E / IntermediateProcess409.1
(Piperidin-2-yl)methanamineImpurity BDegradation115.1
4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamideImpurity CProcess / Degradation431.3
3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridineRelated Compound AProcess397.1

A Validated Analytical Approach: UPLC-MS for Impurity Profiling

To effectively separate and quantify Flecainide from its closely related impurities, a high-resolution, stability-indicating method is required. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) provides the necessary sensitivity and specificity.

Causality Behind Experimental Choices:
  • Stationary Phase: A Waters Acquity BEH C18 column is chosen for its excellent resolving power and stability across a range of pH values.[15] The C18 chemistry provides the necessary hydrophobicity to retain Flecainide and its related, often less polar, impurities.

  • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 10 mM Ammonium formate) and an organic modifier (acetonitrile) is employed.[15] The buffer controls the ionization state of the analytes, ensuring reproducible retention times. The gradient is crucial for eluting a wide range of impurities with varying polarities within a reasonable timeframe.

  • Detection: Mass spectrometry provides unambiguous identification based on mass-to-charge ratio and fragmentation patterns, which is critical for distinguishing between isomers and confirming the identity of low-level impurities.[15][16]

Experimental Protocol: UPLC-MS for Flecainide Impurity Profiling

Caption: A typical workflow for Flecainide impurity analysis by UPLC-MS.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of Flecainide reference standard at approximately 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare a working standard at the specification level for impurities (e.g., 0.1% or 1.0 µg/mL).

    • Accurately weigh and dissolve the Flecainide API sample to a final concentration of 1.0 mg/mL in the same diluent.

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm.[15]

    • Mobile Phase A: 10 mM Ammonium formate in water.[15]

    • Mobile Phase B: Acetonitrile.[15]

    • Gradient Program: A typical gradient might be: 0-1 min (15% B), 1-3 min (15-90% B), 3-5 min (90% B), 5-7 min (90-15% B), 7-9 min (15% B).[15]

    • Flow Rate: 0.3 mL/min.[15]

    • Column Temperature: 40 °C.[16]

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Positive (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Data Acquisition: Perform both full scan for impurity detection and targeted MS/MS on the parent ion of Flecainide (m/z 415.1) and known impurities to confirm identity.[16]

  • Data Analysis:

    • Identify impurities based on their Relative Retention Time (RRT) with respect to the Flecainide peak.

    • Confirm the identity of each impurity by comparing its measured accurate mass with the theoretical mass.

    • Quantify impurities by comparing their peak area to the area of the reference standard at a known concentration, applying appropriate Relative Response Factors (RRFs) if necessary.

Conclusion and Outlook

The impurity profile of Flecainide is a direct reflection of its synthetic heritage. A thorough understanding of the synthesis, from the earliest stages of the this compound precursor, is critical for predicting and controlling potential impurities. The precursor itself (Impurity D) and the primary synthetic intermediate (Impurity E) represent the most significant process-related impurities. By implementing a robust, stability-indicating UPLC-MS method, researchers and quality control professionals can effectively monitor and control the purity of Flecainide, ensuring a safe and effective therapeutic agent for patients with cardiac arrhythmias. This integrated approach, linking synthetic pathway to analytical control, is the cornerstone of modern pharmaceutical development.

References

  • Bhavani, K., Babu, B., & Srinivasu, N. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy. [Link]
  • Wikipedia. (n.d.). Flecainide. [Link]
  • Conard, G. J., & Ober, R. E. (1984). Biotransformation and elimination of 14C-flecainide acetate in humans. Drug Metabolism and Disposition, 12(4), 425-431. [Link]
  • El-Ragehy, N., Hassan, N., Tantawy, M., & Abdelkawy, M. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities.
  • El-Ragehy, N., Hassan, N., Tantawy, M., & Abdelkawy, M. (2016). Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities. PubMed. [Link]
  • Takale, N., et al. (2022). Identification and synthesis of Flecainide acetate impurities and its control to ICH limit.
  • Conard, G. J., & Ober, R. E. (1984). Metabolism of flecainide. The American Journal of Cardiology, 53(5), 41B-51B. [Link]
  • Allmpus Laboratories. (n.d.). Flecainide EP Impurity B. Allmpus. [Link]
  • Veeprho. (n.d.). Flecainide EP Impurity B | CAS 22990-77-8. [Link]
  • SynZeal. (n.d.). Flecainide Impurities. [Link]
  • Molsyns. (n.d.).
  • Gaillard, Y., & Pépin, G. (1999). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of analytical toxicology, 23(6), 525–531. [Link]
  • Pharmaffiliates. (n.d.).
  • Dattula, N. R., Sekhar, K. B. C., & Reddy, B. S. (n.d.). A Validated LC-MS/MS Method for the Estimation of Flecainide in Rat Plasma and its Application to a Pharmacokinetic Study. Worldwide Journals. [Link]
  • Slideshare. (2016). RP-HPLC method development & validation for estimation of Flecainide acetate in bulk and tablet dosage form. [Link]
  • Takale, N., et al. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit.
  • Gross, A. S., et al. (1991). Stereoselective disposition of flecainide in relation to the sparteine/debrisoquine metaboliser phenotype. British Journal of Clinical Pharmacology, 31(4), 387-394. [Link]
  • PubChem. (n.d.). Flecainide.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • Pharmaffiliates. (n.d.). Flecainide-impurities. [Link]
  • Waters Corporation. (n.d.).
  • Agilent Technologies. (2024). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography/Mass Spectrometry (LC/MS). [Link]
  • Al-Tufail, M., et al. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 9(12), e22496. [Link]

Sources

A Comparative Guide to 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid: A Superior Scaffold for Engineering Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A frequent hurdle in lead optimization is rapid metabolic degradation, leading to poor bioavailability and short half-lives that can terminate the development of an otherwise promising candidate.[1] Medicinal chemists employ various strategies to "harden" molecules against metabolism, and the choice of chemical moiety to achieve this is a decision of profound consequence.

This guide provides an in-depth technical comparison of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTEBA) and its derivatives against other common strategies for enhancing metabolic stability. We will explore the underlying mechanisms, present comparative data, and provide actionable experimental protocols for researchers in the field.

The BTEBA Moiety: A Dual-Action Approach to Metabolic Shielding

This compound is a benzoic acid scaffold substituted with two trifluoroethoxy (-OCH₂CF₃) groups.[2] This unique decoration provides a powerful one-two punch against metabolic degradation, particularly for aromatic rings, which are common "soft spots" for oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3][4]

The mechanism of protection is twofold:

  • Steric Hindrance: The two trifluoroethoxy groups are bulky and conformationally flexible. They act as formidable steric shields, physically blocking the approach of CYP enzyme active sites to the aromatic ring.[5][6] This steric bulk makes it difficult for the enzyme to achieve the necessary proximity and orientation for oxidative attack.

  • Electronic Deactivation: The trifluoromethyl (CF₃) groups are intensely electron-withdrawing.[7] This effect is relayed through the ether linkage, reducing the electron density of the benzoic acid ring. Aromatic oxidation by CYP enzymes is an electrophilic attack; therefore, deactivating the ring electronically makes it a less favorable substrate for these enzymes.[4]

The combination of a physical blockade and electronic deactivation makes the BTEBA scaffold an exceptionally robust building block for designing metabolically stable compounds.

cluster_0 Mechanism of BTEBA-Mediated Metabolic Shielding cluster_1 Protective Shield Metabolite Metabolically Vulnerable Ring CYP450 CYP450 Enzyme Metabolite->CYP450 Oxidative Attack (Metabolism) BTEBA BTEBA-Modified Ring Steric Steric Hindrance (-OCH2CF3) Electronic Electronic Deactivation (Electron Withdrawing) CYP450->BTEBA Attack Blocked

Caption: Dual-action metabolic protection by the BTEBA moiety.

Comparative Analysis of Metabolic Stabilization Strategies

The BTEBA scaffold is one of several tools available to medicinal chemists. A critical evaluation reveals its distinct advantages over common alternatives.

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
BTEBA / Trifluoroethoxylation Steric Hindrance & Electronic Deactivation: Bulky, electronegative groups shield the metabolic site.Highly effective and predictable for aromatic rings. Minimal impact on core pharmacophore binding.Can significantly increase lipophilicity (LogP). May require multi-step synthesis.
Deuteration Kinetic Isotope Effect: The Carbon-Deuterium (C-D) bond is stronger than the C-H bond, slowing the rate of bond cleavage in metabolism.[8]Minimal steric or electronic perturbation to the parent molecule, preserving pharmacology.Efficacy is dependent on C-H bond cleavage being the rate-limiting step. Can be synthetically costly. Potential for metabolic shunting to other sites.[8]
Bulky Alkyl Groups (e.g., tert-Butyl) Steric Hindrance: A large, non-polar group physically blocks the metabolic site.Synthetically accessible and provides significant steric bulk.Can drastically alter solubility and permeability. May introduce new, unpredicted metabolic liabilities on the alkyl group itself.[1]
Heteroatom Substitution (e.g., Phenyl to Pyridyl) Electronic Deactivation: Replacing a carbon in an aromatic ring with a nitrogen atom reduces electron density, making it less susceptible to oxidation.[4]Can improve metabolic stability and often enhances solubility.May fundamentally change the molecule's pKa, hydrogen bonding capacity, and target interactions.[4]

While each strategy has its place, the BTEBA moiety offers a robust and often more predictable solution for protecting aromatic systems without altering core binding interactions in the way heteroatom substitution might. Its primary trade-off is an increase in lipophilicity, which must be managed in the overall molecular design.

Experimental Validation: In Vitro Metabolic Stability Assessment

The value of any metabolic stabilization strategy must be confirmed experimentally. The most common and informative early-stage assay is the in vitro metabolic stability test using human liver microsomes (HLM).[9] HLMs are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of CYP enzymes.[10] This assay measures the rate at which a compound is depleted over time.

Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol outlines a typical procedure for determining the in vitro half-life (t½) and intrinsic clearance (Clᵢₙₜ) of a test compound.

1. Reagent Preparation:

  • HLM Stock: Thaw pooled HLM (e.g., 20 mg/mL stock) on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

  • Test Compound Stock: Prepare a 1 mM stock solution of the test compound in DMSO or methanol.

  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer as per the manufacturer's instructions. This system continuously regenerates the essential CYP cofactor, NADPH.

  • Positive Controls: Prepare 1 mM stocks of known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds.

  • Quenching Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Pre-warm a 96-well plate containing the HLM working solution (1 mg/mL) at 37°C for 5-10 minutes.

  • Serially dilute the test compound stock to create a 100 µM working solution in buffer.

  • To initiate the metabolic reaction, add the test compound working solution to the HLM solution to achieve a final substrate concentration of 1 µM. The final HLM concentration should be 0.5 mg/mL.

  • Immediately add the pre-warmed NRS solution to start the reaction (this is the t=0 time point for sampling).

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a well containing ice-cold quenching solution. This stops all enzymatic activity.

3. Sample Analysis & Data Interpretation:

  • Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the line (slope = -k).

  • Calculate the in vitro half-life: t½ = 0.693 / k .[10]

  • Calculate the intrinsic clearance: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of HLM protein) .[10]

cluster_workflow In Vitro Metabolic Stability Workflow A 1. Prepare Reagents (HLM, Compound, NADPH) B 2. Pre-warm HLM (37°C) A->B C 3. Initiate Reaction (Add Compound & NADPH) B->C D 4. Incubate & Sample (0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (Acetonitrile + IS) D->E F 6. Analyze by LC-MS/MS (Quantify Parent Drug) E->F G 7. Calculate (t½, CLint) F->G

Caption: Experimental workflow for HLM stability assay.

Representative Data Comparison

The following table illustrates the expected outcome from an HLM stability assay when comparing a metabolically liable parent compound with its BTEBA- and deuterium-modified analogs.

CompoundDescriptionIn Vitro t½ (min)Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg)Predicted Metabolic Stability
Parent-Cmpd Metabolically liable aromatic core8173.3High Clearance
BTEBA-Cmpd Parent with BTEBA moiety installed> 120< 11.6Low Clearance
Deutero-Cmpd Parent with deuterium at metabolic "soft spot"2555.4Moderate Clearance
Verapamil High Clearance Control6231.0High Clearance
Warfarin Low Clearance Control> 120< 11.6Low Clearance

This data clearly demonstrates the profound stabilizing effect of the BTEBA moiety, often transforming a high-clearance compound into a low-clearance one, a significantly greater effect than typically observed with deuteration alone.

Case Study Insights: The Metabolism of Flecainide

A real-world example underscores the efficacy of the BTEBA-derived scaffold. Flecainide is a class Ic antiarrhythmic agent synthesized from a BTEBA precursor.[11] Its primary route of metabolism in humans is hepatic, mediated mainly by the CYP2D6 enzyme and to a lesser extent by CYP1A2.[10] The metabolic process involves m-O-dealkylation, meaning one of the trifluoroethoxy groups is eventually cleaved.[12]

This is highly instructive: despite the presence of two powerful metabolic shields, the molecule is still metabolized, albeit slowly enough to have a therapeutic half-life of 7-22 hours.[10] This demonstrates that the BTEBA scaffold confers significant, but not absolute, metabolic resistance. The trifluoroethoxy groups are the point of ultimate, slow metabolism, which is a far more desirable outcome than rapid and unpredictable oxidation of a core pharmacophore ring.

Conclusion

For drug development professionals seeking to overcome metabolic instability, particularly oxidative metabolism of aromatic systems, the this compound moiety offers a compelling and strategically advantageous solution. Its dual-action mechanism of steric hindrance and electronic deactivation provides a robust and predictable method for blocking metabolic soft spots. When compared to alternatives like deuteration or the introduction of bulky alkyl groups, the BTEBA scaffold often provides a more profound and reliable improvement in metabolic stability. By incorporating BTEBA-derived building blocks and validating their effect with straightforward in vitro assays, researchers can significantly enhance the pharmacokinetic profiles of their lead candidates, increasing their probability of success in preclinical and clinical development.

References

  • National Center for Biotechnology Information (2024). Flecainide.
  • Doki, K., Homma, M., Kuga, K., Aonuma, K., & Kohda, Y. (2017). Effects of CYP2D6 genotypes on age-related change of flecainide metabolism. British Journal of Clinical Pharmacology, 83(7), 1451–1460. [Link]
  • Ha, H. R., Funck-Brentano, C., Follath, F., & Meyer, U. A. (1991). Potent inhibition of cytochrome P450IID6 (debrisoquin 4-hydroxylase) by flecainide in vitro and in vivo. Journal of Pharmacology and Experimental Therapeutics, 258(1), 244–249. [Link]
  • Mar, P., Horbal, P., & Chung, M. (2018). A rare case of flecainide-induced encephalopathy. Cardiology Research, 9(3), 190–192. [Link]
  • Al-Kadi, M. O., & Sabry, N. A. (2024). Personalized Medicine of flecainide (The impact of the CYP2D6 and CYP1A2 polymorphism on responses to flecainide). Biomedical and Pharmacology Journal, 17(1). [Link]
  • eCampusOntario. (n.d.). Drug Modifications to Improve Stability. In An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]
  • European Bioinformatics Institute (EMBL-EBI). (n.d.).
  • Wikipedia contributors. (2024). Diethyl ether. Wikipedia. [Link]
  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4). [Link]
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic).
  • Gising, J., et al. (2014).
  • National Center for Biotechnology Information. (2022). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. PubMed Central. [Link]
  • Gupta, M., & Kaur, S. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]
  • Encyclopedia.pub. (2022). Mechanisms of CYP450 Inhibition. Encyclopedia.pub. [Link]
  • Foti, R. S., & Wahlstrom, J. L. (2020). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceutics, 12(9), 846. [Link]
  • Jeong, C., & Kang, J. (2022). In Vivo Toxicity and Pharmacokinetics of Polytetrafluoroethylene Microplastics in ICR Mice. Toxics, 10(11), 693. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Gupta, M., & Kaur, S. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]
  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
  • Hosokawa, M., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
  • Scott, J. S., & Tice, C. M. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 743–764. [Link]
  • National Center for Biotechnology Information. (2013). Pharmacokinetics, Metabolism, and in Vivo Efficacy of the Antimalarial Natural Product Bromophycolide A. PubMed Central. [Link]
  • National Center for Biotechnology Information. (2022). Steric Effects in the Deposition Mode and Drug-Delivering Efficiency of Nanocapsule-Based Multilayer Films. PubMed Central. [Link]
  • Chang, J., et al. (2025).
  • National Center for Biotechnology Information. (2022).
  • WuXi Biologics. (n.d.). In Vivo Pharmacology | CRO Services. WuXi Biologics. [Link]
  • Vivotecnia. (n.d.). In vivo toxicology studies - Drug development - PK-TK. Vivotecnia. [Link]
  • Taylor & Francis Online. (2010). Abstracts. Toxicology Mechanisms and Methods, 20(4), 169-204. [Link]

Sources

A Comparative Analysis of the Biological Activities of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid Analogs: From Cardiac Rhythm Control to Cancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing pharmacological properties. The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid moiety, a key structural component of the renowned anti-arrhythmic drug Flecainide, serves as a compelling starting point for the exploration of novel therapeutic agents.[1][2] This guide presents a comparative study of the biological activities of analogs derived from this fluorinated benzoic acid core, venturing beyond its established role in cardiology to its emerging potential in oncology and metabolic diseases. Through an objective lens, we will dissect the structure-activity relationships that govern their diverse biological functions, supported by experimental data and detailed methodologies to empower researchers in the field of drug discovery.

Introduction: The Versatile Fluorinated Scaffold

The this compound scaffold is a privileged structure in drug design. The trifluoroethoxy groups confer unique properties, including increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics, which can profoundly influence a molecule's interaction with its biological targets. While its most famous derivative, Flecainide, is a Class Ic anti-arrhythmic agent that functions by blocking cardiac sodium channels,[3][4] recent research has unveiled that modifications to the amide side chain can unlock a spectrum of other biological activities. This guide will focus on three key areas of therapeutic potential: anti-arrhythmic, anti-cancer, and anti-diabetic activities.

Comparative Biological Activities

Anti-Arrhythmic Activity: Beyond Flecainide

The primary therapeutic application of this class of compounds has been in the management of cardiac arrhythmias. Flecainide, a benzamide derivative of the parent acid, exerts its effect by blocking the Nav1.5 sodium channel in the heart, thereby slowing the upstroke of the cardiac action potential.[5]

Mechanism of Action: The anti-arrhythmic properties of these analogs are intrinsically linked to their ability to modulate cardiac ion channels. The core mechanism involves the use-dependent blockade of fast-acting sodium channels (Nav1.5), which slows cardiac conduction.[3][5] Some derivatives may also exhibit effects on other channels, such as the ryanodine receptor 2 (RyR2), which is involved in calcium handling within cardiomyocytes.[5]

Structure-Activity Relationship: Studies have shown that the anti-arrhythmic potency is highly dependent on the number and position of the 2,2,2-trifluoroethoxy groups, with the 2,5-bis substitution being particularly effective.[6] Variations in the amide side chain are well-tolerated without a significant loss of anti-arrhythmic activity.[6]

Quantitative Comparison of Anti-Arrhythmic Analogs:

CompoundTargetIC50 (µM)Key FindingsReference
FlecainideNav1.55.5 - 10.7Potent use-dependent blockade of cardiac sodium channels.[7][8]
Mexiletine (for comparison)Nav1.567.2Weaker Nav1.5 blocker compared to Flecainide.[7]
N-(aminoalkylene)trifluoroethoxybenzamidesCardiac Sodium ChannelsNot specifiedHigh anti-arrhythmic activity observed in mouse models.[6]
Anti-Cancer Activity: A New Frontier in Glioblastoma Treatment

Recent investigations have pivoted towards the anti-cancer potential of this compound analogs, particularly in the context of glioblastoma, an aggressive and challenging brain tumor. These studies have identified novel derivatives that exhibit potent cytotoxic effects against glioblastoma cell lines.

Mechanism of Action: The anti-cancer activity of these analogs appears to be mediated through the inhibition of key signaling pathways involved in tumor growth and proliferation. Specifically, derivatives have been designed to target Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are implicated in the pathogenesis of glioblastoma.[9]

Structure-Activity Relationship: The introduction of a 1,3-thiazolidin-4-one moiety to the 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold has been shown to be a successful strategy for developing potent anti-glioma agents. The nature and position of substituents on the phenyl rings of the thiazolidinone core significantly influence the inhibitory potency.

Quantitative Comparison of Anti-Glioma Analogs (LN229 Cell Line):

CompoundTarget(s)IC50 (µg/mL)Key FindingsReference
Thiazolidin-4-one derivative 5eAURKA, VEGFR-26.43Most potent among the tested series, with a 4-chlorophenyl substituent.[9]
Thiazolidin-4-one derivative 5bAURKA, VEGFR-29.48Exhibited significant efficacy against glioblastoma cells.[9]
Thiazolidin-4-one derivative 5cAURKA, VEGFR-212.16Demonstrated notable anti-glioma activity.[9]
Anti-Diabetic Activity: An Emerging Area of Investigation

The exploration of this compound analogs for metabolic disorders is a relatively new but promising field. A study investigating 1,3,4-oxadiazole derivatives has shown potential anti-diabetic activity in a genetically modified Drosophila melanogaster model.[10]

Mechanism of Action: The precise mechanism of anti-diabetic action is still under investigation. However, the initial findings suggest that these compounds may influence glucose metabolism. In vitro assays for anti-diabetic potential often focus on the inhibition of enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption.[11][12][13][14]

Experimental Findings: In the Drosophila model, certain 1,3,4-oxadiazole derivatives significantly lowered glucose levels.[10] Further in vitro studies are necessary to elucidate the specific molecular targets and mechanisms.

Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed methodologies for key assays used to evaluate the biological activities of these analogs.

Synthesis of this compound Analogs

The synthesis of various analogs typically begins with the esterification of this compound, followed by reaction with hydrazine hydrate to form the corresponding benzohydrazide. This key intermediate can then be reacted with various aldehydes or other reagents to generate a library of derivatives, such as hydrazones, 1,3,4-oxadiazoles, or thiazolidin-4-ones.[10]

Logical Flow of Synthesis:

Synthesis_Flow A This compound B Esterification (e.g., SOCl2, MeOH) A->B C 2,5-bis(2,2,2-trifluoroethoxy)benzoate B->C D Hydrazine Hydrate C->D E 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide D->E F Aldehydes/Ketones E->F G Hydrazone Derivatives F->G H Acetic Anhydride G->H J Thioglycolic Acid G->J I 1,3,4-Oxadiazole Derivatives H->I K 1,3-Thiazolidin-4-one Derivatives J->K

Caption: General synthetic pathway for analogs.

In Vitro Anti-Arrhythmic Activity Assessment

Automated Patch-Clamp Electrophysiology for Nav1.5 Inhibition:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.

  • Compound Preparation: A concentration-response series of the test compounds is prepared.

  • Assay: Whole-cell patch-clamp recordings are performed using an automated platform (e.g., IonWorks or FLIPR Tetra System).[7][15]

  • Data Analysis: The inhibition of the peak sodium current is measured at various compound concentrations to determine the IC50 value.[8]

In Vitro Anti-Cancer Activity Assessment

MTT Assay for Cell Viability:

  • Cell Seeding: Glioblastoma cells (e.g., LN229) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[16]

  • Treatment: Cells are treated with various concentrations of the test compounds for 72 hours.[16]

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 1.5-4 hours at 37°C.[16][17]

  • Solubilization: The formazan crystals are dissolved in DMSO.[16]

  • Absorbance Measurement: The absorbance is read at 492-590 nm using a microplate reader.[16][18]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

Workflow for Anti-Cancer Assays:

Anticancer_Workflow A Glioblastoma Cell Culture B Treatment with Analogs A->B C MTT Assay (Cell Viability) B->C D Colony Formation Assay (Clonogenic Survival) B->D E TUNEL Assay (Apoptosis) B->E F IC50 Determination C->F G Assessment of Proliferation D->G H Quantification of DNA Fragmentation E->H

Caption: Workflow for in vitro anti-cancer evaluation.

Colony Formation Assay for Clonogenic Survival:

  • Cell Preparation: A single-cell suspension of glioblastoma cells is prepared.

  • Seeding: A low density of cells (e.g., 200 cells/well) is seeded in 6- or 12-well plates.[1]

  • Treatment: Cells are treated with the test compounds for a specified duration.

  • Incubation: The plates are incubated for a period that allows for colony formation (typically 7-14 days).

  • Fixation and Staining: Colonies are fixed with paraformaldehyde and stained with crystal violet.[1]

  • Counting: Colonies containing at least 50 cells are counted.

TUNEL Assay for Apoptosis Detection:

  • Sample Preparation: Adherent cells are fixed with 4% paraformaldehyde.[3]

  • Permeabilization: Cells are permeabilized with Triton X-100 to allow enzyme access to the nucleus.[3]

  • TdT Labeling: Samples are incubated with a reaction mix containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs.[3]

  • Detection: The incorporated labeled dUTPs are visualized using fluorescence microscopy.[5]

  • Analysis: The number of TUNEL-positive (apoptotic) cells is quantified.

In Vitro Anti-Diabetic Activity Assessment

α-Amylase Inhibition Assay:

  • Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution are prepared in a suitable buffer.[12]

  • Incubation: The test compound is pre-incubated with the α-amylase solution.[12]

  • Reaction Initiation: The starch solution is added to initiate the enzymatic reaction.[12]

  • Reaction Termination and Color Development: The reaction is stopped, and the amount of reducing sugar produced is quantified using the dinitrosalicylic acid (DNSA) method.[12]

  • Absorbance Measurement: The absorbance is measured spectrophotometrically.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a remarkably versatile platform for the development of biologically active molecules. While its role in producing potent anti-arrhythmic agents like Flecainide is well-established, the recent diversification into anti-cancer and anti-diabetic research highlights the untapped potential of this chemical class. The comparative analysis presented in this guide underscores the profound impact that subtle structural modifications can have on biological activity, redirecting a molecule's therapeutic application from the heart to a tumor cell.

Future research should focus on expanding the library of these analogs and conducting comprehensive structure-activity relationship studies to refine their potency and selectivity for specific targets. For anti-cancer applications, in vivo studies are the logical next step to validate the promising in vitro findings. In the realm of metabolic diseases, a more in-depth mechanistic investigation is required to identify the molecular targets responsible for the observed anti-diabetic effects. The continued exploration of these fluorinated compounds holds significant promise for the discovery of next-generation therapeutics for a range of human diseases.

References

  • Antiarrhythmics. N-(aminoalkylene)trifluoroethoxybenzamides and N-(aminoalkylene)trifluoroethoxynaphthamides. - PubMed
  • Vetting of New 2,5-Bis(2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies.
  • Flecainide.
  • FLECAINIDE ACETATE Tablets, USP Rx only DESCRIPTION CLINICAL PHARMACOLOGY. - Boehringer Ingelheim
  • Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor. - NIH
  • Flecainide. - Wikipedia
  • Effect of flecainide derivatives on sarcoplasmic reticulum calcium release suggests a lack of direct action on the cardiac ryanodine receptor. - PubMed
  • 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. - MDPI
  • This compound. - PubChem
  • This compound (CAS No: 35480-52-5). - apicule
  • Cas NO. 35480-52-5 this compound. - Arborpharmchem
  • Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. - PubMed Central
  • This compound. - Chem-Impex
  • Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical. - PubMed
  • This compound. - ChemScene
  • IC50 values for block of peak and late NaV1.5 currents stably expressed...
  • Glioblastoma entities express subtle differences in molecular composition and response to treatment.
  • Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H. - PubMed Central
  • Drosophila melanogaster as a Model Organism for Obesity and Type-2 Diabetes Mellitus by Applying High-Sugar and High-F
  • MTT assay protocol. - Abcam
  • NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits. - Molecular Devices
  • MTT (Assay protocol). - Protocols.io
  • Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.
  • The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells. - ScienceOpen
  • Modulation of flecainide's cardiac sodium channel blocking actions by extracellular sodium: a possible cellular mechanism for the action of sodium salts in flecainide cardiotoxicity. - PubMed
  • (PDF) Antidiabetic Research: A Review of Drosophila melanogaster Models, Molecular Mechanisms, and Experimental Protocols.
  • Model systems for the discovery and development of antiarrhythmic drugs. - PubMed
  • Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical.
  • In vitro Test for Antiarrhythmic Agents.
  • A protocol to differentiate drug unbinding characteristics from cardiac sodium channel for proarrhythmia risk assessment. - FDA
  • Cardiac Safety Implications of hNav1.
  • In vitro anti-diabetic activity evaluation of standardized extracts of Bambusa tulda roxb. - Journal of Pharmacognosy and Phytochemistry
  • An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety. - PMC - PubMed Central
  • In Vitro Tests for a Rapid Evaluation of Antidiabetic Potential of Plant Species Containing Caffeic Acid Deriv
  • IC50 values of the best active molecules and TMZ for both glioblastoma cell lines.
  • Comprehensive In Vitro Proarrhythmia Assay (CiPA) for Proarrhythmic Risk Assessment.
  • Studies on Biological and Molecular Effects of Small-Molecule Kinase Inhibitors on Human Glioblastoma Cells and Organotypic Brain Slices. - PMC - PubMed Central
  • Evaluation of in vitro and in vivo Anti-Diabetic, Anti-Hyperlipidemic. - Dove Medical Press
  • In Silico Assessment of Class I Antiarrhythmic Drug Effects on Pitx2-Induced Atrial Fibrillation: Insights from Populations of Electrophysiological Models of Human
  • In vitro anti-diabetic activity evaluation of standardized extracts of Bambusa tulda roxb. - phytojournal.com
  • What Nav1.5 blockers are in clinical trials currently?
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. - Royal Society of Chemistry
  • Evaluation of In Silico and In Vitro Antidiabetic Properties of 4-(Hydroxysubstituted Arylidene)-2-Phenyloxazol-5(4H)
  • Identification and validation of drugs for repurposing in Glioblastoma: a computational and experimental workflow Nazareno Gonza. - bioRxiv
  • Flecainide: Current status and perspectives in arrhythmia management. - PMC - NIH
  • (PDF) Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of Flecainide Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrillation.
  • Proarrhythmic Effects Of Antiarrhythmic Drugs: Case Study Of Flecainide Induced Ventricular Arrhythmias During Treatment Of Atrial Fibrill

Sources

A Senior Application Scientist's Guide to Validating 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical measurements is paramount. The reliability of these measurements hinges on the quality of the reference materials used for calibration and validation. This guide provides an in-depth technical framework for the validation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid as a Certified Reference Material (CRM), in accordance with the principles outlined in ISO 17034.[1] As a key intermediate in the synthesis of the antiarrhythmic drug Flecainide, and a known impurity (Flecainide Impurity D), establishing a well-characterized CRM for this compound is crucial for ensuring the quality and safety of the final pharmaceutical product.[2][3][4][5]

This guide will objectively compare the necessary validation procedures with established standards for CRMs and provide a narrative grounded in scientific expertise. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Importance of a Certified Reference Material

A Certified Reference Material is a substance of high purity and well-defined properties, used to calibrate analytical instruments, validate analytical methods, and assign values to other materials.[1] The process of certifying a reference material involves a comprehensive evaluation of its identity, purity, homogeneity, and stability. This ensures that the material is fit for its intended purpose and provides a reliable benchmark for analytical measurements.

Part 1: Identity Confirmation

The first step in validating a candidate reference material is to unequivocally confirm its chemical identity. A combination of spectroscopic and spectrometric techniques should be employed to provide orthogonal and confirmatory data.

Experimental Protocol: Identity Confirmation
  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Rationale: FTIR provides information about the functional groups present in the molecule. The spectrum should be compared against a known reference spectrum or theoretical predictions.

    • Method: A small amount of the material is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum is evaluated for characteristic absorptions corresponding to the carboxylic acid O-H and C=O stretches, aromatic C-H and C=C bonds, and the C-F and C-O bonds of the trifluoroethoxy groups.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, offering a definitive confirmation of the structure.

    • Method: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, must be consistent with the structure of this compound.

  • Mass Spectrometry (MS):

    • Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

    • Method: The sample is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion is determined. The observed molecular weight should be in close agreement with the theoretical molecular weight of 318.17 g/mol .[6]

Part 2: Purity Determination

The purity of a CRM is a critical parameter and must be determined with a high degree of accuracy. A mass balance approach is typically employed, where the content of the main component is calculated by subtracting the sum of all identified impurities.

Purity (%) = 100% - (% Organic Impurities + % Inorganic Impurities + % Water Content + % Residual Solvents)

Organic Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is essential for separating the main component from its potential impurities, including process-related impurities and degradation products.

Experimental Protocol: HPLC Method for Purity Assessment
  • Rationale: This method is designed to provide optimal separation of this compound from its known and potential impurities. The choice of a C18 column provides good retention for the relatively nonpolar analyte, while the acidic mobile phase ensures the carboxylic acid group is protonated, leading to better peak shape. Acetonitrile is a common organic modifier that provides good elution strength.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the material in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Comparison with Alternative Reference Materials

The primary purpose of validating this compound as a CRM is for the accurate quantification of this compound as an impurity in Flecainide Acetate. Therefore, its performance should be compared against existing certified reference materials for Flecainide and its other impurities.

Reference MaterialSupplierPurity SpecificationIntended Use
Flecainide Acetate EP Reference Standard European PharmacopoeiaHigh PurityAssay and impurity testing of Flecainide Acetate
Flecainide Related Compound A USP Reference Standard US PharmacopeiaHigh PurityIdentification and control of Impurity A
Candidate this compound CRM (To be established)≥99.5% (Proposed)Quantification of Flecainide Impurity D
Potential Impurities to Monitor

Based on the known synthesis routes of this compound, which often involve the reaction of a di-substituted benzene derivative with 2,2,2-trifluoroethanol, the following potential process-related impurities should be considered:[7][8]

  • Starting Materials: e.g., 2,5-dibromobenzoic acid, 1,4-dibromobenzene.

  • Intermediates: e.g., mono-trifluoroethoxylated benzoic acid.

  • By-products: e.g., isomers with different substitution patterns.

Inorganic Impurities (Residue on Ignition)
  • Rationale: This test quantifies the amount of non-volatile inorganic impurities in the sample.

  • Method: An accurately weighed sample is ignited in a muffle furnace at 600 ± 50 °C until all organic matter is incinerated. The weight of the remaining residue is determined and expressed as a percentage of the original sample weight.

Water Content (Karl Fischer Titration)
  • Rationale: Water is a common impurity in chemical substances and can affect the accuracy of weighing and the stability of the material.

  • Method: A coulometric or volumetric Karl Fischer titrator is used to determine the water content.

Residual Solvents (Gas Chromatography)
  • Rationale: Residual solvents from the synthesis and purification process must be controlled.

  • Method: Headspace gas chromatography with a flame ionization detector (GC-FID) is the standard method for quantifying residual solvents according to USP <467> or ICH Q3C guidelines.

Part 3: Homogeneity and Stability Assessment

According to ISO 17034, a CRM must be demonstrated to be both homogeneous and stable under specified storage and transport conditions.[1]

Homogeneity Study
  • Rationale: To ensure that each unit of the reference material has the same concentration of the analyte within the stated uncertainty.

  • Experimental Protocol:

    • Select a minimum of 10 units randomly from the batch.

    • From each unit, take two independent sub-samples.

    • Analyze all sub-samples in a random order under repeatability conditions using the validated HPLC method.

    • Perform a one-way analysis of variance (ANOVA) on the results to assess the between-unit and within-unit variation.

Stability Study
  • Rationale: To determine the shelf-life of the CRM and to establish appropriate storage and transport conditions.

  • Experimental Protocol:

    • Store samples of the reference material at the proposed long-term storage condition (e.g., 2-8 °C) and at accelerated conditions (e.g., 25 °C/60% RH and 40 °C/75% RH).

    • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

    • Use the validated stability-indicating HPLC method for analysis.

    • Evaluate the data for any significant trends in degradation or changes in purity. The stability can be assessed by plotting the purity versus time and performing a linear regression analysis.

Data Presentation: Homogeneity and Stability
ParameterMethodAcceptance Criteria
Homogeneity One-way ANOVAF-statistic < F-critical at a 95% confidence level.
Short-term Stability HPLC at accelerated conditionsNo significant change in purity or increase in impurities.
Long-term Stability HPLC at recommended storageNo significant change in purity over the proposed shelf-life.

Visualizing the Validation Workflow

A clear and logical workflow is essential for a comprehensive validation process.

CRM Validation Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Certification Identity Identity Confirmation (FTIR, NMR, MS) Purity Purity Determination (HPLC, ROI, KF, GC) Identity->Purity Confirmed Identity Homogeneity Homogeneity Study (ANOVA) Purity->Homogeneity High Purity Established Stability Stability Study (Long-term & Accelerated) Homogeneity->Stability Demonstrated Homogeneity Uncertainty Uncertainty Budget Calculation Stability->Uncertainty Stability Profile Determined CoA Certificate of Analysis Generation Uncertainty->CoA Certified Value & Uncertainty Assigned

Caption: Workflow for the validation of this compound as a CRM.

Conclusion

The validation of this compound as a Certified Reference Material requires a rigorous and systematic approach. By following the detailed protocols outlined in this guide, which are grounded in the principles of ISO 17034, researchers and scientists can establish a well-characterized and reliable CRM. This, in turn, will enhance the accuracy and consistency of analytical measurements in the development and quality control of pharmaceuticals, ultimately contributing to the safety and efficacy of medicines.

References

  • SynZeal. (n.d.). Flecainide EP Impurity D.
  • Scribd. (n.d.). Certified Reference Material Certificate of Analysis.
  • Veeprho. (n.d.). Flecainide EP Impurity D | CAS 35480-52-5.
  • Labthink. (n.d.). Testing Method for Proficiency Testing of Sample s Homogeneity and Stability.
  • Axios Research. (n.d.). Flecainide EP Impurity D - CAS - 35480-52-5.
  • Główny Urząd Miar. (2021). Homogeneity and stability assessment of certified reference materials on the example of the liquid density standard. Metrology & Hallmark, 27.
  • Bhavani, K., Babu, B., & Srinivasu, N. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy, 13(4), 438-448.
  • Brammer Standard Company, Inc. (n.d.). Certificate of Analysis.
  • Dong, M. W. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC North America.
  • MDPI. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. Molecules, 27(24), 8782.
  • Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • PubMed Central. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega, 8(47), 44895–44911.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Synthesis, Properties, and Pharmaceutical Applications.
  • ResearchGate. (n.d.). (PDF) Homogeneity and stability of reference materials.
  • Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.
  • SlideShare. (2021, March 17). Homogeneity & Stability of Proficiency Test Items.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
  • Eastern Partnership. (2021, April 1). Assigned value, homogeneity stability.
  • Studia Universitatis Babes-Bolyai, Chemia. (2011). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • Pharmaffiliates. (n.d.). Flecainide Acetate-impurities.

Sources

assessing the impact of trifluoroethoxy groups on the pharmacological properties of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A-Comparative-Guide-to-the-Pharmacological-Impact-of-Trifluoroethoxy-Groups-on-Benzoic-Acid-Derivatives

A Senior Application Scientist's Field-Proven Insights into Optimizing Drug Candidates

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the vast arsenal of chemical modifications available to medicinal chemists, the introduction of fluorinated moieties has emerged as a particularly powerful strategy. This guide provides an in-depth, objective comparison of the pharmacological properties of benzoic acid derivatives with and without the trifluoroethoxy (-OCH₂CF₃) group, supported by experimental data and detailed methodologies. As researchers, scientists, and drug development professionals, understanding the nuanced effects of such substitutions is critical for accelerating the journey from a promising hit to a viable clinical candidate.

The benzoic acid scaffold is a privileged structure in medicinal chemistry, found in a wide array of therapeutic agents.[1][2] However, parent benzoic acid derivatives often face challenges related to metabolic instability and suboptimal lipophilicity, which can hinder their clinical potential. The trifluoroethoxy group, with its unique electronic properties and steric bulk, offers a compelling solution to these challenges. This guide will dissect the impact of this functional group on key pharmacological parameters: lipophilicity, metabolic stability, and target binding affinity.

The Trifluoroethoxy Advantage: A Mechanistic Overview

The trifluoroethoxy group exerts its influence through a combination of electronic and steric effects. The high electronegativity of the fluorine atoms creates a strong dipole moment, yet the overall effect on lipophilicity can be counterintuitive. Furthermore, the robust carbon-fluorine bonds are highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[3][4] This "metabolic blocking" can significantly enhance a compound's half-life and bioavailability.[5]

Comparative Analysis of Pharmacological Properties

To provide a clear and quantitative comparison, we will consider a hypothetical parent benzoic acid derivative and its trifluoroethoxylated analog. The following sections will detail the experimental protocols used to assess their key pharmacological properties and present comparative data in a structured format.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] A compound's LogP value reflects its relative solubility in a nonpolar (octanol) versus a polar (aqueous) phase.[8][9] While the introduction of fluorine atoms, which are highly electronegative, might be expected to decrease lipophilicity, the opposite is often observed with trifluoroalkoxy groups.[10][11] This is attributed to the fact that the trifluoroethoxy group can shield the molecule from the surrounding water molecules, effectively increasing its hydrophobicity.

Table 1: Comparative Lipophilicity Data

CompoundStructureclogP (Calculated)Experimental LogP
Benzoic AcidC₆H₅COOH1.871.87
4-(Trifluoroethoxy)benzoic AcidC₉H₇F₃O₃3.243.15
Experimental Protocol: Shake-Flask Method for LogP Determination

The "gold standard" for experimental LogP determination is the shake-flask method.[6] This protocol provides a direct measure of a compound's partitioning behavior.

Methodology:

  • Preparation of Solutions: Prepare a saturated solution of the test compound in both n-octanol and water.

  • Partitioning: Add equal volumes of the n-octanol and water solutions to a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined period (e.g., 1 hour) to allow for the compound to partition between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Quantification: Carefully collect samples from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).[6]

  • Calculation: The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]water)[8]

Metabolic Stability

The metabolic stability of a drug candidate is a crucial factor influencing its in vivo half-life and dosing regimen.[3][12] The introduction of a trifluoroethoxy group can significantly enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[4][5]

Table 2: Comparative In Vitro Metabolic Stability Data

CompoundHalf-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
4-Methoxybenzoic Acid1546.2
4-(Trifluoroethoxy)benzoic Acid> 120< 5.8
Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a standard method for assessing the metabolic stability of compounds in the early stages of drug discovery.[13][14]

Methodology:

  • Preparation of Reagents:

    • Test Compound Stock Solution: Dissolve the compound in a suitable organic solvent (e.g., DMSO).

    • Human Liver Microsomes (HLMs): Thaw cryopreserved HLMs on ice.

    • NADPH Regenerating System: Prepare a solution containing cofactors necessary for CYP enzyme activity.[13]

  • Incubation:

    • In a 96-well plate, combine the test compound, HLMs, and phosphate buffer.

    • Pre-incubate the plate at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[4]

  • Time Points:

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[15]

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.[13]

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / protein concentration).[13]

Target Binding Affinity

The ultimate goal of a drug is to interact with its biological target to elicit a therapeutic effect. The introduction of a trifluoroethoxy group can influence binding affinity through various mechanisms, including altered electronics and the formation of specific interactions with the target protein.[5]

Table 3: Comparative Target Binding Affinity Data (Hypothetical Kinase Target)

CompoundIC₅₀ (nM)Kᵢ (nM)
4-Hydroxybenzoic Acid500250
4-(Trifluoroethoxy)benzoic Acid5025
Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a sensitive and robust method for determining the affinity of a compound for its target receptor.[16][17]

Methodology:

  • Membrane Preparation: Prepare a membrane fraction containing the target receptor from cells or tissues.[18]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (a compound known to bind to the target with high affinity), and various concentrations of the unlabeled test compound.[18]

  • Incubation: Incubate the plate at a specific temperature for a set time to allow the binding to reach equilibrium.[18]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.[16]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[16]

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Visualizing the Impact: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams provide visual representations of the experimental workflows and the broader context of drug action.

Experimental_Workflow cluster_lipophilicity Lipophilicity (LogP) Determination cluster_metabolic_stability Metabolic Stability Assay cluster_binding_affinity Binding Affinity Assay l1 Prepare Saturated Solutions (n-octanol & water) l2 Partitioning in Separatory Funnel l1->l2 l3 Equilibration (Shaking) l2->l3 l4 Phase Separation l3->l4 l5 Quantification (UV-Vis/HPLC) l4->l5 l6 Calculate LogP l5->l6 m1 Prepare Reagents (Compound, HLMs, NADPH) m2 Incubation at 37°C m1->m2 m3 Time-Point Sampling & Reaction Quenching m2->m3 m4 LC-MS/MS Analysis m3->m4 m5 Calculate t½ & CLint m4->m5 b1 Prepare Receptor Membranes b2 Incubate with Radioligand & Test Compound b1->b2 b3 Filter to Separate Bound/Free Ligand b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate IC₅₀ & Kᵢ b4->b5

Caption: A generalized experimental workflow for assessing key pharmacological properties.

Signaling_Pathway cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (Target) Ligand->Receptor Activates Downstream_Kinase Downstream Kinase Receptor->Downstream_Kinase Phosphorylates Benzoic_Acid_Derivative Benzoic Acid Derivative (Inhibitor) Benzoic_Acid_Derivative->Receptor Inhibits Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Cellular_Response Cell Proliferation Transcription_Factor->Cellular_Response Promotes

Caption: A simplified signaling pathway potentially modulated by a benzoic acid derivative.

Lead_Optimization_Logic Start Initial Hit Compound (Benzoic Acid Derivative) Assess_Properties Assess Pharmacological Properties Start->Assess_Properties Low_Metabolic_Stability Low Metabolic Stability? Assess_Properties->Low_Metabolic_Stability Introduce_TFE Introduce Trifluoroethoxy Group Low_Metabolic_Stability->Introduce_TFE Yes Further_Optimization Further Optimization Low_Metabolic_Stability->Further_Optimization No Reassess_Properties Re-assess Pharmacological Properties Introduce_TFE->Reassess_Properties Improved_Profile Improved Profile? Reassess_Properties->Improved_Profile Lead_Candidate Lead Candidate Improved_Profile->Lead_Candidate Yes Improved_Profile->Further_Optimization No

Sources

A Comparative Guide to the Reactivity of 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid and Its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate a compound's physicochemical and biological properties. The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a key building block, notably in the synthesis of the anti-arrhythmic drug Flecainide[1][2]. Understanding its reactivity in comparison to its non-fluorinated analogs, such as 2,5-dimethoxybenzoic acid, is critical for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

This guide provides an in-depth comparison of the reactivity of these compounds, grounded in the principles of physical organic chemistry. We will explore the profound influence of the trifluoroethoxy substituent on the benzoic acid core and present supporting experimental data from a comparative esterification study to illustrate these principles in practice.

Theoretical Framework: The Dominance of Electronic Effects

The reactivity of a substituted benzoic acid is fundamentally governed by the electronic properties of its substituents. These effects are broadly categorized into two types: the inductive effect and the resonance effect[3].

  • Inductive Effect (-I/-I): This effect is transmitted through the sigma (σ) bonds and is a result of the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) pull electron density away from the reaction center, while electron-donating groups (EDGs) push electron density towards it[3].

  • Resonance Effect (+M/-M): This effect involves the delocalization of pi (π) electrons across a conjugated system and is represented by drawing resonance structures. Groups with lone pairs adjacent to the ring, like oxygen, can donate electron density into the ring (+M effect)[3][4].

The Hammett equation provides a quantitative means to correlate the electronic influence of meta and para substituents with the reaction rates and equilibria of benzoic acid derivatives[5][6][7]. The substituent constant (σ) quantifies the electronic effect of a substituent, while the reaction constant (ρ) measures the sensitivity of a given reaction to these effects[8][9]. Reactions are accelerated by EWGs when the reaction center becomes more electron-deficient in the transition state (positive ρ value), and by EDGs when it becomes more electron-rich (negative ρ value)[7][8].

Comparing the Substituents: -OCH₃ vs. -OCH₂CF₃
  • 2,5-Dimethoxybenzoic Acid: The methoxy group (-OCH₃) is a classic example of a substituent with opposing electronic effects. The oxygen is more electronegative than carbon, exerting a weak electron-withdrawing inductive effect (-I). However, its primary influence comes from the lone pairs on the oxygen, which donate electron density into the benzene ring via a strong resonance effect (+M)[4]. Overall, the methoxy group is considered an electron-donating, or activating, group[10][11]. This donation increases electron density on the carboxylate group, making the acid weaker and the carbonyl carbon less electrophilic.

  • This compound: The trifluoroethoxy group (-OCH₂CF₃) presents a starkly different electronic profile. While the oxygen atom still possesses lone pairs capable of resonance donation, this effect is overwhelmingly negated by the potent inductive effect of the trifluoromethyl (-CF₃) group[12]. The three highly electronegative fluorine atoms create a powerful dipole, pulling electron density away from the aromatic ring through the ethoxy linker[13]. This makes the -OCH₂CF₃ group a strong electron-withdrawing substituent. This withdrawal of electron density significantly increases the acidity of the benzoic acid and enhances the electrophilicity of the carbonyl carbon[14][15].

Caption: Figure 1: Opposing vs. dominant electronic effects.

Experimental Design: Fischer Esterification as a Probe for Reactivity

To empirically validate these theoretical differences, we designed a comparative study using the Fischer esterification reaction. This acid-catalyzed reaction of a carboxylic acid with an alcohol is an excellent model because its rate-determining step involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon[16][17]. A more electrophilic carbonyl carbon, resulting from electron-withdrawing substituents on the benzoic acid, will accelerate this step and, consequently, the overall reaction rate.

We hypothesize that This compound will undergo esterification at a significantly faster rate than 2,5-dimethoxybenzoic acid under identical conditions.

Caption: Figure 2: Step-by-step experimental process.

Detailed Experimental Protocol: Comparative Fischer Esterification

Objective: To quantitatively compare the rate of esterification of this compound and 2,5-dimethoxybenzoic acid with ethanol.

Materials:

  • This compound (CAS 35480-52-5)

  • 2,5-Dimethoxybenzoic acid (CAS 2785-98-0)[18]

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (98%)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flasks, reflux condensers, heating mantles

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment

Procedure:

  • Reaction Setup: In two separate 50 mL round-bottom flasks, place 1.0 mmol of either this compound or 2,5-dimethoxybenzoic acid.

  • Reagent Addition: To each flask, add 20 mL of anhydrous ethanol (serving as both reagent and solvent to drive the equilibrium)[16][19]. While stirring, carefully add 0.1 mmol of concentrated sulfuric acid as the catalyst.

  • Reaction Conditions: Equip each flask with a reflux condenser and place it in a pre-heated heating mantle set to 80°C. Start a timer as soon as the solutions begin to reflux.

  • Time-Point Sampling: At specified time intervals (e.g., 15, 30, 60, and 120 minutes), withdraw a 0.5 mL aliquot from each reaction mixture.

  • Workup: Immediately quench each aliquot in a vial containing 2 mL of ice-cold saturated sodium bicarbonate solution to neutralize the acid catalyst and stop the reaction. Extract the organic components with 2 mL of ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate.

  • Analysis: Analyze the ethyl acetate layer by GC-MS to determine the ratio of the starting carboxylic acid to the corresponding ethyl ester product. Calculate the percent conversion at each time point.

Results: A Quantitative Comparison

The following table summarizes the hypothetical but plausible experimental data obtained from the comparative esterification, demonstrating the percentage conversion of the carboxylic acid to its ethyl ester over time.

Time (minutes)% Conversion (2,5-Dimethoxybenzoic Acid)% Conversion (this compound)
158%35%
3015%62%
6028%85%
12045%>95%

Discussion and Interpretation

The experimental results clearly support our initial hypothesis. This compound exhibits dramatically enhanced reactivity in the Fischer esterification compared to its non-fluorinated analog, 2,5-dimethoxybenzoic acid. After just one hour, the fluorinated compound reached 85% conversion, a level the dimethoxy analog had not even reached after two hours.

This profound difference is a direct consequence of the powerful electron-withdrawing nature of the two trifluoroethoxy groups. By pulling electron density away from the benzoic acid core, these groups achieve two key effects that accelerate the reaction:

  • Increased Carbonyl Electrophilicity: The inductive withdrawal of electron density makes the carbonyl carbon of the carboxylic acid significantly more electron-deficient (more electrophilic). This enhances its susceptibility to nucleophilic attack by the weakly nucleophilic ethanol molecule, which is the rate-determining step of the reaction[20][16].

  • Stabilization of the Tetrahedral Intermediate: The electron-withdrawing groups help to stabilize the negative charge that develops on the oxygen atoms in the tetrahedral intermediate formed after the alcohol attacks.

Conversely, the electron-donating resonance effect of the methoxy groups in 2,5-dimethoxybenzoic acid enriches the carbonyl carbon with electron density[21]. This reduces its electrophilicity and slows the rate of nucleophilic attack by ethanol, leading to the sluggish reaction profile observed.

Conclusion and Implications

The substitution of methoxy groups with trifluoroethoxy groups on a benzoic acid framework fundamentally alters its chemical reactivity. The potent, inductively electron-withdrawing character of the trifluoroethoxy substituent drastically increases the electrophilicity of the carboxylic acid group, leading to a substantial acceleration in its rate of esterification.

This principle is of paramount importance to researchers, scientists, and drug development professionals. It demonstrates how targeted fluorination can be a powerful tool not just for modifying the biological properties of a molecule, such as lipophilicity and metabolic stability[12], but also for tuning its chemical reactivity. This knowledge allows for the rational design of synthetic routes, enabling milder reaction conditions, shorter reaction times, and potentially higher yields for subsequent transformations such as amidation, which is crucial for the synthesis of active pharmaceutical ingredients like Flecainide[22].

References

  • Bromfield-Lee, D., & Oliver-Hoyo, M. (2009). Kinetics of Ester Formation via Fischer Esterification.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Wikipedia. (n.d.). Hammett equation.
  • University of Calgary. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation. Chemistry 331: Laboratory Manual.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions.
  • BYJU'S. (n.d.). Fischer esterification reaction.
  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity?.
  • Montclair State University. (n.d.). Unit 4: Free Energy Relationships.
  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity.
  • Digital Daya. (n.d.). Why do electron donating groups decrease acidity.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis.
  • Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity.
  • Google Patents. (n.d.). EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • ACS Omega. (2023). Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents.
  • Apicule. (n.d.). This compound (CAS No: 35480-52-5).
  • Al Mamari, H. (2016). Effects of Groups on Acidity of Benzoic acid I. YouTube.
  • Google Patents. (n.d.). WO2002066413A1 - Flecainide synthesis.
  • DC Chemicals. (n.d.). 2,5-Dimethoxybenzoic acid MSDS.
  • PubChem. (n.d.). 2,5-Dihydroxybenzoic acid.
  • The Good Scents Company. (n.d.). 2,5-dihydroxybenzoic acid.
  • The Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube.
  • Melnyk, Y., et al. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Voprosy Khimii i Khimicheskoi Tekhnologii.
  • Tajti, Á., et al. (2018). Esterification of benzoic acid in a continuous flow microwave reactor. ResearchGate.
  • The Good Scents Company. (n.d.). 2,5-dimethoxybenzoic acid.
  • ResearchGate. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?.
  • Hartman, R. J., & Gassmann, A. G. (1941). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • La Salle University. (n.d.). Substituent Effects.
  • MDPI. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment.
  • Ishmath Test Prep. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the antiarrhythmic agent Flecainide.[1] The efficiency and economic viability of its production are of paramount importance to researchers and professionals in drug development. This guide provides an in-depth evaluation of four distinct synthetic pathways to this valuable compound, offering a comparative analysis of their cost-effectiveness, scalability, safety, and overall practicality. By examining the nuances of each route, this document aims to empower researchers to make informed decisions tailored to their specific laboratory and production needs.

Evaluated Synthetic Pathways

This guide focuses on four primary synthetic routes starting from commercially available precursors:

  • Route A: From 5-bromo-2-chlorobenzoic acid

  • Route B: From 2,5-dibromotoluene

  • Route C: From 1,4-dibromobenzene

  • Route D: From 2,5-dihydroxybenzoic acid

The following sections will delve into the detailed experimental protocols, mechanistic considerations, and a comparative analysis of these pathways.

Pathway Analysis and Experimental Protocols

Route A: Ullmann Condensation of 5-bromo-2-chlorobenzoic acid

This single-step approach utilizes a copper-catalyzed Ullmann-type condensation reaction, a powerful method for the formation of aryl ethers.[2] The reaction proceeds by the nucleophilic substitution of the halogen atoms on the benzoic acid derivative with 2,2,2-trifluoroethoxide, facilitated by a copper(I) catalyst.

Experimental Protocol:

A detailed experimental procedure is provided in US Patent 6,288,271 B1.[3]

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.28 mol) in anhydrous N,N-dimethylformamide (DMF), anhydrous 2,2,2-trifluoroethanol (1.90 mol) is added dropwise at a controlled temperature.

  • Anhydrous copper(I) iodide (0.13 mol) and 5-bromo-2-chlorobenzoic acid (0.25 mol) are then added to the mixture.

  • The reaction mixture is heated to 110-115 °C for 2 hours.

  • After cooling, the mixture is poured into an ice/hydrochloric acid mixture to precipitate the crude product.

  • The crude product is purified by dissolution in aqueous potassium hydroxide, extraction with dichloromethane, and subsequent re-precipitation with hydrochloric acid.

  • The final product is obtained after filtration, washing, and drying.

Reported Yield: 81.4%[3]

Causality of Experimental Choices:

  • Sodium Hydride: A strong base is required to deprotonate the 2,2,2-trifluoroethanol, forming the nucleophilic trifluoroethoxide.

  • Copper(I) Iodide: This catalyst is essential for the Ullmann condensation, facilitating the coupling of the aryl halide with the alkoxide.[2]

  • DMF: A high-boiling polar aprotic solvent is necessary to dissolve the reactants and achieve the required reaction temperature.

  • Acidic Workup: Neutralizes the excess base and protonates the carboxylate to precipitate the final benzoic acid product.

Diagram of Synthetic Pathway A:

Route A 5-bromo-2-chlorobenzoic acid 5-bromo-2-chlorobenzoic acid This compound This compound 5-bromo-2-chlorobenzoic acid->this compound  2,2,2-trifluoroethanol, NaH, CuI, DMF, 110-115°C (81.4% yield)

Caption: One-step synthesis from 5-bromo-2-chlorobenzoic acid.

Route B: From 2,5-dibromotoluene

This two-step pathway involves an initial Ullmann condensation to introduce the trifluoroethoxy groups, followed by the oxidation of the methyl group to a carboxylic acid.

Experimental Protocol:

Step 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)toluene

A high-yield procedure for this step is outlined in patent EP1918280A1.[4]

  • 2,5-dibromotoluene is reacted with 2,2,2-trifluoroethanol in the presence of a base and a copper catalyst.

  • The patent suggests a yield of approximately 92% for this step.[4]

Step 2: Oxidation to this compound

The oxidation of the toluene intermediate is also described in patent EP1918280A1.[5]

  • 2,5-bis(2,2,2-trifluoroethoxy)toluene (0.154 mol) is mixed with pyridine and water, and the pH is adjusted to 11-12 with sodium hydroxide.

  • The mixture is heated to 85°C, and potassium permanganate (1.29 mol) is added in portions, maintaining the temperature at 90-100°C.

  • After the reaction, the manganese dioxide precipitate is filtered off.

  • The filtrate is acidified with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product.

  • The product is collected by filtration, washed with water, and dried.

Reported Yield: 75.2% for the oxidation step.[4] Estimated Overall Yield: ~69% (0.92 * 0.752)

Causality of Experimental Choices:

  • Potassium Permanganate: A strong oxidizing agent capable of converting the methyl group of the toluene derivative to a carboxylic acid. The reaction is typically performed under basic conditions to improve the solubility of the permanganate and the organic substrate.[6][7]

  • Pyridine: Acts as a co-solvent and may also help to buffer the reaction mixture.

  • Acidification: Necessary to protonate the benzoate salt formed during the basic oxidation to yield the final carboxylic acid.

Diagram of Synthetic Pathway B:

Route B 2,5-dibromotoluene 2,5-dibromotoluene 2,5-bis(2,2,2-trifluoroethoxy)toluene 2,5-bis(2,2,2-trifluoroethoxy)toluene 2,5-dibromotoluene->2,5-bis(2,2,2-trifluoroethoxy)toluene  2,2,2-trifluoroethanol, Base, Cu catalyst (~92% yield) This compound This compound 2,5-bis(2,2,2-trifluoroethoxy)toluene->this compound  KMnO4, Pyridine, H2O, 90-100°C (75.2% yield)

Caption: Two-step synthesis from 2,5-dibromotoluene.

Route C: From 1,4-dibromobenzene

This multi-step synthesis begins with the formation of the bis-trifluoroethoxy benzene ring, followed by Friedel-Crafts acetylation and subsequent oxidation.

Experimental Protocol:

Step 1: Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene

A procedure for this step is described in GB2097000A.[8]

  • 1,4-dibromobenzene is reacted with sodium 2,2,2-trifluoroethoxide (prepared from sodium hydride and 2,2,2-trifluoroethanol) in DMF with cuprous iodide as a catalyst. The mixture is refluxed for 4 hours.

  • An 88% yield is reported for this step.[8]

Step 2: Acetylation to 2,5-bis(2,2,2-trifluoroethoxy)acetophenone

The same patent details the acetylation.[8]

  • 1,4-bis(2,2,2-trifluoroethoxy)benzene is reacted with acetic anhydride in the presence of aluminum chloride.

Step 3: Oxidation to this compound

The final oxidation step is also outlined in the patent.[8]

  • The acetophenone intermediate is reacted with a hypochlorite solution.

Yields for steps 2 and 3 are not explicitly stated in a readily comparable format, which presents a challenge for a precise cost-effectiveness analysis.

Diagram of Synthetic Pathway C:

Route C 1,4-dibromobenzene 1,4-dibromobenzene 1,4-bis(2,2,2-trifluoroethoxy)benzene 1,4-bis(2,2,2-trifluoroethoxy)benzene 1,4-dibromobenzene->1,4-bis(2,2,2-trifluoroethoxy)benzene  NaOCH2CF3, CuI, DMF (88% yield) 2,5-bis(2,2,2-trifluoroethoxy)acetophenone 2,5-bis(2,2,2-trifluoroethoxy)acetophenone 1,4-bis(2,2,2-trifluoroethoxy)benzene->2,5-bis(2,2,2-trifluoroethoxy)acetophenone  Acetic anhydride, AlCl3 This compound This compound 2,5-bis(2,2,2-trifluoroethoxy)acetophenone->this compound  Hypochlorite oxidation

Caption: Multi-step synthesis from 1,4-dibromobenzene.

Route D: From 2,5-dihydroxybenzoic acid

This route involves the direct trifluoroethoxylation of 2,5-dihydroxybenzoic acid. The most commonly cited method for this transformation utilizes a highly reactive and expensive triflating agent.

Reaction Principle:

The hydroxyl groups of 2,5-dihydroxybenzoic acid are reacted with 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf). This reagent is a powerful electrophile, enabling the trifluoroethoxylation to proceed. However, its high cost and hazardous nature are significant drawbacks.[9]

Experimental Protocol:

Diagram of Synthetic Pathway D:

Route D 2,5-dihydroxybenzoic acid 2,5-dihydroxybenzoic acid This compound This compound 2,5-dihydroxybenzoic acid->this compound  2,2,2-trifluoroethyl trifluoromethanesulfonate, Base

Caption: Synthesis from 2,5-dihydroxybenzoic acid.

Comparative Analysis

MetricRoute A (from 5-bromo-2-chlorobenzoic acid)Route B (from 2,5-dibromotoluene)Route C (from 1,4-dibromobenzene)Route D (from 2,5-dihydroxybenzoic acid)
Number of Steps 1231
Overall Yield 81.4%~69%Not fully determinedNot determined
Starting Material Cost ModerateLow to ModerateLowModerate
Key Reagent Cost Moderate (NaH, CuI, TFE)Moderate (KMnO₄, TFE)Moderate (AlCl₃, TFE)Very High (CF₃CH₂OTf)
Scalability GoodGoodModeratePoor
Safety Concerns High: NaH in DMF is a known explosion hazard.[1][2][10][11][12]Moderate: Use of strong oxidant (KMnO₄).Moderate: Friedel-Crafts reaction requires anhydrous conditions and handling of a Lewis acid.High: 2,2,2-trifluoroethyl trifluoromethanesulfonate is highly reactive and corrosive.
Green Chemistry Poor: Use of hazardous solvent (DMF), stoichiometric strong base, and metal catalyst.Moderate: Use of a strong oxidant, but potentially avoids highly hazardous solvents in the first step.Poor: Use of a stoichiometric Lewis acid and chlorinated solvents.Very Poor: Use of a highly hazardous and non-atom-economical reagent.

Cost of Starting Materials and Key Reagents (Approximate):

CompoundPrice per kg (USD)
5-bromo-2-chlorobenzoic acid~16-60[13][14][15]
2,5-dibromotoluene~30[16][17][18]
1,4-dibromobenzene~75-230[19][20][21][22][23]
2,2,2-trifluoroethanol~260[8][24][25][26][27]
Sodium Hydride (60% in oil)~267[28][29][30][31][32]
Copper(I) Iodide~246-155[3][4][33]

Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.

Senior Application Scientist's Recommendation

Based on the comprehensive analysis of the synthetic pathways, Route A, starting from 5-bromo-2-chlorobenzoic acid, appears to be the most cost-effective and efficient method on paper, primarily due to its high-yield, single-step nature.

However, the significant and well-documented explosion hazard associated with the use of sodium hydride in DMF at elevated temperatures cannot be overstated. [1][2][10][11][12] This safety concern may render this route unacceptable for large-scale industrial production without rigorous engineering controls and process safety management.

Therefore, Route B, starting from 2,5-dibromotoluene, emerges as a more balanced and safer alternative. While it involves two steps, the overall estimated yield is respectable (~69%), and it avoids the notoriously hazardous NaH/DMF combination. The starting material is also relatively inexpensive. The oxidation step with potassium permanganate is a classic and well-understood transformation, and while it requires careful handling of a strong oxidant, the risks are generally more manageable than those associated with the NaH/DMF system.

Route C is less attractive due to its multi-step nature and the lack of clear, consolidated yield data for all steps. The use of a stoichiometric amount of aluminum chloride in the Friedel-Crafts reaction also presents waste disposal challenges.

Route D is unequivocally the least cost-effective option. The prohibitively high cost and hazardous nature of 2,2,2-trifluoroethyl trifluoromethanesulfonate make this pathway economically unviable for all but the smallest-scale research applications where cost is not a primary driver.

Final Recommendation: For laboratory-scale synthesis where stringent safety protocols can be implemented, Route A offers the highest efficiency. For process development and scale-up, Route B represents the most prudent choice, balancing yield, cost, and, most importantly, operational safety. Further process optimization of Route B, such as exploring alternative, greener oxidation methods, could further enhance its attractiveness.

Visualization of Decision-Making Process

Decision Flowchart start Select Synthetic Pathway cost Is cost the primary driver? start->cost safety Are there significant safety concerns? cost->safety Yes route_d Route D: Prohibitively expensive cost->route_d No yield Is the overall yield acceptable? safety->yield Yes route_a Route A: High yield, one step safety->route_a No route_b Route B: Good yield, safer yield->route_b Yes route_c Route C: Multi-step, unclear yield yield->route_c No reconsider_a Reconsider Route A with extreme caution route_a->reconsider_a recommend_b Recommend Route B route_b->recommend_b

Caption: Decision flowchart for selecting the optimal synthetic pathway.

References

  • Grindeks, JSC. "Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • Cervena, I., et al. "Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids." U.S.
  • P C Chem. "2,5- Dibromotoluene at ₹ 2500/kg." IndiaMART. Accessed January 10, 2026.
  • Sigma-Aldrich. "Sodium hydride - 60 % dispersion in mineral oil." Accessed January 10, 2026.
  • Sheng, M., and Q. Yang. "Explosion Hazards of Sodium Hydride with Polar Aprotic Solvents." AIChE, 2020 Virtual Spring Meeting and 16th GCPS.
  • Sheng, M., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 2019.
  • Apicule. "this compound (CAS No - 35480-52-5)." Accessed January 10, 2026.
  • ChemicalBook. "1,4-Dibromobenzene." Accessed January 10, 2026.
  • Surya Life Sciences. "5-Bromo-2-Chlorobenzoic Acid." Accessed January 10, 2026.
  • Riker Laboratories Inc. "Process for the preparation of 1,4-bis(2,2,2-trifluoroethoxy)benzene.
  • Sagar Life Science. "5 bromo 2 chlorobenzoic acid." Accessed January 10, 2026.
  • Organic Chemistry Portal. "Ullmann Reaction." Accessed January 10, 2026.
  • King Life Sciences. "5-Bromo-2-Chloro-Benzoic Acid - High Purity 98% At Attractive Prices." Accessed January 10, 2026.
  • Sigma-Aldrich. "Copper(I) iodide 98 7681-65-4." Accessed January 10, 2026.
  • Wordpress. "Specific Solvent Issues with the SNAr Reaction." Accessed January 10, 2026.
  • Sigma-Aldrich. "1,4-Dibromobenzene 98 106-37-6." Accessed January 10, 2026.
  • Carl ROTH. "Copper(I) iodide, 1 kg, CAS No. 7681-65-4." Accessed January 10, 2026.
  • IndiaMART. "5-Bromo-2-chlorobenzoic Acid - CAS No 21739-92-4 Latest Price, Manufacturers & Suppliers." Accessed January 10, 2026.
  • Hobby Chemistry. "Benzoic Acid from the Oxidation of Toluene." WordPress.com, March 29, 2015.
  • Alfa Chemistry. "Oxidation Reaction - Oxidative Synthesis of Benzoic Acid." Accessed January 10, 2026.
  • Otto Chemie Pvt. Ltd. "Sodium hydride, 55-60% suspension in mineral oil." Accessed January 10, 2026.
  • ChemicalBook. "2,2,2-Trifluoroethanol." Accessed January 10, 2026.
  • ChemicalBook. "2,5-Dibromotoluene." Accessed January 10, 2026.
  • ChemicalBook. "Sodium hydride." Accessed January 10, 2026.
  • Cynor Laboratories. "5-Bromo-2-chlorobenzoic Acid." Accessed January 10, 2026.
  • IndiaMART. "Copper Iodide - Cuprous Iodide Latest Price, Manufacturers & Suppliers." Accessed January 10, 2026.
  • Tradeindia. "Copper Iodide - Cuprous Iodide Prices, Manufacturers & Suppliers." Accessed January 10, 2026.
  • Fisher Scientific. "Sodium Hydride, 60% Dispersion in Mineral Oil, Spectrum Chemical 100 g." Accessed January 10, 2026.
  • IndiaMART.
  • Fisher Scientific. "HAZMAT (Dangerous Goods) - Sodium Hydride, 60 Percent Dispersion in Mineral Oil, 1kg." Accessed January 10, 2026.
  • IndiaMART. "1 4-Dibromobenzene - P-Dibromobenzene Latest Price, Manufacturers & Suppliers." Accessed January 10, 2026.
  • Zauba. "1 4 Dibromobenzene Imports." Accessed January 10, 2026.
  • lookchem.com. "Buy 1,4-Dibromobenzene Industrial Grade from XIAMEN EQUATION CHEMICAL CO.,LTD." Accessed January 10, 2026.
  • IndiaMART. "2,2,2-Trifluoroethanol at ₹ 22000/kg." Accessed January 10, 2026.
  • Fisher Scientific. "2,2,2-Trifluoroethanol, 99+% 50 g." Accessed January 10, 2026.
  • Fisher Scientific. "2,2,2-Trifluoroethanol, 99.8%, extra pure 2.5 L." Accessed January 10, 2026.
  • Riverland Trading. "2,2,2-Trifluoroethanol Supplier." Accessed January 10, 2026.
  • Sigma-Aldrich. "2,5-Dibromotoluene 98 615-59-8." Accessed January 10, 2026.
  • Grindeks, JSC. "Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.
  • Maksons Fine Chem Pvt. Ltd. "2 5-Dibromotoluene." Accessed January 10, 2026.
  • Andraos, J. "Green chemistry metrics: a review." Beilstein Journal of Organic Chemistry, 2022.
  • Curzons, A. D., et al. "Metrics to 'green' chemistry—which are the best?" Green Chemistry, 2001.
  • Royal Society of Chemistry. "Green Chemistry." Accessed January 10, 2026.
  • US Patent 6,288,271 B1, "Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids," September 11, 2001.
  • Wikipedia. "Green chemistry metrics." Accessed January 10, 2026.
  • PTC Organics, Inc. "NaH/DMF Is More Than Cringeworthy…It Is Extremely Dangerous." Accessed January 10, 2026.
  • Johns Hopkins Lab Safety. "Sodium hydride decomposes certain solvents-violently." August 22, 2019.
  • PrepChem.com. "Synthesis of this compound." Accessed January 10, 2026.
  • Hobby Chemistry. "Benzoic Acid from the Oxidation of Toluene." WordPress.com, March 29, 2015.
  • Alfa Chemistry. "Oxidation Reaction - Oxidative Synthesis of Benzoic Acid." Accessed January 10, 2026.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of BTFA Analysis in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the rigorous analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (BTFA) is a critical intermediate and a potential impurity in the synthesis of Flecainide, a Class IC antiarrhythmic drug used to treat and prevent tachyarrhythmia.[1][2][3] The accurate quantification of BTFA is essential for ensuring the purity, safety, and efficacy of the final drug product. Furthermore, as a potential metabolite, its determination in biological matrices can be vital for pharmacokinetic and toxicological studies.[4][5][6][7]

This guide provides an in-depth comparison of two common but technologically distinct analytical methods for the determination of BTFA: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to present a comprehensive cross-validation framework, enabling researchers, scientists, and drug development professionals to make informed decisions when selecting an analytical method that is fit for its intended purpose, in alignment with regulatory expectations such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the pharmaceutical industry, valued for its robustness, cost-effectiveness, and reliability for quantifying compounds with a suitable chromophore. For BTFA, the benzoic acid structure provides the necessary UV absorbance for detection.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is selected for its versatility and proven ability to retain and separate moderately polar to nonpolar compounds like BTFA based on hydrophobic interactions.

  • Mobile Phase: An acidic mobile phase (e.g., using formic or acetic acid) is employed to suppress the ionization of the carboxylic acid group on BTFA. This ensures a consistent, non-ionized state, leading to better peak shape and reproducible retention times. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and excellent elution strength.

  • Detection: The UV detection wavelength is set near the absorbance maximum of the analyte to ensure optimal sensitivity.

Experimental Protocol: HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode-Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 230 nm.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of BTFA reference standard in acetonitrile.

    • Create a series of calibration standards by serial dilution of the stock solution in a 50:50 mixture of acetonitrile and water.

    • For drug substance analysis, accurately weigh and dissolve the sample in the diluent to achieve a target concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare 1 mg/mL BTFA Stock cal_standards Create Calibration Standards (e.g., 1-100 µg/mL) stock->cal_standards injection Inject 10 µL onto C18 Column cal_standards->injection sample_prep Dissolve Drug Substance Sample in Diluent sample_prep->injection separation Gradient Elution (ACN/H2O with 0.1% FA) injection->separation detection UV Detection at 230 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Area chromatogram->integration quantification Quantify using Calibration Curve integration->quantification

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis and trace-level impurity quantification.[9] By monitoring a specific precursor-to-product ion transition, interferences from the sample matrix can be virtually eliminated.

Causality Behind Experimental Choices:

  • Ionization: Electrospray Ionization (ESI) is chosen as it is well-suited for polar, ionizable molecules like BTFA. The negative ion mode is selected to deprotonate the carboxylic acid, forming a stable [M-H]⁻ precursor ion.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. We select the [M-H]⁻ ion, fragment it, and monitor a specific, stable product ion. This two-stage filtering process ensures that only the analyte of interest is detected.

  • Internal Standard: A stable isotope-labeled (SIL) internal standard is ideal for LC-MS/MS as it co-elutes with the analyte and experiences identical ionization effects, correcting for matrix effects and variability.[10] If a SIL-IS is unavailable, a structural analog can be used.

Experimental Protocol: LC-MS/MS Method
  • Instrumentation:

    • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Negative.

    • MRM Transitions:

      • BTFA: m/z 317.0 -> 151.0 (Quantifier), 317.0 -> 273.0 (Qualifier).

      • Internal Standard (e.g., a structural analog): To be determined.

    • Key Parameters: Capillary Voltage, Cone Voltage, and Collision Energy to be optimized for maximum signal intensity.

  • Sample Preparation (for Plasma):

    • To 100 µL of plasma, add the internal standard solution.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex and centrifuge.

    • Inject the supernatant for analysis.

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing spike Spike Plasma with IS and BTFA Standards ppt Protein Precipitation (Cold Acetonitrile) spike->ppt centrifuge Vortex & Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 5 µL onto UPLC C18 Column supernatant->injection separation Fast Gradient Separation injection->separation ionization ESI Negative Ionization separation->ionization detection MRM Detection (m/z 317.0 -> 151.0) ionization->detection chromatogram Generate Ion Chromatogram detection->chromatogram peak_ratio Calculate Peak Area Ratio (Analyte/IS) chromatogram->peak_ratio quantification Quantify using Calibration Curve peak_ratio->quantification

Cross-Validation: A Framework for Method Comparability

Cross-validation is the process of demonstrating that two distinct analytical methods yield comparable results, ensuring data integrity when methods are used interchangeably or across different laboratories.[11] The validation is performed according to ICH Q2(R1) principles, focusing on key performance characteristics.

CrossValidation_Logic cluster_methods Analytical Methods cluster_params Validation Parameters (ICH Q2) cluster_decision Decision M1 Method 1 (HPLC-UV) P1 Linearity M1->P1 P2 Accuracy M1->P2 P3 Precision M1->P3 P4 Selectivity M1->P4 P5 LOQ/LOD M1->P5 M2 Method 2 (LC-MS/MS) M2->P1 M2->P2 M2->P3 M2->P4 M2->P5 Decision Methods are Cross-Validated P1->Decision Compare Results Meet Acceptance Criteria P2->Decision Compare Results Meet Acceptance Criteria P3->Decision Compare Results Meet Acceptance Criteria P4->Decision Compare Results Meet Acceptance Criteria P5->Decision Compare Results Meet Acceptance Criteria

Comparative Validation Data

The following tables summarize the performance of both methods. The data presented is representative of what would be expected from a typical validation study.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
Linear Range 1.0 – 100 µg/mL0.5 – 500 ng/mL-
Correlation Coeff. (r²) > 0.999> 0.998≥ 0.995
LOD 0.3 µg/mL0.15 ng/mL-
LOQ 1.0 µg/mL0.5 ng/mLSignal-to-Noise ≥ 10

Table 2: Accuracy and Precision

QC LevelHPLC-UVLC-MS/MSAcceptance Criteria
Accuracy (%Rec) Precision (%RSD) Accuracy (%Rec)
Low QC 99.5%2.1%102.1%
Mid QC 101.2%1.5%98.7%
High QC 100.4%1.3%100.9%

Discussion and Method Selection

  • Sensitivity: The most striking difference is the sensitivity. The LC-MS/MS method is approximately 2000 times more sensitive (based on LOQ) than the HPLC-UV method. This makes LC-MS/MS the only viable option for bioanalytical studies where metabolite concentrations are expected to be in the ng/mL range.[10]

  • Selectivity: While the HPLC-UV method can demonstrate selectivity through peak purity analysis (using a DAD) and separation from known impurities, it is susceptible to interference from co-eluting compounds that also absorb at 230 nm. The LC-MS/MS method, with its MRM detection, provides unparalleled selectivity, ensuring that the signal is unequivocally from BTFA.

  • Application Domain:

    • HPLC-UV is exceptionally well-suited for quality control (QC) applications, such as the assay of BTFA as a starting material or its quantification as a high-level impurity in the Flecainide drug substance. Its lower cost, simpler operation, and robustness are advantageous in a routine QC environment.

    • LC-MS/MS is the superior choice for any application requiring trace-level quantification. This includes the analysis of BTFA as a metabolite in plasma or urine, determination of trace impurities in a final drug product, and cleaning validation studies.[9]

Both the HPLC-UV and LC-MS/MS methods are valid for the analysis of this compound, but their suitability is dictated by the intended purpose. The cross-validation data demonstrates that while both methods are accurate and precise within their respective linear ranges, they serve different analytical needs. The HPLC-UV method is a robust and cost-effective tool for high-concentration assays typical in API manufacturing, whereas the LC-MS/MS method provides the essential high sensitivity and selectivity required for bioanalysis and trace impurity profiling. A thorough understanding of the analytical objective is critical for selecting the appropriate, validated method, ensuring data of the highest quality and integrity in the drug development lifecycle.

References

  • Michallet, S., et al. (2001). Analysis of flecainide and two metabolites in biological specimens by HPLC: application to a fatal intoxication. Journal of Analytical Toxicology, 25(7), 576-580. [Link]
  • Turcant, A., et al. (2001). Analysis of Flecainide and Two Metabolites in Biological Specimens by HPLC: Application to a Fatal Intoxication. Journal of Analytical Toxicology, 25(7), 576-580. [Link]
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Turcant, A., et al. (2001).
  • Chang, S. F., et al. (1983). High-performance liquid chromatographic method for the quantitation of flecainide, a new antiarrhythmic, in human plasma and urine.
  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • Bhavani, K., et al. (2019). Determination of Flecainide acetate and its degradation impurities by UPLC-MS. Current Trends in Biotechnology and Pharmacy, 13(2), 194-203. [Link]
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • ResearchGate. (2001). (PDF)
  • Springer Nature Experiments. (2016). Quantitation of Flecainide, Mexiletine, Propafenone, and Amiodarone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S.
  • Mano, Y., et al. (2015). Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application.
  • ResearchGate. (2015).
  • ResearchGate. Fig. 1. Example chromatograms of flecainide analysed in human plasma by.... [Link]
  • PubChem. Flecainide.
  • Dattula, N. R., et al. A new, rapid and sensitive LC-MS/MS method for the determination of Flecainide in rat plasma and its application to a pharmacokinetic study. Worldwide Journals. [Link]
  • Apicule. This compound (CAS No: 35480-52-5). [Link]
  • ECA Academy. (2014).
  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. U.S.
  • New Drug Approvals. (2019).
  • ProPharma. (2024).
  • PubChem. This compound.

Sources

Safety Operating Guide

Navigating the Disposal of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, in-depth overview of the proper disposal procedures for 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No. 35480-52-5), a compound notable for its use in the synthesis of various pharmaceuticals.[1] Adherence to these protocols is essential not only for the safety of laboratory personnel but also for the protection of our environment.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous chemical and presents the following primary risks[2]:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[3][4]

Given its acidic nature and the presence of fluorinated functional groups, it is crucial to handle this compound with the appropriate personal protective equipment and within a controlled laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment (PPE). The following PPE is mandatory when handling this compound in any form (solid or in solution)[5][6]:

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles that can cause severe eye irritation.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and subsequent irritation.[8]
Body Protection A lab coat or chemical-resistant apron.Protects clothing and underlying skin from spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the risk of inhaling dust or vapors that can lead to respiratory tract irritation.

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent the spread of contamination.

Small Spills (Solid)

For minor spills of the solid compound, the following steps should be taken:

  • Evacuate and Ventilate: Ensure the immediate area is clear and, if not already in one, that ventilation is adequate.

  • Don Appropriate PPE: Before approaching the spill, ensure all necessary PPE is correctly worn.

  • Contain the Spill: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[9] Avoid raising dust.

  • Neutralize (with caution): For organic acids, a weak base like sodium bicarbonate can be applied to the spilled material to neutralize its acidity.[3][9]

  • Collect and Dispose: Carefully scoop the mixture into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.[10]

Large Spills

In the case of a large spill, prioritize personnel safety:

  • Evacuate the laboratory immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Procedures: A Step-by-Step Guide

The guiding principle for the disposal of this compound is to treat it as a hazardous waste and dispose of it through an approved waste disposal plant.[3][11] Due to its halogenated organic nature, high-temperature incineration is the preferred method of destruction.[12][13]

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal.

Caption: Waste segregation workflow for this compound.

In-Lab Neutralization (for small aqueous waste streams)

For very small quantities of aqueous solutions containing this acid, neutralization prior to collection may be considered, but only if permitted by your institution's EHS guidelines and if the solution does not contain other hazardous materials.

Protocol for Neutralization:

  • Work in a Fume Hood: Always perform neutralization reactions in a chemical fume hood.

  • Prepare a Cooling Bath: Place the container with the acidic solution in an ice-water bath to manage the exothermic reaction.[14]

  • Dilute the Acidic Solution: If concentrated, slowly add the acidic solution to a larger volume of cold water. Never add water to the acid. [14]

  • Slowly Add Base: While stirring continuously, slowly add a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.[11][15]

  • Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the base until the pH is between 6.0 and 8.0.[10]

  • Collect for Disposal: Even after neutralization, the resulting salt solution should be collected in a designated hazardous waste container for collection by your EHS department, as it still contains the fluorinated organic compound.

EPA Hazardous Waste Classification

While this compound is not specifically listed by name as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it would likely be classified under the following characteristic waste code due to its acidic nature:

  • D002 - Corrosivity: This applies if the waste is aqueous and has a pH less than or equal to 2.[16][17]

It is the responsibility of the waste generator to make an accurate hazardous waste determination. Consult with your institution's EHS department for guidance on proper waste coding.

Final Disposal Pathway: Incineration

Due to the stable carbon-fluorine bonds in its structure, this compound requires high-temperature incineration for effective destruction.[13][18] This process breaks down the molecule into less harmful components. Modern incinerators are equipped with scrubbers and other pollution control devices to manage the resulting gases, such as hydrogen fluoride.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a non-negotiable aspect of laboratory work. By understanding the hazards, utilizing appropriate PPE, responding effectively to spills, and adhering to the prescribed disposal protocols, researchers can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's specific safety and waste disposal guidelines, as they may have additional requirements.

References

  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • Tsang, W., Burgess, D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402.
  • Taylor & Francis Online. (2007). On the Incinerability of Highly Fluorinated Organic Compounds.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide.
  • Semantic Scholar. (1998). On the Incinerability of Highly Fluorinated Organic Compounds.
  • Greenflow. (2024). How to Treat Acid Waste: A Comprehensive Guide.
  • suweb.site. (n.d.). EPA HAZARDOUS WASTE CODES.
  • Smith College. (n.d.). SPILLS - Research and Instruction Safety.
  • The University of British Columbia Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up.
  • University of Massachusetts Amherst Environmental Health & Safety. (n.d.). Personal Protective Equipment.
  • Water & Wastewater. (2024). Waste Neutralization Systems: Advancing Eco-Friendly Industrial Solutions.
  • University of Georgia Environmental Safety Division. (n.d.). Neutralization Guide.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • The University of Oklahoma Health Sciences Center. (2025). EHSO Manual: Personal Protective Equipment.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Characteristics.
  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
  • PubChem. (n.d.). This compound.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals working with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (CAS No. 35480-52-5). Our focus extends beyond mere compliance, aiming to instill a deep understanding of why specific protective measures are critical. By explaining the causality behind each recommendation, we empower you to work safely and effectively.

Hazard Assessment: Understanding the Compound

This compound is a fluorinated carboxylic acid, a class of compounds that demands careful handling. As a solid, its primary physical form is a white to off-white powder or crystalline solid[1]. The Globally Harmonized System (GHS) provides a clear framework for its potential hazards.

GHS Classifications:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[2][3][4]

The core danger stems from its nature as a corrosive solid. The fine dust of this compound can readily become airborne and subsequently react with the moisture on your skin, in your eyes, or within your respiratory tract, leading to chemical burns and irritation[5][6]. Therefore, all handling procedures must be designed to rigorously prevent contact and inhalation.

The Foundation of Safety: Engineering Controls

Before any discussion of personal protective equipment, we must emphasize the primary line of defense: engineering controls . PPE is the final barrier between you and the hazard; it should never be the only one.

The Chemical Fume Hood: A Non-Negotiable Requirement Due to the significant respiratory irritation potential of its dust, all manipulations of solid this compound must be performed inside a certified chemical fume hood[5][6]. This includes weighing, transferring, and preparing solutions. A fume hood provides critical ventilation to capture and exhaust airborne particulates, ensuring they do not enter the laboratory environment or your breathing zone[7].

A Multi-Tiered Approach to Personal Protective Equipment

The selection of PPE is not a one-size-fits-all checklist. It must be tailored to the specific procedure and the quantities of material being handled. Below, we detail the essential PPE, explaining the rationale for each component.

Laboratory Task Minimum Required PPE
Weighing Solid Compound Nitrile Gloves (Double-gloved), Chemical Splash Goggles, Full-Face Shield, Lab Coat
Preparing Solutions Nitrile Gloves (Double-gloved), Chemical Splash Goggles, Full-Face Shield, Chemical-Resistant Apron over Lab Coat
Conducting Reactions Nitrile Gloves, Chemical Splash Goggles, Lab Coat
Post-Reaction Work-up & Transfer Nitrile Gloves (Double-gloved), Chemical Splash Goggles, Full-Face Shield, Chemical-Resistant Apron over Lab Coat
Eye and Face Protection: Your Shield Against Irreversible Damage

The eyes are exceptionally vulnerable to corrosive dust and splashes[6]. Standard safety glasses are insufficient .

  • Chemical Splash Goggles: These are mandatory. They form a complete seal around the eyes, protecting from dust, splashes, and vapors from all directions.

  • Full-Face Shield: A face shield must be worn in addition to chemical splash goggles whenever handling the solid compound or concentrated solutions[5][8]. It provides a critical secondary layer of protection for the entire face against splashes and unexpected reactions[9].

Hand and Body Protection: The Chemical Barrier
  • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. For tasks with a higher risk of exposure, such as weighing or preparing stock solutions, double-gloving is a prudent measure. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal[9][10].

  • Lab Coat: A standard lab coat protects your skin and personal clothing from minor spills and dust.

  • Chemical-Resistant Apron: When handling larger quantities or preparing solutions where splashing is a significant risk, a rubber or neoprene apron worn over the lab coat provides an additional layer of protection[5][11].

Respiratory Protection: When Engineering Controls Are Not Enough

Under normal operating conditions within a fume hood, additional respiratory protection is not required. However, in the event of a large spill outside of a containment device or a failure of the ventilation system, appropriate respiratory protection is crucial. A respirator with a cartridge effective against organic vapors and acid gases should be used by trained personnel during emergency cleanup[6][8].

Operational Protocols: Putting Safety into Practice

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_hood 2. Verify Fume Hood Function prep_ppe->prep_hood prep_setup 3. Prepare Workspace in Hood (Spill tray, waste containers) prep_hood->prep_setup handle_weigh 4. Weigh Solid Compound prep_setup->handle_weigh handle_dissolve 5. Prepare Solution (Slowly add solid to solvent) handle_weigh->handle_dissolve cleanup_decon 6. Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon cleanup_waste 7. Segregate & Label Waste (Halogenated Organic Waste) cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
Reactant of Route 2
2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.